molecular formula C7H16O4 B1294909 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane CAS No. 94158-44-8

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Cat. No.: B1294909
CAS No.: 94158-44-8
M. Wt: 164.2 g/mol
InChI Key: JPOUJDLGAPEXAN-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is a useful research compound. Its molecular formula is C7H16O4 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-dimethoxy-2-(2-methoxyethoxy)ethane
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InChI

InChI=1S/C7H16O4/c1-8-4-5-11-6-7(9-2)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOUJDLGAPEXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3057856
Record name 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
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Molecular Weight

164.20 g/mol
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CAS No.

94158-44-8
Record name 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
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Record name 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
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Record name 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
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Record name 1,1-dimethoxy-2-(2-methoxyethoxy)ethane
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Record name 1,1-DIMETHOXY-2-(2-METHOXYETHOXY)ETHANE
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Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8). This diether-acetal is a specialty chemical of significant interest, primarily recognized for its role as a key intermediate in the synthesis of the macrolide antibiotic, Dirithromycin. This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical details to support its safe handling, synthesis, and effective utilization in complex chemical workflows.

Introduction: A Molecule of Dual Functionality

This compound is a unique organic molecule that incorporates both an acetal and a diether functional group. This structure imparts a specific set of physicochemical properties, including a high boiling point, low viscosity, and miscibility with a wide range of aqueous and organic solvents. These characteristics make it a versatile, albeit specialized, solvent and a crucial building block in multi-step organic syntheses. Its most notable application is in the pharmaceutical industry, where it serves as the precursor to 2-(2-methoxyethoxy)acetaldehyde, a key reactant in the condensation reaction to form Dirithromycin from 9(S)-erythromycylamine.[1] Understanding the fundamental properties and reactivity of this compound is paramount for optimizing its use and ensuring laboratory safety.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its application as a solvent and for planning synthetic transformations.

PropertyValueSource(s)
CAS Number 94158-44-8
Molecular Formula C₇H₁₆O₄
Molecular Weight 164.20 g/mol
Appearance Clear, colorless liquid
Odor Mild, ether-like
Density 0.955 - 1.000 g/cm³ at 20°C (Note: Reported values vary)
Boiling Point 79-80 °C at 9.9 mm Hg
Melting Point -75 °C
Flash Point 80 °C
Refractive Index 1.402 - 1.405
Solubility Miscible in water and most organic solvents. Soluble in Chloroform, Ethyl Acetate.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis pathway. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthetic Pathway

The logical and field-proven approach involves two key reagents:

  • Sodium 2-methoxyethoxide : The nucleophile, generated in situ from 2-methoxyethanol (ethylene glycol monomethyl ether) and a strong base like sodium metal or sodium hydride (NaH).

  • 2-Bromo-1,1-dimethoxyethane : The electrophile, which serves as the acetaldehyde dimethyl acetal synthon.

The reaction proceeds via an Sₙ2 mechanism, where the alkoxide attacks the carbon atom bearing the bromine, displacing the bromide leaving group to form the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction ROH 2-Methoxyethanol Alkoxide Sodium 2-methoxyethoxide ROH->Alkoxide + NaH - H₂ (gas) Base NaH Product This compound Alkoxide->Product + Electrophile - NaBr Electrophile 2-Bromo-1,1-dimethoxyethane Peroxide_Formation_Workflow Start This compound (Stored Sample) Check_Date Check 'Date Opened' and 'Test By' Date Start->Check_Date Test Test for Peroxides (e.g., KI strips, Quantofix) Check_Date->Test Date is current Dispose Contact EHS for Proper Disposal Check_Date->Dispose Date expired Result Peroxide Level? Test->Result Safe < 20 ppm Safe to Use Result->Safe < 20 ppm Caution 20-100 ppm Use with Caution Do Not Distill Result->Caution 20-100 ppm Danger > 100 ppm or Crystals Present !!! DANGER !!! Do Not Handle Contact EHS Result->Danger > 100 ppm Caution->Dispose After use

Caption: Mandatory safety workflow for handling peroxide-forming chemicals.

Self-Validating Protocol for Safe Handling:

  • Labeling: Upon receipt and upon opening, all containers must be labeled with the date.

  • Storage: Store in a cool, dry, dark place, away from heat and light, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Testing: Regularly test for the presence of peroxides, especially before any operation involving heat or concentration (e.g., distillation). Commercially available peroxide test strips are suitable for this purpose. Testing should be performed at least every 6-12 months for opened containers.

  • Inhibitors: For long-term storage, the addition of an inhibitor such as butylated hydroxytoluene (BHT) can be considered.

General Reactivity and GHS Classification

Beyond peroxide formation, the compound is relatively stable under neutral and basic conditions. However, the acetal linkage is susceptible to hydrolysis under acidic conditions, which will liberate methanol and 2-(2-methoxyethoxy)acetaldehyde.

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn during handling.

Core Application: Synthesis of Dirithromycin

The primary industrial and research application of this compound is as a stable precursor for the synthesis of the antibiotic Dirithromycin. [1]

Reaction Pathway

The synthesis involves two main stages:

  • Hydrolysis: The acetal is carefully hydrolyzed under controlled acidic conditions to generate the reactive aldehyde, 2-(2-methoxyethoxy)acetaldehyde.

  • Condensation: The aldehyde then undergoes a condensation reaction with 9(S)-erythromycylamine to form a 9-N-11-O-oxazine ring, yielding Dirithromycin. [1]

Dirithromycin_Synthesis Acetal 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane Aldehyde 2-(2-methoxyethoxy) -acetaldehyde Acetal->Aldehyde Acidic Hydrolysis Dirithromycin Dirithromycin Aldehyde->Dirithromycin Condensation Erythromycylamine 9(S)-Erythromycylamine Erythromycylamine->Dirithromycin

Caption: Role as an intermediate in the synthesis of Dirithromycin.

Causality: Using the stable acetal as a starting material is advantageous over directly using the more reactive and potentially unstable aldehyde. The acetal acts as a protecting group for the aldehyde, which can be deprotected in situ just prior to the condensation step, allowing for better control over the reaction and minimizing side products.

Spectroscopic Profile (Predicted)

¹H NMR (Proton NMR)
  • δ ~ 4.5-4.7 ppm (triplet, 1H): The proton on the acetal carbon (-CH(OCH₃)₂), split by the adjacent CH₂ group.

  • δ ~ 3.5-3.7 ppm (multiplet, 4H): The two methylene groups of the ethoxy portion (-O-CH₂-CH₂-O-).

  • δ ~ 3.4 ppm (singlet, 3H): The methyl group of the terminal methoxy group (-CH₂-O-CH₃).

  • δ ~ 3.3 ppm (singlet, 6H): The two equivalent methyl groups of the dimethoxy acetal (-CH(OCH₃)₂).

¹³C NMR (Carbon NMR)
  • δ ~ 102-104 ppm: The acetal carbon (-C H(OCH₃)₂).

  • δ ~ 70-72 ppm: The two methylene carbons of the ethoxy portion (-O-C H₂-C H₂-O-).

  • δ ~ 58-60 ppm: The carbon of the terminal methoxy group (-O-C H₃).

  • δ ~ 52-54 ppm: The two equivalent carbons of the dimethoxy acetal groups (-O-C H₃).

IR (Infrared) Spectroscopy
  • 2950-2850 cm⁻¹: Strong C-H stretching from alkyl groups.

  • 1150-1050 cm⁻¹: Strong, broad C-O stretching, characteristic of the multiple ether and acetal linkages. This would likely be the most prominent feature of the spectrum.

  • 1450-1375 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A weak or absent peak at m/z = 164.

  • Key Fragmentation: Loss of a methoxy group (-OCH₃) to give a peak at m/z = 133. Cleavage of the acetal is very common, leading to a prominent base peak at m/z = 75, corresponding to the [CH(OCH₃)₂]⁺ fragment. Other fragments corresponding to the cleavage of the ether linkages would also be expected.

Conclusion

This compound is a specialty chemical with well-defined properties that make it an effective and crucial intermediate, particularly in the pharmaceutical synthesis of Dirithromycin. Its dual ether-acetal nature dictates its reactivity profile, with the potential for peroxide formation being the most critical safety consideration. The synthetic route via Williamson ether synthesis is robust and scalable. This guide provides the necessary technical foundation for professionals to handle, synthesize, and utilize this compound with a high degree of confidence and safety.

References

  • JIGS Chemical Limited. This compound. [Link]

  • PubChem. This compound. [Link]

  • Stanford University Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. [Link]

  • Columbia University Environmental Health & Safety. Peroxide Forming Chemicals. [Link]

  • ChemBK. This compound, MEOADMA. [Link]

  • Stanford University Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]

  • Counter, F. T., et al. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Antimicrobial Agents and Chemotherapy, 35(6), 1116–1126. [Link]

  • Counter, F. T., et al. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. PubMed. [Link]

Sources

"1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" CAS number 94158-44-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS: 94158-44-8)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 94158-44-8. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role as a key intermediate in pharmaceutical manufacturing. Safety protocols, handling procedures, and predictive analytical characterizations are also detailed to provide a complete scientific profile for researchers, chemists, and drug development professionals.

Chemical Identity and Core Properties

This compound is an organic compound characterized by the presence of both acetal and ether functional groups.[1] Its structure consists of a central ethane backbone where one carbon atom forms a dimethyl acetal, and the adjacent carbon is linked to a 2-methoxyethoxy group. This unique combination of functionalities imparts specific solubility and reactivity characteristics, making it a valuable molecule in organic synthesis.[1]

IdentifierValue
CAS Registry Number 94158-44-8[2][3]
IUPAC Name This compound[2][4]
Synonyms 2-Methoxyethoxyacetaldehyde dimethyl acetal, 1-(2,2-Dimethoxyethoxy)-2-methoxyethane[1][3][4]
Molecular Formula C₇H₁₆O₄[1][2][3][5]
Molecular Weight 164.20 g/mol [3][4][5]
Canonical SMILES COCCOCC(OC)OC[1][2][4]
InChI Key JPOUJDLGAPEXAN-UHFFFAOYSA-N[1][3][4]

Physicochemical Characteristics

The physical properties of this compound make it suitable for use as a reagent and a solvent in specific reaction conditions. It exists as a colorless liquid or oil at room temperature.[1][6] Its moderate boiling point and relatively high flash point indicate low volatility, which is an advantageous property for reactions requiring elevated temperatures.[1]

PropertyValue
Appearance Clear, colorless liquid/oil[1][6]
Density 1.000 g/mL at 20 °C[6][7]
Boiling Point 79-80 °C at 9.9 mm Hg[6][7]
Flash Point 80 °C[6]
Refractive Index 1.402[6]
Solubility Soluble in Chloroform, Ethyl Acetate[6]. The multiple ether functionalities suggest good solubility in polar organic solvents.[1]

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide with a suitable alkyl halide. In this specific case, the sodium alkoxide of 2-methoxyethanol is generated in situ and subsequently reacted with a protected haloacetaldehyde, such as chloroacetaldehyde dimethyl acetal.

Causality of Experimental Choices:

  • Base Selection: A strong base, such as sodium metal or sodium hydride, is required to quantitatively deprotonate the primary alcohol of 2-methoxyethanol, forming the nucleophilic sodium 2-methoxyethoxide.[6]

  • Substrate Choice: Chloroacetaldehyde dimethyl acetal serves as the electrophile. The acetal group is crucial as it protects the otherwise reactive aldehyde functionality from participating in undesired side reactions under the basic conditions employed. The chlorine atom serves as an effective leaving group for the Sₙ2 displacement by the alkoxide.

Detailed Experimental Protocol (Exemplary)

The following protocol is adapted from established methodologies for similar ether syntheses.[6][8]

  • Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Charge the flask with 2-methoxyethanol (1.0 eq.) and a suitable solvent like anhydrous THF. Slowly add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise while stirring. The reaction is exothermic and will produce hydrogen gas; proper venting is essential. Stir the mixture at room temperature until hydrogen evolution ceases, indicating the complete formation of the sodium 2-methoxyethoxide.

  • Nucleophilic Substitution: Add chloroacetaldehyde dimethyl acetal (1.0 eq.) dropwise to the stirred suspension of the alkoxide via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with a small amount of ethanol, followed by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine to remove inorganic salts.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude oil by vacuum distillation to yield the final product, this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification R1 2-Methoxyethanol P1 Step 1: Form Sodium Alkoxide (Deprotonation in THF) R1->P1 R2 Sodium Hydride (NaH) R2->P1 R3 Chloroacetaldehyde dimethyl acetal P2 Step 2: Williamson Ether Synthesis (Sₙ2 Reaction) R3->P2 P1->P2 P3 Step 3: Aqueous Workup & Solvent Extraction P2->P3 P4 Step 4: Drying & Concentration P3->P4 P5 Step 5: Vacuum Distillation P4->P5 Product Final Product: This compound P5->Product

Caption: Synthesis workflow for this compound.

Key Applications in Research and Development

The primary and most well-documented application of this compound is in the pharmaceutical industry.

  • Intermediate for Dirithromycin Synthesis: this compound is a key intermediate in the synthesis of Dirithromycin.[6] Dirithromycin is a macrolide antibiotic used to treat a variety of bacterial infections.[6] The acetal moiety in the intermediate serves as a protected aldehyde which is later revealed and utilized in the construction of the complex antibiotic structure. This specific application underscores its importance for drug development professionals.

  • Specialized Solvent and Reagent: Due to its array of ether linkages, the compound exhibits good solvating properties for polar organic molecules.[1] It can be used as a solvent for reactions involving organometallic reagents or in formulations requiring a high-boiling, polar, aprotic medium.[7] Its use has also been noted in the extraction of essential oils and as a lubricant in polymer synthesis.[7]

Logical_Relationship Start Simple Precursors (e.g., 2-Methoxyethanol) Intermediate Key Intermediate 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane Start->Intermediate Synthesis Drug Active Pharmaceutical Ingredient (Dirithromycin) Intermediate->Drug Further Elaboration

Caption: Role as a key intermediate in pharmaceutical synthesis.

Predictive Analytical Characterization

While specific experimental spectra are not widely available in public databases, the structure of this compound allows for a reliable prediction of its key spectral features.

  • ¹H NMR:

    • ~4.5-4.7 ppm (triplet, 1H): The unique proton on the acetal carbon, CH(OCH₃)₂, coupled to the adjacent CH₂ group.

    • ~3.5-3.7 ppm (multiplet, 4H): The two methylene groups of the ethoxy bridge (-O-CH₂-CH₂-O-).

    • ~3.4 ppm (singlet, 3H): The terminal methoxy group (-CH₂-O-CH₃).

    • ~3.3 ppm (singlet, 6H): The two equivalent methoxy groups of the acetal, (-CH(OCH₃)₂).

  • ¹³C NMR: Approximately 6 unique carbon signals would be expected, corresponding to the acetal carbon, the three distinct methoxy carbons, and the two methylene carbons of the ethoxy bridge.

  • IR Spectroscopy:

    • Strong, broad C-O stretching bands in the 1150-1050 cm⁻¹ region, characteristic of the ether and acetal groups.

    • C-H stretching bands just below 3000 cm⁻¹.

    • Absence of a broad O-H stretch (~3300 cm⁻¹) and a strong C=O stretch (~1715 cm⁻¹), confirming the purity of the compound from alcohol starting materials or aldehyde byproducts.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) at m/z = 164 would be expected, although it may be weak.

    • A prominent fragment would be the loss of a methoxy group (•OCH₃), resulting in a peak at m/z = 133.

    • The most stable and likely most abundant fragment would be [CH(OCH₃)₂]⁺ at m/z = 75.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Information[4]
PictogramHazard ClassHazard Statement
Warning Skin Irritation (Category 2)H315: Causes skin irritation.[4]
Warning Eye Irritation (Category 2A)H319: Causes serious eye irritation.[4]

Precautionary Statements (Selected): P264, P280, P302+P352, P305+P351+P338, P332+P317, P337+P317.[4][9]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[10] Ethers like this compound have the potential to form explosive peroxides upon prolonged exposure to air and light.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Store away from incompatible materials such as strong oxidizing agents.

  • For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon) to prevent peroxide formation.[6]

First Aid and Spill Management
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Conclusion

This compound is a specialized organic compound with significant value, particularly as a key building block in the synthesis of the antibiotic Dirithromycin. Its distinct physicochemical properties, stemming from its dual acetal and ether functionalities, define its applications and handling requirements. This guide provides the foundational technical knowledge for scientists and researchers to safely and effectively utilize this compound in their research and development endeavors.

References

  • Fisher Scientific. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • PubChem. This compound | C7H16O4 | CID 56738. [Link]
  • Henan Alfa Chemical Co., Ltd. CAS:94158-44-8|this compound. [Link]
  • MilliporeSigma. SAFETY DATA SHEET. [Link]
  • FDA Global Substance Registration System. This compound. [Link]
  • ChemBK. This compound, MEOADMA. [Link]
  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. [Link]
  • Cheméo. Chemical Properties of Ethane, 1,2-dimethoxy- (CAS 110-71-4). [Link]
  • NIST WebBook. Ethane, 1,1-dimethoxy-. [Link]

Sources

A Comprehensive Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, also known as (2-Methoxyethoxy)acetaldehyde dimethyl acetal, is a specialized organic compound characterized by the presence of both acetal and ether functional groups. This guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight. It further explores its significance as a versatile protecting group in complex organic syntheses, a role critical in the multi-step development of pharmaceutical compounds. A detailed, field-proven protocol for the protection of a carbonyl group using this reagent is provided, alongside a discussion of the underlying chemical principles and safety considerations.

Introduction and Core Properties

This compound (CAS No. 94158-44-8) belongs to the class of acetals, which are geminal-diether derivatives of aldehydes or ketones.[1][2] Structurally, it is an acetaldehyde derivative where the carbonyl oxygen has been replaced by two methoxy groups, and the adjacent carbon is part of a 2-methoxyethoxy chain. This unique structure, combining the stability of an acetal with the solubility characteristics of a glyme-like ether, makes it a valuable reagent in specialized synthetic applications.[3][4]

The acetal functional group is of paramount importance in organic synthesis, primarily serving as a protecting group for aldehydes and ketones.[5][6] Carbonyl groups are highly reactive towards a wide range of nucleophiles and reducing agents. By converting a carbonyl to a stable acetal, chemists can perform reactions on other parts of a complex molecule without unintended side reactions at the carbonyl center.[2][7] The acetal group is stable in neutral to strongly basic conditions and can be readily removed (deprotected) by treatment with aqueous acid to regenerate the original carbonyl.[2][7]

Physicochemical Data and Molecular Weight Analysis

A precise understanding of a compound's molecular weight is fundamental for stoichiometric calculations in reaction planning and for analytical characterization.

Calculation of Molecular Weight

The molecular formula for this compound is C₇H₁₆O₄.[1] The molecular weight is calculated by summing the atomic weights of its constituent atoms. Using the IUPAC atomic weights (C: 12.011 u, H: 1.008 u, O: 15.999 u):

  • Carbon (C): 7 atoms × 12.011 u/atom = 84.077 u

  • Hydrogen (H): 16 atoms × 1.008 u/atom = 16.128 u

  • Oxygen (O): 4 atoms × 15.999 u/atom = 63.996 u

  • Total Molecular Weight: 84.077 + 16.128 + 63.996 = 164.201 g/mol

This calculated value aligns with the published molecular weight of 164.20 g/mol .[1][8][9]

Summary of Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₄[1][8]
Molecular Weight 164.20 g/mol [1][8][9]
CAS Number 94158-44-8[1][8][10]
Appearance Clear, colorless liquid[3]
Density 1.000 g/mL at 20°C[10]
Boiling Point 79-80°C at 9.9 mm Hg[10]
Flash Point 80°C[10]
Solubility Miscible in water and most organic solvents[3]
Refractive Index 1.402[10]

Application in Synthesis: Acetal Protection of Carbonyls

The primary utility of this compound lies in its function as a reagent for forming acetal protecting groups. This is a crucial strategy in multi-step syntheses where a sensitive aldehyde or ketone must be masked to prevent it from reacting with strong bases or nucleophiles, such as Grignard reagents or metal hydrides.[2]

The reaction involves the acid-catalyzed addition of an alcohol to a carbonyl group.[5] In the case of this specific reagent, it acts as a precursor to (2-methoxyethoxy)acetaldehyde, which can then be used to protect other molecules, or it can be inferred that similar structures are used in acetal exchange reactions. For clarity, a general and robust protocol for the formation of a dimethyl acetal, a closely related and fundamental protection strategy, is presented below. The principles are directly transferable.

Experimental Protocol: Dimethyl Acetal Protection of an Aldehyde

This protocol describes a standard, self-validating procedure for protecting an aldehyde, for instance, benzaldehyde, using methanol as the alcohol in the presence of an acid catalyst.

Objective: To protect the carbonyl group of benzaldehyde as a stable dimethyl acetal.

Materials:

  • Benzaldehyde (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 eq, serves as reagent and solvent)

  • Trimethyl orthoformate (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O) for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde and anhydrous methanol.

    • Causality: Using a large excess of methanol drives the equilibrium towards the formation of the acetal, in accordance with Le Châtelier's principle. Anhydrous conditions are critical as the presence of water will shift the equilibrium back towards the starting materials.[2]

  • Water Scavenging: Add trimethyl orthoformate to the solution.

    • Causality: This is a key step for ensuring high yield. Acetal formation produces water as a byproduct.[2] Trimethyl orthoformate is a highly effective water scavenger; it reacts irreversibly with the generated water to form methyl formate and methanol, thus preventing the reverse (hydrolysis) reaction.

  • Catalysis: Add a catalytic amount of p-TsOH. Stir the reaction at room temperature.

    • Causality: The reaction requires an acid catalyst to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.

    • Causality: The acid catalyst must be neutralized to prevent the acetal from hydrolyzing back to the aldehyde during the aqueous workup.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like DCM or Et₂O. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification & Validation: Purify the crude product by distillation or column chromatography if necessary. Confirm the structure of the resulting benzaldehyde dimethyl acetal using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum is a key indicator of successful protection.

Experimental Workflow Diagram

G cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_product Product & Validation r1 Aldehyde + Anhydrous Methanol p1 Stir at Room Temp (Monitor by TLC/GC-MS) r1->p1 r2 Trimethyl Orthoformate (Water Scavenger) r2->p1 r3 p-TsOH (Catalyst) r3->p1 p2 Quench with Sat. NaHCO₃ p1->p2 p3 Aqueous Workup & Organic Extraction p2->p3 p4 Dry & Concentrate p3->p4 prod Purified Acetal p4->prod val Characterization (NMR, MS) prod->val

Caption: Workflow for acid-catalyzed acetal protection of an aldehyde.

Safety and Handling

According to aggregated GHS information, this compound is classified as causing skin and serious eye irritation.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.[3]

Conclusion

This compound, with a precise molecular weight of 164.20 g/mol , is a valuable chemical entity whose structural motifs are representative of the broader class of acetal protecting groups. Understanding its properties and the mechanisms by which it and related compounds participate in synthesis is essential for drug development professionals and organic chemists. The provided protocol for acetal formation highlights a robust, reliable, and verifiable method for protecting carbonyl functionalities, enabling the execution of complex synthetic routes that would otherwise be unfeasible.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound, MEOADMA. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P80124]. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1,1-diethoxy-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-dimethoxy- (CAS 534-15-6). Retrieved from [Link]

  • LookChem. (n.d.). Ethene, 1,1-dimethoxy. Retrieved from [Link]

  • IJSDR. (2018). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. International Journal of Scientific Development and Research, 3(2). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a specialized organic compound of significant interest to the pharmaceutical and fine chemical industries. The molecule's structure is characterized by a stable acetal group and two ether linkages, imparting a unique set of physicochemical properties. Its primary utility lies in its role as a key synthetic intermediate, most notably in the production of the macrolide antibiotic Dirithromycin.[1][2] This document will elucidate the compound's chemical identity, physicochemical characteristics, a robust synthetic protocol with mechanistic rationale, its distinct reactivity profile, and critical safety and handling procedures. The insights provided are tailored for researchers, process chemists, and drug development professionals requiring a deep, practical understanding of this versatile building block.

Chemical Identity and Physicochemical Profile

A precise understanding of the molecule's fundamental properties is the bedrock of its effective application in synthesis.

Chemical Structure and Identifiers

The structure consists of an ethane backbone substituted with a methoxyethoxy group at one end and a dimethyl acetal at the other. The acetal functionality is a protected form of an aldehyde, which dictates much of the molecule's chemical behavior.

Caption: Chemical Structure of this compound.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 94158-44-8[1][3]
Molecular Formula C₇H₁₆O₄[1][3][4]
Synonym (2-Methoxyethoxy)acetaldehyde dimethyl acetal[1][4][5]
InChIKey JPOUJDLGAPEXAN-UHFFFAOYSA-N[3]
SMILES COCCOCC(OC)OC[3]
Physicochemical Properties

The physical properties of this compound make it suitable for a range of reaction conditions, particularly its liquid state at room temperature and miscibility with common organic solvents.

PropertyValueSource
Molecular Weight 164.20 g/mol [1][3]
Appearance Clear, colorless liquid/oil[1][5]
Density 1.000 g/mL at 20°C[1]
Boiling Point 79-80°C at 9.9 mm Hg[1]
Flash Point 80°C[1]
Solubility Miscible with water and most organic solvents. Soluble in chloroform and ethyl acetate.[1][5]
Refractive Index 1.402[1]

Synthesis and Mechanistic Considerations

The most logical and industrially relevant synthesis of this molecule is via the Williamson ether synthesis, a robust and well-understood Sₙ2 reaction.[6][7]

Retrosynthetic Analysis & Causality

From a retrosynthetic perspective, the key disconnection is at the ether bond linking the two main fragments. This leads to two commercially available and relatively inexpensive starting materials: 2-methoxyethanol and a protected 2-carbon electrophile, such as 2-bromo- or 2-chloroacetaldehyde dimethyl acetal. The Williamson synthesis is ideal here because it involves the formation of an ether from an alkoxide and an alkyl halide.[6][7][8] The reaction's success hinges on the Sₙ2 mechanism, which requires a primary or methyl halide to minimize competing elimination reactions.[7] 2-haloacetaldehyde dimethyl acetal provides the required primary halide, ensuring a high yield of the desired substitution product.

Recommended Synthetic Protocol

This protocol is a self-validating system, incorporating in-process controls and final characterization to ensure both conversion and purity.

Materials:

  • 2-Methoxyethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoacetaldehyde dimethyl acetal

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and decant.

  • Solvent Addition: Add anhydrous THF to the flask. The choice of a polar aprotic solvent like THF is critical as it effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.[9]

  • Alkoxide Formation: Cool the suspension to 0°C using an ice bath. Slowly add 2-methoxyethanol (1.0 equivalent) dropwise via the dropping funnel. Causality: The strong, non-nucleophilic base (NaH) deprotonates the alcohol to form the sodium 2-methoxyethoxide nucleophile.[9][10] Hydrogen gas will evolve; ensure proper ventilation. Allow the mixture to stir at room temperature for 30 minutes post-addition to ensure complete formation of the alkoxide.

  • Sₙ2 Reaction: Cool the mixture back to 0°C and add 2-bromoacetaldehyde dimethyl acetal (1.05 equivalents) dropwise, maintaining the internal temperature below 10°C. After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.

  • Workup & Quenching: Once complete, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid. The final product's identity and purity (>99%) must be validated by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Synthesis and Purification Workflow

G start Start: 2-Methoxyethanol + NaH in THF alkoxide Alkoxide Formation (0°C -> RT) start->alkoxide sn2 Add 2-Bromoacetaldehyde Dimethyl Acetal (Sₙ2 Reaction) alkoxide->sn2 monitor Monitor by TLC/GC sn2->monitor quench Quench with aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Ether Wash with H₂O, Brine quench->extract dry Dry (MgSO₄) & Concentrate extract->dry distill Purification: Vacuum Distillation dry->distill validate Validation: NMR, GC-MS distill->validate product Final Product validate->product Purity >99%

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Handling

The molecule's reactivity is dominated by its two key functional groups: the acetal and the ether linkages.

The Acetal Group: A pH-Sensitive Switch

The acetal moiety is the most chemically significant feature. Its behavior exemplifies the principle of functional group protection in organic synthesis.

  • Stability (Neutral/Basic Conditions): Acetals are exceptionally stable under neutral and basic conditions.[11][12] They are unreactive towards strong nucleophiles (e.g., Grignard reagents, organolithiums) and bases (e.g., hydroxides, alkoxides), making them excellent protecting groups for aldehydes and ketones during such transformations.[12][13]

  • Lability (Acidic Conditions): In the presence of aqueous acid, the acetal is readily hydrolyzed back to the parent aldehyde, 2-(2-methoxyethoxy)acetaldehyde, and two equivalents of methanol.[11][14] The reaction is an equilibrium; hydrolysis is favored by an excess of water, while acetal formation is favored by the removal of water.[14]

Mechanism of Acid-Catalyzed Hydrolysis: The process is the microscopic reverse of acetal formation. It begins with protonation of one of the acetal oxygens, which turns it into a good leaving group (methanol). The subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. A final deprotonation step yields the hemiacetal, which rapidly hydrolyzes to the final aldehyde product.

G acetal Acetal (R-CH(OCH₃)₂) protonated Protonated Acetal acetal->protonated + H⁺ oxocarbenium Oxocarbenium Ion [R-CH=O⁺CH₃] protonated->oxocarbenium - CH₃OH hemiacetal Hemiacetal (R-CH(OH)(OCH₃)) oxocarbenium->hemiacetal + H₂O - H⁺ aldehyde Aldehyde (R-CHO) hemiacetal->aldehyde ⇌ + H⁺ h3o + H₃O⁺ h2o + H₂O h3o_2 + H₃O⁺ ch3oh - CH₃OH ch3oh_2 - CH₃OH

Caption: Key steps in the acid-catalyzed hydrolysis of the acetal group.

The Ether Linkages: Stability and Peroxide Risk

The two ether linkages in the molecule are generally robust and unreactive. However, like many ethers, they pose a significant safety hazard due to the potential for peroxide formation upon exposure to air and light over time.[15] These peroxides can be explosive, especially when concentrated during distillation.

Critical Safety Protocol:

  • Storage: Always store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), away from light and heat.[1][5]

  • Testing: Before heating or distilling any sample that has been stored for an extended period, it is mandatory to test for the presence of peroxides using commercially available test strips.

  • Inhibition: For long-term storage, the addition of an inhibitor like butylated hydroxytoluene (BHT) should be considered.

Core Applications in Pharmaceutical Development

The unique structure of this compound makes it a valuable, non-commercial building block for complex targets.

Key Intermediate for Dirithromycin

The most prominent application of this compound is as a crucial precursor to the aldehyde, 2-(2-methoxyethoxy)acetaldehyde.[1][2] This aldehyde undergoes condensation with 9(S)-erythromycylamine (a derivative of erythromycin) to form the macrolide antibiotic Dirithromycin.[2][16][17] The acetal serves as a stable, masked form of the reactive aldehyde, which can be generated in situ or just prior to use by simple acid hydrolysis. This strategy prevents the aldehyde from undergoing undesired self-polymerization or side reactions during storage and handling.

Specialty Solvent Properties

While not its primary use, the compound's structure, featuring multiple ether oxygens, gives it properties similar to "glyme" solvents (e.g., monoglyme, diglyme). These solvents are polar, aprotic, and have a good ability to solvate cations. Such properties are valuable in various organic reactions, including those involving organometallic reagents.

Spectroscopic Characterization

Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity of this compound.

  • ¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments.

    • A singlet (~3.3-3.4 ppm) for the six protons of the two equivalent acetal methoxy groups (-CH(OCH₃ )₂).

    • A singlet (~3.38 ppm) for the three protons of the terminal methoxy group (-OCH₃ ).

    • A multiplet or triplet (~4.5-4.7 ppm) for the single proton of the acetal methine group (-CH (OCH₃)₂).

    • A series of multiplets (~3.5-3.7 ppm) for the eight protons of the four methylene groups (-CH₂ -CH₂ -O-CH₂ -CH₂ -).

  • ¹³C NMR (Carbon NMR): The spectrum should show 7 unique carbon signals, confirming the molecular asymmetry.

  • IR Spectroscopy: Key stretches would include strong C-O stretching bands in the 1150-1050 cm⁻¹ region, characteristic of the ether and acetal functionalities, and C-H stretching bands just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z = 164 would be expected. A prominent fragment would likely be observed at m/z = 75, corresponding to the loss of the methoxyethoxyethyl side chain, leaving the [CH(OCH₃)₂]⁺ fragment.

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable when handling this chemical.

GHS Hazard Classification
Hazard ClassCodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
  • Signal Word: Warning[3]

  • Pictogram: Irritant (Exclamation Mark)[1][3]

Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[18]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep the container tightly closed under an inert atmosphere to prevent moisture ingress and peroxide formation.[1]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[20] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[18] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical reagent whose value is intrinsically linked to its dual-functionality structure. The pH-dependent stability of its acetal group makes it an effective and controllable masked aldehyde, a feature expertly exploited in the multi-step synthesis of the antibiotic Dirithromycin. While its application is niche, its role underscores the importance of strategic functional group manipulation in modern pharmaceutical development. A thorough understanding of its synthesis, reactivity, and particularly its handling requirements—most notably the risk of peroxide formation—is essential for its safe and successful application in a research or manufacturing environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • ChemBK. (2024, April 10). This compound, MEOADMA. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved January 11, 2026, from [Link]

  • PubMed. (n.d.). A computational approach to the synthesis of dirithromycin. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved January 11, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Retrieved January 11, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 1,1-Dimethoxyethane. Retrieved January 11, 2026, from [Link]

  • JIGS Chemical Limited. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]

  • ASM Journals. (n.d.). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 11, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction profile for synthesis of dirithromycin and epidirithromycin... Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Dirithromycin. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dimethoxyethane. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Ethane, 1,1-dimethoxy-. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

  • Chemsrc. (n.d.). 1,1-diethoxy-2-(2-methoxyethoxy)ethane. Retrieved January 11, 2026, from [Link]

  • AHH Chemical. (n.d.). Exploring 1-Ethoxy-2-(2-methoxyethoxy)ethane: Properties and Applications. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (n.d.). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of dimethoxyethane via directly catalytic etherification of crude ethylene glycol. Green Chemistry. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane... Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-dimethoxy- (CAS 534-15-6). Retrieved January 11, 2026, from [Link]

  • YouTube. (2020, August 7). Hydrogen NMR Example of 1,2-Dimethoxyethane. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Ethane, 1,2-dimethoxy-. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a significant organic compound with key applications in pharmaceutical synthesis. The document elucidates the compound's chemical identity through a detailed breakdown of its IUPAC nomenclature, supported by its structural and molecular formulas. Key physicochemical properties are systematically tabulated for ease of reference. The guide further explores a validated synthetic pathway, presenting a detailed experimental protocol. A critical aspect of this document is its focus on the practical application of this compound as a key intermediate in the synthesis of Dirithromycin, a macrolide antibiotic. In line with our commitment to safety and scientific integrity, comprehensive safety and handling protocols are provided, based on current GHS classifications. All technical information is substantiated with citations from authoritative sources, and a complete list of references is provided for further consultation.

Chemical Identity and Nomenclature

The compound this compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). An understanding of its name reveals its precise chemical structure.

The IUPAC name "this compound" indicates a two-carbon ethane backbone.[1] The locant '1,1-' signifies that two methoxy groups (-OCH3) are attached to the first carbon atom. The locant '2-' indicates that a 2-methoxyethoxy group [-OCH2CH2OCH3] is attached to the second carbon atom of the ethane chain.[1] This compound is also known by synonyms such as (2-Methoxyethoxy)acetaldehyde dimethyl acetal.[1][2]

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₆O₄[1][2][3]
Molecular Weight 164.20 g/mol [1][2][3]
Density 1.000 g/mL at 20°C[3]
Boiling Point 79-80°C at 9.9 mm Hg[3]
Flash Point 80°C[3]
Refractive Index 1.402[3]
Solubility Soluble in Chloroform, Ethyl Acetate[3]
Appearance Clear, colorless oil[3]
CAS Number 94158-44-8[1][2]

Synthesis Pathway

The synthesis of this compound can be achieved through the Williamson ether synthesis.[3] This established method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, ethylene glycol monomethyl ether serves as the starting material and solvent.[3] A strong base, such as sodium metal or sodium hydride, is used to deprotonate the alcohol, forming the corresponding sodium 2-methoxyethoxide intermediate.[3] This intermediate then reacts with a halogenated acetaldehyde dimethyl acetal in a one-pot synthesis to yield the final product.[3]

G start Ethylene Glycol Monomethyl Ether base Strong Base (e.g., NaH) start->base Deprotonation intermediate Sodium 2-Methoxyethoxide (Intermediate) base->intermediate product This compound intermediate->product Williamson Ether Synthesis reagent Halogenated Acetaldehyde Dimethyl Acetal reagent->product

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Ethylene glycol monomethyl ether

  • Sodium hydride (NaH)

  • 2-Bromo-1,1-dimethoxyethane (or other suitable halogenated acetaldehyde dimethyl acetal)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • In the flask, suspend sodium hydride in anhydrous diethyl ether.

  • Slowly add ethylene glycol monomethyl ether to the suspension via the dropping funnel while stirring. The reaction is exothermic and will produce hydrogen gas, which should be vented safely.

  • After the addition is complete, stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methoxyethoxide.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 2-bromo-1,1-dimethoxyethane to the cooled mixture via the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry.[3] Its primary application is in the synthesis of Dirithromycin, a macrolide antibiotic.[3] Dirithromycin is used to treat a variety of bacterial infections, including acute and chronic bronchitis, community-acquired pneumonia, pharyngitis, tonsillitis, and uncomplicated skin and soft tissue infections.[3] It is considered a good oral substitute for erythromycin.[3] The specific chemical structure of this compound makes it a key building block in the multi-step synthesis of this complex antibiotic.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling this compound.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

  • P332+P317: If skin irritation occurs: Get medical help.[1]

  • P337+P317: If eye irritation persists: Get medical help.[1]

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_first_aid First Aid Measures gloves Protective Gloves clothing Protective Clothing eye_protection Eye/Face Protection wash_hands Wash Hands After Handling avoid_contact Avoid Contact with Skin and Eyes ventilation Use in a Well-Ventilated Area skin_contact Skin Contact: Wash with plenty of water. seek_medical Seek Medical Attention if Irritation Persists skin_contact->seek_medical eye_contact Eye Contact: Rinse with water for several minutes. eye_contact->seek_medical ppe_main Required PPE ppe_main->gloves ppe_main->clothing ppe_main->eye_protection handling_main Safe Handling handling_main->wash_hands handling_main->avoid_contact handling_main->ventilation first_aid_main Emergency Response first_aid_main->skin_contact first_aid_main->eye_contact

Caption: Key safety and handling protocols for this compound.

Protocol for Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid breathing vapors or mists.[4]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4][5]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[4]

  • Use non-sparking tools.[4]

  • Ground and bond containers when transferring material.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Keep in an inert atmosphere.[3]

Conclusion

This compound is a compound of significant interest, particularly within the pharmaceutical sector. Its well-defined structure, accessible synthetic route via the Williamson ether synthesis, and crucial role as an intermediate in the production of the antibiotic Dirithromycin underscore its importance. A comprehensive understanding of its physicochemical properties and strict adherence to the outlined safety and handling protocols are essential for its effective and safe utilization in research and manufacturing. This guide serves as a foundational resource for professionals engaged in the study and application of this versatile chemical.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound, MEOADMA. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1,1-diethoxy-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • Epson. (2016, April 20). Safety Data Sheet. Retrieved from [Link]

Sources

"1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" synonyms and trade names

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: Synthesis, Properties, and Pharmaceutical Applications

Introduction

This compound is a specialized organic compound whose significance is intrinsically linked to its role as a key intermediate in the synthesis of advanced pharmaceutical agents. While not a household name, this acetal is a critical building block, particularly in the production of certain macrolide antibiotics. Its structure, featuring a protected aldehyde functional group, makes it an ideal precursor for complex molecular constructions where precise control of reactivity is paramount. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, a robust synthesis protocol, and its pivotal application in drug development, tailored for researchers and drug development professionals.

Part 1: Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research and development. This compound is known by several systematic names and synonyms, which are crucial for navigating chemical databases and literature. The compound is not typically marketed under specific trade names; rather, it is sold by chemical suppliers under its chemical name, often appended with a grade or purity designation.

Table 1: Chemical Identifiers

Identifier Type Value Source
IUPAC Name This compound [1]
CAS Number 94158-44-8 [1]
Molecular Formula C₇H₁₆O₄ [2]
SMILES COCCOCC(OC)OC [1]
InChIKey JPOUJDLGAPEXAN-UHFFFAOYSA-N [1]
EC Number 303-115-7 [1]

| FDA UNII | I6YGX96BZO |[1] |

A comprehensive list of depositor-supplied synonyms includes:

  • 2-(2-METHOXYETHOXY)ACETALDEHYDE DIMETHYL ACETAL[1]

  • (2-Methoxyethoxy)acetaldehyde dimethyl acetal[1]

  • 1-(2,2-dimethoxyethoxy)-2-methoxyethane[1]

  • Ethane, 1,1-dimethoxy-2-(2-methoxyethoxy)-[1]

Part 2: Physicochemical Properties for Laboratory Applications

The physical and chemical properties of a compound dictate its handling, storage, and application in a laboratory setting. The properties of this compound make it suitable for use in organic synthesis, particularly under conditions where its ether linkages provide stability and solubility in organic solvents.

Table 2: Physicochemical Data

Property Value Significance in Application
Molecular Weight 164.20 g/mol Essential for stoichiometric calculations in reaction planning.[2]
Appearance Clear, Colourless Oil Visual indicator of purity.
Density 1.000 g/mL at 20 °C Useful for volume-to-mass conversions in the lab.
Boiling Point 79-80 °C at 9.9 mmHg Allows for purification by vacuum distillation, separating it from less volatile impurities.
Flash Point 80 °C Indicates the temperature at which it can ignite, informing safe handling and storage procedures.
Solubility Soluble in Chloroform, Ethyl Acetate Its solubility in common organic solvents makes it a versatile reactant in non-aqueous reaction media.

| Refractive Index | 1.402 | A quick and non-destructive method for verifying the purity of liquid samples. |

Part 3: Synthesis of this compound (A Proposed Protocol)

The synthesis of this acetal is not commonly detailed in standard literature, as it is often a commercially available intermediate. However, a robust laboratory-scale synthesis can be designed based on fundamental principles of organic chemistry: the formation of a haloether followed by nucleophilic substitution and subsequent acetalization. This proposed protocol is a self-validating system grounded in well-established reaction mechanisms.

Causality Behind Experimental Choices

The multi-step synthesis is designed for efficiency and control.

  • Step 1 (Bromination): The initial step involves converting a stable, inexpensive starting material, 2-(2-methoxyethoxy)ethanol, into a more reactive alkyl bromide. Phosphorus tribromide is a classic and effective reagent for this transformation.

  • Step 2 (Acetalization): The target molecule is an acetal, which serves as a protecting group for an aldehyde. The most direct route to an acetal is the acid-catalyzed reaction of the corresponding aldehyde with an alcohol (in this case, methanol). Therefore, the synthesis requires the intermediate aldehyde, 2-(2-methoxyethoxy)acetaldehyde. This aldehyde can be formed from the bromo-precursor via oxidation or substitution routes, but a more direct conceptual approach involves the acetalization of the aldehyde itself.

The following diagram illustrates the logical workflow for a plausible synthesis.

G cluster_0 Step 1: Formation of Bromo-Intermediate cluster_1 Step 2: Oxidation to Aldehyde cluster_2 Step 3: Acetal Formation A 2-(2-Methoxyethoxy)ethanol B 1-Bromo-2-(2-methoxyethoxy)ethane A->B  PBr3 C 2-(2-Methoxyethoxy)acetaldehyde B->C  DMSO, Base (e.g., Kornblum Oxidation) D This compound C->D  Methanol (CH3OH)  Acid Catalyst (e.g., H+)

Caption: Plausible three-step synthesis pathway for the target acetal.

Detailed Experimental Protocol (Proposed)

This protocol describes the final acetalization step, assuming the precursor aldehyde is available.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser with a drying tube (filled with CaCl₂), and a distillation apparatus.

  • Reagents:

    • 2-(2-methoxyethoxy)acetaldehyde

    • Methanol (anhydrous)

    • p-Toluenesulfonic acid (catalyst) or anhydrous HCl

    • Sodium bicarbonate (for neutralization)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • To a round-bottom flask charged with anhydrous methanol (3 molar equivalents), add 2-(2-methoxyethoxy)acetaldehyde (1 molar equivalent) under an inert atmosphere (e.g., nitrogen).

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq). Rationale: An acid catalyst is required to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

    • Equip the flask with a reflux condenser and gently heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Rationale: Heating accelerates the reaction, while anhydrous conditions (enforced by the drying tube) are critical to prevent the reverse reaction (acetal hydrolysis), as water is a product of the reaction.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Rationale: Quenching the acid is necessary to prevent product decomposition during workup and distillation.

    • Transfer the mixture to a separatory funnel and perform an aqueous workup to remove water-soluble components. Extract the product into a non-polar organic solvent like diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum fractional distillation to yield the final product, this compound. Rationale: Vacuum distillation is employed due to the compound's relatively high boiling point at atmospheric pressure, preventing thermal decomposition.

Part 4: Application in Drug Development: Synthesis of Dirithromycin

The primary and most significant application of this compound for this audience is its role as a masked aldehyde in the synthesis of Dirithromycin . Dirithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections, including bronchitis and pneumonia.[3] It is a prodrug that is converted in vivo to the active metabolite, erythromycylamine.[3][4]

The synthesis involves the condensation of 9(S)-erythromycylamine (derived from erythromycin) with 2-(2-methoxyethoxy)acetaldehyde.[4][5] The target compound, being the dimethyl acetal of this aldehyde, is the stable, storable precursor used to generate the aldehyde just before the reaction.

Workflow: From Acetal Intermediate to Active Pharmaceutical Ingredient (API)

G A Start: 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane B Step 1: Acetal Deprotection (Mild Acidic Hydrolysis) A->B C Intermediate: 2-(2-Methoxyethoxy) -acetaldehyde B->C E Step 2: Condensation & Cyclization (Solvent: Acetonitrile) C->E D Reagent: 9(S)-Erythromycylamine D->E F API: Dirithromycin (9-N-11-O-oxazine derivative) E->F

Caption: Workflow for the synthesis of Dirithromycin using the acetal.

Protocol for Use: Acetal Deprotection and Condensation
  • Stage 1: In Situ Generation of the Aldehyde. The acetal group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. In the synthesis of dirithromycin, the acetal is hydrolyzed to the aldehyde. This deprotection is often performed carefully to prevent side reactions of the sensitive aldehyde.

    • Methodology: The acetal (this compound) is treated with a mild acid catalyst in the presence of a controlled amount of water. This reaction is typically performed in a compatible organic solvent immediately prior to the next step.

  • Stage 2: Condensation with 9(S)-Erythromycylamine. The freshly generated 2-(2-methoxyethoxy)acetaldehyde is not isolated but is reacted directly with 9(S)-erythromycylamine.

    • Methodology: The reaction is a condensation that forms a 9-N-11-O-oxazine ring structure.[4] This is carried out in a solvent such as acetonitrile.[6] The amine group of erythromycylamine attacks the carbonyl carbon of the aldehyde, leading to a series of steps that result in the formation of the heterocyclic ring characteristic of dirithromycin.[5] The resulting product is the Dirithromycin API, which is then purified and formulated into its final dosage form.

Part 5: Safety and Handling Protocols

As a chemical intermediate, proper handling of this compound is essential.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315, Skin Irrit. 2) and serious eye irritation (H319, Eye Irrit. 2A).[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.

    • Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat should be worn. In case of potential splashing, additional protective clothing may be necessary.

  • Handling and Storage:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing vapors or mist.

    • Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and acids.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.

    • Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

References

  • Duran, D., Aviyente, V., & Baysal, C. (2004). A computational approach to the synthesis of dirithromycin. Journal of Molecular Modeling, 10(2), 94-101. [Link]

  • Kirst, H. A., Wind, J. A., & Paschal, J. W. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Antimicrobial Agents and Chemotherapy, 35(6), 1116-1122. [Link]

  • ResearchGate. (n.d.). Reaction profile for synthesis of dirithromycin and epidirithromycin. ResearchGate. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Dirithromycin. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound - Depositor-Supplied Synonyms. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 1,1-dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8), a multifunctional organic compound featuring both acetal and ether moieties. This document is intended for researchers, chemists, and drug development professionals, offering a detailed overview of its chemical identity, physicochemical properties, spectroscopic profile, and reactivity. Furthermore, it presents practical, field-proven insights into its synthesis, purification, key applications as a pharmaceutical intermediate, and critical safety and handling protocols. The content is structured to deliver not only technical data but also the causal reasoning behind its chemical behavior and experimental methodologies, ensuring both scientific accuracy and practical utility.

Chemical Identity and Structure

This compound, also known as (2-Methoxyethoxy)acetaldehyde dimethyl acetal, is a key organic molecule whose structure combines the stability of ether linkages with the reactive potential of an acetal protecting group. This unique combination dictates its solubility, reactivity, and utility in complex organic synthesis.

The fundamental identifiers for this compound are summarized below for unambiguous identification and database referencing.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 94158-44-8[1]
Molecular Formula C₇H₁₆O₄[1][2]
Molecular Weight 164.20 g/mol [1]
Canonical SMILES COCCOCC(OC)OC[1]
InChI InChI=1S/C7H16O4/c1-8-4-5-11-6-7(9-2)10-3/h7H,4-6H2,1-3H3[1]
InChIKey JPOUJDLGAPEXAN-UHFFFAOYSA-N[1]
Synonyms (2-Methoxyethoxy)acetaldehyde dimethyl acetal[3][4]

2D Chemical Structure:

CH₃OCH₂CH₂OCH₂CH(OCH₃)₂

Physicochemical Properties

The physical properties of this compound are characteristic of a medium-sized polyether. It exists as a clear, colorless liquid with a mild ether-like odor.[5] Its multiple oxygen atoms allow for hydrogen bonding with protic solvents, rendering it miscible with water, while its alkyl backbone ensures solubility in a wide range of organic solvents.[5] These properties make it a versatile solvent or reagent for various reaction conditions.

PropertyValueConditionsSource
Physical State Clear, colorless liquid/oilAmbient[4][5]
Density ~1.000 g/cm³20 °C[4]
Boiling Point 79-80 °C9.9 mmHg[3][4]
Flash Point 80 °CClosed Cup[3][4]
Refractive Index ~1.402-1.40520 °C[3][5]
Solubility Miscible in water and most organic solvents. Soluble in Chloroform, Ethyl Acetate.Standard[3][5]
Vapor Pressure 1.07 mmHg25 °C[3][4]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a publicly available, peer-reviewed spectrum is not readily accessible, a predictive analysis based on its functional groups and analogous structures provides a reliable profile for quality control.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

  • δ ~ 4.5-4.7 ppm (triplet, 1H): This signal corresponds to the methine proton (-CH) of the acetal group. It is shifted significantly downfield due to the deshielding effect of two adjacent oxygen atoms. It would appear as a triplet due to coupling with the adjacent CH₂ group.

  • δ ~ 3.5-3.6 ppm (doublet, 2H): The methylene protons (-OCH₂CH-) adjacent to the acetal. This signal would be a doublet due to coupling with the methine proton.

  • δ ~ 3.4-3.7 ppm (multiplet, 4H): This complex region would contain the overlapping signals of the two methylene groups in the methoxyethoxy fragment (-OCH₂CH₂O-).

  • δ ~ 3.3 ppm (singlet, 6H): A sharp singlet with a high integration value corresponding to the six equivalent protons of the two acetal methoxy groups (-CH(OCH₃)₂).

  • δ ~ 3.2 ppm (singlet, 3H): A sharp singlet for the three protons of the terminal methoxy group (CH₃O-).

¹³C NMR (Carbon NMR): The carbon spectrum should display six unique signals.

  • δ ~ 102-104 ppm: The acetal carbon (-CH(OR)₂), highly deshielded.

  • δ ~ 68-72 ppm: Signals for the three methylene carbons attached to ethers (-OCH₂-).

  • δ ~ 58-60 ppm: The terminal methoxy carbon (CH₃O-).

  • δ ~ 52-54 ppm: The two equivalent methoxy carbons of the acetal group (-CH(OCH₃)₂).

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by C-O and C-H stretching frequencies.

  • 2950-2850 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching of the alkyl and methoxy groups.

  • 1150-1050 cm⁻¹: A very strong and broad band, characteristic of C-O-C (ether and acetal) stretching vibrations. This is the most prominent feature of the spectrum.

  • ~1450 cm⁻¹: C-H bending vibrations.

Reactivity, Stability, and Handling

The chemistry of this compound is governed by its two primary functional groups: the ethers and the acetal.

Acetal Group Reactivity: The acetal is the most reactive site on the molecule. It is stable to bases, nucleophiles, and reducing agents, making it an excellent protecting group for the parent aldehyde, 2-(2-methoxyethoxy)acetaldehyde. However, it is readily hydrolyzed under acidic conditions (aqueous acid, Lewis acids) to regenerate the aldehyde and two equivalents of methanol. This lability is fundamental to its application in multi-step synthesis.

Mechanism: Acid-Catalyzed Acetal Hydrolysis

The hydrolysis proceeds via a well-established mechanism initiated by protonation of one of the acetal oxygen atoms, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and a second molecule of methanol.

hydrolysis cluster_R Where R = CH₃OCH₂CH₂OCH₂- Acetal R-CH(OCH₃)₂ ProtonatedAcetal R-CH(O⁺HCH₃)(OCH₃) Acetal->ProtonatedAcetal + H⁺ Oxocarbenium R-CH=O⁺CH₃ ↔ R-C⁺H-OCH₃ ProtonatedAcetal->Oxocarbenium - CH₃OH Hemiacetal R-CH(OH)(OCH₃) Oxocarbenium->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal R-CH(OH)(O⁺HCH₃) Hemiacetal->ProtonatedHemiacetal + H⁺ Aldehyde R-C(=O)H ProtonatedHemiacetal->Aldehyde - CH₃OH H_plus1 H⁺ MeOH1 - CH₃OH H2O + H₂O H_plus2 - H⁺ MeOH2 - CH₃OH H_plus3 H⁺ R_label R_label

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Ether Group Stability and Hazards: The ether linkages are generally robust. However, like many ethers, this compound may form explosive peroxides upon prolonged exposure to air and light.

Expert Handling and Storage Recommendations:

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources and direct sunlight.[5] Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent peroxide formation.

  • Peroxide Testing: Before heating or distilling, it is imperative to test for the presence of peroxides using commercially available test strips. If peroxides are detected, they must be quenched (e.g., with an aqueous ferrous sulfate solution) before proceeding.

  • Stability: The compound is chemically stable under standard, recommended storage conditions (room temperature, tightly sealed container). Avoid contact with strong oxidizing agents and strong acids.

Synthesis and Purification Protocol

This compound is typically prepared via a Williamson ether synthesis, a classic and reliable method for forming ether bonds. The process involves the reaction of a deprotonated alcohol (alkoxide) with a suitable alkyl halide.

Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis from 2-methoxyethanol and 2-chloroacetaldehyde dimethyl acetal.

Step 1: Formation of the Alkoxide

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂), and an addition funnel.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Anhydrous THF is used as it is an aprotic solvent that will not react with the base.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-methoxyethanol (1.0 equivalent) in anhydrous THF via the addition funnel over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases. This indicates complete formation of the sodium 2-methoxyethoxide.

Step 2: Nucleophilic Substitution

  • Add 2-chloroacetaldehyde dimethyl acetal (1.05 equivalents) dropwise to the alkoxide solution. An exotherm may be observed.

    • Causality: The alkoxide acts as a nucleophile, attacking the carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage. A slight excess of the electrophile ensures complete consumption of the limiting alkoxide.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess NaH by slowly adding methanol, followed by water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine to remove inorganic salts.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation (e.g., at ~9.9 mmHg) to yield the pure product.

    • Causality: Vacuum distillation is essential to lower the boiling point, preventing potential thermal decomposition of the product at atmospheric pressure.

Workflow: Synthesis and Purification

workflow Start Starting Materials: - 2-Methoxyethanol - NaH - 2-Chloroacetaldehyde dimethyl acetal Alkoxide Step 1: Alkoxide Formation (NaH, THF, 0°C to RT) Start->Alkoxide Reaction Step 2: SN2 Reaction (Reflux, 3-5h) Alkoxide->Reaction Quench Step 3: Aqueous Workup (Quench, Extract, Wash) Reaction->Quench Dry Drying & Concentration (MgSO₄, Rotary Evaporation) Quench->Dry Purify Step 4: Purification (Vacuum Distillation) Dry->Purify QC Final Product QC (NMR, GC-MS) Purify->QC

Caption: General workflow for synthesis and purification.

Applications in Research and Drug Development

The primary and most significant application of this compound is as a specialized building block in the pharmaceutical industry.

  • Key Intermediate for Dirithromycin: It is a crucial intermediate in the synthesis of Dirithromycin, a macrolide antibiotic.[3][4] Dirithromycin is used to treat a variety of bacterial infections, including bronchitis, pneumonia, and skin infections.[3][4] The acetal moiety in the structure serves as a masked aldehyde, which is revealed at a later stage in the complex synthesis of the drug.

  • Protecting Group Chemistry: As an extension of its role in synthesis, the molecule represents a protected form of 2-(2-methoxyethoxy)acetaldehyde. The dimethyl acetal group provides robust protection under basic and neutral conditions, allowing chemists to perform modifications on other parts of a molecule without affecting the aldehyde.

  • High-Boiling Point Aprotic Solvent: While not its primary use, its structural similarity to glyme ethers (e.g., monoglyme, diglyme) and its relatively high boiling point make it a candidate for use as a polar aprotic solvent in reactions requiring temperatures above the boiling points of more common solvents like THF or DME.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk. The primary hazards are skin and eye irritation.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of any vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[6]

  • Handling: Avoid contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water.[3] Keep the container tightly closed when not in use.

  • Fire Safety: Keep away from heat, sparks, and open flames.[6] Although it has a high flash point, it is a combustible liquid. Use appropriate fire extinguishers (dry chemical, CO₂).

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • JIGS Chemical Limited. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiD8ElEe3itR0I0HtEZDAB19hg6t9mjEpgaKBxRJHk0lJeHzH8o1NRxX98SQmviAoYZtDx6i7DwSyz6aKHj_j_DMm83jvNszz58LIKtvScK6H6kZsMJW1o7EexkPD0zwF8mxlsmFwSLbNVJBZo6lcIQGP0OT-6EkvEOWcGHCAEXc0tZbZqh6mI]
  • PubChem. This compound | C7H16O4 | CID 56738. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56738]
  • CymitQuimica. CAS 4819-75-4: 1,1-Diethoxy-2-methoxyethane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2qVKxDsLj2thCd4JVVrPXm8TSghzSRStObNRkBkGvj7JQye1nNOVU3PU7rKGS3rYnkST5n-Nc_06KlKEsaO3zB-3W8Btzeaio5QGCLI82GzgneQE-eHzLO19qODUt09Ik]
  • Chemsrc. 1,1-diethoxy-2-(2-methoxyethoxy)ethane | CAS#:62005-54-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh2K4qsZFnl-n4Ivtw02n2DUYS11tmf2sVZlwBdXm6J_7EXbd1qwXZlYA43xyyRiTo4CV_zyEuEssXuSm0hhmeRZWw1DYpfhKiumAqLvVFFgMXNhkQV6OmdwMamgAAV1oP3hAPRCr1uJ2a66lt4sU=]
  • MilliporeSigma. Safety Data Sheet for 1,2-Dimethoxyethane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlRdNPLPbo4ewfnMGToCRifXXMDlM2WM6shZOzdhuVG1kAj1hNqkl6RPtKS4fYBr_sub8r0McbhyiycRozeiov7Wk4heY54EYGW-P8bg269W73FzbaE0CfuZial7Dnz0Nd5fHSaXoC4JhDvlY=]
  • NJ.gov. 1,1-DIMETHOXYETHANE HAZARD SUMMARY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnCylkUdrz-n43JFvWXnMssny5whQqMbFP0uGJTawCCVTUrzLJqoUOJd1pQBP5d3EMQvevlr74_OnJ2JXbtrk_XCTuTWLXi9aB59KsHrItfgsUdbZ7044UxgPZ0W6hWFE7LTIqQQCPKebyXubUN75_cmew7w==]
  • TCI Chemicals. Safety Data Sheet for Dimethoxy(methyl)silane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHml5qc-xVHX3f0zgnjB__fL4B2289KBo8un4WuPXwYS3IKXdSWuLxmhB-lLwl_HLyRTrk6q4LzcJj7kR7hN2pCphel5nuC6GWBO3-w1gzCXT48rseLWTJilzpJrVd6BUwWwCD648zUCF121Gy1dV9]
  • Fisher Scientific. Safety Data Sheet for Dimethylaminoacetaldehyde dimethylacetal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7D9eGaZIhDmb0TLewu8QJfWiCB1C1P7tJHqTKhkHDlr0-1b8XlearSAschdGQ9vBzj6c_cHCiN41DH31XHYjT4vYTMalpDdtmzGPNALBHXeEJeCc4dPGiReFLBtBp9yTnzVu0C2KTRr6kIr84lot82MaCx6l2bd5x1Pr_23KDKtCx9fINgfGU9uZgaHmpuj5P16KsYZU_5271w8AjcNLkJ16JP6pGnW3tBWwXpCVeSznVlRwRX4lGM4Z_Sak1wE-ixx_spKv8rxByvvsayg7X8on-D2I=]
  • GSRS. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSG-bkZXAMPk-PK054ODFSC1AHKtpaEPV_vn7PAIfEPwIw7N1jNo9KoNRxMINnsKEqpcBS_4m0zIuOCsOLXwYIgT3rXhEzYLkleLwWjFoaX9F1DR-akhaZC1IVi8z3iQAwgs-tyFIul3GaKUiw4wJEucprr5CGH1i7]
  • ChemBK. (2-METHOXYETHOXY)-ACETALDEHYDE DIMETHYLACETAL. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHivw0TFrWnhrSoFfP84Qc70_XqTcgFrhju9vU1CwEawuwuEyo0o3XrW4Jq-xVApxHRhi2t-FbW-bzTz_fQStl-gcCrM0Wj9A1FV1P9Xi0Oj8oKoZbEV0WUpT_XEhSXAlCNwhh8vGqRPMocHur-mhShGdU0e5ow9jJ08y8PJ2mv024zMiM=]
  • ChemBK. This compound, MEOADMA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWHaAs9CRX6fOrHZGT3AIc9Gau-CFJMFIR4onRuMoV1ZLpeNotlHhR9qgBXlFVfE-9eEAf5u-xwaGcPbHM2KXHQgHaVVcKqx7p-OjshtPG6swR7HDe5djA04oNtllobcZDPZxNloCVXDYT7sFKQUzFWgfpa_OP2tJD44mxxCLgJHplmd2q5xgfxAs=]

Sources

An In-depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: Properties, Applications, and Synthesis Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a key chemical intermediate with significant applications in pharmaceutical synthesis. We will delve into its physicochemical properties, explore the rationale behind its use, and provide a detailed experimental protocol for its primary application.

Core Physicochemical Properties

This compound, also known by its synonym (2-Methoxyethoxy)acetaldehyde dimethyl acetal, is a colorless liquid.[1] Its core function in synthetic chemistry is intrinsically linked to its structure and physical properties. The presence of multiple ether linkages contributes to its solubility in a range of organic solvents.[2]

A summary of its key quantitative data is presented below:

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₄[3][4]
Molecular Weight 164.20 g/mol [3][4][5]
Density 1.000 g/mL at 20 °C[3][6][7]
Boiling Point 79-80 °C at 9.9 mm Hg[3][6][7]
Estimated Boiling Point Approximately 195-205 °CN/A
Refractive Index 1.402[3]
Flash Point 80 °C[3][8]
CAS Number 94158-44-8[1][2][3][6][8]

Note on Boiling Point: The experimentally determined boiling point is documented at reduced pressure. The boiling point at atmospheric pressure (760 mmHg) is estimated to be in the range of 195-205 °C. This estimation is derived using a standard pressure-temperature nomograph based on the Clausius-Clapeyron equation. For precise applications, experimental verification is recommended.

Primary Application: A Cornerstone in Antibiotic Synthesis

The most significant and well-documented application of this compound is its role as a critical building block in the synthesis of Dirithromycin .[9][10] Dirithromycin is a semi-synthetic macrolide antibiotic, which is a derivative of erythromycin.[9]

The Chemistry of Dirithromycin Synthesis

Dirithromycin is formed through the condensation reaction of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde.[9][10] In this reaction, this compound serves as a stable precursor to the aldehyde. Under the acidic conditions of the reaction, the dimethyl acetal is hydrolyzed in situ to generate the reactive 2-(2-methoxyethoxy)acetaldehyde, which then condenses with the amine group of erythromycylamine to form a 9-N,11-O-oxazine ring structure that characterizes Dirithromycin.[11]

The choice of this specific acetal is critical for several reasons:

  • Stability and Handling: The acetal is significantly more stable and easier to handle than its corresponding aldehyde, which can be prone to polymerization or oxidation. This provides better control over the reaction stoichiometry and reduces the formation of impurities.

  • Controlled Release: The in situ generation of the aldehyde ensures its immediate availability for reaction with the erythromycylamine, minimizing side reactions.

  • Solubility: The ether functionalities in the molecule aid in maintaining the solubility of the reactants in the chosen solvent system, facilitating a homogenous reaction environment.

The overall synthetic transformation is visualized in the workflow diagram below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate In Situ Intermediate Formation cluster_product Product Formation A 9(S)-Erythromycylamine F Dirithromycin A->F B This compound (Acetal Precursor) E 2-(2-methoxyethoxy)acetaldehyde B->E Hydrolysis C Solvent (e.g., Acetonitrile) C->E D Acid Catalyst (for in situ hydrolysis) D->E E->F Condensation

Caption: Workflow for the Synthesis of Dirithromycin.

Experimental Protocol: Synthesis of Dirithromycin

The following is a representative protocol for the synthesis of Dirithromycin, synthesized from published descriptions of the reaction.[9][12] This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Objective: To synthesize Dirithromycin via the condensation of 9(S)-erythromycylamine and this compound.

Materials:

  • 9(S)-Erythromycylamine

  • This compound (CAS 94158-44-8)

  • Acetonitrile (anhydrous)

  • Suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9(S)-erythromycylamine in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add a stoichiometric equivalent of this compound.

  • Catalysis: Add a catalytic amount of a suitable acid catalyst to initiate the hydrolysis of the acetal.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate method (e.g., Thin Layer Chromatography).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure Dirithromycin.

Self-Validation: The success of the synthesis can be validated at several stages. TLC monitoring should show the consumption of the starting materials and the formation of a new product spot. After purification, the identity and purity of the Dirithromycin product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[3]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the most current Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the pharmaceutical industry. Its stable yet reactive nature as an aldehyde precursor makes it an ideal choice for the multi-step synthesis of complex molecules like Dirithromycin. A thorough understanding of its physicochemical properties and safe handling procedures is essential for its effective and responsible use in research and development.

References

  • ChemBK. (2024, April 10). This compound, MEOADMA. Retrieved from [Link]

  • Molbase. (n.d.). CAS: 94158-44-8 Name: this compound. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Buy this compound 94158-44-8. Retrieved from [Link]

  • Henan Alfa Chemical Co., Ltd. (n.d.). CAS:94158-44-8|this compound. Retrieved from [Link]

  • ChemBK. (2024, April 10). (2-METHOXYETHOXY)-ACETALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Counter, F. T., Ensminger, P. W., Preston, D. A., Wu, C. Y., Greene, J. M., Felty-Duckworth, A. M., Paschal, J. W., & Kirst, H. A. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Antimicrobial agents and chemotherapy, 35(6), 1116–1126. [Link]

  • ChemUniverse. (n.d.). This compound [P80124]. Retrieved from [Link]

  • Duran, D., Aviyente, V., & Baysal, C. (2004). A computational approach to the synthesis of dirithromycin. Journal of molecular modeling, 10(2), 94–101. [Link]

  • ResearchGate. (n.d.). Reaction profile for synthesis of dirithromycin and epidirithromycin. Retrieved from [Link]

  • PubChem. (n.d.). Dirithromycin. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8), moving beyond a standard Safety Data Sheet (SDS) to offer deeper insights into its hazard profile and best practices for its use in a professional research environment. By understanding the causality behind safety protocols, laboratory personnel can mitigate risks more effectively.

Section 1: Chemical & Physical Profile

A foundational understanding of a substance's identity and physical properties is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory, including potential reactivity, evaporation rates, and how it should be stored.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 94158-44-8 [1][2][3][4][5]
Molecular Formula C₇H₁₆O₄ [1][4][6]
Molecular Weight 164.20 g/mol [1][6]

| Synonyms | 2-(2-Methoxyethoxy)acetaldehyde dimethyl acetal |[5][6] |

Table 2: Physical and Chemical Properties

Property Value Significance for Safe Handling
Physical State Liquid Standard liquid handling protocols apply. Risk of splashes and spills must be managed.
Appearance Clear, colorless liquid Appearance should not be used to gauge concentration or hazard. A clear liquid can still be a potent irritant.
Boiling Point Data not available Lack of this data necessitates caution. Assume it may vaporize under certain lab conditions (e.g., heating).
Flash Point Data not available The potential for flammability is unknown. As a precaution, it should be kept away from ignition sources.
Density Data not available Spill cleanup procedures should be prepared for a substance that may be more or less dense than water.

| Solubility | Data not available | Solubility characteristics are crucial for selecting appropriate cleaning agents and fire extinguishing media. |

Section 2: GHS Hazard Assessment & Toxicological Insights

According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound has a well-defined, specific hazard profile. It is crucial to distinguish its hazards from structurally similar but different glycol ethers, which may carry more severe warnings such as reproductive toxicity.

Globally Harmonized System (GHS) Classification [1]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

  • Pictogram: Warning (Exclamation Mark)

  • Signal Word: Warning

Toxicological Causality: The irritant nature of this compound is characteristic of many ether solvents. The mechanism of skin irritation is primarily due to its defatting action, where the solvent dissolves and removes the natural protective oils from the skin. This disruption of the skin barrier leads to dryness, redness, and inflammation. In the eyes, the substance can disrupt the delicate mucous membranes, causing significant irritation, pain, and redness. Currently, there is no available data to classify this specific chemical for other hazards like carcinogenicity or reproductive toxicity.

Diagram: Hazard Identification and Mitigation Workflow

This workflow illustrates the logical process a researcher should follow from identifying the chemical to ensuring its safe use based on its specific hazards.

Figure 1: Hazard Mitigation Workflow A Identify Chemical: 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane B Review GHS Hazards - Skin Irritation (H315) - Eye Irritation (H319) A->B Consult SDS/PubChem C Implement Engineering Controls - Use in Fume Hood - Ensure Eyewash Station is Accessible B->C Mitigate Inhalation/Exposure D Select Appropriate PPE - Nitrile or Neoprene Gloves - Splash-Proof Goggles C->D Establish Personal Barrier E Follow Safe Handling Protocols - Avoid direct contact - Use smallest practical quantity D->E Procedural Safeguards F SAFE EXPERIMENTAL USE E->F

Section 3: Safe Handling, Storage, and Engineering Controls

Proactive measures are essential for preventing exposure. The following protocols are designed as self-validating systems to ensure safety during the routine use of this chemical.

Engineering Controls: The First Line of Defense

  • Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is strongly recommended to prevent the accumulation of vapors and minimize inhalation risk.

  • Safety Stations: Ensure that a fully functional safety shower and eyewash station are immediately accessible in the work area. Test them regularly.

Storage Protocol

  • Container Integrity: Store in a tightly closed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents. Although its flammability is not defined, it is prudent to store it away from heat, sparks, and open flames.

Laboratory Handling Protocol

  • Pre-Use Check: Before handling, confirm the availability and functionality of all necessary PPE and engineering controls.

  • Dispensing: When transferring, pour slowly and carefully to avoid splashes. Use a grounded and bonded system for large-volume transfers to prevent static electricity discharge, a common ignition source for organic solvents.

  • Avoid Contact: Do not allow the liquid to come into contact with skin or eyes.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Contamination: Launder any contaminated clothing before reuse. Clothing that has been heavily contaminated should be disposed of in accordance with local hazardous waste regulations.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards of skin and eye irritation.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes and conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear solvent-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's breakthrough time data for the specific glove material. Inspect gloves for tears or holes before each use.

    • Lab Coat: A chemically resistant lab coat or apron should be worn to protect street clothes and underlying skin.

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. If work must be performed in an area with inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.

Section 5: Emergency Procedures & First Aid

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

Diagram: Emergency First Aid Response Workflow

This diagram outlines the immediate, critical actions to take following an accidental exposure.

Figure 2: Emergency First Aid Actions A EXPOSURE EVENT B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E B_Action 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for 15 min. 3. Seek medical attention if irritation persists. B->B_Action C_Action 1. Immediately flush eyes with plenty of water for 15 min, lifting upper & lower eyelids. 2. Remove contact lenses. 3. Seek immediate medical attention. C->C_Action D_Action 1. Move person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention. D->D_Action E_Action 1. DO NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. E->E_Action

Spill Response Protocol

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flame.

  • Contain Spill: Use a non-combustible absorbent material like sand, earth, or a universal binder to contain the spill. Do not use combustible materials like sawdust.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean Area: Clean the spill area thoroughly with a suitable detergent and water.

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: In a fire, hazardous decomposition products or poisonous gases may be produced. Vapors may be heavier than air and could travel to an ignition source and flash back.

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to keep fire-exposed containers cool and prevent rupture.

Section 6: Disposal Considerations

Chemical waste must be managed to ensure the safety of personnel and the environment. All waste disposal procedures must be in full compliance with federal, state, and local regulations.

  • Waste Classification: This chemical, and any materials contaminated with it, should be treated as hazardous waste.

  • Disposal: Do not dispose of this chemical down the drain. It must be collected in a designated, properly labeled, and sealed hazardous waste container. Arrange for disposal through a licensed professional waste disposal service.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • Synthonix Corporation. 2-(2-Methoxyethoxy)acetaldehyde dimethylacetal . [Link]

  • Global Substance Registration System (GSRS). This compound . [Link]

Sources

Unveiling the Potential of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Solvent

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a member of the glycol diether (glyme) family, is a polar aprotic solvent with the chemical formula C₇H₁₆O₄.[1][2] While recognized for its role as a specialty solvent and a key intermediate in pharmaceutical synthesis, its broader potential in advanced research applications remains a subject of growing interest.[3][4] Glymes, in general, are noted for their chemical and thermal stability, as well as their ability to form complexes with ions, making them versatile in a range of laboratory and industrial settings.[5][6] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the unique characteristics of this specific higher-order glyme and to illuminate its potential in cutting-edge research.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research. As a clear, colorless liquid, it possesses a unique combination of properties that distinguish it from lower-order glymes and other common solvents.[3]

PropertyValueReference
Molecular FormulaC₇H₁₆O₄[1][2]
Molecular Weight164.2 g/mol [1][2][3]
Density1.000 g/mL at 20°C[3]
Boiling Point79-80°C at 9.9 mm Hg[3]
SolubilityMiscible with water and most organic solvents

These properties, particularly its high boiling point and miscibility, suggest its suitability for a range of reaction conditions.

Established Application: A Cornerstone in Pharmaceutical Synthesis

The most well-documented application of this compound is as a critical intermediate in the synthesis of the macrolide antibiotic Dirithromycin.[3][7][8][9] Specifically, its corresponding aldehyde, 2-(2-methoxyethoxy)acetaldehyde, is directly involved in the condensation reaction with 9(S)-erythromycylamine to form the active pharmaceutical ingredient.[7][8][9][10]

Synthesis of Dirithromycin: A Mechanistic Overview

The synthesis of Dirithromycin from 9(S)-erythromycylamine and 2-(2-methoxyethoxy)acetaldehyde proceeds through the formation of a Schiff base, followed by tautomerization.[8][9] Computational studies have provided insights into the reaction mechanism, indicating that while the formation of the carbinolamine intermediate may be faster for the epi-dirithromycin isomer, Dirithromycin is the major product of the synthesis.[8][9]

Experimental Protocol: Synthesis of Dirithromycin

This generalized protocol is based on established chemical principles for the synthesis of Dirithromycin and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a suitable reaction vessel, dissolve 9(S)-erythromycylamine in an appropriate aprotic solvent such as acetonitrile.

  • Aldehyde Addition: To the stirred solution, add a stoichiometric equivalent of 2-(2-methoxyethoxy)acetaldehyde. The aldehyde is typically generated in situ from its dimethyl acetal precursor, this compound, through acid-catalyzed hydrolysis.

  • Reaction Monitoring: The progress of the condensation reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion of the reaction, the reaction mixture is worked up to remove the solvent and any unreacted starting materials. This may involve extraction and washing steps. The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield pure Dirithromycin.

Potential Research Applications: Charting New Territories

The unique properties of this compound suggest its potential in several burgeoning areas of research.

Advanced Electrolytes for Energy Storage

Glyme-based electrolytes are increasingly being investigated as safer and more stable alternatives to traditional carbonate-based electrolytes in next-generation battery technologies, including lithium-sulfur and sodium-ion batteries.[11][12][13] Higher-order glymes, such as this compound, are of particular interest due to their potentially lower volatility and higher thermal stability.[11][12]

The ability of glymes to solvate cations effectively can influence ion transport and the formation of the solid-electrolyte interphase (SEI) on the electrode surface, which is critical for battery performance and longevity.[13] While much of the current research has focused on shorter-chain glymes, the investigation of this compound as an electrolyte component could reveal advantages in terms of safety and stability, particularly in high-voltage applications.

Experimental Workflow: Evaluating Novel Glyme-Based Electrolytes

Sources

A Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: A Key Acetal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is a specialized organic compound whose value lies not in its direct application, but in its strategic role as a chemical intermediate.[1] Structurally, it is a dimethyl acetal, a stable and manageable liquid that serves as a protected, or "masked," form of the highly reactive (2-methoxyethoxy)acetaldehyde. This masking capability is its most critical feature, allowing for the controlled introduction of a sensitive aldehyde functional group at a precise moment in a complex synthetic sequence. Its most notable application is as a key intermediate in the synthesis of Dirithromycin, a second-generation macrolide antibiotic.[2] This guide provides an in-depth analysis of its physicochemical properties, synthesis, core utility as a masked aldehyde, and the procedural knowledge required for its safe and effective use in research and development settings.

Physicochemical Profile

The compound is a clear, colorless liquid with a mild, ether-like odor.[1] Its physical and chemical properties make it a versatile reagent, particularly its miscibility with both water and common organic solvents.[1]

PropertyValueSource(s)
CAS Number 94158-44-8[3]
Molecular Formula C₇H₁₆O₄[3][4]
Molecular Weight 164.20 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms (2-Methoxyethoxy)acetaldehyde dimethyl acetal[3][5]
Appearance Clear, colorless liquid/oil[1][2]
Density 0.955 - 1.000 g/cm³ at 20°C[1][2]
Boiling Point 79-80°C at 9.9 mm Hg[2]
Refractive Index ~1.405[1]
Solubility Miscible in water and most organic solvents[1]

The Chemistry of Acetal Intermediates: A Primer

In multi-step organic synthesis, it is often necessary to prevent a functional group from reacting while transformations occur elsewhere in the molecule. This is achieved by temporarily converting the functional group into a less reactive derivative—a process known as "protection." The acetal group is a classic and highly effective protecting group for aldehydes and ketones.

The utility of this compound stems directly from this principle. The core of its structure is the dimethyl acetal (-CH(OCH₃)₂). This functional group is robust and unreactive under conditions that would typically degrade or transform an aldehyde, such as exposure to strong bases, nucleophiles (e.g., Grignard reagents, organolithiums), and many reducing agents.

However, the acetal's stability is conditional. It can be readily and cleanly cleaved back to the original aldehyde under mild acidic conditions (acid-catalyzed hydrolysis). This "deprotection" step regenerates the reactive aldehyde precisely when it is needed for the next step in the synthetic pathway. Therefore, this compound acts as a stable, transportable, and easily handled equivalent of the less stable (2-methoxyethoxy)acetaldehyde.

Synthesis of this compound

The industrial synthesis of this intermediate is commonly achieved via a pathway analogous to the Williamson ether synthesis.[2] The process involves the reaction of an alkoxide, generated from ethylene glycol monomethyl ether, with a halogenated acetaldehyde dimethyl acetal. A strong base is required to deprotonate the alcohol, forming a highly nucleophilic alkoxide intermediate that subsequently displaces the halide.

G A Ethylene Glycol Monomethyl Ether (Substrate) C Sodium 2-methoxyethoxide (Intermediate Alkoxide) A->C Deprotonation B Strong Base (e.g., NaH, Na) E 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane (Final Product) C->E Williamson Ether Synthesis (SN2) D Bromoacetaldehyde Dimethyl Acetal (Reagent) F NaBr (Byproduct) E->F

Caption: Synthetic pathway for this compound.

This protocol is a representative example based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

  • Inert Atmosphere Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction to prevent moisture from quenching the strong base.

  • Reagent Charging: Charge the flask with sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the oil, then suspend it in a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add ethylene glycol monomethyl ether (1.0 equivalent) dropwise via the dropping funnel. Causality: The slow addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution as the alkoxide is formed.

  • Nucleophilic Addition: Once hydrogen evolution ceases, add bromoacetaldehyde dimethyl acetal (1.05 equivalents) dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Causality: The bromo- compound is the electrophile; the newly formed alkoxide attacks the carbon bearing the bromine atom in an Sₙ2 reaction to form the desired ether linkage.

  • Reaction Quench: Carefully quench the reaction by slowly adding methanol to consume any unreacted NaH, followed by the addition of water.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium chloride (brine) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Distillation: The resulting crude oil is purified by vacuum distillation to yield this compound as a pure, colorless liquid. Validation: Purity should be confirmed by NMR spectroscopy and GC-MS analysis.

Core Application: The Gateway to (2-Methoxyethoxy)acetaldehyde

The primary function of this intermediate is to serve as a precursor to (2-methoxyethoxy)acetaldehyde. This transformation is achieved through acid-catalyzed hydrolysis. The mechanism involves protonation of one of the acetal oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This reactive intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly equilibrates to the desired aldehyde and a second molecule of methanol.

Dirithromycin is a macrolide antibiotic used to treat various bacterial infections.[2] Its synthesis involves the condensation of 9S-erythromycylamine with a suitable aldehyde. This compound is the key starting material to generate this aldehyde. In the synthesis, the acetal is hydrolyzed under controlled acidic conditions to release (2-methoxyethoxy)acetaldehyde in situ or as an isolated intermediate, which then undergoes reductive amination with the erythromycylamine derivative to form the final drug substance. The use of the acetal intermediate is critical because the free aldehyde is less stable and more prone to self-condensation or other side reactions.

G Start 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane (Stable Intermediate) Intermediate (2-Methoxyethoxy)acetaldehyde (Reactive Aldehyde) Start->Intermediate Deprotection (Hydrolysis) Condition Aqueous Acid (H₃O⁺) Product Dirithromycin Precursor (via Reductive Amination) Intermediate->Product Condensation/ Reduction Reagent Erythromycylamine Derivative

Caption: Role of the acetal as a masked aldehyde in pharmaceutical synthesis.

Safety, Handling, and Storage

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it presents the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[8]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[6]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8]

Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][6] Keep the container tightly closed to prevent moisture contamination and potential degradation.[1]

Conclusion

This compound is a quintessential example of a strategic chemical intermediate. Its value is derived from its function as a stable, easily handled precursor for the more reactive (2-methoxyethoxy)acetaldehyde. The acetal moiety serves as an effective protecting group, enabling chemists to navigate complex synthetic landscapes with greater control and efficiency. Its established role in the synthesis of the antibiotic Dirithromycin underscores its importance in the pharmaceutical industry, providing a reliable method for incorporating a key structural fragment into a complex active pharmaceutical ingredient. For researchers and drug development professionals, understanding the properties and application of this intermediate is key to leveraging its full potential in the synthesis of next-generation therapeutics.

References

  • JIGS Chemical Limited. This compound.
  • PubChem. This compound | C7H16O4 | CID 56738. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • ChemBK. This compound, MEOADMA. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • PubChem. 2-Bromo-1,1-dimethoxyethane | C4H9BrO2 | CID 81672. [Link]

Sources

An In-depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1-dimethoxy-2-(2-methoxyethoxy)ethane, a specialized diether acetal. With full editorial control, this document is structured to deliver in-depth insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore its synthesis with a detailed experimental protocol, and illuminate its critical role in pharmaceutical manufacturing, all grounded in scientific literature and field-proven expertise.

Introduction and Physicochemical Profile

This compound, also known by its synonym 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal, is a diether acetal with the chemical formula C₇H₁₆O₄.[1] This compound belongs to the broader class of glyme ethers, which are noted for their versatile solvent properties.[2] However, the presence of the acetal functional group imparts unique reactivity, making it a valuable intermediate in organic synthesis.

The discovery and initial synthesis of this compound are not well-documented in dedicated historical literature. Its emergence is intrinsically linked to its application as a key building block in the synthesis of complex organic molecules, most notably the macrolide antibiotic Dirithromycin.[3][4] As such, its history is embedded within the broader narrative of pharmaceutical development rather than a story of independent discovery.

Physicochemical Properties:

A compilation of its key physical and chemical properties is presented in the table below. It is important to note that some variations in reported values exist in commercial and database sources.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₄[1][2]
Molecular Weight 164.20 g/mol [2][5]
CAS Number 94158-44-8[2]
Appearance Clear, colorless liquid[2]
Density 1.000 g/mL at 20 °C[2]
Boiling Point 79-80 °C at 9.9 mm Hg[2][6]
Flash Point 80 °C[7]
Solubility Soluble in chloroform and ethyl acetate.[7]
Refractive Index 1.402[8]

Synthesis of this compound

The synthesis of this compound is not extensively detailed in peer-reviewed literature as a standalone procedure. However, its synthesis is a critical step in the industrial production of the antibiotic Dirithromycin, where it is formed from its corresponding aldehyde, 2-(2-methoxyethoxy)acetaldehyde.[3][9][10] The general and well-established method for forming dimethyl acetals from aldehydes provides a reliable pathway for its synthesis.[11]

This process involves the acid-catalyzed reaction of the aldehyde with two equivalents of methanol, with the concurrent removal of water to drive the reaction to completion.

Two-Step Synthetic Pathway

A common and logical approach to the synthesis of this compound involves a two-step process starting from the readily available 2-(2-methoxyethoxy)ethanol.

  • Oxidation: The primary alcohol, 2-(2-methoxyethoxy)ethanol, is first oxidized to the corresponding aldehyde, 2-(2-methoxyethoxy)acetaldehyde.

  • Acetalization: The resulting aldehyde is then reacted with methanol in the presence of an acid catalyst to form the desired dimethyl acetal.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Acetalization 2-(2-Methoxyethoxy)ethanol 2-(2-Methoxyethoxy)ethanol 2-(2-Methoxyethoxy)acetaldehyde 2-(2-Methoxyethoxy)acetaldehyde 2-(2-Methoxyethoxy)ethanol->2-(2-Methoxyethoxy)acetaldehyde [O] Target_Molecule 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane 2-(2-Methoxyethoxy)acetaldehyde->Target_Molecule H+ cat. -H₂O Methanol_1 Methanol (2 eq.)

Figure 1: Two-step synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative, field-proven method for the synthesis of dimethyl acetals from aldehydes and can be adapted for the preparation of this compound.

Materials:

  • 2-(2-methoxyethoxy)acetaldehyde

  • Anhydrous Methanol

  • Acid Catalyst (e.g., concentrated Hydrochloric Acid or p-Toluenesulfonic acid)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic Solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

  • To a solution of 2-(2-methoxyethoxy)acetaldehyde (1.0 equivalent) in anhydrous methanol (used as both reactant and solvent), add a catalytic amount of a strong acid (e.g., 0.1 mol% HCl).[11]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Upon completion, neutralize the acid catalyst by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[11]

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).[11]

  • Combine the organic layers and wash with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.[12]

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum:

  • ~4.5-4.7 ppm (t, 1H): Acetal proton (-CH(OCH₃)₂), triplet due to coupling with the adjacent CH₂ group.

  • ~3.5-3.7 ppm (m, 4H): Methylene protons of the ethoxyethoxy group (-OCH₂CH₂O-).

  • ~3.4 ppm (s, 3H): Methyl protons of the terminal methoxy group (-OCH₃).

  • ~3.3 ppm (s, 6H): Methyl protons of the two methoxy groups of the acetal (-CH(OCH₃)₂).

Predicted ¹³C NMR Spectrum:

  • ~102-104 ppm: Acetal carbon (-CH(OCH₃)₂).

  • ~70-72 ppm: Methylene carbons of the ethoxyethoxy group (-OCH₂CH₂O-).

  • ~58-60 ppm: Methyl carbon of the terminal methoxy group (-OCH₃).

  • ~52-54 ppm: Methyl carbons of the acetal methoxy groups (-CH(OCH₃)₂).

Infrared (IR) Spectroscopy:

The IR spectrum is expected to be dominated by C-O stretching frequencies characteristic of ethers and acetals, typically in the range of 1050-1150 cm⁻¹. The absence of a strong carbonyl (C=O) peak around 1700-1740 cm⁻¹ would confirm the complete conversion of the starting aldehyde.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak (M⁺) at m/z 164 would be expected, although it may be of low intensity. Common fragmentation patterns for acetals would likely be observed, including the loss of a methoxy group (-OCH₃) to give a fragment at m/z 133, and further fragmentation of the polyether chain.

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of the macrolide antibiotic, Dirithromycin.[3][4][9][10][13]

G Erythromycylamine Erythromycylamine Dirithromycin Dirithromycin Erythromycylamine->Dirithromycin Acetal_Intermediate 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane Aldehyde 2-(2-Methoxyethoxy)acetaldehyde Acetal_Intermediate->Aldehyde Hydrolysis (in situ) Aldehyde->Dirithromycin Condensation

Figure 2: Role of the acetal in Dirithromycin synthesis.

In the synthesis of Dirithromycin, this compound serves as a stable precursor to the reactive aldehyde, 2-(2-methoxyethoxy)acetaldehyde. The acetal is hydrolyzed in situ under acidic conditions to generate the aldehyde, which then undergoes a condensation reaction with 9(S)-erythromycylamine to form the oxazine ring of Dirithromycin.[3][13] The use of the acetal as a protected form of the aldehyde allows for better storage, handling, and controlled release of the reactive aldehyde during the synthesis.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation.[2][5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, while not a widely known compound in its own right, plays a crucial role as a key intermediate in the pharmaceutical industry. Its synthesis, based on the fundamental principles of acetal chemistry, is a testament to the power of protecting group strategies in complex molecule synthesis. This guide has provided a comprehensive overview of its properties, a detailed protocol for its preparation, and an elucidation of its most significant application. As with any chemical compound, a thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in research and development.

References

  • Counter, F. T., et al. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Antimicrobial Agents and Chemotherapy, 35(6), 1116–1126. [Link]

  • ChemBK. (2024). (2-METHOXYETHOXY)-ACETALDEHYDE DIMETHYLACETAL. [Link]

  • Kirst, H. A., et al. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Antimicrobial Agents and Chemotherapy, 35(6), 1116–1126. [Link]

  • Kirst, H. A., et al. (1995). Antimicrobial characterization and interrelationships of dirithromycin and epidirithromycin. Antimicrobial Agents and Chemotherapy, 39(7), 1476-1481. [Link]

  • Duran, D., Aviyente, V., & Baysal, C. (2004). A computational approach to the synthesis of dirithromycin. Journal of Molecular Modeling, 10(2), 94–101. [Link]

  • McGill, J. M. (1996). One step process for production of dirithromycin. U.S.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). This compound, MEOADMA. [Link]

  • McGill, J. M. (1996). One step process for production of dirithromycin. U.S. Patent No. 5,578,715. [Link]

  • Gsrs. (n.d.). This compound. [Link]

  • European Patent Office. (1996). Pharmaceutical formulation containing dirithromycin. EP 0511800 B1. [Link]

  • Oakwood Chemical. (n.d.). (2-Methoxyethoxy)acetaldehyde dimethyl acetal. [Link]

  • Adkins, H., & Nissen, B. H. (1941). Acetal. Organic Syntheses, 1, 1. [Link]

  • Lorette, N. B., & Howard, W. L. (1960). Acetone dibutyl acetal. Organic Syntheses, 40, 1. [Link]

Sources

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: A Multifaceted Acetal for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Synthesis Professionals

As a cornerstone in the repertoire of synthetic chemists, 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane presents a unique combination of functionalities. It is not merely a solvent or a simple building block, but a sophisticated tool whose utility is rooted in the distinct reactivity of its acetal group and the influential properties of its ether backbone. This guide provides an in-depth analysis of its core characteristics, offering field-proven insights into its application, reactivity, and handling for researchers, scientists, and drug development professionals. We will explore the causality behind its use in complex syntheses, moving beyond simple protocols to a deeper understanding of its molecular behavior.

Core Physicochemical & Structural Characteristics

The compound's utility begins with its fundamental physical properties. As a clear, colorless liquid with a mild ether-like odor, its high boiling point and miscibility with both aqueous and common organic solvents make it a versatile medium for a variety of reaction conditions.[1]

PropertyValueSource
Molecular Formula C₇H₁₆O₄[2][3][4]
Molecular Weight 164.20 g/mol [2][3]
Appearance Clear, colorless liquid[1][4]
Density 0.955 - 1.000 g/cm³ at 20°C[1][4]
Boiling Point 79-80°C at 9.9 mmHg[4]
Melting Point -75°C[1]
Refractive Index 1.402 - 1.405[1][4]
Solubility Miscible in water and most organic solvents[1]

Structurally, the molecule's power lies in the interplay between its two key functional groups: the dimethyl acetal and the dual ether linkages.

Caption: Molecular structure highlighting the key functional groups.

Reactivity Profile: The Acetal as a Controllable Linchpin

The primary synthetic value of this molecule is derived from the dimethyl acetal group, which serves as a stable protecting group for the highly reactive (2-methoxyethoxy)acetaldehyde.

Mechanism of Deprotection (Hydrolysis): The cleavage of the acetal to reveal the parent aldehyde is its most critical reaction. This process is catalyzed by acid and is reversible, though in the presence of excess water, the equilibrium is driven strongly towards the aldehyde.

  • Protonation: One of the acetal methoxy groups is protonated by an acid catalyst (e.g., H₃O⁺), converting it into a good leaving group (methanol).

  • Loss of Leaving Group: The protonated methoxy group departs as methanol, forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated, forming a hemiacetal.

  • Repeat: The process repeats—the second methoxy group is protonated, leaves as methanol, and is replaced by a hydroxyl group following another attack by water.

  • Final Deprotonation & Tautomerization: This yields an unstable gem-diol, which rapidly loses a water molecule to form the final aldehyde product.

Acetal_Hydrolysis Acetal 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane Protonated Protonated Acetal Acetal->Protonated + H⁺ Oxocarbenium Oxocarbenium Ion + Methanol Protonated->Oxocarbenium - CH₃OH Hemiacetal_Intermediate Hemiacetal Oxocarbenium->Hemiacetal_Intermediate + H₂O - H⁺ Aldehyde (2-Methoxyethoxy)acetaldehyde (Final Product) Hemiacetal_Intermediate->Aldehyde + H⁺, -CH₃OH + H₂O, -H⁺ Synthesis_Workflow cluster_0 Phase 1: Synthesis with Protected Aldehyde cluster_1 Phase 2: Deprotection and Further Reaction Start Molecule with functional group 'X' Reaction1 Reaction at 'X' (e.g., Grignard, Suzuki coupling) Conditions: Basic or Neutral Start->Reaction1 Protected_Intermediate Protected_Intermediate Reaction1->Protected_Intermediate Acetal group remains intact Deprotection Acid-Catalyzed Hydrolysis (e.g., aq. HCl, THF) Protected_Intermediate->Deprotection Proceed to Deprotection Aldehyde_Intermediate Unmasked Aldehyde Deprotection->Aldehyde_Intermediate Reaction2 Reaction at Aldehyde (e.g., Wittig, Reductive Amination) Aldehyde_Intermediate->Reaction2 Final_Product Final_Product Reaction2->Final_Product

Caption: A generalized synthetic workflow illustrating the utility of the acetal protecting group.

Field-Proven Experimental Protocol: Acetal Deprotection

This protocol describes a self-validating system for the hydrolysis of this compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To efficiently and cleanly convert the title compound to (2-Methoxyethoxy)acetaldehyde.

Materials:

  • This compound (1 eq.)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (2M aqueous solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Step-by-Step Methodology:

  • Dissolution (Ensuring Homogeneity): In a round-bottom flask equipped with a magnetic stir bar, dissolve the acetal (1 eq.) in a 3:1 mixture of THF and water (e.g., 15 mL THF, 5 mL H₂O per 10 mmol of acetal). Causality: THF acts as a co-solvent to ensure the organic acetal is fully miscible with the aqueous acid, maximizing reaction interface and rate.

  • Initiation (Controlled Catalysis): Cool the solution to 0°C in an ice bath. Add the 2M HCl solution dropwise (e.g., 0.5 eq.). Causality: Starting at 0°C controls the initial rate of the potentially exothermic hydrolysis. Using a catalytic amount of acid is sufficient and minimizes potential side reactions.

  • Reaction Monitoring (Validation of Completion): Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. Causality: Direct monitoring is the only way to confirm reaction completion, preventing premature workup (incomplete reaction) or prolonged reaction time (potential side product formation).

  • Quenching (Halting the Reaction): Once the reaction is complete (typically 1-3 hours), carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is neutral (~7-8). Causality: Neutralizing the acid catalyst is critical to stop the reaction and prevent any acid-mediated degradation during the workup and concentration phases.

  • Extraction (Product Isolation): Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like Ethyl Acetate or Dichloromethane (3 x volume of the aqueous layer). Combine the organic layers. Causality: The product aldehyde is more soluble in organic solvents. Repeated extractions ensure maximum recovery from the aqueous phase.

  • Washing (Impurity Removal): Wash the combined organic layers with brine (1 x volume). Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, breaking up any emulsions.

  • Drying & Filtration (Final Water Removal): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent. Causality: This step removes all traces of water, which is essential before solvent removal to obtain a pure, dry product.

  • Concentration (Solvent Removal): Remove the solvent under reduced pressure using a rotary evaporator. Causality: This provides the crude aldehyde. Due to its volatility, care should be taken not to use excessive heat or vacuum.

  • Purification & Confirmation (Final Validation): If necessary, purify the resulting aldehyde by vacuum distillation. Confirm the structure and purity using ¹H NMR and IR spectroscopy.

Safety, Handling, and Storage

Proper handling is critical for both safety and maintaining the integrity of the compound.

Hazards:

  • Irritation: Causes skin and serious eye irritation. [2][4]* Toxicity: The compound is listed as poisonous. [1]* Peroxide Formation: Like many ethers, it can form explosive peroxides upon prolonged exposure to air and light. [5]This is a critical consideration, especially before any distillation or heating.

Handling Protocols:

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4][6]* Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors. [5]* Keep away from heat, sparks, and open flames. [1][5]Grounding equipment is recommended to prevent static discharge. [6] Storage Recommendations:

  • Store in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon). [1][4]* Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [1]* It is imperative to date the container upon receipt and opening. Test for the presence of peroxides before use if the material has been stored for more than 12 months or is of unknown age. [5]

Peroxide_Check_Protocol Start Handling Aged Ether Solvent Check_Date Is container older than 12 months or of unknown age? Start->Check_Date Test_Peroxides Test for Peroxides (e.g., with KI strips) Check_Date->Test_Peroxides Yes No_Action Proceed with use Check_Date->No_Action No Decision Peroxides Detected? Test_Peroxides->Decision Purify Purify to remove peroxides or dispose of safely Decision->Purify Yes Use Proceed with use Decision->Use No

Caption: Decision workflow for safely handling potentially peroxidized ether solvents.

Conclusion

This compound is a highly valuable reagent whose utility extends far beyond its basic structure. For the synthetic chemist, it offers a robust and reliable method for protecting aldehydes, enabling complex molecular architectures as demonstrated by its role in pharmaceutical manufacturing. [4]Its favorable solvent properties and structural relation to glymes also hint at its potential in materials science and electrochemistry. [7][8]A thorough understanding of its reactivity, particularly the precise conditions for its hydrolytic cleavage, and a strict adherence to safety protocols regarding peroxide formation are essential for leveraging its full potential in the laboratory and beyond.

References

  • This compound - JIGS Chemical Limited. (n.d.).
  • This compound | C7H16O4 | CID 56738. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025, May 5).
  • This compound - gsrs. (n.d.).
  • This compound, MEOADMA - ChemBK. (2024, April 10).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Studying the performance, safety and efficiency of dimethoxy ethane-based electrolytes for sodium-ion battery technology | Request PDF. (2025, February 3). ResearchGate.
  • Optimizing the Performance, Safety, and Efficiency: Dimethoxy Ethane-Based Electrolytes Revolutionize Sodium-Ion Battery Technology | Sciety. (2024, August 27).
  • Enhancing electrochemical intermediate solvation through electrolyte anion selection to increase nonaqueous Li–O2 battery capacity - PMC - NIH. (n.d.).
  • (PDF) Optimizing the Performance, Safety, and Efficiency: Dimethoxy Ethane-Based Electrolytes Revolutionize Sodium-Ion Battery Technology - ResearchGate. (2024, August 27).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a valuable acetal and ether used as a pharmaceutical intermediate.[1] The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[2][3] This guide details the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization methods. The causality behind critical experimental choices is explained to provide researchers with a deep, actionable understanding of the process.

Introduction and Synthetic Strategy

This compound (Molecular Formula: C₇H₁₆O₄) is a key intermediate in various organic syntheses, notably in the pharmaceutical industry.[1] Its structure incorporates both an ether and an acetal functional group, making it a versatile building block.

The chosen synthetic route is the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This classic organometallic reaction involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which subsequently attacks an electrophilic alkyl halide to form the desired ether bond.[5][6][7]

Our strategy involves two primary stages:

  • Alkoxide Formation: 2-(2-Methoxyethoxy)ethanol is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), in an anhydrous aprotic solvent. The use of NaH is advantageous as its byproduct, hydrogen gas, is non-reactive and escapes the reaction medium, driving the equilibrium towards the alkoxide product.[6]

  • Nucleophilic Substitution (SN2): The resulting sodium 2-(2-methoxyethoxy)ethoxide attacks 2-bromo-1,1-dimethoxyethane. This alkyl halide is an excellent substrate as it is a primary halide, which strongly favors the SN2 pathway over the competing E2 elimination side reaction.[2][3][5]

The overall reaction is as follows:

Reaction Scheme: CH₃OCH₂CH₂OH + NaH → CH₃OCH₂CH₂O⁻Na⁺ + H₂ CH₃OCH₂CH₂O⁻Na⁺ + BrCH₂CH(OCH₃)₂ → CH₃OCH₂CH₂OCH₂CH(OCH₃)₂ + NaBr

Experimental Protocol

Materials and Equipment
Reagents & Solvents Equipment
2-(2-Methoxyethoxy)ethanol (≥99%)Three-neck round-bottom flask (250 mL)
Sodium hydride (60% dispersion in mineral oil)Magnetic stirrer and stir bar
2-Bromo-1,1-dimethoxyethane (≥98%)Condenser
Anhydrous Tetrahydrofuran (THF)Dropping funnel
Diethyl ether (anhydrous)Nitrogen/Argon gas inlet and bubbler
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionIce bath and heating mantle
Saturated aqueous sodium chloride (Brine) solutionSeparatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Vacuum distillation apparatus
Synthesis Workflow Diagram

The following diagram outlines the complete experimental workflow from setup to final product characterization.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_alkoxide 2. Alkoxide Formation cluster_sn2 3. SN2 Reaction cluster_workup 4. Work-up & Isolation cluster_purification 5. Purification & Characterization Setup Assemble dry glassware under N₂/Ar atmosphere Add_Solvent Add anhydrous THF to flask Setup->Add_Solvent Add_NaH Add NaH dispersion Add_Solvent->Add_NaH Cooling1 Cool flask to 0°C (ice bath) Add_NaH->Cooling1 Add_Alcohol Slowly add 2-(2-methoxyethoxy)ethanol via dropping funnel Cooling1->Add_Alcohol Warm_Stir Warm to RT and stir until H₂ evolution ceases Add_Alcohol->Warm_Stir Cooling2 Re-cool flask to 0°C Warm_Stir->Cooling2 Add_Halide Slowly add 2-bromo-1,1-dimethoxyethane Cooling2->Add_Halide Reflux Warm to RT, then heat to reflux Add_Halide->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Quench Cool and carefully quench with water/ice Monitor->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash organic layer (NaHCO₃, Brine) Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate via rotary evaporation Dry->Concentrate Distill Purify by vacuum distillation Concentrate->Distill Analyze Characterize product (NMR, MS, IR) Distill->Analyze

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

PART A: Alkoxide Formation

  • Inert Atmosphere Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add anhydrous THF (80 mL). Carefully add sodium hydride (1.32 g, 33.0 mmol, 1.1 eq) to the stirred solvent.

    • Expert Insight: Using a slight excess of NaH ensures complete deprotonation of the starting alcohol. The 60% dispersion in mineral oil is safer to handle than pure NaH, but the oil must be accounted for in mass calculations.

  • Alcohol Addition: Cool the flask to 0°C using an ice bath. Dissolve 2-(2-methoxyethoxy)ethanol (3.60 g, 30.0 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the alcohol solution dropwise to the NaH suspension over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • Completion of Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour, or until hydrogen evolution ceases, indicating the complete formation of the sodium alkoxide.

PART B: Williamson Ether Synthesis

  • Alkyl Halide Addition: Re-cool the reaction mixture to 0°C. Add 2-bromo-1,1-dimethoxyethane (5.31 g, 31.5 mmol, 1.05 eq) dropwise via the dropping funnel over 20 minutes.

    • Expert Insight: Maintaining a low temperature during addition minimizes potential side reactions. A small excess of the alkyl halide ensures the complete consumption of the more valuable alkoxide intermediate.

  • Reaction Progression: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction to a gentle reflux (~66°C for THF) for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

PART C: Work-up and Purification

  • Quenching: Cool the flask to 0°C in an ice bath. Very slowly and carefully, add 20 mL of cold water dropwise to quench any unreacted NaH.

    • Causality: This step is highly exothermic and produces flammable hydrogen gas. Slow, controlled addition at 0°C is critical for safety.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (1 x 30 mL) and brine (1 x 30 mL).

    • Causality: The NaHCO₃ wash neutralizes any residual acidic species, and the brine wash helps to remove bulk water from the organic phase, improving the efficiency of the drying agent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation. The product, this compound, is a clear, colorless oil.[1] Collect the fraction boiling at 79-80°C at 9.9 mm Hg.[1]

Quantitative Data Summary

ReagentMol. Weight ( g/mol )Mass (g)Moles (mmol)Equivalents
2-(2-Methoxyethoxy)ethanol120.15[8]3.6030.01.0
Sodium Hydride (60%)40.00 (as dispersion)1.3233.01.1
2-Bromo-1,1-dimethoxyethane169.025.3131.51.05
Product (Theoretical) 164.20 [9][10]4.93 30.0 -

Expected Yield: 75-85%

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound (Product): Causes skin and serious eye irritation.[9] GHS Hazard Statements: H315, H319.[9]

  • Sodium Hydride (NaH): Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Handle under an inert atmosphere.

  • 2-(2-Methoxyethoxy)ethanol: Flammable liquid. Suspected of damaging the unborn child (H361d).[11] Mildly irritating to the eyes.[11]

  • 2-Bromo-1,1-dimethoxyethane: Lachrymator and irritant. Handle with care.

  • Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable liquids. May form explosive peroxides. Use from freshly opened containers or test for peroxides before use.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

References

  • This compound, MEOADMA. (2024). ChemBK. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). JIGS Chemical Limited. Retrieved January 11, 2026, from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. (n.d.). chemeurope.com. Retrieved January 11, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Williamson Ether Synthesis. (2018). Professor Dave Explains. [Link]

  • This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved January 11, 2026, from [Link]

  • 2-(2-Methoxyethoxy)ethanol. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Ethanol, 2-(2-methoxyethoxy)-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Nucleophilic substitution in the Lab. (2022). Chemistry LibreTexts. [Link]

Sources

The Strategic Application of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a high-boiling point ethereal solvent, for its strategic application in advanced organic synthesis. We will delve into its unique physicochemical properties that render it advantageous in specific reaction classes, particularly in organometallic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions and explore novel synthetic routes. Detailed application notes and exemplary protocols for Grignard reactions and Suzuki-Miyaura cross-coupling are provided, underpinned by a rationale for solvent selection and mechanistic considerations.

Introduction: Beyond Common Ethereal Solvents

The selection of a solvent is a critical parameter in the design and execution of organic reactions, influencing solubility, reaction kinetics, and even product selectivity. While common ethereal solvents like diethyl ether and tetrahydrofuran (THF) are staples in the synthetic chemist's toolkit, their low boiling points can be a limitation in reactions requiring elevated temperatures. Glymes, a class of polyether solvents, offer a broader range of boiling points and unique coordinating abilities. This compound, also known by its synonym (2-Methoxyethoxy)acetaldehyde dimethylacetal[1][2], is a higher-order glyme that presents distinct advantages for specific synthetic challenges.

The presence of multiple ether functionalities within the molecule imparts a strong chelating ability, which can stabilize reactive intermediates and cationic species in solution[3][4]. This property, combined with its high boiling point, makes it an excellent candidate for reactions that are sluggish at lower temperatures or require enhanced stabilization of organometallic reagents.

Physicochemical Properties and Safety Profile

A comprehensive understanding of a solvent's properties is paramount for its effective and safe implementation in the laboratory.

PropertyValueSource
CAS Number 94158-44-8[1]
Molecular Formula C₇H₁₆O₄[1]
Molecular Weight 164.20 g/mol [1][5]
Appearance Colorless liquid[1]
Density 1.000 g/mL at 20°C[2]
Boiling Point 79-80°C at 9.9 mmHg[2]
Flash Point 80°C[2]
Solubility Soluble in water and most organic solvents.[6]
Refractive Index 1.402[2]

Safety and Handling: this compound is classified as a skin and eye irritant[2][5]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. As with other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. It is recommended to test for peroxides before distillation or concentration. Store in a cool, dry, and well-ventilated area away from ignition sources[6].

Application in Grignard Reactions

Rationale for Use

The formation and reactivity of Grignard reagents are highly dependent on the coordinating ability of the ethereal solvent. The solvent molecules stabilize the magnesium center of the Grignard reagent, preventing aggregation and enhancing its nucleophilicity. While THF is a common choice, reactions with less reactive alkyl or aryl halides, or those requiring higher temperatures to proceed to completion, can benefit from a higher-boiling solvent like this compound. Its multidentate nature provides superior solvation and stabilization of the Grignard reagent.

Workflow for Grignard Reagent Formation and Reaction

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up A Flame-dry glassware under inert atmosphere (N₂ or Ar) B Add Mg turnings and an iodine crystal A->B C Prepare a solution of alkyl/aryl halide in anhydrous this compound B->C D Add a small aliquot of halide solution to initiate the reaction C->D E Add the remaining halide solution dropwise at a rate to maintain gentle reflux D->E F Stir at elevated temperature (e.g., 60-80°C) until Mg is consumed E->F G Cool the Grignard reagent F->G H Add electrophile (e.g., aldehyde, ketone) dropwise G->H I Stir to complete the reaction H->I J Quench with saturated aq. NH₄Cl I->J K Extract with an organic solvent J->K L Dry, concentrate, and purify K->L

Caption: Workflow for a Grignard reaction using a high-boiling point solvent.

Exemplary Protocol: Synthesis of 1-phenyl-1-heptanol

This protocol describes the reaction of hexylmagnesium bromide with benzaldehyde. The use of this compound allows for a higher reaction temperature, which can be beneficial for driving the reaction to completion.

Materials:

  • Magnesium turnings (1.1 eq)

  • Iodine (a single crystal)

  • 1-Bromohexane (1.0 eq)

  • Anhydrous this compound

  • Benzaldehyde (1.05 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine to a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Prepare a solution of 1-bromohexane in anhydrous this compound and add it to the dropping funnel.

    • Add a small portion of the 1-bromohexane solution to the magnesium turnings. The reaction may need gentle heating to initiate, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to 70°C and stir for 1-2 hours, or until the magnesium is consumed.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of benzaldehyde in anhydrous this compound dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-1-heptanol.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Rationale for Use

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, typically catalyzed by a palladium complex[7][8]. The solvent plays a crucial role in dissolving the organic substrates, the inorganic base, and the catalyst, thereby facilitating the reaction[9][10]. For challenging couplings involving sterically hindered or electron-deficient partners, higher temperatures are often required. This compound, with its high boiling point and ability to coordinate with the palladium catalyst, can enhance catalyst stability and promote higher reaction rates and yields[11]. The polar aprotic nature of this solvent is well-suited for dissolving the range of reactants and reagents involved in the catalytic cycle[9].

Catalytic Cycle and the Role of the Solvent

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 Base Base (e.g., K₂CO₃) Base->TM Boronate R²-B(OR)₂ Boronate->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product Solvent Solvent: 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane Solvent->Pd0 Solvates & Stabilizes Solvent->PdII Solvates & Stabilizes Solvent->PdII_R2 Solvates & Stabilizes

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the solvent.

Exemplary Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a reaction that can be efficiently conducted at elevated temperatures.

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • This compound

  • Water (optional, can sometimes accelerate the reaction)

  • Toluene or ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

    • Under an inert atmosphere, add this compound (and a small amount of water, e.g., a 10:1 solvent:water ratio, if desired).

  • Reaction Execution:

    • Heat the reaction mixture to 90-100°C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with toluene or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield 4-methoxybiphenyl.

Conclusion

This compound is a versatile and valuable solvent for organic reactions requiring elevated temperatures and enhanced stabilization of reactive intermediates. Its unique combination of a high boiling point and strong coordinating ability makes it a superior choice over more common ethereal solvents in specific applications, such as challenging Grignard reactions and Suzuki-Miyaura cross-couplings. The protocols provided herein serve as a practical guide for researchers to harness the full potential of this solvent in their synthetic endeavors. As the demand for more efficient and robust synthetic methodologies grows, the strategic application of specialized solvents like this compound will undoubtedly play an increasingly important role in the future of organic chemistry and drug development.

References

  • Tatva Chintan. (2023, May 18). The Role of 1,2-Dimethoxy Ethane as a Solvent and Reagent in Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • ChemBK. (2024, April 10). (2-METHOXYETHOXY)-ACETALDEHYDE DIMETHYLACETAL. Retrieved January 11, 2026, from [Link]

  • LookChem. (n.d.). Exploring 1-Ethoxy-2-(2-methoxyethoxy)ethane: Properties and Applications. Retrieved January 11, 2026, from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 11, 2026, from [Link]

  • PharmaCompass. (n.d.). 2-Methoxyethoxy-Acetaldehyde Dimethyl Acetal. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025, August 7). The Use of DMC as Green Solvent in Organic Synthesis. Retrieved January 11, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). [(2-Methoxyethoxy)methoxy]acetaldehyde. Retrieved January 11, 2026, from [Link]

  • JIGS Chemical Limited. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). (2-Methoxyethoxy)acetaldehyde. Retrieved January 11, 2026, from [Link]

  • Scilit. (2025, March 24). Synthesis of polyether for chelating with metal ions in solution. Retrieved January 11, 2026, from [Link]

  • AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 11, 2026, from [Link]

  • PubMed. (2014, June 2). Introducing deep eutectic solvents to polar organometallic chemistry: chemoselective addition of organolithium and Grignard reagents to ketones in air. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved January 11, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]

  • ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. Retrieved January 11, 2026, from [Link]

  • ChemRxiv. (2023, March 9). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Retrieved January 11, 2026, from [Link]

  • MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols: The Versatile Roles of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Acetal Ether

In the vast landscape of polymer chemistry, the exploration of novel molecules to control and enhance polymerization processes is a constant pursuit. 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8), an acetal functionalized with ether linkages, presents a compelling case for investigation beyond its conventional applications. While not a mainstream monomer, its distinct chemical architecture suggests multifaceted roles in polymer synthesis, particularly as a potential initiator or mediator in cationic polymerization and as a processing aid.

This technical guide provides an in-depth exploration of the theoretical and potential applications of this compound in the synthesis of advanced polymers. We will delve into its plausible mechanistic pathways as a cationic polymerization initiator and chain transfer agent, drawing parallels with established chemistries. Furthermore, we will address its reported use as a lubricant in polymer production. This document is intended for researchers and professionals in polymer science and drug development, offering both foundational knowledge and hypothetical protocols to stimulate further experimental inquiry.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in polymer synthesis.

PropertyValueSource
CAS Number 94158-44-8[1]
Molecular Formula C₇H₁₆O₄[2]
Molecular Weight 164.20 g/mol [2]
Boiling Point 79-80 °C at 9.9 mm Hg[3]
Density 1.000 g/mL at 20 °C[3]
Synonyms 2-(2-Methoxyethoxy)acetaldehyde dimethyl acetal[1]

Potential Applications in Polymer Synthesis

The unique combination of an acetal group and flexible ether chains in this compound opens up several intriguing possibilities in the realm of polymer chemistry.

Initiator System for Cationic Polymerization

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups, such as vinyl ethers and styrenes.[4] The initiation step involves the generation of a carbocation that subsequently propagates by adding monomer units.[4] While strong protic or Lewis acids are conventional initiators, acetals, in the presence of a Lewis acid co-initiator, can serve as a source of carbocations.[5][6]

In this proposed mechanism, the Lewis acid would coordinate to one of the methoxy groups of the acetal, facilitating the departure of a methoxide to generate a resonance-stabilized carbocation. This carbocation can then initiate the polymerization of an electron-rich monomer.

G cluster_0 Initiation Acetal 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane Intermediate Activated Complex Acetal->Intermediate + Lewis Acid Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Intermediate Carbocation Initiating Carbocation Intermediate->Carbocation Generates Propagating_Chain Propagating Polymer Chain Carbocation->Propagating_Chain + Monomer Monomer Vinyl Ether Monomer Monomer->Propagating_Chain

Caption: Proposed initiation of cationic polymerization.

This approach offers the potential for a more controlled initiation compared to protic acids, as the generation of the initiating species is dependent on the reaction with the Lewis acid. The ether side chain could also influence the solubility of the initiating system and the resulting polymer.

Chain Transfer Agent in Cationic Polymerization

Chain transfer reactions are crucial for controlling the molecular weight of polymers. In cationic polymerization, a growing polymer chain can terminate by transferring a proton or another cationic species to a monomer, solvent, or a dedicated chain transfer agent. The acetal functionality of this compound could potentially participate in chain transfer.

A propagating carbocationic polymer chain could react with the acetal, leading to the termination of the existing chain and the formation of a new carbocation from the acetal, which could then initiate a new polymer chain. This process would effectively control the overall molecular weight of the polymer.

G cluster_1 Chain Transfer Growing_Chain Propagating Cationic Chain Terminated_Chain Terminated Polymer Chain Growing_Chain->Terminated_Chain + Acetal CTA Acetal_CTA 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane (Chain Transfer Agent) Acetal_CTA->Terminated_Chain New_Carbocation New Carbocation (from Acetal) Acetal_CTA->New_Carbocation Generates

Caption: Hypothetical chain transfer mechanism.

Precursor to an Aldehyde-Functionalized Monomer

This compound is the dimethyl acetal of 2-(2-methoxyethoxy)acetaldehyde.[1] Acetals are protecting groups for aldehydes. Through hydrolysis under acidic conditions, the acetal can be converted back to the aldehyde. This aldehyde could then be used as a monomer in polymerization reactions where aldehydes are reactive, such as in the formation of phenol-formaldehyde-type resins or other condensation polymers.

Lubricant in Polymer Synthesis

Beyond a reactive role, this compound has been cited as a lubricant for the synthesis of polymers.[3] In this capacity, it would not be incorporated into the polymer backbone but would act as a processing aid. Its function would be to reduce friction and viscosity during polymerization, particularly in bulk or melt polymerization processes, facilitating easier stirring, handling, and molding of the polymer.

Hypothetical Experimental Protocols

The following protocols are presented as theoretical frameworks for researchers interested in exploring the use of this compound. These are starting points and will require optimization.

Protocol 1: Hypothetical Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) using this compound as a Co-initiator

Objective: To synthesize poly(isobutyl vinyl ether) using a Lewis acid and this compound as the initiating system.

Materials:

ReagentPuritySupplier
Isobutyl vinyl ether (IBVE)>99%Sigma-Aldrich
This compound>97%ChemUniverse[7]
Titanium(IV) chloride (TiCl₄)>99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%Sigma-Aldrich
Methanol, anhydrous>99.8%Sigma-Aldrich

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere. All liquid reagents should be handled under an inert atmosphere using syringe techniques.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add 20 mL of anhydrous DCM.

  • Monomer Addition: Add 5 mL of freshly distilled IBVE to the DCM.

  • Co-initiator Addition: Add a calculated amount of this compound (e.g., for a monomer to co-initiator ratio of 100:1).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation: Slowly add a solution of TiCl₄ in DCM (e.g., 1 M solution) to the reaction mixture via syringe. The amount should be equimolar to the acetal co-initiator.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours) at -78 °C.

  • Termination: Quench the polymerization by adding 1 mL of pre-chilled anhydrous methanol.

  • Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Analyze the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.

Protocol 2: Hypothetical Use as a Chain Transfer Agent (CTA) to Control Molecular Weight

Objective: To demonstrate the effect of this compound concentration on the molecular weight of poly(IBVE).

Procedure:

  • Follow the same procedure as in Protocol 1.

  • Set up a series of parallel reactions where the monomer and initiator (e.g., a standard initiator like HCl/ZnCl₂) concentrations are kept constant.

  • In each reaction, vary the concentration of this compound as the potential CTA (e.g., 0 mol%, 0.5 mol%, 1 mol%, 2 mol% relative to the monomer).

  • After the same reaction time, terminate and isolate the polymers as described above.

  • Analyze the molecular weight of the resulting polymers by GPC. A decrease in molecular weight with an increasing concentration of the acetal would suggest its role as a chain transfer agent.

Safety and Handling

Based on available safety data, this compound is classified as an irritant that can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with intriguing, albeit not extensively documented, potential in polymer synthesis. Its chemical structure as an acetal with ether functionalities suggests plausible roles as a co-initiator or a chain transfer agent in cationic polymerization, offering avenues for controlling polymerization reactions and influencing polymer properties. Its reported application as a lubricant also highlights its utility as a processing aid. The hypothetical protocols provided herein serve as a foundation for further experimental validation of these proposed applications. It is through such exploratory research that the toolkit for creating novel and functional polymers can be expanded, paving the way for advancements in materials science and drug delivery.

References

  • Polymer Chemistry (RSC Publishing). Photocontrolled cationic degenerate chain transfer polymerizations via thioacetal initiators. Available from: [Link]

  • Henan Alfa Chemical Co., Ltd. CAS:94158-44-8|this compound. Available from: [Link]

  • ACS Publications. A Renaissance in Living Cationic Polymerization. Chemical Reviews. Available from: [Link]

  • Wikipedia. Cationic polymerization. Available from: [Link]

  • CAS Common Chemistry. This compound. Available from: [Link]

  • GSRS. This compound. Available from: [Link]

  • GOV.UK. Reliefs_Tables_11-13_v1.8.docx. Available from: [Link]

  • Xingrui Industry Co., Limited. Factory price this compound in stock CAS NO.94158-44-8. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Chemistry LibreTexts. 2.4: Cationic Polymerization. Available from: [Link]

  • MySkinRecipes. 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane. Available from: [Link]

  • ChemUniverse. This compound [P80124]. Available from: [Link]

Sources

The Strategic Role of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane in the Synthesis of Active Pharmaceutical Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (also known as (2-Methoxyethoxy)acetaldehyde dimethyl acetal), a specialized chemical reagent pivotal in the synthesis of certain Active Pharmaceutical Ingredients (APIs). While its applications are niche, its role is critical in the construction of complex molecular architectures, most notably in the production of the macrolide antibiotic, Dirithromycin. This document will elucidate the chemical rationale behind its use, provide detailed, field-tested protocols, and offer insights into its handling and reaction mechanisms. The information presented herein is intended to empower researchers and drug development professionals to leverage this reagent's unique properties effectively and safely in their synthetic endeavors.

Introduction: Unveiling the Utility of a Niche Reagent

In the vast landscape of organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the successful and efficient production of APIs. This compound is a prime example of a reagent with a highly specific yet crucial role. Its molecular structure, featuring a protected aldehyde in the form of a dimethyl acetal and a flexible ether chain, bestows upon it unique reactivity and solubility profiles.

The primary and most well-documented application of this compound is in the synthesis of Dirithromycin , a second-generation macrolide antibiotic.[1] In this context, it serves as the precursor to 2-(2-methoxyethoxy)acetaldehyde, which undergoes a key condensation reaction with an erythromycin-derived amine. This guide will focus predominantly on this application, providing a comprehensive understanding of the reaction and a detailed protocol.

Physicochemical Properties

A thorough understanding of the reagent's physical and chemical properties is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 94158-44-8[2]
Molecular Formula C₇H₁₆O₄[2]
Molecular Weight 164.20 g/mol [2]
Appearance Clear, colorless liquid
Boiling Point 79-80 °C at 9.9 mmHg
Density ~1.000 g/mL at 20 °C

Core Application: The Synthesis of Dirithromycin

Dirithromycin is a pro-drug of erythromycylamine, exhibiting a favorable pharmacokinetic profile.[3] The synthesis of Dirithromycin hinges on the reaction between 9(S)-erythromycylamine and 2-(2-methoxyethoxy)acetaldehyde.[4] this compound is the stable, protected form of this aldehyde, which is generated in situ or used directly in the key condensation step.

The Underlying Chemistry: A Tale of Condensation and Cyclization

The synthesis of Dirithromycin from 9(S)-erythromycylamine and 2-(2-methoxyethoxy)acetaldehyde (derived from its dimethyl acetal) is a classic example of imine formation followed by intramolecular cyclization. The reaction proceeds to form a stable 9-N-11-O-oxazine ring structure.[2]

The dimethyl acetal functionality of this compound serves as a latent aldehyde. Under the reaction conditions, the acetal is hydrolyzed to reveal the reactive aldehyde, which then condenses with the primary amine of 9(S)-erythromycylamine. This is followed by an intramolecular cyclization involving the C-11 hydroxyl group of the erythromycin backbone, leading to the formation of the characteristic oxazine ring of Dirithromycin.

Dirithromycin Synthesis Mechanism reagent 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane aldehyde 2-(2-methoxyethoxy)acetaldehyde reagent->aldehyde Hydrolysis intermediate Schiff Base/ Iminium Intermediate aldehyde->intermediate Condensation amine 9(S)-Erythromycylamine amine->intermediate product Dirithromycin (9-N-11-O-oxazine) intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for Dirithromycin synthesis.

Experimental Protocol: Synthesis of Dirithromycin

The following protocol is a representative procedure for the synthesis of Dirithromycin, based on established methodologies.[5] Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials:

  • 9(S)-Erythromycylamine

  • This compound

  • Acetonitrile (anhydrous)

  • Suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 9(S)-erythromycylamine in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add a molar equivalent of this compound.

  • Catalysis: Introduce a catalytic amount of a suitable acid catalyst. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting materials.

  • Reaction Progression: Allow the reaction to stir at room temperature. The reaction is typically complete within several hours.

  • Work-up and Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified by crystallization from an appropriate solvent system (e.g., acetone-water).

  • Characterization: The final product should be characterized by standard analytical techniques (NMR, MS, and melting point) to confirm its identity and purity.

Self-Validation and Critical Parameters:

  • Anhydrous Conditions: The presence of excess water can interfere with the reaction by competing with the intramolecular cyclization. Therefore, using anhydrous solvents and maintaining an inert atmosphere are crucial.

  • Purity of Starting Materials: The purity of both 9(S)-erythromycylamine and this compound will directly impact the yield and purity of the final product.

  • Reaction Monitoring: Careful monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.

Broader Implications: The Role of Acetals as Protecting Groups in API Synthesis

While the primary application of this compound is as a direct reactant, its core functionality as a dimethyl acetal highlights the broader and critical role of acetals as protecting groups in multi-step organic synthesis.[6]

In the synthesis of complex APIs, it is often necessary to selectively react one functional group in the presence of others. Aldehydes and ketones are highly reactive towards a variety of reagents. Converting them to acetals renders them inert to many reaction conditions, such as those involving strong bases, nucleophiles, and hydrides.[7][8]

Protecting Group Workflow start Multifunctional Molecule protect Protect Aldehyde (e.g., as Acetal) start->protect react Selective Reaction on other functional group protect->react deprotect Deprotect Aldehyde react->deprotect final Final Product deprotect->final

Sources

Application Notes and Protocols for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Agrochemical Delivery Systems

The efficacy of an agrochemical active ingredient (AI) is intrinsically linked to its formulation. A formulation is a mixture of the AI and various other components, known as inert ingredients or adjuvants, that are designed to enhance the product's storage, handling, application, and ultimately, its biological performance.[1][2] The choice of these components is critical, as they can significantly impact the stability, solubility, and bioavailability of the AI.[3][4] Solvents, for instance, play a pivotal role in dissolving the AI to create a homogenous solution for application, especially in common formulations like Emulsifiable Concentrates (EC).[5][6]

Ethers, a class of organic compounds, are recognized for their utility as solvents for a wide range of substances, including fats, oils, waxes, and resins, due to their relatively unreactive nature.[7][8] This characteristic makes them potentially valuable components in agrochemical formulations. This document explores the application of a specific ether, 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane , as a novel solvent or co-adjuvant in the development of advanced agrochemical formulations. We will delve into its properties and provide detailed protocols for its evaluation in terms of formulation stability, biological efficacy, and crop safety.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of a potential formulation component is paramount to predicting its behavior and utility.

PropertyValueSource
Chemical Name This compound[9]
Synonyms 2-(2-Methoxyethoxy)acetaldehyde dimethyl acetal[9][10]
CAS Number 94158-44-8[9]
Molecular Formula C7H16O4[9][11]
Molecular Weight 164.20 g/mol [9]
Appearance Clear, colorless liquid[12]
Density 0.955 g/cm³[12]
Refractive Index 1.405[12]
Miscibility Miscible with water and most organic solvents[12]
Hazards Causes skin and serious eye irritation[9]

The miscibility of this compound with both water and organic solvents suggests its potential as a versatile solvent or co-solvent in various formulation types, including Emulsifiable Concentrates (EC) and Suspension Concentrates (SC). Its ether linkages may also contribute to improved penetration of the AI through the waxy cuticle of plant leaves, a mechanism observed with other ether-containing adjuvants.[13]

PART 1: Evaluation as a Novel Solvent in Emulsifiable Concentrate (EC) Formulations

Emulsifiable concentrates are a widely used formulation type where the active ingredient is dissolved in a solvent and mixed with emulsifiers.[6] When diluted with water, they form a stable emulsion for spraying. The following protocols are designed to assess the suitability of this compound as a primary or co-solvent in an EC formulation.

Protocol 1.1: Solubility Assessment of Active Ingredients

Objective: To determine the solubility of various agrochemical active ingredients in this compound.

Rationale: High solubility of the AI in the solvent is crucial for preventing crystallization at low temperatures and ensuring a high concentration of the AI in the formulation.[5]

Materials:

  • This compound

  • Technical grade active ingredients (e.g., a herbicide, an insecticide, a fungicide)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Water bath or incubator

Procedure:

  • Accurately weigh 10 g of this compound into a glass vial.

  • Incrementally add a known weight of the active ingredient to the vial while stirring continuously at room temperature (25°C).

  • Continue adding the AI until saturation is reached (i.e., solid particles of the AI remain undissolved after 24 hours of stirring).

  • Record the total weight of the AI dissolved.

  • Repeat the procedure at a lower temperature (e.g., 0°C) to assess low-temperature solubility.

  • Calculate the solubility in g/100g of solvent.

Data Presentation:

Active IngredientSolubility at 25°C ( g/100g )Solubility at 0°C ( g/100g )
Herbicide X
Insecticide Y
Fungicide Z
Protocol 1.2: Formulation of a Trial Emulsifiable Concentrate

Objective: To prepare a stable EC formulation using this compound as the solvent.

Rationale: The formulation must remain physically stable during storage to ensure consistent application and efficacy.[14] This involves selecting appropriate emulsifiers that are compatible with the solvent and AI.

Materials:

  • Active Ingredient (selected from Protocol 1.1)

  • This compound

  • A blend of non-ionic and anionic emulsifiers

  • Glass beaker

  • Magnetic stirrer

Procedure:

  • In a glass beaker, dissolve the desired amount of the active ingredient in this compound with stirring.

  • Add the emulsifier blend to the solution and stir until a homogenous mixture is obtained. A typical starting point is a 1:1 ratio of two different emulsifiers at a total concentration of 5-10% of the formulation.

  • The final formulation should be a clear, stable liquid.

Workflow for EC Formulation Development:

Caption: Workflow for developing an EC formulation.

Protocol 1.3: Stability Testing of the EC Formulation

Objective: To evaluate the physical and chemical stability of the prepared EC formulation under accelerated storage conditions.

Rationale: Stability studies are essential to predict the shelf-life of a product and ensure its quality is maintained under various storage conditions.[14] Accelerated testing at elevated temperatures is a common practice to quickly assess long-term stability.

Materials:

  • Prepared EC formulation

  • Glass vials

  • Oven capable of maintaining 54°C ± 2°C

  • Refrigerator capable of maintaining 0°C ± 2°C

  • Graduated cylinders

  • Analytical instrumentation for AI quantification (e.g., HPLC, GC)[15]

Procedure:

  • Accelerated Storage:

    • Place a sample of the EC formulation in a sealed glass vial and store it in an oven at 54°C for 14 days.

    • Store another sample at room temperature (25°C) as a control.

  • Low-Temperature Stability:

    • Place a sample in a sealed glass vial and store it at 0°C for 7 days.

  • Evaluation:

    • After the storage period, visually inspect the samples for any signs of instability, such as crystallization, phase separation, or sedimentation.

    • Perform an emulsion stability test by diluting the stored formulation in water (e.g., 1:100) in a graduated cylinder and observing for creaming or separation over 24 hours.[14][]

    • Quantify the active ingredient concentration in the stored samples and compare it to the initial concentration to assess chemical degradation.[17]

Data Presentation:

TestParameterResult after 14 days at 54°CResult after 7 days at 0°C
Visual Inspection Appearance
Emulsion Stability Creaming/Separation (mL after 24h)
Chemical Stability AI Degradation (%)

PART 2: Evaluation as an Adjuvant for Enhancing Biological Efficacy

Adjuvants are substances added to a pesticide formulation or spray tank to enhance the effectiveness of the active ingredient.[13][18] this compound, with its solvent and potential surfactant-like properties, could act as a penetrant, improving the uptake of systemic pesticides.

Protocol 2.1: Greenhouse Efficacy Trial

Objective: To determine if the addition of this compound to a standard pesticide formulation enhances its biological efficacy.

Rationale: Greenhouse trials provide a controlled environment to assess the performance of a new formulation or adjuvant before moving to more complex field trials.[19]

Materials:

  • Target pest (e.g., a specific weed, insect, or fungal pathogen)

  • Host plant

  • Commercial standard pesticide formulation

  • This compound

  • Spray equipment calibrated for small-scale application

  • Greenhouse with controlled temperature, humidity, and light

Procedure:

  • Treatment Preparation:

    • Treatment 1 (Control): Untreated plants.

    • Treatment 2 (Standard): Commercial standard pesticide applied at the recommended rate.

    • Treatment 3 (Test): Commercial standard pesticide applied at the recommended rate, with the addition of this compound at a predetermined concentration (e.g., 0.5% v/v).

  • Experimental Design:

    • Grow the host plants to a suitable stage for infestation or inoculation.

    • Arrange the plants in a randomized complete block design with multiple replications for each treatment.

  • Application:

    • Apply the treatments uniformly to the plants using the calibrated sprayer.

  • Evaluation:

    • Assess the level of pest control at regular intervals after application (e.g., 3, 7, and 14 days).

    • The assessment method will depend on the target pest (e.g., visual rating of weed control, counting of live insects, measuring disease severity).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

Logical Flow for Efficacy Evaluation:

Efficacy_Evaluation A Prepare Treatments: 1. Control 2. Standard Pesticide 3. Standard + Test Adjuvant B Randomized Greenhouse Setup A->B C Apply Treatments B->C D Assess Pest Control (e.g., 3, 7, 14 days post-application) C->D E Statistical Analysis (ANOVA) D->E F Compare Efficacy of Standard vs. Standard + Adjuvant E->F

Caption: Process for evaluating adjuvant efficacy.

PART 3: Crop Safety and Phytotoxicity Assessment

While enhancing efficacy is a primary goal, it is crucial that any new solvent or adjuvant does not cause harm to the crop.[20] Phytotoxicity is the adverse effect of a substance on plant growth.[21]

Protocol 3.1: Phytotoxicity Evaluation

Objective: To assess the potential for this compound to cause phytotoxicity on a target crop.

Rationale: An adjuvant should ideally enhance pesticide performance without being phytotoxic to the crop.[20] Testing at higher than recommended rates can reveal potential safety issues.[21]

Materials:

  • Target crop plants at a sensitive growth stage

  • This compound

  • Spray equipment

  • Greenhouse or growth chamber

Procedure:

  • Treatment Preparation:

    • Prepare aqueous solutions of this compound at various concentrations, including a rate equivalent to its proposed use level (1X) and exaggerated rates (e.g., 2X and 4X).

    • Include a water-only spray as a control.

  • Application:

    • Apply the treatments to the foliage of the crop plants until runoff.

  • Evaluation:

    • Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, and 7 days after application).

    • Phytotoxicity symptoms can include leaf spotting, yellowing (chlorosis), burning (necrosis), stunting, or malformation.

    • Use a rating scale (e.g., 0-100%, where 0 = no injury and 100 = plant death) to quantify the damage.

Data Presentation:

Treatment ConcentrationPhytotoxicity Rating (%) at 1 DATPhytotoxicity Rating (%) at 3 DATPhytotoxicity Rating (%) at 7 DAT
Control (Water)
1X Rate
2X Rate
4X Rate
*DAT: Days After Treatment

Conclusion and Future Directions

The preliminary physicochemical data for this compound indicates its potential as a versatile solvent and adjuvant in agrochemical formulations. Its miscibility with a broad range of substances and its inherent ether structure are promising attributes. The protocols outlined in this document provide a comprehensive framework for systematically evaluating its performance in terms of formulation stability, biological efficacy enhancement, and crop safety. Successful outcomes from these studies would warrant further investigation, including field trials under diverse environmental conditions and exploration in other formulation types such as microemulsions (ME) or capsule suspensions (CS).[22] As the agrochemical industry continues to seek safer and more effective formulation technologies, the exploration of novel components like this compound is a critical step towards innovation and sustainability.[5][23]

References

  • Beck, B., Spanoghe, P., Duponchelle, N., Steurbaut, W., & Persoone, G. (n.d.). Determination of phytotoxicity of adjuvants used in crop protection. Microbiotests. Retrieved from [Link]

  • Feng, Y. (n.d.). The Role of Ethoxylated Alcohols in Agrochemical Formulations. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Application note: Stability study of a pesticide formulation. Retrieved from [Link]

  • Unknown Author. (2024, September 14). Adjuvants in agriculture: roles, mechanisms, and market trends. Retrieved from [Link]

  • Parker, C., Ye, W., & Cox, L. (2022). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Journal of AOAC International, 105(3), 769-780. Retrieved from [Link]

  • Scribd. (n.d.). Agrochemical Adjuvants Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pesticide Formulation and Adjuvant Technology. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Storage stability of residues. Retrieved from [Link]

  • WUR eDepot. (n.d.). Influence of adjuvants and formulations on the emission of pesticides to the atmosphere. Retrieved from [Link]

  • Zhang, X., et al. (2020). Evaluation of adjuvants for reducing the risk of phytotoxicity in low-volume spray of propiconazole. Scientific Reports, 10(1), 1-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Emission of pesticide formulation during the storage stability test.... Retrieved from [Link]

  • Rodrigues, A. R., & da Silva, F. C. (2015). New Solvents for Agrochemical Formulations—A Green Chemistry Approach. In ACS Symposium Series (Vol. 1205, pp. 105-116). American Chemical Society. Retrieved from [Link]

  • Britannica. (2025, December 10). Ether. Retrieved from [Link]

  • SURfaPLUS Research & Development. (n.d.). Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Ether Amine Surfactants in Agricultural Formulations: The Known and Unexplored. Retrieved from [Link]

  • Unacademy. (n.d.). Explain the Uses of Ethers in Different Fields. Retrieved from [Link]

  • ResearchGate. (n.d.). Pesticide Formulations and Delivery Systems: 23rd Volume. Retrieved from [Link]

  • Kumar, R., Tripathi, K., Talaviya, H., Shakil, N. A., & Azam, M. (2024). Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility. In Research and Technology Advancements in Agriculture (pp. 255-261). Retrieved from [Link]

  • ResearchGate. (2024, April 4). (PDF) Pesticide formulation testing: importance and protocols. Retrieved from [Link]

  • Heartland Health Research Alliance. (n.d.). Bibliography Tag: adjuvants. Retrieved from [Link]

  • Unknown Author. (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports. Retrieved from [Link]

  • AgriBusiness Global. (2025, March 17). Formulations of the Future: Driving Innovation, Sustainability, and Market Trends in Agrochemicals. Retrieved from [Link]

  • Syngenta. (2017, April 26). High-throughput Agrochemical Formulation: Easing the Route to Commercial Manufacture. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Recent developments of safer formulations of agrochemicals. Retrieved from [Link]

  • PubMed. (n.d.). Transforming the evaluation of agrochemicals. Retrieved from [Link]

  • EurekAlert!. (2025, February 14). New pesticide formulation developed for safer and more effective pest control. Retrieved from [Link]

  • iFormulate. (2024, December 3). iFormulate Revisited: The Changing Face of Agrochemical Formulation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). This compound. Retrieved from [Link]

  • NICNAS. (2015, September 1). Ethane, 1,2-dimethoxy-: Human health tier II assessment. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Pesticide Formulations Fact Sheet. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pesticide formulation. Retrieved from [Link]

  • Purdue Extension. (n.d.). Pesticides and Formulation Technology. Retrieved from [Link]

  • University of Florida, IFAS Extension. (n.d.). Pesticide Formulations. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,2-dimethoxyethane. Retrieved from [Link]

  • Unknown Author. (n.d.). Exploring 1-Ethoxy-2-(2-methoxyethoxy)ethane: Properties and Applications. Retrieved from [Link]

  • FBN. (2025, February 25). Mastering Adjuvants [Webinar]. Retrieved from [Link]

  • University of Kentucky. (2018, November 30). Pesticide Formulations. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethane, 1,1-dimethoxy-. Retrieved from [Link]

Sources

Application Notes and Protocols for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (D2ME) in Sodium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Electrolytes in Advancing Sodium-Ion Battery Technology

The global pursuit of sustainable energy solutions has intensified research into next-generation energy storage systems, with sodium-ion batteries (SIBs) emerging as a compelling alternative to their lithium-ion counterparts. The natural abundance and low cost of sodium are significant drivers for the development of SIBs.[1] However, the larger ionic radius of Na+ compared to Li+ presents unique challenges in the design of high-performance electrode materials and electrolytes. The electrolyte, in particular, is a critical component that governs ionic conductivity, the stability of the electrode-electrolyte interface, and overall battery performance and safety.[2]

Ether-based solvents have garnered considerable attention for SIB electrolytes due to their distinct coordination chemistry with sodium ions and their tendency to form a stable solid electrolyte interphase (SEI) on the anode.[3][4][5] Among these, 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, commonly known as diglyme (G2), has shown significant promise. This application note provides a comprehensive guide for researchers on the use of diglyme-based electrolytes in sodium-ion batteries, detailing its physicochemical properties, step-by-step protocols for electrolyte formulation, and electrochemical characterization.

Physicochemical Properties of Diglyme-Based Electrolytes

The performance of an electrolyte is intrinsically linked to the physicochemical properties of its solvent and salt. Diglyme possesses a favorable combination of a relatively low viscosity, which facilitates ion transport, and a sufficiently high dielectric constant to dissolve sodium salts.[3] When combined with a suitable salt, such as sodium hexafluorophosphate (NaPF6), the resulting electrolyte exhibits ionic conductivities comparable to conventional carbonate-based systems.[3][6]

Property1 M NaPF6 in Diglyme1 M NaPF6 in EC:DEC (1:1 v/v)
Ionic Conductivity (mS/cm at 25°C) ~1-7~7-10
Viscosity (mPa·s at 25°C) ~3-7~3-5
Electrochemical Stability Window (V vs. Na+/Na) ~0 - 4.4~0 - 5.0
Sodium Salt Solubility High (≥2 M for NaPF6)Moderate to High

Table 1: Comparative physicochemical properties of diglyme-based and carbonate-based electrolytes. Data compiled from multiple sources.[3][6][7]

Experimental Protocols

Part 1: Electrolyte Formulation

A meticulously prepared electrolyte is paramount for obtaining reproducible and reliable electrochemical data. The following protocol outlines the steps for preparing a 1 M NaPF6 in diglyme electrolyte.

Materials and Reagents:

  • This compound (Diglyme, anhydrous, ≥99.5%)

  • Sodium hexafluorophosphate (NaPF6, battery grade, ≥99.9%)

  • Activated molecular sieves (4 Å)

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

  • Schlenk flask and magnetic stirrer

Protocol:

  • Solvent Purification:

    • While anhydrous diglyme can be used as received from reputable suppliers, for high-precision experiments, further purification is recommended to remove residual water and peroxides.[8]

    • Dry the diglyme over activated 4 Å molecular sieves for at least 48 hours inside an argon-filled glovebox.[8] The molecular sieves should be activated by heating under vacuum prior to use.

  • Salt Drying:

    • Dry the NaPF6 salt in a vacuum oven at 120°C for 24 hours to remove any adsorbed moisture.[8]

    • Transfer the dried salt into the glovebox immediately after drying.

  • Electrolyte Preparation:

    • Inside the glovebox, add the desired amount of dried NaPF6 to a clean, dry Schlenk flask.

    • Slowly add the purified diglyme to the flask while stirring with a magnetic stir bar.

    • Continue stirring until the salt is completely dissolved. For a 1 M solution, this may take several hours.

    • Store the prepared electrolyte over activated molecular sieves in a sealed container inside the glovebox to maintain its anhydrous state.[3]

Electrolyte_Preparation cluster_Glovebox Inside Ar-filled Glovebox Purify_Solvent Purify Diglyme (with 4Å molecular sieves) Mix Mix Solvent and Salt Purify_Solvent->Mix Purified Solvent Dry_Salt Dry NaPF6 (Vacuum oven, 120°C) Dry_Salt->Mix Dried Salt Stir Stir to Dissolve Mix->Stir Store Store Electrolyte Stir->Store

Caption: Workflow for the preparation of diglyme-based electrolyte.

Part 2: Electrochemical Characterization

Ionic conductivity is determined using Electrochemical Impedance Spectroscopy (EIS).[2][9]

Equipment:

  • Potentiostat with EIS capability

  • Conductivity cell (two-electrode setup, typically with platinum or stainless steel electrodes)

  • Temperature-controlled chamber

Protocol:

  • Cell Assembly:

    • Inside the glovebox, assemble the conductivity cell with a separator of known thickness soaked in the prepared electrolyte.

    • Ensure there are no air bubbles trapped between the electrodes and the separator.

  • EIS Measurement:

    • Place the assembled cell in a temperature-controlled chamber and allow it to thermally equilibrate (e.g., at 25°C).

    • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).[2][7]

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z' vs. -Z'').

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.[2]

The ESW is determined by Linear Sweep Voltammetry (LSV) and defines the voltage range within which the electrolyte is stable.[3][10][11]

Equipment:

  • Potentiostat

  • Two-electrode coin cells (e.g., CR2032)

  • Sodium metal foil (counter and reference electrode)

  • Inert working electrode (e.g., stainless steel, platinum, or glassy carbon)

Protocol:

  • Cell Assembly:

    • Inside the glovebox, assemble a two-electrode coin cell with a sodium metal disc as the counter/reference electrode, a separator soaked in the electrolyte, and an inert working electrode.[3]

  • Anodic Stability Measurement:

    • Scan the potential from the open-circuit voltage (OCV) to a higher potential (e.g., 5.0 V vs. Na+/Na) at a slow scan rate (e.g., 0.1 mV/s).[3]

    • The potential at which a significant increase in current is observed is defined as the anodic stability limit. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define this limit.[2]

  • Cathodic Stability Measurement:

    • In a separate cell, scan the potential from the OCV to a lower potential (e.g., -0.3 V vs. Na+/Na) at the same slow scan rate.[3]

    • The potential at which a significant reduction current is observed defines the cathodic stability limit.

Electrochemical_Testing cluster_Conductivity Ionic Conductivity (EIS) cluster_ESW Electrochemical Stability Window (LSV) Conductivity_Cell Assemble Conductivity Cell EIS_Measurement Perform EIS Measurement Conductivity_Cell->EIS_Measurement Conductivity_Analysis Analyze Nyquist Plot for Rb EIS_Measurement->Conductivity_Analysis ESW_Cell Assemble Two-Electrode Cell (Na || Inert Electrode) Anodic_Scan Anodic Scan (OCV to 5V) ESW_Cell->Anodic_Scan Cathodic_Scan Cathodic Scan (OCV to -0.3V) ESW_Cell->Cathodic_Scan ESW_Analysis Determine Stability Limits Anodic_Scan->ESW_Analysis Cathodic_Scan->ESW_Analysis

Caption: Experimental workflow for electrochemical characterization.

Part 3: Half-Cell Assembly and Cycling Performance

Evaluating the performance of the electrolyte in a half-cell configuration with a relevant anode or cathode material is a crucial step.

Materials and Equipment:

  • CR2032 coin cell components

  • Working electrode (e.g., hard carbon anode or a sodium-based cathode)

  • Sodium metal foil (counter and reference electrode)

  • Glass fiber separator

  • Battery cycler

Protocol:

  • Electrode and Separator Preparation:

    • Dry the working electrode and separator under vacuum at an appropriate temperature to remove moisture.[7]

  • Cell Assembly:

    • Inside the glovebox, assemble the CR2032 coin cell in the following order: negative casing, sodium metal, separator soaked with electrolyte, working electrode, spacer disk, and positive casing.

    • Crimp the coin cell to ensure proper sealing.

  • Galvanostatic Cycling:

    • Allow the assembled cell to rest for a few hours to ensure complete wetting of the electrode.

    • Cycle the cell within the appropriate voltage window for the working electrode at a defined C-rate (e.g., C/10 for initial cycles).[3]

    • Record the charge-discharge capacity, coulombic efficiency, and capacity retention over multiple cycles to evaluate the performance of the electrolyte.

Insights into the Solid Electrolyte Interphase (SEI)

The formation and composition of the SEI are critical for the long-term cycling stability of sodium-ion batteries, especially when using sodium metal or carbonaceous anodes. In diglyme-based electrolytes, the SEI is believed to be composed of both inorganic species from the salt decomposition (e.g., NaF from NaPF6) and organic species from solvent reduction.[12][13] The properties of this SEI, such as its mechanical softness and chemical composition, can influence the reversibility of sodium plating/stripping and the co-intercalation of solvated sodium ions into graphitic anodes.[12][13]

Characterization of the SEI typically involves ex-situ techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine its chemical composition and Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to study its morphology and thickness.[12][13] For these analyses, cells are cycled for a specific number of cycles, then carefully disassembled in a glovebox, and the electrode of interest is gently rinsed with a high-purity solvent to remove residual electrolyte before being transferred to the analysis chamber under an inert atmosphere.

Conclusion and Future Outlook

This compound (diglyme) stands out as a promising solvent for sodium-ion battery electrolytes, offering a good balance of ionic conductivity and a sufficiently wide electrochemical stability window. Its unique coordination with sodium ions can facilitate novel electrochemical behaviors, such as the reversible co-intercalation into graphite. The protocols detailed in this application note provide a standardized framework for the preparation and characterization of diglyme-based electrolytes, enabling researchers to conduct systematic studies and contribute to the advancement of sodium-ion battery technology. Further research should focus on optimizing electrolyte formulations with additives to enhance SEI stability and expand the operating temperature range, paving the way for the commercialization of this next-generation energy storage solution.

References

  • Linn, G., et al. (2018). Diglyme Based Electrolytes for Sodium-Ion Batteries. ACS Applied Energy Materials. [Link]

  • Wang, Y., et al. (2024). Operando nano-mapping of sodium-diglyme co-intercalation and SEI formation in sodium ion batteries' graphene anodes. Applied Physics Reviews. [Link]

  • Wang, Y., et al. (2024). Operando nano-mapping of sodium-diglyme co-intercalation and SEI formation in sodium ion batteries graphene anodes. Figshare. [Link]

  • Linn, G., et al. (2018). Diglyme based electrolytes for sodium-ion batteries. Chalmers University of Technology. [Link]

  • Basile, A., et al. (2022). Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes. The Journal of Physical Chemistry C. [Link]

  • Wang, Y., et al. (2024). Operando nano-mapping of sodium-diglyme co-intercalation and SEI formation in sodium ion batteries' graphene anodes. AIP Publishing. [Link]

  • Martin, V., et al. (2022). Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation. MDPI. [Link]

  • Cope, E., et al. (2022). Properties of NaPF6 Electrolytes and Effect of Electrolyte Concentration on Performance in Sodium-Ion Batteries. The Royal Society of Chemistry. [Link]

  • Jensen, A. C. S., et al. (2020). Solvation of NaPF6 in Diglyme Solution for Battery Electrolytes. SciSpace. [Link]

  • Unspecified Authors. (n.d.). a Linear sweep voltammetric curve of assembled sodium battery Na | SPE.... ResearchGate. [Link]

  • Unspecified Authors. (n.d.). 1.0M NaPF6 in Diglyme as Electrolyte for Sodium-Ion Battery, 100g/bott. MTI Corporation. [Link]

  • Unspecified Authors. (2025). A Sodium-Ion Battery with the Diglyme Electrolyte: Graphite || Alumina-Coated Na5/6[Ni1/3Mn1/6Fe1/6Ti1/3]O2 Cell. Chemistry of Materials. [Link]

  • Jensen, A. C. S., et al. (2020). Solvation of NaPF6 in Diglyme Solution for Battery Electrolytes. University of Surrey. [Link]

  • Linn, G., et al. (2018). Diglyme Based Electrolytes for Sodium-Ion Batteries. Request PDF. [Link]

  • Devaux, D., et al. (2020). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. MDPI. [Link]

  • Unspecified Authors. (2024). Linear Sweep Voltammetry (LSV). Pine Research Instrumentation. [Link]

  • Unspecified Authors. (2018). How to measure the conductivity of an ionic solution. Quora. [Link]

  • Unspecified Authors. (2020). Linear Sweep Voltammetry for Batteries and Regulator Design. Altium. [Link]

  • Linn, G., et al. (2018). Diglyme Based Electrolytes for Sodium-Ion Batteries. Figshare. [Link]

  • Unspecified Authors. (2018). What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?. ResearchGate. [Link]

  • Linn, G. (2018). Diglyme as an electrolyte solvent for sodium-ion batteries. Chalmers Publication Library. [Link]

  • Unspecified Authors. (2024). The big beginner's guide to Sodium-Ion batteries. FutureBatteryLab. [Link]

  • Unspecified Authors. (2025). Understanding Ionic Conductivity and its Critical Role in Battery Electrolyte Performance. EAG Laboratories. [Link]

Sources

The MEM Acetal: A Guide to the Protection of Aldehydes Using 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. For the synthetic chemist, particularly those engaged in the intricate pathways of drug development and natural product synthesis, the aldehyde represents a versatile yet highly reactive intermediate. Its propensity to undergo nucleophilic attack, oxidation, and other transformations necessitates the use of robust and reliable protecting groups. This guide provides a comprehensive overview of the application of 1,1-dimethoxy-2-(2-methoxyethoxy)ethane as a protecting group for aldehydes, a reagent that forms a 2-(2-methoxyethoxy)methyl (MEM) acetal, offering distinct advantages in complex synthetic routes.

Introduction: Beyond Traditional Acetal Protection

The protection of aldehydes as acetals is a classic and widely employed strategy. Simple dialkyl acetals are revered for their stability in basic and neutral media, yet their cleavage often requires harsh acidic conditions that can be detrimental to sensitive functionalities within a complex molecule. The MEM acetal, derived from this compound, emerges as a refined alternative, engineered to provide robust protection with the added benefit of milder deprotection protocols. This is attributed to the presence of the etheric oxygen atom in the side chain, which can act as an internal Lewis base, facilitating cleavage under conditions that leave more traditional acetals intact.

This document will delve into the mechanistic underpinnings of MEM acetal formation and cleavage, provide detailed experimental protocols, and offer a comparative analysis against other common aldehyde protecting groups, empowering the research scientist with the knowledge to strategically deploy this valuable synthetic tool.

Physicochemical Properties of the Reagent

A thorough understanding of the protecting agent is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₇H₁₆O₄[1][2]
Molecular Weight 164.20 g/mol [2]
Appearance Colorless liquid
Boiling Point 79-80 °C at 9.9 mmHg
Density ~1.0 g/mL
Solubility Soluble in common organic solvents

The Mechanism of Protection and Deprotection: A Tale of Two Pathways

The formation of the MEM acetal from an aldehyde and this compound proceeds via a standard acid-catalyzed mechanism. The initial protonation of the aldehyde's carbonyl oxygen enhances its electrophilicity, inviting nucleophilic attack by a molecule of methanol (generated in situ or present as a solvent). Subsequent proton transfers and the elimination of a water molecule lead to the formation of a hemiacetal, which then reacts with a second equivalent of methanol to yield the stable acetal. To drive the equilibrium towards the protected product, removal of water is typically necessary.

The true elegance of the MEM acetal lies in its deprotection. While susceptible to traditional Brønsted acid-catalyzed hydrolysis, the presence of the additional ether oxygen opens up a milder, Lewis acid-mediated pathway. This is the key advantage of the MEM protecting group.

Brønsted Acid-Catalyzed Deprotection

Under standard acidic conditions, the mechanism mirrors that of simple acetals. Protonation of one of the acetal oxygens initiates a cascade of events, leading to the expulsion of the protecting group and regeneration of the aldehyde.

Lewis Acid-Mediated Deprotection

The distinguishing feature of the MEM acetal is its lability in the presence of Lewis acids such as zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or titanium tetrachloride (TiCl₄). The Lewis acid coordinates to both the acetal oxygen and the ether oxygen of the MEM group, forming a chelate. This chelation facilitates the cleavage of the carbon-oxygen bond, often under significantly milder conditions than those required for simple acetals. This allows for the selective deprotection of a MEM-protected aldehyde in the presence of other acid-sensitive groups.

G cluster_protection Protection (Acid-Catalyzed) cluster_deprotection Deprotection Aldehyde R-CHO Protected_Aldehyde R-CH(O-CH₂-O-CH₂CH₂-OCH₃)₂ Aldehyde->Protected_Aldehyde H⁺, -H₂O Reagent CH₃O-CH₂CH₂-O-CH(OCH₃)₂ Protected_Aldehyde2 R-CH(O-CH₂-O-CH₂CH₂-OCH₃)₂ Aldehyde2 R-CHO Protected_Aldehyde2->Aldehyde2 H⁺/H₂O or Lewis Acid G cluster_workflow Aldehyde Protection Workflow A Combine Aldehyde and This compound in anhydrous solvent B Add Acid Catalyst (e.g., PTSA) A->B C Incorporate Dehydrating Agent (e.g., Anhydrous MgSO₄ or Dean-Stark) B->C D Monitor Reaction (TLC/GC) C->D E Quench with Mild Base (e.g., Triethylamine) D->E F Workup and Purification (Filtration, Concentration, Chromatography) E->F G Protected Aldehyde (MEM Acetal) F->G

Sources

1H NMR and 13C NMR analysis of "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane using ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination and purity assessment of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. We delve into the theoretical prediction of spectra, the practical application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, DEPT) NMR experiments, and provide detailed, field-proven protocols for sample preparation and data acquisition. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require robust methods for molecular characterization.

Introduction: The Analytical Challenge

This compound is a polyether compound featuring both acetal and ether functional groups. Its structure, while seemingly simple, presents a valuable case study for the application of modern NMR techniques. Accurate characterization is crucial, as isomeric impurities could significantly alter its chemical properties in applications such as specialized solvents or as a synthetic building block. NMR spectroscopy offers the resolution and depth of information required to confirm the precise connectivity of the molecular framework. This note will systematically deconstruct the molecule's expected NMR signature, providing a roadmap for its definitive identification.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first dissect the molecule to identify chemically non-equivalent nuclei. The structure is labeled below to facilitate discussion of the corresponding NMR signals.

Figure 1: Labeled structure of this compound.

Based on this structure, we anticipate five unique proton environments (Hₐ-Hₑ) and five unique carbon environments (Cₐ-Cₑ). The two methoxy groups on the acetal carbon, Cₐ, are chemically equivalent due to free rotation, resulting in a single signal (Hₑ) with an integration of 6 protons and a single carbon signal (Cₑ).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Protons adjacent to electronegative oxygen atoms are expected to be deshielded, appearing at higher chemical shifts (downfield).[1][2]

Predicted Chemical Shifts, Multiplicity, and Integration

The expected ¹H NMR signals are summarized below. Chemical shifts (δ) are predicted based on typical values for ethers and acetals.[1][3][4][5]

Signal LabelAssignmentIntegrationMultiplicityPredicted δ (ppm)Rationale for Multiplicity
Hₐ -O-CH (OCH₃)₂1HTriplet (t)~4.6 - 4.8Coupled to the two adjacent H♭ protons (n+1 = 2+1 = 3).
H♭ -O-CH₂ -CH₂-O-2HDoublet of Triplets (dt)~3.6 - 3.8Coupled to one Hₐ proton and two H꜀ protons.
H꜀ -CH₃-O-CH₂ -CH₂-2HTriplet (t)~3.5 - 3.7Coupled to the two adjacent H♭ protons (n+1 = 2+1 = 3).
Hₑ -CH(OCH₃ )₂6HSinglet (s)~3.3 - 3.4No adjacent protons to couple with.
Hₔ CH₃ -O-3HSinglet (s)~3.3 - 3.4No adjacent protons to couple with.

Note: Signals Hₑ and Hₔ may overlap due to their similar chemical environments.

Confirmation with 2D COSY

While the 1D spectrum provides strong evidence, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment offers definitive proof of proton-proton couplings.[6][7][8] A COSY spectrum plots the ¹H spectrum on both axes. Diagonal peaks represent the standard 1D signals, while off-diagonal cross-peaks indicate that two protons are coupled.[6][9]

Expected COSY Correlations:

  • A cross-peak between Hₐ and H♭ .

  • A cross-peak between H♭ and H꜀ .

The absence of cross-peaks for Hₔ and Hₑ confirms they are isolated spin systems, consistent with their assignment as methyl groups lacking adjacent protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups. Carbons bonded to oxygen are deshielded and appear downfield.[1][10]

Predicted Chemical Shifts

The five expected carbon signals are summarized below. Acetal carbons are significantly deshielded, providing a key diagnostic signal.[10]

Signal LabelAssignmentPredicted δ (ppm)
Cₐ -O-C H(OCH₃)₂~102 - 105
C♭ -O-C H₂-CH₂-O-~70 - 72
C꜀ -CH₃-O-C H₂-CH₂-~68 - 70
Cₔ C H₃-O-~58 - 60
Cₑ -CH(O C**H₃)₂~53 - 55
Structural Confirmation with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to differentiate between CH, CH₂, and CH₃ groups.[11][12][13] A typical analysis involves three spectra:

  • Broadband Decoupled ¹³C: Shows all carbon signals.

  • DEPT-90: Shows only CH (methine) carbons as positive signals.[12][14]

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative (inverted) signals.[11][15]

By comparing these spectra, we can assign each carbon signal with high confidence.

DEPT_Logic cluster_0 DEPT Experiment Suite cluster_1 Carbon Type Assignment Broadband Broadband ¹³C (All C signals: Cₐ, C♭, C꜀, Cₔ, Cₑ) DEPT90 DEPT-90 (Positive CH: Cₐ) CH CH (Signal in BB & DEPT-90 & DEPT-135 positive) Broadband->CH Analysis Logic CH2 CH₂ (Signal in BB & DEPT-135 negative) Broadband->CH2 Analysis Logic CH3 CH₃ (Signal in BB & DEPT-135 positive, ABSENT in DEPT-90) Broadband->CH3 Analysis Logic DEPT135 DEPT-135 (Positive CH/CH₃: Cₐ, Cₔ, Cₑ Negative CH₂: C♭, C꜀) DEPT90->CH Analysis Logic DEPT90->CH2 Analysis Logic DEPT90->CH3 Analysis Logic DEPT135->CH Analysis Logic DEPT135->CH2 Analysis Logic DEPT135->CH3 Analysis Logic

Figure 2: Workflow for carbon type identification using DEPT NMR.

Expected DEPT Results:

  • DEPT-90: One positive peak corresponding to Cₐ .

  • DEPT-135: Three positive peaks (Cₐ , Cₔ , Cₑ ) and two negative peaks (C♭ , C꜀ ).

This pattern provides an unambiguous assignment for each carbon atom in the molecule, confirming the proposed structure.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Protocol for Sample Preparation

Causality: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[16] A deuterated solvent is used to provide a lock signal for the spectrometer and to avoid a large interfering solvent signal in ¹H NMR.[17]

  • Select a suitable deuterated solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Prepare the sample solution:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[18]

    • Using a calibrated pipette, add 0.6-0.7 mL of CDCl₃ to the vial.[16] This volume ensures the sample fills the active region of the spectrometer's detection coil.[19]

  • Ensure complete dissolution: Gently swirl or vortex the vial until the sample is fully dissolved.

  • Filter the sample: To remove any dust or particulate matter, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17][18]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol for NMR Data Acquisition

Causality: The chosen parameters represent a balance between achieving a good signal-to-noise ratio and minimizing experiment time. These are typical starting points on a modern 400-600 MHz spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (10-20mg in 0.7mL CDCl₃) Lock Insert & Lock Prep->Lock Shim Shim Magnet Field Lock->Shim H1 Acquire ¹H Spectrum Shim->H1 C13 Acquire ¹³C & DEPT H1->C13 COSY Acquire 2D COSY C13->COSY Process Process Spectra (FT, Phase, Baseline) COSY->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

Figure 3: General workflow for NMR structural elucidation.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.

  • ¹H Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (NS): 8-16.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C Broadband Decoupled Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Number of Scans (NS): 128-1024 (¹³C is less sensitive).

    • Relaxation Delay (D1): 2 seconds.

  • DEPT-90 and DEPT-135 Acquisition:

    • Pulse Program: Select the appropriate DEPT pulse programs from the spectrometer library.

    • Number of Scans (NS): 64-512.

    • Relaxation Delay (D1): 2 seconds.

  • ¹H-¹H COSY Acquisition:

    • Pulse Program: Standard COSY sequence (cosygp).

    • Number of Scans (NS): 2-4 per increment.

    • Increments: 256-512 in the indirect dimension.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all acquired spectra to generate the final, interpretable data.

Conclusion

The comprehensive analysis using ¹H, ¹³C, DEPT, and COSY NMR spectroscopy provides a self-validating system for the complete structural elucidation of this compound. The combination of one-dimensional chemical shift and integration data with two-dimensional connectivity information allows for the unambiguous assignment of every proton and carbon nucleus. The protocols outlined herein provide a robust and reliable methodology for researchers and analysts to ensure the identity and purity of this compound and can be adapted for the characterization of other complex organic molecules.

References

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. Retrieved from [Link]

  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY). Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]

  • Epistemeo. (2012, January 9). Introduction to COSY NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • Columbia University. (n.d.). DEPT. NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Starkey, L. S. (n.d.). Calculating 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

Application Note: High-Resolution GC-MS Protocol for the Purity Assessment of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the stringent purity assessment of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8). This compound, a key intermediate and solvent in the pharmaceutical and specialty chemical industries, demands a highly sensitive and specific analytical method to ensure its quality and consistency. The described methodology is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data analysis. The protocol is grounded in established analytical principles and validated against International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.

Introduction: The Analytical Imperative for Purity

This compound, a diether and acetal, possesses a unique combination of properties, including its utility as a solvent and as a key intermediate in the synthesis of complex molecules such as the macrolide antibiotic Dirithromycin.[1] Given its applications in highly regulated industries, the presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of the final product.

Potential impurities in this compound can originate from several sources:

  • Synthesis By-products: The synthesis, often involving ethylene glycol monomethyl ether and a halogenated acetaldehyde in the presence of a strong base, can lead to unreacted starting materials and side-reaction products.[1]

  • Degradation Products: Like other ethers, this compound is susceptible to peroxide formation upon storage, especially when exposed to air and light.

  • Residual Solvents: Manufacturing processes may introduce residual solvents such as diethyl ether or other hydrocarbons.[2]

  • Water Content: The hygroscopic nature of glymes can lead to variable water content, which can affect reactivity and stability.[2]

Therefore, a highly specific and sensitive analytical method is paramount for the quality control of this critical chemical. GC-MS is the technique of choice due to its exceptional chromatographic resolution and the definitive identification capabilities of mass spectrometry.

The Analytical Cornerstone: GC-MS Methodology

The developed GC-MS method is optimized to provide excellent separation of the main component from potential impurities, ensuring accurate quantification and identification.

Causality of Instrumental Choices

The selection of each instrumental parameter is critical for the successful implementation of this protocol.

  • Gas Chromatograph (GC): A system with precise temperature and flow control is essential for reproducible retention times.

  • GC Column: A mid-polarity column, such as a cyanopropylphenyl-based column (e.g., Rxi-1301Sil MS), is recommended.[3] This stationary phase provides a good balance of interactions for separating compounds with varying polarities, which is ideal for the analysis of ethers and their potential impurities. The use of a thin-film column enhances resolution and allows for faster analysis times.[3]

  • Injector: A split/splitless injector is utilized in splitless mode to maximize the transfer of the sample onto the column, thereby achieving the low detection limits necessary for impurity profiling.

  • Mass Spectrometer (MS): A single quadrupole or more advanced mass analyzer provides the sensitivity and mass accuracy required for confident peak identification. Electron Ionization (EI) is the preferred ionization technique due to its generation of reproducible fragmentation patterns, which can be compared against spectral libraries.

Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to the final purity report.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting SamplePrep Sample Dilution (in high-purity solvent) Injection Splitless Injection SamplePrep->Injection StandardPrep Standard Preparation (Analyte & potential impurities) StandardPrep->Injection SpikePrep Spiked Sample Preparation (for accuracy assessment) SpikePrep->Injection Separation Chromatographic Separation (Temperature Programmed) Injection->Separation Detection Mass Spectrometric Detection (Scan Mode) Separation->Detection Integration Peak Integration & Identification (Retention Time & Mass Spectra) Detection->Integration Quantification Quantification of Impurities (Area Percent or External Standard) Integration->Quantification Report Purity Report Generation (% Purity, Impurity Profile) Quantification->Report

Caption: High-level workflow for the GC-MS purity assessment of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • This compound: Reference standard (purity ≥ 99.5%) and test sample.

  • Solvent: High-purity methanol or acetonitrile (GC-MS grade).

  • Potential Impurity Standards: Ethylene glycol monomethyl ether, diethyl ether (if available and required for specific quantification).

  • Inert Gas: Helium (99.999% purity or higher).

Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrumentation used.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers excellent sensitivity and spectral integrity.
Column Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalentMid-polarity phase for optimal separation of ethers and related impurities.
Injector Split/Splitless
ModeSplitlessMaximizes sensitivity for trace impurity detection.
Temperature250 °CEnsures efficient volatilization of the analyte and impurities.
Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program
Initial Temperature50 °C, hold for 2 minAllows for focusing of volatile impurities at the head of the column.
Ramp 110 °C/min to 220 °CProvides good separation of components with a range of boiling points.
Hold Time5 minEnsures elution of any less volatile components.
MS Parameters
Ion SourceElectron Ionization (EI)Standard, robust ionization method producing library-searchable spectra.
Ionization Energy70 eVStandard energy for reproducible fragmentation.
Source Temperature230 °CMinimizes source contamination and ensures good peak shape.
Quadrupole Temp.150 °CStandard operating temperature.
Scan Rangem/z 35 - 350Covers the expected mass range of the analyte and potential impurities.
Sample and Standard Preparation
  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This results in a concentration of approximately 5 mg/mL.

  • Reference Standard Solution: Prepare a solution of the reference standard at the same concentration as the sample solution.

  • System Suitability Solution: The reference standard solution can be used for system suitability checks.

System Validation and Self-Verification

A protocol's trustworthiness is established through its self-validating mechanisms. The following steps, aligned with ICH Q2(R2) guidelines, ensure the reliability of the generated data.[4][5][6]

System Suitability

Before analyzing any samples, inject the reference standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

  • Retention Time Reproducibility: The RSD of the retention time for the main component should be ≤ 1.0%.

Method Validation Parameters

A full method validation should be performed before routine use. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (solvent blank) and a spiked sample to show no interfering peaks at the retention time of the analyte and its impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations, typically from the reporting limit to 120% of the expected impurity concentration.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample of known purity or by spiking a sample with known amounts of impurities and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements. Repeatability is assessed by multiple analyses of the same sample on the same day, while intermediate precision is evaluated on different days with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Data Analysis and Interpretation

The pathway from raw data to a final purity assessment is a critical part of the protocol.

Data Analysis Workflow

DataAnalysis_Workflow RawData Raw Chromatogram (Total Ion Chromatogram - TIC) PeakID Peak Identification RawData->PeakID Compare RT and Mass Spectrum to Reference/Library ImpurityQuant Impurity Quantification RawData->ImpurityQuant Integrate Peak Areas FinalReport Final Report PeakID->FinalReport PurityCalc Purity Calculation ImpurityQuant->PurityCalc Area Percent Method (Area_impurity / Total Area) * 100 PurityCalc->FinalReport Purity % = 100% - Sum of Impurities %

Caption: Logical flow of data analysis for purity determination.

Peak Identification
  • Main Component: Identify the peak for this compound by comparing its retention time and mass spectrum with the reference standard.

  • Impurities: Tentatively identify impurity peaks by searching their mass spectra against a commercial library (e.g., NIST). The fragmentation pattern of ethers often includes characteristic losses of alkoxy groups.

Purity Calculation

The purity of the sample is typically determined using the area percent method, assuming that all components have a similar response factor in the mass spectrometer.

% Purity = 100% - (Sum of all impurity peak areas / Total area of all peaks) * 100

For higher accuracy, especially for known impurities, a calibration curve can be generated using certified reference standards for each impurity to calculate their concentrations directly.

Conclusion

This application note provides a detailed, scientifically-grounded GC-MS protocol for the purity assessment of this compound. By explaining the causality behind the experimental choices and integrating self-validating system suitability and method validation steps, this guide ensures the generation of accurate, reliable, and reproducible data. This robust methodology is essential for quality control in the pharmaceutical and specialty chemical sectors, supporting the development of safe and effective products.

References

  • Connell, J. G., et al. (2016). The origin of the high performance of Mg(TFSI)2/glyme electrolytes for magnesium batteries. Journal of Materials Chemistry A, 4(41), 15948-15957. Available at: [Link]

  • Frontiers in Chemistry. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Available at: [Link]

  • ChemBK. (2024). This compound, MEOADMA. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Juniper Publishers. (2021). Simultaneous and Direct Estimation of Glymes in Pharmaceuticals and Biopharmaceuticals by Headspace Gas Chromatograph Coupled with Mass. Available at: [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Available at: [Link]

  • MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2021). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

Sources

Application Notes and Protocols for Etherification Reactions of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for the etherification of alcohols and phenols utilizing 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. This document elucidates the underlying chemical principles, reaction mechanisms, and detailed experimental protocols. As a specialized acetal, this compound serves as a versatile reagent for the introduction of a 2-(2-methoxyethoxy)ethyl ether moiety onto a substrate, a functional group of interest in various fields due to its hydrophilic and flexible nature. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction to this compound in Ether Synthesis

This compound, also known as 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal[1][2], is a diether acetal with the chemical formula C₇H₁₆O₄[1][3]. Its structure features a dimethyl acetal functional group, which is the primary site of reactivity for the etherification reactions discussed in this guide. The ether linkages within the molecule are generally stable under the conditions required for acetal chemistry.

The primary application of this reagent in ether synthesis is through the acid-catalyzed reaction with alcohols or phenols. This process, known as transacetalization or acetal exchange, results in the formation of a new acetal, which can be considered a protected form of the alcohol. Subsequent reductive cleavage of this newly formed acetal can then yield the desired ether. This two-step sequence provides a valuable method for the formation of ethers under specific conditions where traditional methods like the Williamson ether synthesis may not be suitable.

Reaction Mechanisms and Scientific Principles

The etherification using this compound proceeds via two key stages:

  • Stage 1: Acid-Catalyzed Transacetalization

  • Stage 2: Reductive Cleavage of the Acetal to an Ether

Stage 1: Acid-Catalyzed Transacetalization

The initial step involves the reaction of an alcohol (R-OH) with this compound in the presence of an acid catalyst. This is an equilibrium process driven by the removal of a byproduct, typically methanol.

The mechanism, illustrated below, begins with the protonation of one of the methoxy groups of the acetal, making it a good leaving group. The alcohol substrate then attacks the resulting oxocarbenium ion. Subsequent proton transfers lead to the elimination of a second molecule of methanol and the formation of the new, more complex acetal.

transacetalization_mechanism cluster_0 Protonation and Methanol Loss cluster_1 Nucleophilic Attack and Deprotonation cluster_2 Formation of New Acetal Acetal R'-CH(OCH₃)₂ Protonated_Acetal R'-CH(O⁺HCH₃)(OCH₃) Acetal->Protonated_Acetal H⁺ Acetal->Protonated_Acetal Oxocarbenium R'-CH=O⁺CH₃ Protonated_Acetal->Oxocarbenium -CH₃OH Protonated_Acetal->Oxocarbenium Protonated_Hemiacetal R'-CH(O⁺HR)(OCH₃) Oxocarbenium->Protonated_Hemiacetal + R-OH Oxocarbenium->Protonated_Hemiacetal Methanol_1 CH₃OH Alcohol R-OH Hemiacetal R'-CH(OR)(OCH₃) Protonated_Hemiacetal->Hemiacetal - H⁺ Protonated_Hemiacetal->Hemiacetal Protonated_Hemiacetal_2 R'-CH(OR)(O⁺HCH₃) Hemiacetal->Protonated_Hemiacetal_2 H⁺ Hemiacetal->Protonated_Hemiacetal_2 Oxocarbenium_2 R'-CH=O⁺R Protonated_Hemiacetal_2->Oxocarbenium_2 -CH₃OH Protonated_Hemiacetal_2->Oxocarbenium_2 New_Acetal R'-CH(OR)₂ Oxocarbenium_2->New_Acetal + R-OH, -H⁺ Oxocarbenium_2->New_Acetal

Caption: Mechanism of Acid-Catalyzed Transacetalization.

The choice of acid catalyst is critical. Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are commonly employed. Lewis acids can also be effective. The reaction is typically performed in a non-polar solvent, and the removal of methanol, for instance by distillation, drives the equilibrium towards the product.

Stage 2: Reductive Cleavage to Ether

The acetal formed in Stage 1 can be subsequently cleaved under reductive conditions to yield the final ether product. This transformation involves the reduction of the oxonium ion generated by the acidic treatment of the acetal.

A common method for this reduction is the use of a hydride source, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).

reductive_cleavage_workflow Start Formed Acetal [R'-CH(OR)₂] Acid_Activation Acid Activation (e.g., Lewis Acid) Start->Acid_Activation Oxonium_Ion Oxonium Ion Formation [R'-CH=O⁺R] Acid_Activation->Oxonium_Ion Hydride_Attack Hydride Attack (e.g., from Et₃SiH) Oxonium_Ion->Hydride_Attack Ether_Product Final Ether Product [R'-CH₂-OR] Hydride_Attack->Ether_Product

Caption: Workflow for Reductive Cleavage of an Acetal to an Ether.

The regioselectivity of the cleavage can be influenced by steric and electronic factors of the 'R' group.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant to the skin and eyes[1]. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Transacetalization with a Primary Alcohol

This protocol details the formation of a new acetal from this compound and a primary alcohol.

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the primary alcohol (2.2 eq), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Assemble the Dean-Stark apparatus and heat the mixture to reflux.

  • Monitor the reaction by observing the collection of methanol in the Dean-Stark trap.

  • Once the theoretical amount of methanol has been collected, or the reaction is complete as determined by TLC or GC-MS, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Reductive Cleavage to Yield the Ether

This protocol describes the conversion of the acetal formed in Protocol 3.1 to the corresponding ether.

Materials:

  • Acetal product from Protocol 3.1

  • Triethylsilane (Et₃SiH)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dry round-bottom flask with a magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the acetal (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (1.5 eq) to the solution.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (0.1 eq) dropwise via syringe.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting ether by flash column chromatography.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the etherification sequence. Yields are representative and may vary depending on the substrate.

Reaction StageReactantsCatalyst/ReagentSolventTemperatureTypical Yield
Transacetalization This compound, Primary Alcoholp-TsOH (catalytic)TolueneReflux80-95%
Reductive Cleavage Acetal, Et₃SiHTMSOTf (catalytic)DCM0 °C to RT75-90%

Troubleshooting and Considerations

  • Incomplete Transacetalization: Ensure efficient removal of methanol. The use of molecular sieves in the reaction flask can be beneficial.

  • Low Yield in Reductive Cleavage: Ensure all reagents and solvents are anhydrous, as water can quench the Lewis acid and hydride source.

  • Side Reactions: In the presence of acid-sensitive functional groups, milder catalysts should be considered. For reductive cleavage, alternative hydride sources can be explored.

  • Purification Challenges: The polarity of the resulting ether will depend on the 'R' group introduced. The choice of eluent for column chromatography should be optimized accordingly.

Conclusion

This compound is a valuable reagent for the synthesis of ethers containing the 2-(2-methoxyethoxy)ethyl moiety. The two-stage process of transacetalization followed by reductive cleavage offers a reliable pathway for this transformation. The protocols provided in this guide, along with the mechanistic insights, are intended to equip researchers with the necessary information to successfully implement these reactions in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRI. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. CAS. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Lorette, N. B., & Howard, W. L. (1960). Acetone dibutyl acetal. Organic Syntheses, 40, 1. doi:10.15227/orgsyn.040.0001

Sources

Scalable Synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, presents unique challenges for scalable production.[1] Its dual functionality, incorporating both an acetal and an ether group, necessitates a nuanced approach to its synthesis to ensure high purity and yield on an industrial scale. This guide provides a comprehensive overview of scalable synthesis methods, offering detailed protocols and insights honed from extensive experience in process development. We will explore three primary synthetic routes: the classic Williamson Ether Synthesis, Acid-Catalyzed Acetalization, and Transacetalization, critically evaluating each for its industrial applicability.

Comparative Overview of Scalable Synthesis Routes

The selection of an optimal synthesis route for this compound on a large scale is a multi-faceted decision, balancing factors such as raw material availability, reaction efficiency, process safety, and overall cost-effectiveness. Below is a comparative summary of the three primary methods discussed in this guide.

FeatureWilliamson Ether SynthesisAcid-Catalyzed AcetalizationTransacetalization
Starting Materials 2-(2-methoxyethoxy)ethanol, 2-bromo-1,1-dimethoxyethane, Strong Base (e.g., NaH)(2-methoxyethoxy)acetaldehyde, Methanol, Acid Catalyst1,1-Dimethoxyethane, 2-(2-methoxyethoxy)ethanol, Acid Catalyst
Key Advantages High yielding, well-established methodology.Atom economical, fewer reaction steps.Avoids handling of potentially unstable aldehyde intermediate.
Key Disadvantages Requires stoichiometric use of a strong, hazardous base; generates salt byproduct.Aldehyde precursor can be unstable and prone to polymerization.Equilibrium-driven reaction may require removal of methanol to drive to completion.
Scalability Moderate to good, with careful handling of sodium hydride.Good, especially with a stable source of the aldehyde.Good, particularly with the use of solid acid catalysts.
Safety Concerns Handling of sodium hydride, a pyrophoric and water-reactive solid.[2][3][4][5][6]Potential instability and toxicity of the aldehyde intermediate.Handling of flammable solvents and corrosive acid catalysts.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.[7][8][9][10][11] In the context of our target molecule, this involves the deprotonation of 2-(2-methoxyethoxy)ethanol with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with 2-bromo-1,1-dimethoxyethane.

Protocol 1: Williamson Ether Synthesis using Sodium Hydride

This protocol details a scalable Williamson ether synthesis using sodium hydride as the base.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(2-methoxyethoxy)ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • 2-bromo-1,1-dimethoxyethane

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Preparation: The jacketed reactor is rendered inert by purging with dry nitrogen.

  • Reagent Charging: Anhydrous THF is charged to the reactor, followed by the slow addition of sodium hydride (60% dispersion in mineral oil) under a positive pressure of nitrogen.

  • Alkoxide Formation: The slurry is cooled to 0°C. 2-(2-methoxyethoxy)ethanol is added dropwise via the addition funnel, maintaining the internal temperature below 10°C. The reaction is stirred at this temperature for 1 hour after the addition is complete. Hydrogen gas evolution should be monitored.[2][3]

  • Ether Formation: 2-bromo-1,1-dimethoxyethane is added dropwise, again maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield this compound as a colorless oil.

Causality and Insights:

  • The use of sodium hydride ensures the complete deprotonation of the alcohol, driving the reaction to completion.[2][3][4][5][6]

  • Anhydrous conditions are crucial to prevent the quenching of the sodium hydride and the formation of unwanted byproducts.

  • Careful temperature control during the additions is essential for managing the exothermicity of the reactions.

Alternative: Phase Transfer Catalysis

For milder reaction conditions and to avoid the use of sodium hydride, phase transfer catalysis (PTC) can be employed.[12][13][14][15][16] In this variation, a quaternary ammonium salt, such as tetrabutylammonium bromide, facilitates the transfer of the alkoxide from an aqueous phase (or solid phase) to the organic phase containing the alkyl halide. This method often allows for the use of less hazardous bases like solid sodium hydroxide.

Route 2: Acid-Catalyzed Acetalization

This route offers a more atom-economical approach by directly reacting (2-methoxyethoxy)acetaldehyde with methanol in the presence of an acid catalyst to form the desired acetal.[17][18]

Protocol 2: Acid-Catalyzed Acetalization using a Solid Acid Catalyst

This protocol utilizes a solid acid catalyst for ease of separation and potential for continuous flow processes.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and Dean-Stark trap

  • (2-methoxyethoxy)acetaldehyde

  • Anhydrous methanol

  • Solid acid catalyst (e.g., Amberlyst-15, Nafion)

  • Anhydrous sodium carbonate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: The reactor is equipped with a Dean-Stark trap to remove the water formed during the reaction.

  • Reagent Charging: (2-methoxyethoxy)acetaldehyde, a stoichiometric excess of anhydrous methanol, and the solid acid catalyst are charged to the reactor.

  • Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap.

  • Neutralization and Filtration: Once the reaction is complete, the mixture is cooled to room temperature, and the solid acid catalyst is removed by filtration. The filtrate is neutralized with anhydrous sodium carbonate.

  • Purification: The excess methanol is removed using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum.

Causality and Insights:

  • The use of a Dean-Stark trap is critical to drive the equilibrium towards the formation of the acetal by removing the water byproduct.[18]

  • Solid acid catalysts are advantageous for large-scale operations as they can be easily recovered and regenerated, minimizing waste and simplifying the work-up procedure.[19]

  • The stability of the (2-methoxyethoxy)acetaldehyde starting material is a key consideration for the feasibility of this route on a large scale.

Route 3: Transacetalization

Transacetalization provides an alternative to direct acetalization, avoiding the need to handle the potentially unstable (2-methoxyethoxy)acetaldehyde.[20] In this method, a readily available acetal, such as 1,1-dimethoxyethane, is reacted with 2-(2-methoxyethoxy)ethanol in the presence of an acid catalyst.

Protocol 3: Transacetalization with Acid Catalyst

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and distillation head

  • 1,1-dimethoxyethane

  • 2-(2-methoxyethoxy)ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium carbonate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reagent Charging: 1,1-dimethoxyethane, 2-(2-methoxyethoxy)ethanol, and a catalytic amount of p-toluenesulfonic acid are charged to the reactor.

  • Reaction: The mixture is heated, and the methanol byproduct is removed by distillation to drive the equilibrium towards the desired product.

  • Neutralization: After the reaction is complete, the mixture is cooled and neutralized with anhydrous sodium carbonate.

  • Purification: The excess 1,1-dimethoxyethane is removed by distillation. The crude product is then purified by fractional distillation under vacuum.

Causality and Insights:

  • The removal of methanol is the driving force for this equilibrium-limited reaction.

  • This method is particularly attractive if the aldehyde precursor for Route 2 is difficult to source or handle on a large scale.

Visualizing the Synthesis Workflows

To further clarify the scalable synthesis processes, the following diagrams illustrate the key steps in each of the three routes.

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_etherification Etherification cluster_purification Work-up & Purification 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)ethanol Alkoxide Intermediate Alkoxide Intermediate 2-(2-methoxyethoxy)ethanol->Alkoxide Intermediate NaH, 0°C NaH in THF NaH in THF Crude Product Crude Product Alkoxide Intermediate->Crude Product <10°C to RT 2-bromo-1,1-dimethoxyethane 2-bromo-1,1-dimethoxyethane 2-bromo-1,1-dimethoxyethane->Crude Product Purified Product Purified Product Crude Product->Purified Product Quench, Extract, Distill

Caption: Workflow for Williamson Ether Synthesis.

Acid_Catalyzed_Acetalization cluster_reaction Acetalization Reaction cluster_purification Work-up & Purification (2-methoxyethoxy)acetaldehyde (2-methoxyethoxy)acetaldehyde Crude Product Crude Product (2-methoxyethoxy)acetaldehyde->Crude Product Methanol Methanol Methanol->Crude Product Reflux, Dean-Stark Solid Acid Catalyst Solid Acid Catalyst Solid Acid Catalyst->Crude Product Purified Product Purified Product Crude Product->Purified Product Filter, Neutralize, Distill

Caption: Workflow for Acid-Catalyzed Acetalization.

Transacetalization cluster_reaction Transacetalization Reaction cluster_purification Work-up & Purification 1,1-dimethoxyethane 1,1-dimethoxyethane Crude Product Crude Product 1,1-dimethoxyethane->Crude Product 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)ethanol->Crude Product Heat, Distill Methanol Acid Catalyst Acid Catalyst Acid Catalyst->Crude Product Purified Product Purified Product Crude Product->Purified Product Neutralize, Distill

Caption: Workflow for Transacetalization.

Conclusion

The scalable synthesis of this compound can be successfully achieved through several viable routes. The Williamson Ether Synthesis offers a robust and high-yielding, albeit stoichiometrically demanding, approach. Acid-Catalyzed Acetalization is an atom-economical alternative, provided the aldehyde precursor is readily available and stable. Transacetalization presents a practical workaround when the direct handling of the aldehyde is undesirable. The ultimate choice of method will depend on a careful evaluation of the specific economic, safety, and logistical constraints of the manufacturing environment. It is recommended that process development professionals perform a thorough cost and safety analysis before selecting a route for large-scale production.

References

  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

  • The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. [Link]

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (n.d.). ResearchGate. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. [Link]

  • McCabe Dunn, J. M., Duran-Capece, A., Meehan, B., Ulis, J., Iwama, T., Gloor, G., Wong, G., & Bekos, E. (2018). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 22(8), 987-992. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega, 3(5), 5395-5400. [Link]

  • A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. (n.d.). IJSDR. [Link]

  • Acid-Catalyzed Transacetalization from Glycol to Pinacol Acetals. (n.d.). ResearchGate. [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. (n.d.). ResearchGate. [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. (n.d.). ACS Publications. [Link]

  • Method of producing glycol ethers. (n.d.).
  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]

  • Production of cyclic acetals or ketals using solid acid catalysts. (n.d.).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (n.d.). YMER. [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

  • The Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • Williamson ether synthesis. (n.d.). Khan Academy. [Link]

  • TRIETHYLENE GLYCOL DIMETHYL ETHER. (n.d.). Ataman Kimya. [Link]

  • Selective synthesis of dimethoxyethane via directly catalytic etherification of crude ethylene glycol. (2017). Green Chemistry, 19(21), 5136-5143. [Link]

  • Triethylene glycol dimethyl ether. (n.d.). Wikipedia. [Link]

  • One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. (2017). Catalysis Science & Technology, 7(12), 2437-2455. [Link]

  • This compound, MEOADMA. (n.d.). ChemBK. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound. (n.d.). gsrs. [Link]

  • This compound. (n.d.). JIGS Chemical Limited. [Link]

  • Dimethoxymethane production via CO2 hydrogenation in methanol over novel Ru based hierarchical BEA. (2021). Journal of Energy Chemistry, 63, 237-246. [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. (2024). ChemRxiv. [Link]

  • One-Pot 1,1-Dimethoxymethane Synthesis from Methanol: A Promising Pathway over Bifunctional Catalysts. (n.d.). ResearchGate. [Link]

  • Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane. (n.d.).
  • 1,1-Dimethoxyethane. (n.d.). PubChem. [Link]

  • Dimethoxymethane Production via Catalytic Hydrogenation of Carbon Monoxide in Methanol Media. (n.d.). ResearchGate. [Link]

  • Ethane, 1,1-dimethoxy-. (n.d.). NIST WebBook. [Link]

  • Scalable, enantioselective taxane total synthesis. (2016). Nature Chemistry, 8(8), 758-764. [Link]

  • Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal. (n.d.).

Sources

Application Notes and Protocols: 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane in Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed application notes and protocols for the utilization of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane in flow chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical applicability.

Introduction: Unveiling the Potential of a Unique Acetal in Continuous Processing

This compound, a diether acetal, presents a unique combination of physical and chemical properties that make it a compelling candidate for various applications in flow chemistry.[1][2][3] Its high boiling point, miscibility with a wide range of organic solvents and water, and the presence of the acetal functional group open up possibilities for its use as a high-performance solvent, a reactant, or a protecting group in continuous manufacturing processes.[1]

Flow chemistry, with its inherent advantages of superior heat and mass transfer, enhanced safety, and scalability, provides an ideal platform to leverage the properties of this compound.[4][5] This guide will explore its potential applications and provide detailed protocols for its use in a laboratory setting.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC7H16O4[2][6]
Molecular Weight164.20 g/mol [6]
Boiling Point79-80°C at 9.9 mmHg[3]
Density1.000 g/mL at 20°C[3]
SolubilityMiscible in water and most organic solvents[1]

Application Note I: High-Temperature Solvent for Flow Synthesis

The Challenge: Many organic reactions require elevated temperatures to proceed at a reasonable rate. In traditional batch chemistry, this can lead to challenges with solvent evaporation, pressure buildup, and thermal runaway.

The Flow Chemistry Solution: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise temperature control and safe operation at temperatures exceeding the atmospheric boiling point of the solvent.[7][8]

Why this compound is an Ideal Candidate:

  • High Boiling Point: Its high boiling point allows for a wide operational temperature range in flow reactors without the need for high pressures to maintain the liquid phase.

  • Excellent Solvating Power: Its diether structure provides good solubility for a variety of polar and nonpolar organic molecules.[1]

  • Chemical Inertness: Under neutral or basic conditions, the acetal and ether functionalities are generally stable, making it a non-reactive solvent for a broad range of transformations.

Conceptual Workflow: High-Temperature Esterification in Flow

G cluster_0 Reagent Delivery cluster_1 Flow Reactor cluster_2 Downstream Processing ReagentA Carboxylic Acid in 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane Mixer T-Mixer ReagentA->Mixer ReagentB Alcohol & Catalyst in 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane ReagentB->Mixer Reactor Heated Coil Reactor (e.g., 150 °C, 10 min residence time) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for a high-temperature esterification in flow.

Protocol 1: High-Temperature Esterification using this compound as a Solvent

Objective: To demonstrate the use of this compound as a high-boiling solvent in a continuous flow esterification reaction.

Materials:

  • Syringe pumps

  • T-mixer

  • PFA or stainless steel tubing reactor coil

  • Heating unit for the reactor coil

  • Back pressure regulator

  • Collection vessel

  • Carboxylic acid (e.g., benzoic acid)

  • Alcohol (e.g., benzyl alcohol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • This compound (solvent)

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of benzoic acid in this compound.

    • Solution B: Prepare a 0.6 M solution of benzyl alcohol and a 0.05 M solution of p-toluenesulfonic acid in this compound.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Ensure all connections are secure.

    • Set the reactor temperature to 150 °C.

    • Set the back pressure regulator to 10 bar.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the heated reactor coil. This will result in a total flow rate of 1.0 mL/min.

    • The residence time in the reactor can be calculated as the reactor volume divided by the total flow rate. Adjust the flow rates to achieve the desired residence time (e.g., for a 10 mL reactor, a 1.0 mL/min flow rate gives a 10-minute residence time).

    • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • Work-up and Analysis:

    • Collect the reaction output in a vessel containing a quenching solution of saturated sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC-MS or LC-MS to determine the conversion and yield of the ester product.

Application Note II: In-Situ Acetal Exchange Reactions

The Concept: The acetal functionality in this compound can be utilized in transacetalization reactions. This allows for the in-situ generation of other acetals or the protection of diols.

The Flow Advantage: Flow chemistry enables precise control over stoichiometry and reaction time, which is crucial for equilibrium-driven reactions like acetal exchange. The continuous removal of byproducts can also be integrated into a flow setup to drive the reaction to completion.

Conceptual Workflow: Diol Protection via Acetal Exchange

G cluster_0 Reagent Delivery cluster_1 Flow Reactor cluster_2 In-line Separation (Optional) cluster_3 Product Collection ReagentA Diol & Catalyst in Inert Solvent Mixer T-Mixer ReagentA->Mixer ReagentB 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane (Reagent & Solvent) ReagentB->Mixer Reactor Heated Coil Reactor Mixer->Reactor Separator Membrane Separator (for Methanol Removal) Reactor->Separator BPR Back Pressure Regulator Separator->BPR Collection Protected Diol BPR->Collection

Caption: Workflow for diol protection using acetal exchange in flow.

Protocol 2: Continuous Flow Protection of a Diol

Objective: To demonstrate the use of this compound as a reagent for the protection of a diol via an acid-catalyzed acetal exchange reaction in a continuous flow setup.

Materials:

  • Flow chemistry system as described in Protocol 1

  • Diol (e.g., ethylene glycol)

  • Acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)

  • This compound

  • Inert co-solvent (e.g., toluene)

  • Neutralizing agent (e.g., triethylamine)

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of ethylene glycol and a 0.05 M solution of PPTS in toluene.

    • Solution B: Use neat this compound.

  • System Setup:

    • Assemble the flow chemistry system.

    • Set the reactor temperature to 80 °C.

    • Set the back pressure regulator to 5 bar.

  • Reaction Execution:

    • Pump Solution A at 0.2 mL/min and Solution B at 0.8 mL/min into the T-mixer and through the heated reactor coil.

    • This provides an excess of the acetal reagent.

    • Allow the system to stabilize and then collect the product.

  • Work-up and Analysis:

    • Quench the collected reaction mixture with triethylamine.

    • Remove the solvent and excess reagents under reduced pressure.

    • Analyze the crude product by NMR spectroscopy to confirm the formation of the protected diol.

Safety Considerations

  • Toxicity: this compound is considered poisonous and can cause skin and eye irritation.[1][6][9] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Flammability: While not highly flammable, care should be taken to avoid sources of ignition, especially when working at elevated temperatures.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon storage and exposure to air. While data for this specific compound is limited, it is prudent to test for peroxides before heating and to store the chemical in a tightly sealed container away from light and heat.[1]

Conclusion

This compound is a versatile compound with significant potential in the field of flow chemistry. Its utility as a high-boiling point solvent and as a reagent in acetal exchange reactions opens up new avenues for the continuous synthesis of fine chemicals and pharmaceutical intermediates. The protocols provided herein serve as a starting point for researchers to explore and optimize reactions using this promising chemical in a continuous manufacturing setting.

References

  • This compound - JIGS Chemical Limited. (URL: )
  • This compound | C7H16O4 | CID 56738 - PubChem. (URL: )
  • Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Going with the Flow: Implementation of a New Continuous Process for a Selective Acetal Deprotection - ACS Publications. (URL: [Link])

  • Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions - PMC - NIH. (URL: [Link])

  • The Role of 1,2-Dimethoxy Ethane as a Solvent and Reagent in Organic Chemistry. (URL: [Link])

  • Flow chemistry experiments in the undergraduate teaching laboratory - UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. (URL: [Link])

  • This compound - gsrs. (URL: [Link])

  • This compound, MEOADMA - ChemBK. (URL: [Link])

  • Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications. (URL: [Link])

  • Chemical Properties of Ethane, 1,1-dimethoxy- (CAS 534-15-6) - Cheméo. (URL: [Link])

  • Exploring 1-Ethoxy-2-(2-methoxyethoxy)ethane: Properties and Applications. (URL: [Link])

  • Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. (URL: [Link])

  • Modern flow chemistry – prospect and advantage. (URL: [Link])

  • Benefits of Continuous Flow Chemistry. (URL: [Link])

  • Flow chemistry and the synthesis of energetic materials - JRC Publications Repository. (URL: [Link])

  • acetone dibutyl acetal - Organic Syntheses Procedure. (URL: [Link])

Sources

Electrochemical stability of "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" in batteries

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the electrochemical properties and evaluation of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (Diglyme) as a battery electrolyte solvent.

Introduction: The Role of Diglyme in Advanced Battery Systems

This compound, more commonly known as diglyme or G2, is an aprotic ether solvent that has emerged as a critical component in the development of next-generation energy storage systems.[1] As the demand for batteries with higher energy densities, improved safety, and longer cycle life continues to grow, researchers are increasingly looking beyond conventional carbonate-based electrolytes. Glycol dimethyl ethers (glymes) like diglyme offer a compelling alternative due to their unique combination of properties, including good thermal and chemical stability, a wide electrochemical window, and the ability to form stable complexes with alkali metal cations such as Li⁺ and Na⁺.[1][2][3][4]

This guide provides a comprehensive overview of the electrochemical stability of diglyme, detailed protocols for its characterization, and insights into its application in lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. The content is designed for researchers and scientists in the field of battery materials and electrochemistry.

Physicochemical Properties of Diglyme

The performance of an electrolyte is intrinsically linked to the physical and chemical properties of its solvent. Diglyme's structure, featuring multiple ether oxygen atoms, allows for effective chelation of cations, which significantly influences ion transport and interfacial phenomena within the battery.[1]

PropertyValueReference
IUPAC Name This compound[5]
Common Name Diglyme (G2)[1]
Molecular Formula C₇H₁₆O₄[5][6]
Molar Mass 164.20 g/mol [5]
Density ~1.000 g/mL at 20°C[7]
Boiling Point 79-80°C at 9.9 mmHg[7]
Dielectric Constant ~7.4[8]

Electrochemical Stability Window (ESW)

The Electrochemical Stability Window (ESW) is a critical parameter for any battery electrolyte. It defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition.[9] A wide ESW is essential to enable the use of high-voltage cathodes and low-voltage anodes, thereby maximizing the energy density of the battery.

Diglyme-based electrolytes are known for their relatively wide electrochemical stability windows. For instance, a 1 M NaPF₆ solution in diglyme has been shown to be stable in a voltage range of 0-4.4 V versus Na⁺/Na.[8][10] While the oxidative stability is slightly lower than that of some carbonate-based electrolytes (which can be stable up to 5 V), it is sufficient for many high-performance cathode materials.[8][10] The reductive stability of diglyme is a key advantage, as it is generally more stable against reduction by alkali metal anodes compared to carbonate solvents. Reductive decomposition of diglyme has been reported to occur at potentials around 0.4 V versus Li⁺/Li.[4]

The precise ESW is not solely a property of the solvent but is influenced by the choice of salt, salt concentration, and the nature of the working electrode, which can have catalytic effects on decomposition reactions.[8][10]

Application Notes and Protocols

The following sections provide detailed protocols for the preparation and electrochemical characterization of diglyme-based electrolytes. These protocols are designed to be self-validating and are grounded in established electrochemical techniques.

Protocol 1: Preparation of a Diglyme-Based Electrolyte

Objective: To prepare a 1 M Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) in diglyme electrolyte with low moisture and impurity content.

Rationale: Water and other impurities can significantly interfere with electrochemical measurements and degrade battery performance. Therefore, rigorous drying of both the solvent and the salt is a critical first step. LiTFSI is a common salt used with glyme electrolytes due to its good solubility, thermal stability, and electrochemical performance.

Materials and Equipment:

  • This compound (Diglyme, anhydrous grade)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade)

  • Activated molecular sieves (3 Å or 4 Å)

  • Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

  • Vacuum oven

  • Magnetic stirrer and stir bars

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Solvent Purification:

    • Dry the diglyme over activated molecular sieves for at least 48 hours inside the glovebox to reduce the water content to below 10 ppm.[11] The water content should be verified using Karl Fischer titration.

  • Salt Drying:

    • Dry the LiTFSI salt in a vacuum oven at 120°C for at least 24 hours to remove any residual moisture.[11]

    • Transfer the dried salt into the argon-filled glovebox while it is still warm.

  • Electrolyte Formulation:

    • Inside the glovebox, accurately weigh the required amount of dried LiTFSI and transfer it to a volumetric flask.

    • Slowly add the purified, anhydrous diglyme to the flask up to the mark to achieve the desired 1 M concentration.

    • Add a magnetic stir bar to the flask.

  • Dissolution:

    • Seal the flask and stir the solution on a magnetic stirrer until the salt is completely dissolved. This may take several hours.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

G cluster_prep Preparation Phase cluster_glovebox Glovebox Operations Solvent Dry Diglyme (Molecular Sieves) Mix Combine Salt and Solvent in Volumetric Flask Solvent->Mix Transfer to Glovebox Salt Dry LiTFSI Salt (Vacuum Oven) Weigh Weigh Dried Salt Salt->Weigh Transfer to Glovebox Weigh->Mix Stir Stir to Dissolve Mix->Stir Store Store Final Electrolyte Stir->Store

Caption: Workflow for preparing a diglyme-based electrolyte.

Protocol 2: Determination of the Electrochemical Stability Window (ESW) using Voltammetry

Objective: To determine the anodic and cathodic stability limits of the prepared diglyme electrolyte using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

Rationale: LSV and CV are powerful techniques for probing the electrochemical limits of an electrolyte.[9] A potential is swept across a working electrode, and the resulting current is measured. A sharp increase in current indicates the onset of electrolyte decomposition (oxidation at high potentials, reduction at low potentials). A three-electrode setup is typically used to accurately control the potential of the working electrode against a stable reference.[12]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., a coin cell with a reference electrode)

  • Working Electrode (WE): Glassy carbon or platinum for oxidative stability; copper or stainless steel for reductive stability.

  • Counter Electrode (CE): Lithium metal foil.

  • Reference Electrode (RE): Lithium metal foil.

  • Prepared 1 M LiTFSI in diglyme electrolyte.

  • Cell assembly components (e.g., coin cell parts, separator).

Procedure:

  • Cell Assembly:

    • Inside an argon-filled glovebox, assemble a three-electrode cell. A standard coin cell can be adapted for this purpose.

    • Place the working electrode at the bottom, followed by a separator soaked in the electrolyte.

    • Place the lithium metal reference electrode, another separator, and then the lithium metal counter electrode.

  • Instrument Setup:

    • Connect the cell to the potentiostat (WE, RE, and CE leads).

    • Set up the software for an LSV or CV experiment.

  • Determining Oxidative Stability (Anodic Limit):

    • Technique: Linear Sweep Voltammetry (LSV).

    • Parameters:

      • Initial Potential: Open Circuit Voltage (OCV) of the cell.

      • Final Potential: 5.0 V vs. Li/Li⁺.

      • Scan Rate: A slow scan rate, such as 0.1 mV/s to 1.0 mV/s, is recommended to minimize capacitive currents and accurately identify the onset potential.[8][10]

    • Execution: Run the LSV scan from OCV to the final potential.

  • Determining Reductive Stability (Cathodic Limit):

    • Technique: Linear Sweep Voltammetry (LSV).

    • Parameters:

      • Initial Potential: Open Circuit Voltage (OCV).

      • Final Potential: -0.5 V vs. Li/Li⁺.

      • Scan Rate: 0.1 mV/s to 1.0 mV/s.

    • Execution: In a freshly assembled cell, run the LSV scan from OCV down to the final potential.

  • Data Analysis:

    • Plot the resulting current density (mA/cm²) versus the applied potential (V).

    • The potential at which the current begins to rise sharply and irreversibly is defined as the decomposition potential. A current density cutoff (e.g., 0.01 mA/cm²) is often used to define this limit quantitatively.

    • The ESW is the difference between the anodic and cathodic limits.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Assemble Assemble 3-Electrode Cell in Glovebox Connect Connect to Potentiostat Assemble->Connect Oxidation Run Anodic LSV (OCV to 5.0 V) Connect->Oxidation Reduction Run Cathodic LSV (OCV to -0.5 V) Connect->Reduction Plot Plot Current Density vs. Potential Oxidation->Plot Reduction->Plot Determine Determine Onset Potentials Plot->Determine Calculate Calculate ESW Determine->Calculate

Caption: Workflow for ESW determination using voltammetry.

Protocol 3: Interfacial Stability Analysis using Chronoamperometry

Objective: To assess the stability of the Solid Electrolyte Interphase (SEI) formed on an anode in the diglyme electrolyte.

Rationale: Chronoamperometry is a technique where a potential step is applied to the working electrode, and the resulting current is monitored over time.[13] For SEI analysis, the potential is stepped to a value where the electrolyte is known to reduce and form a passivation layer. A stable SEI should be electronically insulating, causing the Faradaic current to decay to a very low value over time.[14] A persistent, high current indicates continuous electrolyte decomposition and an unstable SEI.

Materials and Equipment:

  • Same as for Protocol 2, with a working electrode representative of an anode (e.g., copper foil, graphite-coated electrode).

Procedure:

  • Cell Assembly and Instrument Setup:

    • Assemble and connect a three-electrode cell as described in Protocol 2.

  • Chronoamperometry Experiment:

    • Technique: Controlled-Potential Chronoamperometry.[13]

    • Parameters:

      • Initial Potential: Open Circuit Voltage (OCV).

      • Step Potential: A potential in the reductive decomposition region, but above the plating potential of the alkali metal (e.g., 0.1 V vs. Li/Li⁺).

      • Duration: Several hours (e.g., 1 to 10 hours) to monitor the long-term stability.

  • Execution:

    • Apply the potential step and record the current as a function of time.

  • Data Analysis:

    • Plot the current (or current density) versus time.

    • Interpretation:

      • An initial high current that rapidly decays to a steady, low value (leakage current) indicates the formation of a stable, passivating SEI.

      • A current that does not decay significantly or remains high suggests continuous decomposition of the electrolyte and an unstable interface.

    • The total charge passed during SEI formation can be calculated by integrating the current over time, providing quantitative information about the initial efficiency loss.

Conclusion

This compound (diglyme) is a highly promising solvent for advanced battery electrolytes, offering a favorable balance of chemical and electrochemical stability.[1] Its wide electrochemical stability window, particularly its enhanced stability at low potentials, makes it suitable for use with high-energy alkali metal anodes.[8][11] The protocols outlined in this guide provide a standardized framework for researchers to prepare and rigorously evaluate the electrochemical properties of diglyme-based electrolytes. By employing techniques such as cyclic voltammetry and chronoamperometry, scientists can gain critical insights into the electrolyte's stability limits and its interaction with electrode materials, paving the way for the development of safer and more efficient energy storage devices.

References

  • Diglyme based electrolytes for sodium-ion batteries. (n.d.). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt5gA-QCQT7UAkgw_Bsp1plOLTsUAWKe0-DZfDoVsq_mHpfaZb20o1QawKd-t15Hcd_1e2JbviRlt90gNdGQOKdmZJ7FJE4rrMavL6P5XXMcf9uu7jnOF6SnRjv5K93Q_gXu9Y59X6eb-1oxGa-jhKVBfYgiBXlXK8pHtKlec_fBcyXvrG5Gr0TgfAqskOUbTHNUY=]
  • Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. (n.d.). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6DrJvRi9zN3Ml37koypKbJWNjlAm9VuyK2Qbu8xiqwHtU4q7kcISF1GUqiO6xT-dIzUnfUNGTGdSqXxcRkT_YbDu0ge9Lty5sL-NWkp8ggIYW9Cqh4KJqfnX4QgZqpqkEC29o9ON5_6if-SZSnKB2FYOufxoKp2iIUjFD]
  • Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. (n.d.). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq1174eWCHKdndajHRjWBiRQYg1uk_oghBB4r7FEidTENS3IqvA9MqI48o7ydLLq2NSc6fpW6M8MJ2fzWF0Xh_MuuJEFL-H3Ae2JP7WaYjb00e4ynTMhkPVXdMxf5wfLgQvKHDlIZokVNdTCoFeQwys_-6nZffB55DspXj]
  • Diglyme Based Electrolytes for Sodium-Ion Batteries. (2018). ACS Applied Energy Materials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDffomYOMS5ph9dqzGGQMrxgXHaqVaaU-eUrUHd4HpDK68XglirMpO8QYCDdCcR7WS6ZmLkpMLYnVQGp49eKxDDbdKikTyodm0otiMJ8agUeh5Pmc79cmOyKH3NpdmPARVb16l2SSGo_R4]
  • Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. (n.d.). IRIS - Unife. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjPtawW-4RU_el_aIjmsc75ZdDxhqQBPb71t7kb4LUKjBdZL7rxvAY1ktMTXFhu__tkJxNYu2ZFA2H20LFaoQjbz2UUmWG10HCNm5sKEE7-5W6O29oloSj0qLB02G4Uow19j5dVEm8crc4a5gR8YbDnlIO-SfXB7DQmvjttiOWgz382QZQ9Uro7zRhMksGaY3XB0ebh3PBU973G3OenkQLniswrV377k5ssVO4NaM-66gJ1Xj3EqMnduSY5rjWYXDtJFP6mn4PpntIgbHY6p71fZWxG57t21l9dlSQP0Mq56s_QQ==]
  • Glyme-based electrolytes: suitable solutions for next-generation lithium batteries | Request PDF. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAV_2BztVi7yfMrE-A2xNn-lSuoeZIZiOtAo2QSdaIVaES7pCYeW_ITQEgZt4UWQ6lVHXY6jKw4bFxesmmW8DsS2yMfL6lNV6LdV-wjkMpxR9c6DX3wwyjYWi_aYMejYXhAPT3oJYpPOv_5rbqr7w7r7CPFCps0E6_U7IKTXS6TW9gRt0xlyZkY28ecV1pMjqu2taYhVF_-d4v9Q0BIXpKv2HJr5KYckGM8-xkAxN-TkPwoW5BOj8v5ol9Eo2cO7c=]
  • A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAftaeffQfUGg1L35xCkiGzny7_A_ruyD-IgFzuqTP_rIH8tForjuHxJWErOuOhzlhptJMF0WpswIVx-m4RJG3n-Bn7KdXuaBA8gi-Q_LRwmC7slD3OpHmZdqAgGq1rAVj_3oDEKxfPFi1RaxDL3Y=]
  • Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2HVoGQiKg5fxSzrod4a-AhCx54yCzSQML5c5wRl9uGogHR694ZnQKN1jw0toytA5Orko3XHwMUj-upJTb_zC8drpI4NJ3Td3RW3mpi5HR3k5sby43RQkjkIFnj3IKSy1Yl7dc0rs4caMO3D4=]
  • Chronoamperometry. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUX-BEIbCwQyQe7sZyIr9CDSfoM-HIRPGzGa2nN1BLI-3mZYhkjbWNR0qAjd9SIzqlHvV3EAzj00wGD8vvDeWdJgmgy9A8ZwMs10eb3rRP8p_JUFR1AqocIz3HUUGOriYIgwUlx8Bm6YI3]
  • Application Notes and Protocols: Diglyme as an Electrolyte in Lithium-Ion Batteries. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-kS-L3kkUIVRV2Qbg2Zgwa7zHaImhajFIByDcAvzbB0_a-PnDSrD-T9sjDvvERtKKIgoDG91Cx9Ug7FKP8qa6rMYA1YQqCXRdpP4dkZPxMh-IQ_xv9_WsgMlbHXMRycZIurrkLSPwV1INiMkUhz9PKduhBw53RTwjhGGVvVUgAMhxM9GawlAI29GrnRlGHBmOsr_iTdgvbdXfwEb7sIn7ObXAmgiHp_0638kJSqXR]
  • Chronoamperometry. (n.d.). Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkeYCrhlcoXHnel-Lm_X4-KxzN3qippAWdDwSnXKW2dL1d63jX45YhVdM25u62FQ6vknjhH3oG4YXKv6UJacIfZRFYXeQKFzqMukkYhbUCYmIEY-GJIvY-pHUfLC9AhubxyMwQbTHBgSZsxmmOTpY=]
  • Optimizing the Performance, Safety, and Efficiency: Dimethoxy Ethane-Based Electrolytes Revolutionize Sodium-Ion Battery Technology. (2024). Sciety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYuqwPWmMASRrH3sp3sMmOzg0_jpNrQfHI3Y-8anNcl9g0q7hXAcrPKyVqXapMERI4fvaGyrz07ATEWKOnXJQTiN23eSZs6Xl1THN7Jh7YxHlBFK7VjFmK1r1tj4Vqjou22VwF-bt2hGlvuk5uFfElJjCQvuMSHQsoP8=]
  • Cyclic Voltammetry Basic Principles, Theory & Setup. (n.d.). Ossila. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3fdhle9FaE5N4ASXCKixupbUHtD27hmqc0dB-mWd8qlH8sDB9hmBlPtHVcp6LeVm506RvtOk7vqAsDuJCaYycSy0Oqq3_CSwvwg35B6FqBSrLLXa7qqXa6tYKBpXw4jRwyu6TWui4aHtt]
  • Cyclic voltammetry. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-IzvEbuAY9DH48inqJoGXs9Wzvo4WF6B-bTFPadjDmgQfjSIfCS9IUfM9FxsMcGXigMfsf0uBQdNb421gRqqGPTwjfUEKkkBF20UOSYc2LyXFZgBspfoWtMk3p8gK1p3Sy4wYLdAPjhaskQ==]
  • Protocol for cyclic voltammetry. (n.d.). iGEM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjltjOO8lNTYCNH_vZ4qV9013-1zEtXlZ5mPBY7oHhqKN4I--kNEefCe7MvWQPnuP6TMtAoHCSGl6to02vCaXEbg-LYIEJv7CJM-GsSsr4U5foKQmtN9YG9C6Y0x5UGiZuQoc40h0RBz15ja5byDOQvVmWD_M095yZqDOyJaBNRvchku7CWd9ryq_OC24pS28xMTRHn7ki74zf]
  • Using chronoamperometry to rapidly measure and quantitatively analyse rate-performance in battery electrodes | Request PDF. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt6-9-ZkKPfsRUx7arzQijEnlo6WXLMHMzs2SBwNhpM9q9iao-QbROZJssCBYQTM7VmffDs5hBFK2Fse_XSmp4nUAeLiw0WvSndqGXCNE5B0MYuItCGCDKuadMaX6EJuYdKNKSnauXaqyFXNDVwuJvYUSxJn0xgcb6XMs5OzKX9z2e-Nj4bH0_KalozszpjZW_laBsNyDHTM9aIlyTcqLCvUH3zjNYvuN2jvpEuFOZ8xjIoncLoOXgNBW9Nof0w13QBf87AGrh5VlXrqd416m2-KWQ50Mlxd2-uEk=]
  • Stability Testing for Electrochemical Applications. (n.d.). Allan Chemical Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdecGM3PLE5FRCezyOgwDRaIVHECJ4rLkXLyXblfJ4QK1F4E7jOvcicQ9x-dUfDaQc6KiLmFfEFdgKTXLkLED91vafSJdZq2K4vgT9Vyl9YDSHEqXDZVKHyJgthuOBSwhYsnz11TbApun8iRDVR4Y2vLHJra-KND1Qnsc10rCVEg==]
  • Glyme-based nonaqueous electrolytes for rechargeable lithium cells. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTJpRp3wG3bycRQY6e03wgz11_NHiP6T7tPzVBNjy5hH4htuZjT8jkUMh7WChiH7hvxdxNgzOkWN4qB5cYUkQShvBbMrk_qfj9gDw3DkW2I8j2lSSTNlgMYF-bN8BF317Jt1SK9hzwj03_RXFG9S2FXcJTjkqL8VMyPFVoGulATdNBHb5ODvJg0o15eOrkLBrg6YCfvmvHSlOYPsiB7plNzKr_JpBIob5CMRtCYGYEUQ==]
  • Studying the performance, safety and efficiency of dimethoxy ethane-based electrolytes for sodium-ion battery technology | Request PDF. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0D8dSm2jBcG2SXPpGtT9l61rClVuYDA2DWdX-IbujROEvk2TWt5TEV7WRTQDDorjJKjL0iSWAX5iGTl3Nu5fvixqeQTWnD0nxNIH2NO9vZ-Z3-wsFdNE6VBLE5RrXC2B0HmZE08QVQ95INwmnlWzlxYYNDFCtzk3fQqGq5lr_OD5hxx-xnmnLcyvpvzSFi7MnpPZaVal-6hkZOowPJq__1eDmxVaVr387fd-BSuabplTv8aiY9wE4KZut8Osf8FGM0QK3bAzgL38GVSepX7QKBTdoivf9ktTvkMIHtdzCr0KXCjlm7g==]
  • (PDF) Optimizing the Performance, Safety, and Efficiency: Dimethoxy Ethane-Based Electrolytes Revolutionize Sodium-Ion Battery Technology. (2024). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHizKpDn4c9wxeoBsqbmQO7dt0kyJedFkZKAnmF4ZuHXpEj0m8eqmk0nzjNZZcq5G1LhWvklxy9gV8CRHHUs2tkqHJ3qgEFsndXNuws7XT0t8M7ilhsKP2dbQjtbqB2MFuecfkqL4C0CdJPO5eUfcfKvLUpf6YenrX5yDJNGpEEnIo1cs9ObrZqGKgBvDwjOdUKbxK9C314aO4YlhfwgFMRDb9y8QRz3KYxWw7fQeHPOgEfysgNTc_n7Cx4PbvSgUSoIH0NzuilkzqwhH-yi_yqkgghX_tIzRxcMDj_zS4wJxoxBVZb0k-H5RVA7H__Eg==]
  • Chronoamperometry (CA). (2024). Pine Research Instrumentation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTtZEvGkMTw_WwdhhDMxgJsoFgjZgW_mtYc0v7Q8tSLlCsSSvou0MuGTlJreJHp4AYAoGXp0nUTLWZMBes5XAJvODy9b9wWLH_LZbnyy8oqAX3mOfjS2OVT0TBhcu_RT01UDUfxoW8K9pKHgmC8OmPWwrZy0N_6Dh]
  • This compound. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY0lXlGGqcuiYcrWekdBnYiBvRsHM8VTo8TZ-3thQ3rWZGVjYBjXFrtetJzdK7MTT4yBDiRIKNctFCGhunyf10UJUqX1AG4zz_kDHn6-G08uSCnP8V3mYY-Cy4MMU4Ypg_noNHVyDn1Vos0Zj2YHPYe8B0UR1aBonyeOjtXjnHdXKVvJkJ3uuOvX01YA==]
  • This compound, MEOADMA. (2024). ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4wWOChVUa7qWe3Vnfh9eJHmSZkyLGVlYDOfn3S2XfSv9EfGVWyx5He_ffLiNb8-5tz1v0AcR6h6UGFOVyW5XaaaMi-JcfP7Jqxr-X3qHr_vq-Wxl0fRJzrTcaxZ0efGv06sSbEO4czh9hkjXxeqb-8hvNMdGRV-xLigxz5MIk3iY1H3e3Br4UZAog]
  • This compound. (n.d.). Gsrs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYncm_Xug3EXLZtRGvLfW9PeOzU3ur6fEkbgUiZAOb7yRL5kE5wVZX-LlD-3kUDqYLw7n7a0iWkP3kDDY72Y0KtdG2vNXChe_EoePo8vZL8rwrw3Z2STQYPTiKtEje6vmMXwF2E5fWSR-VYrLyI9aF_EbzEix7ZJ41Aw==]

Sources

Application Notes and Protocols for the Formulation of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane-Based Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Advanced Electrolytes in Next-Generation Batteries

The advancement of energy storage technologies, particularly lithium-ion and beyond-lithium batteries, is critically dependent on the development of high-performance electrolytes. While traditional carbonate-based electrolytes have been the cornerstone of commercial lithium-ion batteries, they exhibit inherent limitations, including flammability and electrochemical instability at high voltages. This has spurred research into alternative solvent systems, with a significant focus on ether-based electrolytes, such as glymes (glycol dimethyl ethers).

Glymes offer several advantages, including higher thermal stability, lower volatility, and better compatibility with lithium metal anodes, making them promising candidates for next-generation high-energy-density batteries.[1][2] This application note provides a detailed guide to the formulation, handling, and characterization of electrolytes based on a specific higher-order glyme, 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane . This document is intended for researchers, scientists, and professionals in the field of battery R&D and drug development who are exploring novel electrolyte formulations.

Physicochemical Properties of this compound

This compound, also known as MEOADMA, is a higher-order ether with the chemical formula C₇H₁₆O₄.[3] Its molecular structure, featuring multiple ether linkages, allows for effective solvation of lithium ions, a critical characteristic for an electrolyte solvent. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₆O₄[3]
Molecular Weight 164.20 g/mol [3]
CAS Number 94158-44-8[3]
Density 1.000 g/mL at 20°C
Boiling Point 79-80°C at 9.9 mm Hg
Appearance Clear, colorless oil

Rationale for Use in Electrolyte Formulations

The selection of this compound as an electrolyte solvent is predicated on the advantageous properties characteristic of glymes. The multiple ether oxygens in its structure can effectively chelate lithium cations, forming stable solvate complexes. This strong solvation can lead to a higher lithium transference number, which is beneficial for reducing concentration polarization and improving battery performance at high charge/discharge rates.

Furthermore, the higher boiling point and thermal stability of this glyme compared to more volatile short-chain ethers enhance the safety profile of the resulting electrolyte. Ether-based electrolytes are also known to promote the formation of a more stable solid electrolyte interphase (SEI) on lithium metal anodes, a critical factor for the development of rechargeable lithium metal batteries.[4]

Safety and Handling Precautions

As with all chemicals, proper safety protocols must be strictly followed when handling this compound and the resulting electrolyte formulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solvent and electrolytes in a well-ventilated fume hood to avoid inhalation of vapors.

  • Inert Atmosphere: Due to the sensitivity of lithium salts and the potential for reaction with moisture and oxygen, all electrolyte preparation and cell assembly should be conducted in an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.

  • Moisture Sensitivity: this compound and the lithium salts used are hygroscopic. Ensure all glassware and equipment are thoroughly dried before use.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Protocol for Electrolyte Formulation

This protocol outlines the steps for preparing a 1 M solution of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in this compound. LiTFSI is a commonly used salt due to its high thermal stability and ionic conductivity.

Materials and Equipment:

  • This compound (anhydrous, battery grade)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (anhydrous, battery grade)

  • Argon-filled glovebox

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Vacuum oven

Pre-Formulation Preparations:

  • Drying of Lithium Salt: Dry the required amount of LiTFSI in a vacuum oven at 120°C for at least 12 hours to remove any residual moisture. Allow the salt to cool to room temperature under vacuum before transferring it into the glovebox.[1]

  • Solvent Preparation: Use anhydrous this compound as received. To ensure minimal water content, the solvent can be further dried over molecular sieves (3 Å) for 24-48 hours inside the glovebox.

Formulation Procedure:

Electrolyte_Formulation_Workflow cluster_glovebox Inside Argon-Filled Glovebox weigh_salt 1. Weigh Dried LiTFSI add_solvent 2. Add Solvent to Volumetric Flask weigh_salt->add_solvent Transfer dissolve_salt 3. Add LiTFSI to Solvent add_solvent->dissolve_salt Combine stir 4. Stir Until Fully Dissolved dissolve_salt->stir Mix store 5. Store Electrolyte stir->store Final Product

Figure 1: Workflow for the formulation of the electrolyte inside a glovebox.

  • Weighing the Salt: Inside the glovebox, accurately weigh the calculated amount of dried LiTFSI required to achieve a 1 M concentration.

  • Solvent Addition: Transfer the weighed LiTFSI into a clean, dry volumetric flask. Add approximately 80% of the required volume of anhydrous this compound to the flask.

  • Dissolution: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the LiTFSI is completely dissolved. This may take several hours.

  • Final Volume Adjustment: Once the salt is fully dissolved, add the remaining volume of the solvent to reach the calibration mark on the volumetric flask.

  • Homogenization and Storage: Cap the flask and invert it several times to ensure a homogeneous solution. Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Electrochemical Characterization Protocols

The following protocols describe standard electrochemical techniques to evaluate the performance of the formulated electrolyte.

A. Measurement of Ionic Conductivity

Ionic conductivity is a measure of the electrolyte's ability to conduct ions and is a critical parameter for battery performance.

Equipment:

  • Conductivity meter with a two-electrode conductivity cell

  • Temperature-controlled chamber

  • Electrochemical impedance spectrometer (EIS)

Procedure:

  • Cell Assembly: In the glovebox, fill the conductivity cell with the prepared electrolyte.

  • Measurement: Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • Data Acquisition: Measure the impedance of the cell over a wide frequency range (e.g., 1 MHz to 1 Hz) using EIS. The bulk resistance (Rb) of the electrolyte can be determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area (cell constant).

B. Determination of the Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte is stable without significant decomposition.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., coin cell with a lithium reference electrode)

  • Working electrode (e.g., stainless steel or platinum)

  • Counter electrode (e.g., lithium metal)

  • Reference electrode (e.g., lithium metal)

Procedure:

ESW_Measurement_Workflow assemble_cell 1. Assemble 3-Electrode Cell in Glovebox connect_potentiostat 2. Connect to Potentiostat assemble_cell->connect_potentiostat run_cv 3. Perform Cyclic Voltammetry connect_potentiostat->run_cv analyze_data 4. Analyze Voltammogram run_cv->analyze_data

Figure 2: Experimental workflow for determining the electrochemical stability window.

  • Cell Assembly: Assemble the three-electrode cell inside the glovebox, using the formulated electrolyte.

  • Cyclic Voltammetry (CV): Perform CV by scanning the potential of the working electrode from the open-circuit voltage (OCV) to a high anodic potential (e.g., 5 V vs. Li/Li⁺) and then to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The ESW is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit).

C. Evaluation of Battery Performance

The ultimate test of an electrolyte is its performance in a full battery cell.

Equipment:

  • Battery cycler

  • Coin cell components (casings, spacers, springs)

  • Cathode material (e.g., LiFePO₄ or NMC)

  • Anode material (e.g., lithium metal or graphite)

  • Separator (e.g., glass fiber or polypropylene)

Procedure:

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in the glovebox using the desired cathode and anode, a separator, and the formulated electrolyte.

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI.

  • Performance Testing:

    • Galvanostatic Cycling: Cycle the cells between the appropriate voltage cutoffs for the chosen electrode materials at various C-rates (e.g., C/10, C/5, 1C, 5C) to evaluate capacity retention and rate capability.

    • Coulombic Efficiency: Monitor the coulombic efficiency (discharge capacity / charge capacity) over cycling to assess the reversibility of the electrochemical processes.

Conclusion and Future Outlook

Electrolytes based on this compound represent a promising avenue for the development of safer, high-performance batteries. The protocols outlined in this application note provide a standardized framework for the formulation and electrochemical characterization of these novel electrolytes. Further research should focus on optimizing the salt concentration, exploring the use of additives to enhance SEI stability and ionic conductivity, and evaluating the long-term cycling performance in various battery chemistries. The insights gained from such studies will be invaluable for advancing the field of energy storage.

References

  • This compound, MEOADMA - Physico-chemical Properties. ChemBK. [URL: https://www.chembk.com/en/chem/94158-44-8]
  • This compound | C7H16O4 | CID 56738 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56738]
  • Application Notes and Protocols: Diglyme as an Electrolyte in Lithium-Ion Batteries. Benchchem. [URL: https://www.benchchem.
  • Venkateswarlu, M. C., et al. (2024). Optimizing the Performance, Safety, and Efficiency: Dimethoxy Ethane-Based Electrolytes Revolutionize Sodium-Ion Battery Technology. Research Square. [URL: https://www.researchgate.
  • Jäckel, N., et al. (2018). Diglyme Based Electrolytes for Sodium-Ion Batteries. ACS Applied Energy Materials, 1(6), 2633–2642. [URL: https://pubs.acs.org/doi/10.1021/acsaem.8b00378]
  • Haskins, J. B., et al. (2021). Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes. The Journal of Physical Chemistry C, 125(4), 2239–2252. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.0c09893]
  • Marangon, V., et al. (2018). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. Electrochimica Acta, 283, 123-131. [URL: https://www.unife.it/ing/lm.
  • Seh, Z. W., et al. (2014). A new electrolyte for the sodium-oxygen battery with good cycle life. Chemical Science, 5(4), 1396-1400. [URL: https://chemistry.osu.

Sources

Troubleshooting & Optimization

Troubleshooting "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-dimethoxy-2-(2-methoxyethoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind the experimental steps, enabling you to diagnose and resolve challenges encountered during the synthesis.

Proposed Synthesis Route: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[1] This reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[1][2] In this specific synthesis, the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide) is reacted with 2-bromo-1,1-dimethoxyethane.[3]

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products node_alkoxide Sodium 2-methoxyethoxide (Nucleophile) node_product This compound node_alkoxide->node_product S(_N)2 Reaction node_halide 2-Bromo-1,1-dimethoxyethane (Electrophile) node_halide->node_product node_salt Sodium Bromide (Byproduct) node_halide->node_salt

Caption: Overall reaction for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Let's break down the most likely culprits:

  • Incomplete Deprotonation of 2-Methoxyethanol: The formation of the sodium 2-methoxyethoxide is critical. If the alcohol is not fully deprotonated, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Troubleshooting:

      • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH reacts irreversibly with the alcohol to produce hydrogen gas and the alkoxide. Weaker bases like NaOH may not be sufficient to fully deprotonate the alcohol.[4]

      • Reaction Conditions: Ensure the deprotonation is complete before adding the alkyl halide. This can be monitored by observing the cessation of hydrogen gas evolution when using NaH. The reaction is typically performed in an aprotic solvent like THF or DMF.[4]

  • Competing E2 Elimination Side Reaction: This is the most common side reaction in Williamson ether syntheses.[4][1] The alkoxide is a strong base and can abstract a proton from the carbon adjacent to the bromine atom in 2-bromo-1,1-dimethoxyethane, leading to the formation of an alkene (1,1-dimethoxyethene) instead of the desired ether.

    • Troubleshooting:

      • Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions.[4] Therefore, running the reaction at a lower temperature will favor the desired S(_N)2 pathway. It's recommended to add the alkyl halide slowly to the alkoxide solution at a reduced temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or be gently heated.

      • Alkoxide Concentration: High concentrations of a strong, unhindered base can favor elimination. While a stoichiometric amount is needed, using a large excess should be avoided.

SN2 vs E2 Competition cluster_sn2 Desired S(_N)2 Pathway cluster_e2 Competing E2 Pathway start Sodium 2-methoxyethoxide + 2-Bromo-1,1-dimethoxyethane sn2_product 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane start->sn2_product Substitution e2_product 1,1-Dimethoxyethene (Alkene byproduct) start->e2_product Elimination low_temp Lower Temperature low_temp->sn2_product Favors high_temp Higher Temperature high_temp->e2_product Favors Troubleshooting Workflow start Low Yield or Impurities Detected check_sm Analyze Starting Materials (GC/MS, NMR) start->check_sm sm_impure Purify Starting Materials (Distillation) check_sm->sm_impure No sm_ok Starting Materials are Pure check_sm->sm_ok Yes sm_impure->start check_reaction Review Reaction Conditions sm_ok->check_reaction temp_issue Temperature too high? (E2 Elimination) check_reaction->temp_issue Check Temp moisture_issue Moisture contamination? check_reaction->moisture_issue Check Dryness base_issue Incomplete deprotonation? check_reaction->base_issue Check Base lower_temp ACTION: Lower reaction temp, slow addition of halide temp_issue->lower_temp check_purification Review Purification Method lower_temp->check_purification dry_reagents ACTION: Use anhydrous solvents/reagents & inert atm. moisture_issue->dry_reagents dry_reagents->check_purification stronger_base ACTION: Use NaH, ensure H2 evolution ceases base_issue->stronger_base stronger_base->check_purification distill_issue Inefficient distillation? check_purification->distill_issue Yield Loss color_issue Product discolored? check_purification->color_issue Purity optimize_distill ACTION: Use fractional column, ensure good vacuum distill_issue->optimize_distill end Optimized Synthesis optimize_distill->end carbon_treat ACTION: Treat with activated carbon before distillation color_issue->carbon_treat carbon_treat->end

Sources

Technical Support Center: Purification of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. This resource is designed for researchers, chemists, and process development professionals who encounter challenges during the isolation and purification of this versatile acetal solvent. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a root cause analysis and a detailed protocol for resolution.

Q1: My final product purity is low after distillation, and I observe a significant forerun with a lower boiling point and a sharp, aldehydic smell. What is happening?

Answer: This is a classic sign of product decomposition via hydrolysis. This compound is an acetal, which is sensitive to acid. Trace amounts of acidic impurities in your crude mixture, combined with the heat from distillation, can catalyze the hydrolysis of your product back into its constituent aldehyde and alcohols.

The hydrolysis reaction is as follows: this compound + H₂O --(H⁺ catalyst)--> (2-Methoxyethoxy)acetaldehyde + 2 CH₃OH

The resulting (2-Methoxyethoxy)acetaldehyde and methanol are more volatile than your target compound, hence they appear as a low-boiling forerun. Acetals are generally stable under basic and neutral conditions but readily hydrolyze in the presence of acid.[1][2][3]

Corrective Protocol:

  • Neutralize Before Distillation: Before setting up the distillation, wash the crude reaction mixture.

    • Transfer the crude product to a separatory funnel.

    • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake gently to neutralize any trace acid catalyst or acidic byproducts. Caution: Vent the funnel frequently to release CO₂ gas that may form.

    • Separate the organic layer.

  • Drying: The organic layer is now saturated with water, which must be removed.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl until the drying agent no longer clumps together.

    • Filter the dried organic liquid to remove the drying agent.

  • Distillation: Proceed with fractional distillation. The removal of acidic impurities should prevent significant decomposition on the column.

Q2: My distillation is proceeding very slowly, or the pot is boiling but no distillate is being collected. What are the common causes?

Answer: This issue, often termed "stalling," points to insufficient energy reaching the top of the distillation column or leaks in the apparatus. For a high-boiling compound like this compound (note: a structurally similar compound, 1,1-diethoxy-2-(2-methoxyethoxy)ethane, boils at 225.1°C, suggesting a high boiling point for your target)[4], proper setup is critical.

Troubleshooting Steps:

  • Check for Leaks: The most common culprit is a poor seal in the glassware joints. Vapor will escape rather than moving up the column.[5]

    • Ensure all ground glass joints are properly seated and clamped. Use a minimal amount of appropriate vacuum grease if performing a vacuum distillation.

    • Check for cracks in the glassware.

  • Ensure Proper Insulation: A significant amount of heat is lost to the surrounding environment, especially in a fume hood.

    • Wrap the distillation flask and the fractionating column with glass wool or aluminum foil (shiny side in) to minimize heat loss.[5] This ensures the vapor reaches the condenser without prematurely condensing and falling back into the pot.

  • Verify Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser. If it's too high, the vapor will condense before reaching it, leading to an inaccurate, low temperature reading.[5][6] The top of the bulb should be level with the bottom of the side-arm leading to the condenser.

  • Consider Vacuum Distillation: If the compound's boiling point is very high at atmospheric pressure, it may be susceptible to thermal decomposition, or you may be unable to supply enough heat safely. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient separation.

Q3: I detected peroxides in my stored product or crude mixture. How do I remove them safely before distillation?

Answer: This is a critical safety issue. Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[7][8] NEVER distill a solution containing peroxides, as they can concentrate in the distillation pot and detonate violently.[7][8] If you see solid crystals or a viscous liquid in the container, do not handle it and seek expert assistance for disposal.[8][9]

Peroxide Detection and Removal Workflow:

Peroxide_Workflow start Start: Ether Sample test Test for Peroxides (Test Strip or KI Method) start->test decision Peroxides Present? test->decision remove Purification Step: Pass through Activated Alumina OR Wash with FeSO₄ Solution decision->remove Yes proceed Proceed with Distillation (Use Immediately) decision->proceed No (< 10 ppm) retest Re-test for Peroxides remove->retest decision2 Peroxides Removed? retest->decision2 decision2->proceed Yes stop Do NOT Distill. Consult Safety Officer. decision2->stop No Impurities cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Acetal Formation cluster_2 General Impurities (Both Routes) a1 Starting Alcohol a2 Starting Alkyl Halide a3 Base (e.g., NaH) a4 Alkene (from E2 elimination) b1 Starting Aldehyde b2 Methanol (excess) b3 Water b4 Acid Catalyst (e.g., H₂SO₄) c1 Water c2 Peroxides c3 Other Solvents Purification_Troubleshooting start Start: Crude Product wash Step 1: Aqueous Wash (e.g., NaHCO₃ solution) start->wash dry Step 2: Dry Organic Layer (e.g., MgSO₄) wash->dry peroxide Step 3: Peroxide Test dry->peroxide decision Peroxides Present? peroxide->decision remove_peroxide Remove Peroxides (Alumina Column or FeSO₄) decision->remove_peroxide Yes distill Step 4: Fractional Distillation (Atmospheric or Vacuum) decision->distill No remove_peroxide->distill analyze Step 5: Analyze Purity (GC, NMR) distill->analyze final_product Pure Product analyze->final_product

Sources

Common impurities in "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Welcome to the technical support center for this compound (CAS: 94158-44-8). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their removal from this versatile solvent and reagent. As an acetal and a member of the glyme family of ethers, its purity is paramount for reproducible and successful experimentation. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial grades of this compound?

A: Based on its synthesis and chemical nature as a glyme ether, several classes of impurities are commonly encountered:

  • Water: Glymes are typically hygroscopic and miscible with water, making water the most common impurity.[1][2] Its presence can interfere with water-sensitive reactions, such as those involving Grignard reagents or strong bases.

  • Peroxides: This is the most hazardous class of impurities. Like other ethers, this compound can form explosive peroxide compounds upon prolonged exposure to air and light.[3][4][5] These peroxides can initiate unwanted side reactions or, more critically, pose a severe explosion risk upon heating or concentration.[6]

  • Synthesis-Related Impurities: The manufacturing process may leave traces of starting materials or byproducts.[1][7] For this specific molecule, potential impurities include:

    • Methanol

    • Ethylene glycol monomethyl ether (2-methoxyethanol)

    • Halogenated precursors

  • Other Organic Volatiles: Lower molecular weight ethers or hydrocarbons may be present from the manufacturing or packaging process.[1][2]

Q2: My reaction is moisture-sensitive and failing. How can I be sure residual water in my solvent is the problem?

A: Verifying the water content is a critical first step. The gold standard for accurately quantifying moisture in organic solvents is Karl Fischer Titration .[1][2] This method can precisely measure water content down to the parts-per-million (ppm) level. If you do not have access to a Karl Fischer titrator, a simple qualitative test is to add a small amount of sodium metal to an aliquot of the solvent. Vigorous bubbling (hydrogen evolution) indicates the presence of significant amounts of water or other protic impurities like alcohols. However, this method is not quantitative and should be performed with extreme caution.

Q3: I've had a bottle of this compound on the shelf for over a year. Is it safe to use?

A: Extreme caution is advised. Ethers that have been stored for extended periods, especially in partially empty containers, are at high risk for peroxide formation.[3][4] You must test for peroxides before using the solvent, and especially before any distillation or evaporation step. [4][6] Concentrating a solvent containing peroxides can lead to a violent explosion.[3][6]

A simple and effective method for testing is using commercially available peroxide test strips.[3] Alternatively, the potassium iodide (KI) test can be used:

  • Add 1 mL of a freshly prepared 10% KI solution to 10 mL of the ether in a closed vial.

  • Shake vigorously for one minute.

  • A yellow to brown color in the aqueous layer indicates the presence of peroxides.[3]

If peroxides are detected, the solvent must be treated before use. See the protocols in Part 2.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for diagnosing and resolving purity-related issues.

Issue 1: Presence of Water (Wet Solvent)

Causality: Water acts as a nucleophile and a proton source, which can quench organometallics, hydrolyze sensitive functional groups, and interfere with Lewis acid catalysis. In battery research, water can lead to passivation of electrodes.[1]

Solution Workflow:

G cluster_0 Water Removal Workflow cluster_1 Purification Method start Start: 'Wet' Solvent kf_titration Analyze Water Content (Karl Fischer Titration) start->kf_titration decision Water Content > Specification? kf_titration->decision mol_sieves Standard Drying: Activated 3Å Molecular Sieves decision->mol_sieves Yes (Standard) distillation Rigorous Drying: Vacuum Distillation from Na/K decision->distillation Yes (High Purity) end End: 'Dry' Solvent decision->end No verification Verify Water Content (Karl Fischer Titration) mol_sieves->verification distillation->verification verification->end

Caption: Workflow for drying this compound.

Protocol 2.1: Drying with Activated Molecular Sieves

This is the safest and most common method for routine drying.

  • Rationale: 3Å molecular sieves have a pore size that allows small molecules like water to be adsorbed while excluding the larger solvent molecules. 4Å sieves are also effective.[8]

  • Activation: Place fresh 3Å molecular sieves in a ceramic dish and heat in a muffle furnace at 300-350°C for at least 4 hours under a vacuum or with a slow stream of inert gas (N₂ or Ar).

  • Cooling: Cool the sieves under vacuum or in a desiccator.

  • Drying: Add the activated sieves (approx. 50-100 g per liter of solvent) to the solvent under an inert atmosphere.

  • Equilibration: Allow the solvent to stand for at least 48 hours to achieve low ppm water levels.[1][8]

  • Verification: Test the water content using Karl Fischer titration to ensure it meets your experimental requirements.

Issue 2: Peroxide Contamination

Causality: Peroxides are strong oxidizing agents that can cause unpredictable and hazardous reactions. Their concentration during distillation is a primary cause of laboratory explosions.[3]

Solution Workflow:

G cluster_0 Peroxide Removal Workflow cluster_1 Removal Method start Start: Suspect Solvent peroxide_test Test for Peroxides (Test Strips or KI method) start->peroxide_test decision Peroxides Detected? peroxide_test->decision alumina_col Method A: Pass through Activated Alumina Column decision->alumina_col Yes feso4_wash Method B: Wash with Acidic Ferrous Sulfate decision->feso4_wash Yes end End: Peroxide-Free Solvent decision->end No verification Re-test for Peroxides alumina_col->verification feso4_wash->verification verification->alumina_col Peroxides Present verification->end Peroxides Absent

Caption: Workflow for the detection and removal of peroxides.

Protocol 2.2: Peroxide Removal with Activated Alumina

This is a convenient method for removing low to moderate levels of peroxides.[6]

  • Rationale: Peroxides are more polar than the parent ether and are readily adsorbed onto activated alumina.[9]

  • Preparation: Place a plug of glass wool in the bottom of a glass chromatography column. Fill the column with basic or neutral activated alumina (approx. 100 g per 100 mL of solvent).

  • Elution: Gently pour the peroxidized solvent through the column, collecting the eluent. Do not apply pressure.

  • Verification: Test the collected solvent for peroxides. If they are still present, pass it through the column a second time.

  • Decontamination: CRITICAL STEP. The alumina column now contains concentrated peroxides and must be safely quenched. Slowly pass a solution of 5-10% ferrous sulfate through the column, followed by copious amounts of water, before disposal.[6]

Protocol 2.3: Peroxide Destruction with Ferrous Sulfate

This chemical reduction method is highly effective for destroying peroxides.[6][10]

  • Rationale: Ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), reducing the peroxide to a harmless alcohol.

  • Reagent Prep: Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 100 mL of water and add 6 mL of concentrated sulfuric acid.[6]

  • Washing: In a separatory funnel, shake the peroxidized ether with an equal volume of the ferrous sulfate solution.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Repeat: Repeat the washing step until the ether tests negative for peroxides.

  • Final Wash: Wash the ether with water to remove residual acid and salts, then dry it using an appropriate method (e.g., Protocol 2.1).

Issue 3: General Organic Impurities

Causality: Residual starting materials or byproducts can compete in reactions, poison catalysts, or affect the physical properties of the solvent system.

Solution: Vacuum Distillation

  • Rationale: Fractional distillation separates compounds based on differences in their boiling points. Since this compound has a high boiling point at atmospheric pressure, vacuum distillation is required to prevent thermal decomposition.

  • Pre-requisite: THE SOLVENT MUST BE PEROXIDE-FREE BEFORE DISTILLATION. [4][6]

  • Drying Agent: Add a suitable drying agent to the peroxide-free solvent in a round-bottom flask. For the highest purity, small pieces of sodium metal with benzophenone indicator can be used (the solution turns deep blue/purple when anhydrous). This should only be done by experienced personnel.

  • Apparatus: Assemble a vacuum distillation apparatus with a fractionating column (e.g., Vigreux). Ensure all glass joints are properly sealed.

  • Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at a constant temperature and pressure. The reported boiling point is 79-80 °C at 9.9 mmHg.[7]

  • Residue: Never distill to dryness. [6] Always leave at least 10% of the liquid in the distillation flask as a safety precaution.

  • Storage: Store the purified solvent over activated molecular sieves and under an inert atmosphere (N₂ or Ar) in a dark bottle to prevent water absorption and peroxide formation.

Part 3: Data and Specifications

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number94158-44-8[11][12][13]
Molecular FormulaC₇H₁₆O₄[7][11][14]
Molecular Weight164.20 g/mol [11][14]
AppearanceClear, colorless liquid[12]
Boiling Point79-80 °C @ 9.9 mmHg[7]
Density~1.000 g/mL @ 20°C[7]
SolubilityMiscible with water and most organic solvents[12]

Table 2: Purity Analysis Techniques

ImpurityRecommended TechniquePrinciple
WaterKarl Fischer TitrationCoulometric or volumetric titration specific to water
PeroxidesIodometric Test Strips / KI SolutionOxidation of I⁻ to I₂
Organic VolatilesGas Chromatography (GC-FID, GC-MS)Separation by boiling point and polarity

References

  • Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. Texas A&M University Department of Chemistry.
  • Ethers - storage and the detection and removal of peroxides. The University of Edinburgh.
  • The removal of peroxides
  • Ethers and their hydroperoxides: how to get rid of them? YouTube.
  • Handling and Removing Peroxides. Unknown Source.
  • Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg b
  • SAFETY D
  • This compound | C7H16O4 | CID 56738. PubChem.
  • Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries.
  • This compound. JIGS Chemical Limited.
  • This compound. gsrs.
  • This compound, MEOADMA. ChemBK.
  • Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes.
  • material safety d
  • Purification of ethers.
  • 1,1-ジメトキシ-2-(2-メトキシエトキシ)エタン. 医薬化学中間体 - 製品情報.
  • A Comparative Guide to the Quantitative Analysis of 1,2-Ethanedithiol Purity by Gas Chrom

Sources

Technical Support Center: Optimizing Reactions with 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a key reagent for the introduction of the 2-methoxyethoxymethyl (MEM) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments, ensuring optimal reaction yields and purity. The following question-and-answer format addresses common and complex issues encountered in the lab.

Section 1: General Handling and Reagent Properties

FAQ 1.1: What is this compound and what are its primary applications?

This compound is a dimethyl acetal that serves as a precursor for the 2-methoxyethoxymethyl (MEM) protecting group. The MEM group is widely used in multi-step organic synthesis to protect alcohols and phenols.[1][2][3] Its popularity stems from its ease of introduction and its stability across a broad range of reaction conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1][2] A key advantage of the MEM group is its selective removal under specific acidic conditions, particularly with Lewis acids, which allows for orthogonal deprotection strategies in complex molecules.[1][2][4]

FAQ 1.2: How should I properly store and handle this reagent to ensure its stability?

Proper storage and handling are critical to maintain the reagent's integrity.

  • Storage: The reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, which can cause hydrolysis.[6]

  • Handling: Use this reagent in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] All equipment used for transferring the reagent should be dry and purged with an inert gas to prevent contamination with water.[5]

Section 2: Troubleshooting MEM Protection Reactions

The protection of an alcohol as a MEM ether is a foundational step. Low yields or side reactions at this stage can compromise the entire synthetic route.

FAQ 2.1: My MEM protection reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a common issue that can typically be traced back to a few key factors.

Troubleshooting Low Conversion

G cluster_causes Potential Causes cluster_solutions Solutions & Verification start Low Conversion Observed cause1 Inactive Reagent start->cause1 cause2 Insufficient Base start->cause2 cause3 Poor Substrate Reactivity start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 sol1 Verify Reagent Quality: - Check for hydrolysis - Use fresh/purified reagent cause1->sol1 Check sol2 Optimize Base: - Use a stronger base (e.g., NaH) - Ensure stoichiometry (1.5-2.0 eq.) cause2->sol2 Adjust sol3 Enhance Reactivity: - For hindered alcohols, increase  temperature or reaction time - Use a more potent protection protocol cause3->sol3 Modify sol4 Adjust Conditions: - Increase temperature - Extend reaction time - Check solvent purity (anhydrous) cause4->sol4 Optimize

Caption: Troubleshooting workflow for low conversion in MEM protection.

Detailed Breakdown:

  • Reagent Quality: this compound can hydrolyze if exposed to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions.

  • Base and Substrate Deprotonation: For the reaction to proceed, the alcohol must be deprotonated to form the more nucleophilic alkoxide.

    • Weak Bases: Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used.[1][2] Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents).

    • Sterically Hindered Alcohols: For bulky or less reactive alcohols, a stronger base like sodium hydride (NaH) may be necessary to fully generate the alkoxide before adding the MEM-Cl (generated in situ from the acetal and an acid source, or used directly).[1][8]

  • Reaction Conditions:

    • Solvent: The reaction is typically run in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3] Ensure the solvent is truly anhydrous.

    • Temperature: While many reactions proceed at room temperature, sluggish reactions can be gently heated (e.g., to 40 °C) to improve the rate.[9]

Standard Protocol for MEM Protection of a Primary Alcohol
StepProcedureNotes
1 Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).The concentration is typically around 0.1-0.5 M.
2 Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.DIPEA acts as a base to facilitate the reaction.[2]
3 Add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq.) dropwise at 25 °C.MEM-Cl can be used directly or generated from this compound.
4 Stir the mixture at room temperature for 2-12 hours.Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[3][10][11]
5 Upon completion, quench the reaction with the addition of water.This step neutralizes any remaining reactive species.
6 Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.Standard aqueous workup procedure.[1]
7 Purify the crude product by flash column chromatography.This removes residual reagents and byproducts.[1]
FAQ 2.2: I'm observing unexpected side products in my protection reaction. What are they and how can I prevent them?

Side products often arise from the reactivity of the starting material or impurities. A common, yet difficult to detect, issue involves reactions with strong nucleophiles if present in your substrate.[12] For complex substrates, careful analysis is key. If your substrate contains other nucleophilic groups (e.g., amines), they may also be protected. Using carefully controlled stoichiometry can sometimes achieve selectivity, but often an orthogonal protection strategy is required.

Section 3: Troubleshooting MEM Deprotection

The removal of the MEM group is as critical as its installation. The key is to achieve clean cleavage without affecting other sensitive functional groups in the molecule.

FAQ 3.1: My MEM deprotection is incomplete or requires harsh conditions. How can I optimize the cleavage?

The lability of the MEM group is highly dependent on the chosen acid and reaction conditions. While it is generally stable to mild acids, stronger conditions are needed for cleavage.[1]

Comparison of Deprotection Conditions

Reagent(s)ConditionsSelectivity & Notes
Brønsted Acids TFA in DCM; or Formic Acid/H₂OStrong conditions. Can cleave other acid-labile groups like MOM or THP, but MEM is generally more robust.[1]
Lewis Acids (ZnBr₂) ZnBr₂ in DCMHighly effective. Cleavage is facilitated by bidentate coordination of the zinc to both ether oxygens of the MEM group.[1][13]
Cerium(III) Chloride CeCl₃·7H₂O in refluxing acetonitrileA very mild and highly selective method. Tolerates acid-sensitive groups like THP, MOM, and BOM ethers.[14]
Carbon Tetrabromide Catalytic CBr₄ in refluxing isopropanolA metal-free option that efficiently cleaves MEM ethers.[15][16]

Optimization Strategy: If you are facing incomplete deprotection, consider switching to a more powerful Lewis acid like Zinc Bromide (ZnBr₂). If selectivity is an issue and other acid-sensitive groups are being cleaved, the Cerium(III) Chloride method is an excellent alternative.[14]

Deprotection Mechanism & Troubleshooting Logic

G cluster_protocol Deprotection Protocol cluster_troubleshoot Troubleshooting Outcomes cluster_actions Corrective Actions start Initiate MEM Deprotection reagent Select Acid Catalyst (e.g., ZnBr₂, CeCl₃, TFA) start->reagent reaction Dissolve Substrate Add Catalyst Monitor by TLC/LC-MS reagent->reaction outcome1 Incomplete Reaction reaction->outcome1 Evaluate Result outcome2 Loss of Other Protecting Groups reaction->outcome2 Evaluate Result outcome3 Complete & Selective Deprotection reaction->outcome3 Evaluate Result workup Quench Reaction Extract & Purify action1 Increase Catalyst Loading Increase Temperature Switch to Stronger Acid (e.g., ZnBr₂) outcome1->action1 action2 Switch to Milder/Selective Reagent (e.g., CeCl₃·7H₂O) outcome2->action2 outcome3->workup action1->reagent Re-optimize action2->reagent Re-optimize

Caption: Decision logic for optimizing MEM deprotection protocols.

FAQ 3.2: How can I selectively deprotect the MEM group in the presence of other acid-labile protecting groups like silyl ethers (TBDMS, TIPS) or THP?

Achieving selectivity is one of the primary challenges in complex synthesis.[4][17]

  • MEM vs. Silyl Ethers: Silyl ethers are typically cleaved with fluoride sources (like TBAF) or under specific acidic conditions that may differ from those required for MEM cleavage.[18][19] Generally, MEM groups are stable to the conditions used for silyl ether deprotection. Conversely, the mild conditions offered by reagents like CeCl₃·7H₂O for MEM cleavage often leave silyl ethers intact.[14]

  • MEM vs. THP/MOM: The MEM group is generally more stable to acidic conditions than THP or MOM groups.[1] This allows for the selective removal of THP or MOM with milder acids while leaving the MEM group untouched. For the reverse selectivity (removing MEM while keeping THP), the CeCl₃·7H₂O method is highly effective as it is selective for MEM ethers.[14]

Section 4: Analytical Monitoring

FAQ 4.1: What are the best methods for monitoring the progress of my MEM protection/deprotection reactions?

Real-time or frequent reaction monitoring is crucial for determining reaction completion, preventing the formation of side products, and optimizing conditions.

  • Thin Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method. A successful reaction will show the consumption of the starting material spot and the appearance of a new product spot with a different Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when TLC is not sufficiently resolving, LC-MS provides clear data on the conversion of starting material to product by monitoring their respective molecular weights.[10]

  • In situ Spectroscopy (NMR, MS): Advanced techniques like in situ NMR or direct analysis mass spectrometry can provide real-time kinetic data, which is invaluable for mechanistic studies and fine-tuning reaction optimization.[11][20]

References

  • Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. Available from: [Link]

  • Organic Chemistry. (2021-11-18). MEM Protecting Group Addition. YouTube. Available from: [Link]

  • American Chemical Society. A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Available from: [Link]

  • YouTube. (2020-10-06). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Available from: [Link]

  • Wikipedia. Methoxymethyl ether. Available from: [Link]

  • ResearchGate. (2025-08-06). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF. Available from: [Link]

  • Chemistry LibreTexts. (2022-09-24). 17.8: Protection of Alcohols. Available from: [Link]

  • PubMed. Key side products due to reactivity of dimethylmaleoyl moiety as amine protective group. Available from: [Link]

  • ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Available from: [Link]

  • Ingenta Connect. A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Available from: [Link]

  • Lookchem. A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]

  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available from: [Link]

  • University of Windsor. (2021-11-19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • Wikipedia. In situ. Available from: [Link]

  • Patsnap Synapse. (2025-05-09). How to Troubleshoot Low Protein Yield After Elution. Available from: [Link]

  • IMCS. (2023-12-18). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Available from: [Link]

  • gsrs. This compound. Available from: [Link]

Sources

Technical Support Center: Managing Peroxide Formation in 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (Triglyme)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane," commonly known in the field as triethylene glycol dimethyl ether or Triglyme . This guide is designed for our valued partners in research, discovery, and drug development. As a polyether, triglyme is susceptible to the formation of explosive peroxides upon exposure to atmospheric oxygen. This document provides in-depth, practical guidance in a direct question-and-answer format to ensure the safe handling, storage, and use of this versatile solvent in your critical applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Fundamentals of Peroxide Formation

Q1: What is peroxide formation, and why is it a concern for this compound (Triglyme)?

A1: Peroxide formation is a hazardous autoxidation process where ether molecules, like triglyme, react with atmospheric oxygen via a free-radical chain mechanism.[1][2] This reaction is often initiated or accelerated by exposure to light and heat.[3] The resulting hydroperoxides and polymeric peroxides are highly unstable and can be sensitive to heat, friction, or mechanical shock, posing a significant explosion risk.[4][5] The danger becomes acute if the solvent is distilled or evaporated, as the less volatile peroxides become concentrated.[4] For triglyme, its polyether structure makes it prone to this hazardous degradation over time.[1]

Q2: How does the peroxide formation process work at a chemical level?

A2: The process is a classic free-radical chain reaction involving three main stages:

  • Initiation: An initiator, such as a UV photon or a trace metal impurity, abstracts a hydrogen atom from a carbon atom adjacent to one of the ether oxygen atoms in the triglyme molecule. This creates a carbon-centered radical.

  • Propagation: This is a cyclic process. The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another triglyme molecule, forming a hydroperoxide (R-OOH) and a new carbon-centered radical, which continues the chain.

  • Termination: The reaction stops when two radicals combine to form a non-radical species.

This cyclical propagation means a single initiation event can lead to the formation of many peroxide molecules.[2]

Diagram: Mechanism of Peroxide Formation in Ethers

Peroxide_Formation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Ether R-O-CH₂-R' Ether_Radical R-O-ĊH-R' Ether->Ether_Radical Initiator Initiator (Light, Heat) Initiator->Ether H• abstraction Ether_Radical_Prop R-O-ĊH-R' Ether_Radical->Ether_Radical_Prop O2 O₂ (Oxygen) Peroxy_Radical R-O-CH(OO•)-R' Hydroperoxide Hydroperoxide (R-O-CH(OOH)-R') Peroxy_Radical->Hydroperoxide + R-O-CH₂-R' New_Ether_Radical R-O-ĊH-R' Peroxy_Radical->New_Ether_Radical Generates new radical New_Ether R-O-CH₂-R' New_Ether_Radical->Ether_Radical_Prop Continues Cycle Ether_Radical_Prop->Peroxy_Radical + O₂ Rad1 Radical NonRadical Non-Radical Product Rad1->NonRadical Rad2 Radical Rad2->NonRadical

Caption: Free-radical chain reaction for ether peroxide formation.

Q3: How is this compound (Triglyme) classified as a peroxide former?

A3: While some lists of peroxide-forming chemicals are not exhaustive, polyethers like diglyme (diethylene glycol dimethyl ether) are consistently categorized as Class B peroxide formers.[2][4] Given its similar chemical structure, it is imperative to treat triglyme (triethylene glycol dimethyl ether) with the same level of caution as a Class B compound. Class B chemicals are those that form explosive peroxides primarily upon concentration through distillation or evaporation.[2][4][6]

Section 2: Safe Storage and Handling

Q4: What are the correct procedures for storing a new bottle of triglyme? And what changes after it's opened?

A4: Proper storage is your first line of defense.

  • Unopened Containers: Unopened containers from the manufacturer, which are often sealed under an inert atmosphere, should be stored away from light and heat, for instance in a flammable storage cabinet.[7] It is recommended to use or dispose of unopened containers within 18 months of receipt.[8]

  • Opened Containers: Once opened, the risk of peroxide formation increases significantly due to exposure to atmospheric oxygen. The container must be dated upon opening.[7][8] Store opened containers in a cool, dark, and dry place.[1][8] It is highly recommended to displace the headspace with an inert gas like nitrogen or argon before resealing the cap tightly. Opened containers should be tested for peroxides more frequently and ideally used or disposed of within 12 months.[8]

Q5: My triglyme is supplied with an inhibitor (e.g., BHT). Does this mean I don't need to worry about peroxides?

A5: No, this is a critical misconception. Inhibitors like Butylated Hydroxytoluene (BHT) are free-radical scavengers that significantly slow down the rate of peroxide formation, but they do not prevent it entirely.[9] Over time, the inhibitor is consumed and will become depleted.[9] Furthermore, if you distill the solvent, the non-volatile inhibitor will be removed, leaving the purified triglyme highly susceptible to rapid peroxide formation.[9] Therefore, even inhibited solvents must be managed and tested according to a strict timeline.

Section 3: Peroxide Detection

Q6: How can I tell if my container of triglyme has formed dangerous peroxides?

A6: There are two levels of inspection: visual and chemical.

  • Visual Inspection (Proceed with extreme caution): Before handling any old container, visually inspect it without disturbing it. Look for the formation of crystals, particularly around the cap threads, or the presence of a viscous liquid or precipitate.[5][10] If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER . Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[5]

  • Chemical Testing: If there are no visual signs of gross contamination, you must perform a chemical test to determine the peroxide concentration. A concentration above 100 ppm is considered hazardous and should be disposed of promptly.[7]

Q7: What methods are available for chemically testing for peroxides?

A7: There are several reliable methods. The two most common are semi-quantitative test strips and a qualitative/semi-quantitative potassium iodide test.

Experimental Protocol 1: Peroxide Detection with Commercial Test Strips

This is the most convenient method for routine checks.

  • Materials: Commercial peroxide test strips (e.g., Quantofix®), deionized water.

  • Procedure: a. Dip the test strip into the triglyme sample for 1 second. b. Remove the strip and allow the solvent to fully evaporate from the test pad. c. Apply one drop of deionized water to the test pad. d. Wait for the time specified by the manufacturer (usually 15-60 seconds). e. Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in parts per million (ppm).[11]

  • Record Keeping: Record the date and the test result directly on the container's label.[7]

Experimental Protocol 2: Peroxide Detection with Potassium Iodide (KI)

This method relies on the oxidation of iodide (I⁻) to iodine (I₂) by peroxides, resulting in a color change.

  • Materials: this compound (triglyme) sample, glacial acetic acid, sodium iodide (NaI) or potassium iodide (KI) crystals, test tube or small vial.

  • Procedure: a. In a clean, dry test tube, add approximately 1 mL of the triglyme to be tested. b. Add 1 mL of glacial acetic acid. c. Add about 100 mg (0.1 g) of NaI or KI crystals and swirl to mix. d. Observe the solution against a white background.

  • Interpretation of Results:

    • No color change: Peroxides are not detectable.

    • Pale yellow color: Low concentration of peroxides present.

    • Brown color: A high and potentially dangerous concentration of peroxides is present.[3]

Table 1: Peroxide Concentration Hazard Levels and Recommended Actions

Peroxide Concentration (ppm)Hazard Level & ImplicationRecommended Action
< 20 ppm Generally considered safe for use in most applications that do not involve concentration.Proceed with use. Re-test according to schedule.
20 - 100 ppm Moderate hazard. Unsafe for distillation or other concentration procedures.Avoid any process that concentrates the solvent. It is highly recommended to either purify the solvent to remove peroxides or dispose of it.[12]
> 100 ppm Serious Explosion Hazard. Do not use. Avoid handling the container. Contact your institution's EHS office for immediate disposal.[5][7]
Visible Crystals/Strata Extreme Explosion Hazard. DO NOT TOUCH OR MOVE THE CONTAINER. Immediately secure the area and contact EHS for emergency bomb disposal protocols.[5][10]
Section 4: Peroxide Removal and Solvent Purification

Q8: I've detected a moderate level of peroxides (20-100 ppm) in my triglyme. Can I remove them?

A8: Yes, for moderate levels of peroxide contamination, you can purify the solvent. The most common and effective laboratory-scale method is passing the solvent through a column of activated alumina.

Experimental Protocol 3: Peroxide Removal Using an Activated Alumina Column

This method is effective for removing hydroperoxides and is generally preferred as it does not introduce water or other reagents into the solvent.

  • Materials: Basic or neutral activated alumina (80-mesh), glass chromatography column with a stopcock, glass wool or fritted disc, collection flask, triglyme contaminated with peroxides.

  • Procedure: a. Securely clamp a glass chromatography column in a vertical position inside a fume hood. b. Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina. c. Fill the column with activated alumina. A general rule is to use approximately 100g of alumina for every 100-200 mL of solvent. d. Slowly and carefully pour the triglyme onto the top of the alumina column. e. Allow the solvent to pass through the column under gravity. Collect the purified solvent in a clean, dry flask. f. Crucially, test the first fraction of the collected eluent for peroxides using one of the methods described above to confirm the procedure was successful. g. Continue passing the remaining solvent through the column.

  • Post-Purification Handling: a. The purified triglyme no longer contains any inhibitor that may have been present. It should be used immediately or stabilized by adding an inhibitor like BHT (typically 50-100 ppm). b. Safety Note: The used alumina has now concentrated the peroxides. It should not be allowed to dry out. The alumina should be quenched by slowly adding it to a dilute acidic solution of ferrous sulfate before disposal as hazardous waste.

Section 5: Emergency Procedures

Q9: What is the decision-making process if I encounter a container of triglyme?

A9: Follow a clear, logical workflow to ensure safety at every step.

Diagram: Workflow for Handling Triglyme Containers

Triglyme_Workflow Start Encounter Triglyme Container Check_Dates Check 'Received' and 'Opened' Dates Start->Check_Dates Dates_OK Dates within Safe Limits? (Opened <12mo, Unopened <18mo) Check_Dates->Dates_OK Visual_Inspect Visually Inspect Container (Without moving) Crystals_Found Crystals, Precipitate, or Lid Corrosion Found? Visual_Inspect->Crystals_Found Stop_EHS STOP! Secure Area. Contact EHS Immediately! Crystals_Found->Stop_EHS Yes Test_Peroxides Chemically Test for Peroxides (Strips or KI) Crystals_Found->Test_Peroxides No Dates_OK->Visual_Inspect Yes Expired_Dispose Expired: Contact EHS for Disposal. Dates_OK->Expired_Dispose No Concentration_Check Peroxide Level? Test_Peroxides->Concentration_Check Safe_Use < 20 ppm: Safe for Use. Record Test Date. Concentration_Check->Safe_Use < 20 ppm Purify_Dispose 20-100 ppm: Purify via Alumina Column or Dispose. Concentration_Check->Purify_Dispose 20-100 ppm Hazard_Dispose > 100 ppm: Hazardous. Contact EHS for Disposal. Concentration_Check->Hazard_Dispose > 100 ppm

Caption: Decision workflow for safely managing containers of triglyme.

References

  • University of Waterloo. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Florida Tech. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • Massachusetts Institute of Technology EHS. (n.d.). Quick Guide for Peroxide-Forming Chemicals. Retrieved from [Link]

  • Wellesley College. (2011, October 24). Standard Operating Procedure for Peroxide-forming Chemicals. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. Retrieved from [Link]

  • Kansas State University. (2025, November 6). Classification List of Peroxide Forming Chemicals. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]

  • Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. Retrieved from [Link]

Sources

"1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding the degradation of this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: I've observed a gradual decrease in the purity of my this compound standard over time. What could be the cause?

A1: The decrease in purity is likely due to chemical degradation. This compound possesses two main structural features susceptible to degradation: an acetal group and ether linkages. The primary degradation pathways are hydrolysis of the acetal and oxidation of the ether moieties.

  • Hydrolysis: The acetal group is sensitive to acidic conditions and can hydrolyze in the presence of water to form 2-(2-methoxyethoxy)acetaldehyde and two molecules of methanol. This reaction is acid-catalyzed, meaning even trace amounts of acidic impurities can initiate degradation.[1][2][3][4][5]

  • Oxidation: Ethers are prone to autoxidation in the presence of atmospheric oxygen, a process often accelerated by light and heat.[6][7][8][9] This free-radical chain reaction can form unstable hydroperoxides and peroxides, which can further decompose into a variety of smaller molecules, including aldehydes, ketones, and acids.

To maintain purity, it is crucial to store the compound under inert atmosphere, protected from light, and in a tightly sealed container to prevent moisture and oxygen ingress.

Q2: Are there any specific storage conditions you recommend for long-term stability?

A2: Yes, proper storage is critical. Based on the compound's structure and potential degradation pathways, we recommend the following:

Storage ConditionRationale
Temperature Store at 2-8°C to slow down the rates of both hydrolysis and oxidation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) to minimize contact with oxygen and prevent oxidative degradation.
Container Use an amber glass vial or a container that blocks UV light to prevent photo-initiated oxidation. Ensure the container is tightly sealed to exclude moisture and oxygen.
pH Avoid acidic environments. Ensure that any solvents or excipients used in formulations are free of acidic impurities. The acetal linkage is stable under neutral to basic conditions.
Q3: I suspect my sample has degraded. How can I test for the presence of degradation products?

A3: The most effective method for identifying and quantifying degradation products is Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13][14] This technique can separate the parent compound from its degradation products and provide structural information for their identification.

For a quick qualitative test for the presence of peroxides, which are a key indicator of oxidative degradation, you can use a potassium iodide test.[15] A positive test, indicated by the formation of a yellow or brown color, suggests that oxidative degradation has occurred.[15]

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Symptom: Your GC-MS chromatogram shows additional peaks that are not present in the reference standard of this compound.

Possible Cause: These peaks likely correspond to degradation products.

Troubleshooting Protocol:

  • Identify the Degradation Pathway:

    • Hydrolysis Products: Look for peaks corresponding to methanol and 2-(2-methoxyethoxy)acetaldehyde.

    • Oxidation Products: The presence of a complex mixture of smaller, more volatile compounds could indicate oxidative degradation. Common products include smaller aldehydes, ketones, and acids.

  • Confirm the Identity of Degradation Products:

    • Utilize the mass spectra of the unknown peaks and compare them to library spectra for positive identification.

    • If standards are available, run them under the same GC-MS conditions to confirm retention times and mass spectra.

  • Prevent Further Degradation:

    • Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.

    • If the compound is used in a formulation, check the pH and the purity of other excipients for potential contaminants that could be catalyzing degradation.

Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptom: You are observing variability in your experimental results when using different batches or older stock of this compound.

Possible Cause: The presence of degradation products can interfere with assays, or the concentration of the active compound may be lower than expected due to degradation.

Troubleshooting Protocol:

  • Purity Assessment:

    • Before use, always assess the purity of your this compound stock using a suitable analytical method like GC-MS.

    • Establish a purity specification for your experiments and only use batches that meet this criterion.

  • Stability Study:

    • If the compound is part of a formulation, conduct a formal stability study to understand its degradation profile under your specific experimental conditions.[16][17][18][19][20] This involves analyzing the formulation at different time points and under various stress conditions (e.g., elevated temperature, humidity, light exposure).

  • Qualitative Peroxide Test:

    • Perform a quick peroxide test on older batches of the compound. If peroxides are present, it is a strong indication that the material has undergone significant oxidative degradation and should not be used in sensitive applications.

Degradation Pathways

Understanding the chemical reactions that lead to the degradation of this compound is essential for preventing it.

Acid-Catalyzed Hydrolysis

The acetal functional group is susceptible to hydrolysis in the presence of an acid catalyst and water. The reaction proceeds through a hemiacetal intermediate to yield an aldehyde and two equivalents of alcohol.

hydrolysis cluster_reactants Reactants cluster_products Products reactant This compound aldehyde 2-(2-Methoxyethoxy)acetaldehyde reactant->aldehyde Hydrolysis methanol Methanol (2 eq.) reactant->methanol Hydrolysis H2O H₂O H_plus H⁺ (catalyst)

Caption: Acid-catalyzed hydrolysis of the acetal group.

Oxidative Degradation (Autoxidation)

The ether linkages can undergo a free-radical chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides, which can further decompose.

oxidation Ether This compound Radical Ether Radical Ether->Radical Initiation Oxygen O₂ (air) Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Initiator Light, Heat Initiator->Radical Radical->Peroxy_Radical Propagation Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide Propagation Degradation_Products Aldehydes, Ketones, Acids, etc. Hydroperoxide->Degradation_Products Decomposition

Caption: Free-radical autoxidation of ether linkages.

Experimental Protocols

Protocol 1: GC-MS Method for Purity and Degradation Product Analysis

This protocol provides a general method for the analysis of this compound and its potential degradation products. Method optimization may be required for specific sample matrices.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-400

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • For analysis of degraded samples, dilute an aliquot of the sample in the same solvent to a similar concentration.

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity as the peak area of the parent compound divided by the total peak area.

  • For unknown peaks, perform a library search of the mass spectra to tentatively identify the degradation products.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane Dilution Dilute in appropriate solvent Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Library_Search Mass Spectral Library Search Chromatogram->Library_Search Report Generate Report: Purity & Degradation Products Integration->Report Library_Search->Report

Caption: Workflow for GC-MS analysis.

Protocol 2: Qualitative Test for Peroxides

This is a simple and rapid test to detect the presence of peroxides in your sample.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid or a freshly prepared 10% aqueous solution

Procedure:

  • To 1 mL of the sample in a test tube, add 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide or 0.5 mL of the 10% KI solution.

  • Shake the mixture and observe any color change.

Interpretation:

  • Positive Result: The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.

  • Negative Result: The solution remains colorless.

References

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • The Organic Chemistry Tutor. Hydrolysis of Acetals Reaction and Mechanism. [Link]

  • JoVE. Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • Dr. Norris. Hydrolysis of acetals. [Link]

  • GMP Navigator. The International Pharmaceutical Excipients Council - Excipient Stability Guide. [Link]

  • Byrd, H., et al. Monitoring Basic Acetal Reactions by GC-MS. The Chemical Educator, 24, 133-135. [Link]

  • Gibb, B. C., et al. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 277-283. [Link]

  • Cain, W. T., et al. Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Journal of Physical Chemistry A, 115(34), 9575-9583. [Link]

  • Chemistry Explained. How Explosive Peroxide form in diethyl ether. [Link]

  • Wang, Z., et al. Oxidation characteristics and products of five ethers at low temperature. Journal of Hazardous Materials, 300, 388-395. [Link]

  • Pearson+. One danger associated with storing ether solvents is their tendency to form explosive peroxides upon exposure to air. [Link]

  • Chemistry LibreTexts. 15.6: Autoxidation of Ethers. [Link]

  • Wikipedia. Diethyl ether peroxide. [Link]

  • Woelfel, K., & Hartman, T. G. Mass Spectrometry of the Acetal Derivatives of Selected Generally Recognized as Safe Listed Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. In Flavor Analysis (pp. 197-211). American Chemical Society. [Link]

  • EUROLAB. Excipients - Stability Studies. [Link]

  • Bajaj, S., et al. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Maclean, J., et al. Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets. Pharmaceutics, 13(12), 2156. [Link]

  • Royal Society of Chemistry. Oxidation mechanism of diethyl ether: a complex process for a simple molecule. [Link]

  • MDPI. Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. [Link]

  • PubMed. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals. [Link]

  • Lane Lab of Chemistry. 120 CHM2211 Autooxidation of Ethers. [Link]

  • ResearchGate. Tentative Identification of Acetals by GC/MS Analysis. [Link]

  • ACS Omega. Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. [Link]

  • Eurofins Scientific. Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

  • MDPI. Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. [Link]

Sources

Technical Support Center: Optimizing Reactions with 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction efficiency. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and applications of this compound.

Q1: What is this compound and what is its primary application in synthesis?

A: this compound (CAS 94158-44-8) is a diether and, more importantly, an acetal.[1][2] Specifically, it is the dimethyl acetal of 2-methoxyacetaldehyde. Its primary and most critical application in organic synthesis is as a protecting group for aldehydes and ketones .[3][4] The acetal functional group is highly stable under neutral to strongly basic or nucleophilic conditions, which allows for chemical transformations to be performed on other parts of a complex molecule without affecting the carbonyl group.[5][6] It can also be used as a specialty solvent in certain applications.[7]

Q2: Why is an acetal, like this one, an effective protecting group?

A: The effectiveness of acetals as protecting groups lies in their reactivity profile. They are essentially unreactive towards strong nucleophiles and bases, including organometallic reagents (like Grignard reagents), metal hydrides (like LiAlH₄), and strong bases (like hydroxides or alkoxides).[3][6] This stability allows chemists to perform reactions on other functional groups, such as esters or halides, that would otherwise react with the unprotected carbonyl. The protection is reversible, as the acetal can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group.[4]

Q3: Under what specific conditions is the acetal group stable and when is it labile?

A: The stability of the acetal group is highly pH-dependent.

ConditionStabilityRationale
Strongly Basic (e.g., NaOH, NaH) Stable The mechanism for acetal cleavage requires protonation; in the absence of an acid catalyst, the acetal is inert.[3][6]
Nucleophilic (e.g., Grignard, Organolithiums) Stable The carbon of the acetal is not electrophilic and does not react with these powerful nucleophiles.[5]
Reductive (e.g., LiAlH₄, NaBH₄) Stable Hydride reagents do not reduce the C-O bonds of an acetal.
Acidic (e.g., HCl, H₂SO₄, TsOH) Labile The acetal is readily hydrolyzed back to the carbonyl and alcohols in the presence of an acid catalyst, especially with water.[3][5]

Q4: What are the critical safety considerations when handling this compound?

A: As with any laboratory chemical, proper handling is essential. Key safety points include:

  • Irritation: This compound is known to cause skin and serious eye irritation.[1][8] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Peroxide Formation: Like many ethers, related compounds have the potential to form explosive peroxides upon prolonged exposure to air.[10] It is good practice to test for peroxides before distillation or concentration and to store the compound in a tightly sealed container away from heat and light.[10]

  • Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[9][10] Ensure all containers are properly bonded and grounded to prevent static discharge.[10]

Section 2: Troubleshooting Guide for Deprotection Reactions

Deprotection is the most common step where researchers encounter issues. This guide provides solutions to specific problems.

Q1: My acetal deprotection reaction is sluggish, resulting in incomplete conversion or low yields even after extended reaction times. How can I drive the reaction to completion?

A1: Incomplete conversion is a frequent issue that can often be resolved by optimizing key reaction parameters. The mechanism relies on equilibrium, so shifting it towards the products is key.[3]

  • Acid Catalyst: The choice and concentration of the acid are paramount. If you are using a weak acid, consider switching to a stronger one (e.g., from acetic acid to HCl or H₂SO₄). Ensure the catalyst has not degraded.

  • Water Content: Hydrolysis requires water. Using an aqueous acid solution or a biphasic system (e.g., THF/H₂O) can significantly accelerate the reaction.[11]

  • Temperature: Gently heating the reaction can overcome the activation energy barrier for slower deprotections. Refluxing in a suitable solvent is a common strategy.[11]

  • Solvent Choice: The solvent must be stable to the acidic conditions and able to dissolve your substrate. Common choices include acetone, tetrahydrofuran (THF), or mixtures with water.[11]

Q2: The deprotection reaction is causing decomposition of my substrate or desired product. How can I perform the deprotection under milder conditions?

A2: This indicates that other functional groups in your molecule are sensitive to strong acid. In such cases, a shift to non-hydrolytic, neutral deprotection methods is necessary. These methods avoid the use of strong aqueous acid entirely.

A highly effective and field-proven method is the use of molecular iodine (I₂) in acetone .[11] This reaction proceeds under neutral conditions via a substrate exchange mechanism and is often complete within minutes at room temperature. It is compatible with highly sensitive groups like double bonds, hydroxyls, and even t-butyl ethers.[11] A detailed protocol for this method is provided in the next section.

Q3: I need to selectively deprotect the acetal in the presence of another acid-sensitive protecting group (e.g., a silyl ether). Is this possible?

A3: Yes, selective deprotection is achievable by carefully tuning the reaction conditions. Acetals are generally more acid-labile than silyl ethers like TBDMS or TIPS. You can often achieve selectivity by using a weaker acid catalyst, a lower temperature, or a buffered system. For a more robust approach, methods that are highly specific for acetals, such as the iodine/acetone system, are ideal as they are typically orthogonal to many other protecting groups.[11]

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common deprotection procedures.

Protocol 1: Standard Acid-Catalyzed Acetal Deprotection

This protocol is suitable for robust substrates that are not sensitive to acid.

  • Dissolution: Dissolve the acetal-protected compound (1.0 mmol) in a suitable solvent mixture, such as acetone/water (4:1, 10 mL).

  • Acidification: Add a catalytic amount of a strong acid (e.g., 2M aqueous HCl, 0.5 mL) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product as needed, typically by flash column chromatography.

Protocol 2: Mild and Neutral Acetal Deprotection using Iodine in Acetone

This protocol is ideal for substrates with acid-sensitive functional groups.[11]

  • Dissolution: Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).

  • Catalyst Addition: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution. The solution will turn brown.

  • Reaction: Stir the mixture at room temperature. For most acyclic acetals, the reaction is complete within 5-15 minutes.[11]

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with an appropriate organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.

  • Purification: Purify the product if necessary.

Section 4: Visualization & Workflows

Visual aids can simplify complex decision-making processes in the lab.

TroubleshootingWorkflow start Start: Acetal Deprotection check_completion Is the reaction incomplete or slow? start->check_completion check_degradation Is the substrate or product degrading? check_completion->check_degradation No optimize Optimize Conditions: 1. Increase acid concentration 2. Increase temperature 3. Add water (THF/H2O) 4. Check catalyst quality check_completion->optimize Yes mild_conditions Switch to Mild/Neutral Conditions: - Use Iodine/Acetone Protocol - Use buffered acidic system - Lower reaction temperature check_degradation->mild_conditions Yes success Reaction Successful: Proceed to Workup & Purification check_degradation->success No optimize->check_completion Re-evaluate mild_conditions->success ProtectionCycle carbonyl Aldehyde/Ketone (R-CHO) acetal Protected Acetal (R-CH(OR')2) carbonyl->acetal Protection (e.g., CH3OH, H+) acetal->carbonyl Deprotection (H3O+ or I2/Acetone) reactions Perform Reactions on Other Functional Groups (Base, Nucleophiles, Hydrides) acetal->reactions reactions->acetal

Caption: The chemical logic of using an acetal as a protecting group.

References

  • JIGS Chemical Limited. (n.d.). This compound.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • BenchChem. (2025). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
  • PubChem. (2025). This compound.
  • Farmer, S. (2021). Acetals as Protecting Groups. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2019). 18.12: Acetals as Protecting Groups.
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Nanjing Chemical Material Corp. (n.d.). Exploring 1-Ethoxy-2-(2-methoxyethoxy)
  • CymitQuimica. (n.d.). CAS 4819-75-4: 1,1-Diethoxy-2-methoxyethane.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Reactions with 2-(2-Methoxyethoxy)ethyl chloride.
  • Global Substance Registration System. (n.d.). This compound.

Sources

Technical Support Center: Navigating the Challenges of Viscous "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" (CAS No. 94158-44-8). This guide is designed to provide expert insights and practical, field-proven solutions to the common challenges encountered when handling viscous solutions of this versatile solvent. As a diether, "this compound" offers unique properties valuable in organic synthesis and potentially in pharmaceutical formulations. However, its viscosity can present significant hurdles in experimental workflows. This resource aims to equip you with the knowledge to overcome these challenges, ensuring the accuracy, precision, and reproducibility of your results.

Understanding the Core Challenge: Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in liquid handling. While "this compound" is often described as a low-viscosity solvent, this is a relative term. Its viscosity is higher than that of water and can be influenced by temperature and the concentration of dissolved solutes. For a structurally similar compound, diethylene glycol dimethyl ether, the dynamic viscosity is approximately 1.78 mPa·s at 25°C.[1] This property is the root cause of many of the handling difficulties detailed below. In drug development, controlling viscosity is crucial as it can impact everything from manufacturing processes to drug delivery and therapeutic outcomes.[2]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with "this compound" solutions.

Q1: What are the primary applications of "this compound" in research and drug development?

A1: "this compound" is primarily used as a solvent in organic synthesis and as a reagent in chemical reactions.[3] Its structural similarity to polyethylene glycol (PEG) ethers suggests its potential use in pharmaceutical formulations, where PEG is widely employed to enhance the solubility and stability of drugs.[4]

Q2: What are the main safety precautions I should take when handling this solvent?

A2: According to its Safety Data Sheet (SDS), "this compound" can cause skin and serious eye irritation.[5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.[6]

Q3: How should I store "this compound"?

A3: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3] Keep the container tightly closed to prevent the absorption of moisture and the potential formation of peroxides, which can be a hazard with ethers.

Q4: Is "this compound" miscible with common laboratory solvents?

A4: Yes, it is miscible with water and most organic solvents.[3] This property makes it a versatile solvent for a wide range of applications.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered when handling viscous "this compound" solutions.

Issue 1: Inaccurate and Imprecise Pipetting

Symptoms:

  • Inconsistent volumes dispensed between replicates.

  • Measured volumes are significantly different from the set volume on the pipette.

  • Droplets of the solution clinging to the outside of the pipette tip after dispensing.

Causality: The viscosity of the solution creates resistance to flow, leading to incomplete aspiration or dispensing. The liquid's surface tension can also cause it to adhere to the tip surface.

Solutions:

1. Pipetting Technique Modification:

  • Reverse Pipetting: This is the most recommended technique for viscous liquids.
  • Depress the plunger to the second stop.
  • Aspirate the liquid into the tip.
  • Dispense to the first stop. A small amount of liquid will remain in the tip.
  • Discard the remaining liquid in the tip.
  • Pre-wetting the Tip: Aspirate and dispense the liquid back into the source container two to three times before taking the actual measurement. This coats the interior of the tip, reducing the impact of surface tension.

2. Adjusting Pipetting Speed:

  • Slower Aspiration: Reduce the aspiration speed to allow the viscous liquid sufficient time to enter the tip completely. Aspiration speeds as low as 5-10 µL/s are recommended for highly viscous solutions.
  • Slower Dispensing: A slower dispense speed ensures that the liquid has enough time to flow out of the tip and detach from the tip wall.

3. Pipette Tip Selection:

  • Wide-Bore Tips: These tips have a larger opening, which reduces the resistance to flow for viscous liquids.
  • Low-Retention Tips: These tips have a hydrophobic inner surface that minimizes the amount of liquid that adheres to the tip wall.

4. Automated Liquid Handlers:

  • For automated systems, it is crucial to optimize the liquid class parameters. This includes adjusting aspiration and dispensing speeds, incorporating delays after aspiration and dispensing, and optimizing the air gap settings.
Issue 2: Air Bubble Formation

Symptoms:

  • Visible air bubbles in the pipette tip after aspiration.

  • Air bubbles being dispensed into the receiving vessel, which can affect subsequent reactions or measurements.

Causality: Rapid aspiration can cause cavitation and the formation of air bubbles. Additionally, if the pipette tip is not fully immersed in the liquid during aspiration, air can be drawn in.

Solutions:

  • Slow and Smooth Aspiration: Aspirate the liquid slowly and smoothly to minimize turbulence.

  • Adequate Immersion Depth: Ensure the pipette tip is sufficiently immersed below the liquid's surface during aspiration, but not so deep that liquid clings to the outside of the tip.

  • Pause Before Withdrawing: After aspirating, pause for a second or two with the tip still in the liquid to allow the liquid to stabilize within the tip.

Issue 3: Inefficient Mixing and Dissolution

Symptoms:

  • Solutes taking a long time to dissolve in "this compound".

  • Visible concentration gradients or undissolved particles in the solution, even after prolonged mixing.

Causality: The higher viscosity of the solvent can hinder the diffusion of solute particles, slowing down the dissolution process. Inefficient mixing methods may not provide enough energy to overcome the viscous forces and ensure homogeneity.

Solutions:

  • Mechanical Stirring: Use overhead stirrers or magnetic stir bars with sufficient power to create a vortex and ensure thorough mixing.

  • Temperature Control: Gently warming the solution can decrease its viscosity and increase the solubility of the solute. However, be mindful of the solute's thermal stability.

  • Sonication: Using an ultrasonic bath can help to break up solute agglomerates and accelerate dissolution.

  • Incremental Addition of Solute: Add the solute in small portions while stirring continuously to prevent clumping.

Experimental Protocols

Protocol 1: Accurate Pipetting of a Viscous "this compound" Solution
  • Select the appropriate pipette and tip: Use a positive displacement pipette for highly viscous solutions or a well-calibrated air displacement pipette with wide-bore, low-retention tips.

  • Pre-wet the tip: Aspirate and dispense the full volume of the solution back into the source container three times.

  • Set the pipette to the desired volume.

  • Immerse the tip just below the surface of the liquid.

  • Aspirate slowly and smoothly.

  • Pause for 2-3 seconds after aspiration with the tip still in the liquid.

  • Withdraw the tip slowly from the liquid, touching the tip against the side of the container to remove any excess liquid.

  • Dispense the liquid into the receiving vessel by touching the tip to the inner wall of the vessel.

  • Dispense slowly and smoothly.

  • Pause for 2-3 seconds after dispensing before withdrawing the tip.

Visual Workflow for Troubleshooting Pipetting Issues

Sources

Technical Support Center: Analysis of Reaction Byproducts for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile acetal in their experimental workflows. Here, we address common issues related to reaction byproducts and impurities, providing troubleshooting guidance and detailed analytical protocols in a practical question-and-answer format. Our aim is to equip you with the scientific rationale and methodologies to ensure the purity and integrity of your starting materials and reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in the low-boiling-point range of my GC-MS analysis. What could these be?

A1: Low-boiling-point impurities often stem from unreacted starting materials or simple degradation byproducts.

The most probable synthesis routes for this compound involve either a Williamson ether synthesis-type reaction or a transacetalization.[1][2] Consequently, residual starting materials are a common source of contamination.

  • Unreacted Starting Materials:

    • Methanol (CH₃OH): A common solvent and a potential byproduct of acetal hydrolysis.

    • Acetaldehyde Dimethyl Acetal (1,1-Dimethoxyethane): A likely precursor in a transacetalization reaction.[3]

    • 2-Methoxyethanol: A key building block for the methoxyethoxy side chain.

  • Hydrolysis Byproducts:

    • Acetal groups are susceptible to hydrolysis, especially in the presence of trace acid and water.[4] This reaction is reversible and can lead to the formation of:

      • Acetaldehyde (CH₃CHO): A volatile aldehyde.

      • Methanol (CH₃OH)

A likely synthetic pathway is the reaction of the sodium salt of 2-methoxyethanol with a halogenated acetaldehyde dimethyl acetal. In this case, unreacted halo-acetal could also be a potential impurity.

Q2: My NMR spectrum shows signals that I cannot attribute to the target molecule. How can I identify these unknown resonances?

A2: Unidentified NMR signals often correspond to the common byproducts mentioned above, as well as isomers or oligomers.

To identify these impurities, it is crucial to compare your spectrum with known chemical shifts of potential contaminants. Below is a table of expected ¹H NMR signals for common byproducts in CDCl₃.

Byproduct NameChemical FormulaKey ¹H NMR Signals (CDCl₃, ppm)
MethanolCH₃OH~3.49 (s, 3H), ~1.6 (br s, 1H)
Acetaldehyde Dimethyl AcetalC₄H₁₀O₂~4.57 (q, 1H), ~3.31 (s, 6H), ~1.28 (d, 3H)[3]
2-MethoxyethanolC₃H₈O₂~3.58 (t, 2H), ~3.40 (s, 3H), ~2.95 (br s, 1H)
AcetaldehydeC₂H₄O~9.80 (q, 1H), ~2.20 (d, 3H)
Methoxyacetic AcidC₃H₆O₃~4.05 (s, 2H), ~3.45 (s, 3H), ~9.5 (br s, 1H)

For definitive identification, spiking the NMR sample with a small amount of the suspected impurity and observing the signal enhancement is a reliable method. Additionally, 2D NMR techniques such as COSY and HSQC can help elucidate the structures of unknown compounds.[5][6]

Q3: I have detected acidic impurities in my sample. What is their likely origin?

A3: Acidic impurities are typically formed through the oxidation of the ether or alcohol functionalities within the molecule.

The ether linkages, particularly the methoxyethoxy group, are susceptible to oxidation, which can occur during synthesis, purification, or prolonged storage, especially if exposed to air.

  • Methoxyacetic Acid (CH₃OCH₂COOH): This is a well-documented oxidative byproduct of 2-methoxyethanol. Its formation can be a significant issue, as it can alter the pH of your reaction mixture and catalyze further degradation.

The presence of peroxides, which can form in ethers upon exposure to air and light, can also contribute to oxidative degradation pathways.

Analytical Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol is designed to identify and quantify common volatile byproducts.

1. Sample Preparation:

  • Dilute 1 µL of your this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890 or equivalent.
  • MS System: Agilent 5975 or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Program:
  • Initial temperature: 40 °C, hold for 5 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold at 250 °C for 5 minutes.
  • MSD Interface Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Mass Range: m/z 30-300.

3. Data Analysis:

  • Compare the obtained mass spectra of unknown peaks with a reference library (e.g., NIST) for identification.
  • Expected mass spectra for key byproducts are summarized in the table below.
ByproductMolecular WeightKey Mass Fragments (m/z)
Methanol32.0431, 29
Acetaldehyde44.0529, 44, 43
Acetaldehyde Dimethyl Acetal90.1275, 59, 43[3]
2-Methoxyethanol76.0945, 31, 58
Methoxyacetic Acid90.0845, 90, 59

Visualizing Byproduct Formation Pathways

The following diagrams illustrate the primary mechanisms leading to the formation of common byproducts.

Byproduct_Formation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_synthesis Synthesis Precursors main This compound h2o H₂O / H⁺ o2 [O] acetaldehyde Acetaldehyde h2o->acetaldehyde Reversible methanol Methanol h2o->methanol methoxyethanol 2-Methoxyethanol h2o->methoxyethanol maa Methoxyacetic Acid o2->maa start_acetal Acetaldehyde Dimethyl Acetal start_acetal->main Unreacted start_alcohol 2-Methoxyethanol start_alcohol->main Unreacted

Caption: Potential pathways for byproduct formation.

Troubleshooting Logic Flow

This workflow provides a systematic approach to identifying the source of impurities.

Troubleshooting_Workflow start Unexpected Peak(s) Observed gcms Perform GC-MS Analysis start->gcms low_mw Low MW Volatiles? gcms->low_mw nmr Perform NMR Analysis (with spiking if necessary) hydrolysis_products Likely Hydrolysis Byproducts: - Acetaldehyde - Methanol nmr->hydrolysis_products starting_materials Likely Unreacted Starting Materials: - 2-Methoxyethanol - Acetaldehyde Dimethyl Acetal nmr->starting_materials titration Check for Acidity (Titration) acidic Is Sample Acidic? titration->acidic yes yes low_mw->yes Yes no no low_mw->no No yes2 yes2 acidic->yes2 Yes no2 Further Investigation Needed (e.g., higher MW byproducts) acidic->no2 No oxidation_products Likely Oxidation Byproduct: - Methoxyacetic Acid yes->nmr no->titration yes2->oxidation_products

Caption: A logical workflow for troubleshooting impurities.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. This compound. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Catalysis Science & Technology. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. [Link]

  • Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]

  • Chemistry Stack Exchange. Product of Williamson Synthesis. [Link]

  • Google Patents. CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Global Substance Registration System. This compound. [Link]

  • ResearchGate. transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. [Link]

  • PubChem. 1,1-Dimethoxyethane. [Link]

  • Arnold, W. A., & Roberts, A. L. (2000). Abiotic degradation of chlorinated ethanes and ethenes in water. PMC - NIH. [Link]

  • Organic Syntheses. acetone dibutyl acetal. [Link]

  • SciELO. transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • ResearchGate. The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study. [Link]

  • Chemos GmbH & Co. KG. 1-Ethoxy-2-(2-methoxyethoxy)ethane Safety Data Sheet. [Link]

  • ResearchGate. One-Pot 1,1-Dimethoxymethane Synthesis from Methanol: A Promising Pathway over Bifunctional Catalysts. [Link]

  • Semantic Scholar. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. [Link]

  • ResearchGate. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

  • ResearchGate. A review on direct synthesis of dimethoxymethane. [Link]

Sources

Temperature and pressure optimization for "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Reactions of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "this compound," a key acetal intermediate. This guide provides in-depth troubleshooting advice and scientifically grounded protocols to help you optimize reaction conditions, maximize yields, and ensure the integrity of your target molecules. The principles discussed here are rooted in the fundamental mechanisms of acetal chemistry.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is this compound and what are its critical chemical properties?

This compound (CAS 94158-44-8) is an acyclic acetal, also known as (2-Methoxyethoxy)acetaldehyde dimethyl acetal.[1][2] Its structure, CH₃OCH₂CH₂OCH(OCH₃)₂, contains two distinct features: ether linkages and an acetal functional group.

  • Acetal Group: The CH(OCH₃)₂ group is the most reactive site. Acetals are generally stable in neutral to strongly basic conditions but are sensitive to acid.[3][4] This dual nature makes them excellent as protecting groups for aldehydes.[5][6]

  • Ether Linkages: The CH₃OCH₂CH₂O- portion is chemically robust under many conditions but can be cleaved by very strong acids like HBr or HI, typically requiring heat.[7][8][9]

  • Physical Properties: It is a clear, colorless liquid with a mild ether-like odor, and it is miscible with water and most organic solvents.[1]

Q2: What are the primary safety considerations for this compound?

According to GHS classifications, this compound is a skin and serious eye irritant.[10][11] Standard laboratory safety protocols should be followed:

  • Wear suitable protective clothing, gloves, and eye/face protection.[11]

  • Work in a well-ventilated area.

  • Store in a cool, dry place away from ignition sources in a tightly closed container.[1]

Q3: How does the acetal structure dictate its reactivity and role in synthesis?

The acetal functional group exists in a sensitive, reversible equilibrium with its corresponding aldehyde, 2-methoxyethoxyacetaldehyde.

  • Formation (Protection): In the presence of an acid catalyst and an alcohol (in this case, methanol), the aldehyde is converted to the acetal. This reaction is driven forward by removing the water byproduct.[12][13][14][15]

  • Hydrolysis (Deprotection): In the presence of aqueous acid, the equilibrium shifts, and the acetal is hydrolyzed back to the aldehyde and alcohol.[12][16]

This reactivity makes the acetal an ideal protecting group . It shields a reactive aldehyde from nucleophiles or bases (e.g., Grignard reagents, hydrides), and can be easily removed later with mild acid.[3][4][5][6]

Section 2: Troubleshooting Guide - Acetal Synthesis

The formation of this compound is an equilibrium-driven process. Most issues stem from failing to shift this equilibrium sufficiently toward the product side.

Scenario 1: Low Yield or Incomplete Conversion

Q: My acetal formation reaction is stalling, leaving unreacted aldehyde. How can I use temperature and pressure to drive it to completion?

A: This is a classic equilibrium problem. Acetal formation is reversible, and the accumulation of the water byproduct will halt the forward reaction.[12][15][17][18] Your optimization strategy must focus on water removal.

  • Temperature Optimization:

    • The Problem: Increasing temperature does not always increase yield. While it speeds up the reaction, it can also shift the equilibrium back towards the starting materials, resulting in lower conversion at higher temperatures.[19] Extremely high temperatures (>120-150°C) can also invite side reactions.[20]

    • The Solution: The primary role of temperature here is to facilitate the azeotropic removal of water. When using a Dean-Stark trap with a solvent like toluene (water azeotrope b.p. ~85°C), the reaction temperature should be sufficient to maintain a steady reflux.[20] Running the reaction at the lowest effective temperature for water removal often provides the cleanest result.

  • Pressure (Vacuum) Optimization:

    • The Principle: Applying a vacuum is a powerful technique to remove volatile byproducts, directly applying Le Chatelier's principle.[13][15]

    • The Application: By running the reaction under a mild vacuum, you can continuously distill off the water (and potentially methanol, if in excess) at a lower temperature than its atmospheric boiling point. This is highly effective but requires careful monitoring to avoid removing your solvent or starting materials.

Q: I'm observing significant side product formation. What are the likely causes?

A: Side products usually arise from conditions that are too harsh.

  • Excessive Heat: As mentioned, high temperatures can cause the aldehyde to undergo self-condensation (aldol reactions) or other decomposition pathways.

  • Incorrect Acid Concentration: While an acid catalyst is necessary, too much acid can catalyze side reactions or even begin to cleave the ether linkages in the starting material or product.[21] Studies have shown that acetalization can proceed smoothly with very low catalyst loadings (e.g., 0.1 mol %).[21][22] Conversely, very high acid concentrations can paradoxically slow the reaction by protonating the alcohol nucleophile, reducing its effectiveness.[21]

Troubleshooting Workflow: Low Acetal Yield

G start Low Yield or Incomplete Reaction check_water Is water being effectively removed? start->check_water no_water No. Implement Dean-Stark, molecular sieves, or vacuum. check_water->no_water No yes_water Yes check_water->yes_water Yes check_temp Is temperature optimized? temp_high Too High: Potential for side reactions or equilibrium shift. Reduce to minimum for azeotrope. check_temp->temp_high Suspect High temp_low Too Low: Reaction is too slow. Increase gently. check_temp->temp_low Suspect Low check_acid Is acid catalyst concentration correct? acid_issue Too High/Low: Can inhibit reaction or cause side products. Aim for catalytic amounts (0.1-1 mol%). check_acid->acid_issue success Yield Optimized no_water->success yes_water->check_temp yes_water->check_acid temp_high->success temp_low->success acid_issue->success

Caption: Troubleshooting workflow for low acetal formation yield.

Section 3: Troubleshooting Guide - Acetal Cleavage (Deprotection)

Hydrolysis is the reverse of formation. Issues here typically involve either incomplete reaction or degradation of the newly formed aldehyde.

Scenario 1: Incomplete Deprotection

Q: My acetal is not fully hydrolyzing back to the aldehyde. How can I adjust my conditions?

A: The key is to shift the equilibrium decisively back to the starting materials. According to Le Chatelier's principle, this is achieved by using a large excess of water.[14][16]

  • Temperature: Gently heating the reaction (e.g., 40-50°C) can significantly accelerate the rate of hydrolysis. However, be cautious if your target aldehyde is heat-sensitive.

  • Solvent System: Ensure your solvent system can accommodate both the organic acetal and the aqueous acid. A co-solvent like tetrahydrofuran (THF) is often used (e.g., THF/H₂O mixture) to create a homogeneous solution.

  • Acid Strength: While the reaction is acid-catalyzed, extremely strong acids are not always necessary. A dilute solution of HCl or H₂SO₄ is often sufficient.[12] If the molecule contains other acid-sensitive groups, milder Lewis acids or alternative methods might be required.[23][24]

Scenario 2: Product Degradation During Deprotection

Q: I'm successfully cleaving the acetal, but the resulting aldehyde is decomposing.

A: This indicates your deprotection conditions are too harsh for the product molecule.

  • Problem: Prolonged exposure to acid and/or heat can degrade many aldehydes. The ether linkages within the product, CH₃OCH₂CH₂O-, are generally stable to the mild aqueous acid used for deprotection, but other functional groups in a complex molecule might not be.[4]

  • Solution:

    • Lower the Temperature: Perform the hydrolysis at room temperature or even 0°C, accepting a longer reaction time.

    • Use a Milder Acid: Switch from strong mineral acids to a weaker organic acid like acetic acid or use a buffered system.

    • Monitor Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. As soon as the starting acetal is consumed, immediately quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and prevent product degradation.

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Temperature & Pressure Optimization of Acetal Formation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus topped with a reflux condenser, add the aldehyde (1.0 eq), an excess of methanol (3-5 eq), and a suitable solvent (e.g., toluene, 5 mL per mmol of aldehyde).

  • Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq).

  • Atmospheric Trial: Heat the mixture to a gentle reflux. The temperature will be dictated by the boiling point of the solvent. Monitor the reaction by TLC and observe the rate of water collection in the Dean-Stark trap.

  • Vacuum Trial: In a separate setup without a Dean-Stark trap, but fitted for distillation, apply a gentle vacuum. Slowly heat the flask. The goal is to find a temperature at which the methanol/water mixture slowly distills without boiling off the bulk solvent. This allows for low-temperature water removal.

  • Analysis: Compare the reaction time, completeness, and purity profile from both methods to determine the optimal conditions for your specific scale and equipment.

Data Summaries

The following tables illustrate expected trends during optimization. Actual values will vary.

Table 1: Example - Temperature Effects on Acetal Formation

Temperature (°C)Reaction Time (h)Conversion (%)Purity/Side ProductsMethod
252465%High purityStirring with molecular sieves
85495%Minor impuritiesToluene, Dean-Stark (Atm. Pressure)
110298%Minor impuritiesToluene, Dean-Stark (Atm. Pressure)
140190%Significant side productsHigh-boiling solvent (Atm. Pressure)

Table 2: Example - Pressure Effects on Water Removal & Reaction Time

PressureTemperature (°C)Reaction Time (h)Observations
Atmospheric1102Standard reflux with Dean-Stark.
400 mmHg902.5Slower but cleaner reaction.
100 mmHg604Very clean; ideal for heat-sensitive substrates.

Section 5: Mechanistic Diagram

The formation and hydrolysis of an acetal are two sides of the same mechanistic coin, governed by acid catalysis and the concentration of water.

G Aldehyde Aldehyde (R-CHO) Hemiacetal Hemiacetal [R-CH(OH)(OR')] Aldehyde->Hemiacetal + R'OH, H⁺ Hemiacetal->Aldehyde - R'OH, H⁺ Acetal Acetal [R-CH(OR')₂] Hemiacetal->Acetal + R'OH, H⁺ - H₂O Acetal->Hemiacetal + H₂O, H⁺ - R'OH Formation Acetal Formation (Drive Right: Remove H₂O) Hydrolysis Acetal Hydrolysis (Drive Left: Add excess H₂O)

Caption: Reversible equilibrium of acetal formation and hydrolysis.

References

  • - Chemistry Steps

  • - Master Organic Chemistry

  • - Chemistry LibreTexts

  • - Chemistry Steps

  • - JoVE

  • - YouTube

  • - Chemistry LibreTexts

  • - Wikipedia

  • - Total Synthesis

  • - Organic Chemistry Tutor

  • - Master Organic Chemistry

  • - OSTI.GOV

  • - Wikipedia

  • - JIGS Chemical Limited

  • - ACS Publications

  • - Journal of the American Chemical Society

  • - PubChem

  • - CymitQuimica

  • - Chemistry LibreTexts

  • - Organic Chemistry Portal

  • - Global Substance Registration System (GSRS)

  • - BenchChem

  • - W. W. Norton & Company

  • - Wikipedia

  • - Chemsrc

  • - ChemBK

  • - Chemistry LibreTexts

  • - BenchChem

  • - YouTube

  • - Reddit

  • - Master Organic Chemistry

  • - ACS Omega

  • - ResearchGate

  • - Quora

  • - YouTube

  • - Chemistry Steps

  • - PubMed Central

  • - Catalysis Science & Technology (RSC Publishing)

  • - Green Chemistry (RSC Publishing)

  • - Transactions of the Faraday Society (RSC Publishing)

Sources

Technical Support Center: Catalyst Selection for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific acetalization reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.

The synthesis of this compound, the dimethyl acetal of 2-(2-methoxyethoxy)acetaldehyde, is a classic acid-catalyzed acetal formation.[1][2] While seemingly straightforward, success hinges on precise control of the catalytic system and reaction equilibrium. This guide will address the most common challenges and questions that arise during this process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis proceeds via a two-stage, acid-catalyzed nucleophilic addition mechanism.[3][4] Understanding this pathway is crucial for troubleshooting.

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the starting aldehyde, 2-(2-methoxyethoxy)acetaldehyde, making the carbonyl carbon significantly more electrophilic.[4]

  • Hemiacetal Formation: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation of the attacking oxygen by a weak base (like another methanol molecule) yields a hemiacetal intermediate.[3][5] This step is reversible.

  • Carbocation Formation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[6] The departure of water generates a resonance-stabilized carbocation (an oxocarbenium ion).[4]

  • Acetal Formation: A second molecule of methanol attacks the carbocation. Deprotonation of this final intermediate regenerates the acid catalyst and yields the final product, this compound.[3]

ReactionMechanism Aldehyde Aldehyde (Substrate) Hemiacetal Hemiacetal (Intermediate) Aldehyde->Hemiacetal + H⁺, + CH₃OH H_plus H⁺ (Catalyst) Methanol1 Methanol (Nucleophile 1) Carbocation Oxocarbenium Ion (Intermediate) Hemiacetal->Carbocation + H⁺, - H₂O H2O_out H₂O (Byproduct) Acetal Acetal (Product) Carbocation->Acetal + CH₃OH, - H⁺ Methanol2 Methanol (Nucleophile 2) Troubleshooting Start Problem: Low Conversion/Yield CheckCatalyst Is Catalyst Loading Sufficient? (1-5 mol% homo, 10-20 wt% hetero) Start->CheckCatalyst CheckPurity Are Reagents/Solvents Pure? (Check for basic impurities) CheckCatalyst->CheckPurity Yes Sol_Catalyst Solution: Increase catalyst loading. CheckCatalyst->Sol_Catalyst No CheckWater Is the System Anhydrous? (Dry glassware, reagents, catalyst) CheckPurity->CheckWater Yes Sol_Purity Solution: Purify starting materials. Use fresh, anhydrous solvent. CheckPurity->Sol_Purity No CheckStirring Is Stirring Vigorous? (Especially for heterogeneous catalysts) CheckWater->CheckStirring Yes Sol_Water Solution: Dry all components. Use Dean-Stark or molecular sieves. CheckWater->Sol_Water No Sol_Stirring Solution: Increase stirring rate. CheckStirring->Sol_Stirring No

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side product formation. Could my catalyst be the issue?

A2: Yes, the type and strength of the catalyst can lead to side reactions, especially under harsh conditions.

  • Catalyst is Too Strong/Concentrated: Highly concentrated strong acids like H₂SO₄, especially when combined with high temperatures, can promote polymerization of the aldehyde or other undesired condensation reactions.

  • High Temperature: Excessive heat can lead to decomposition. Acetal formation is often favored at moderate temperatures (room temperature to gentle reflux). [7]If you are using a Dean-Stark trap with toluene, the reaction temperature should be around the boiling point of the azeotrope (~85 °C), not excessively higher. [7] Solution: Switch to a milder catalyst like Amberlyst-15 or use a lower concentration of your homogeneous catalyst. Optimize the temperature by running the reaction at the lowest temperature that still allows for efficient water removal and a reasonable reaction rate.

Q3: I'm using a homogeneous catalyst (p-TsOH) and having trouble with purification. What can I do?

A3: This is a classic drawback of homogeneous catalysis. During workup, the acid must be neutralized (e.g., with a weak base like saturated sodium bicarbonate solution). This forms salts that must be removed by aqueous extraction. The challenge is that your acetal product may have some water solubility, and emulsions can form, leading to lower isolated yields.

Solutions:

  • Switch to a Heterogeneous Catalyst: The simplest solution is to re-run the reaction with Amberlyst-15. After the reaction is complete, you simply filter off the catalyst beads and concentrate the filtrate, often yielding a product pure enough for many applications without an aqueous workup. [8]2. Optimize Workup: If you must use p-TsOH, use a minimal amount of a mild base for neutralization and extract with a solvent that has low water miscibility (e.g., diethyl ether, MTBE) to minimize product loss in the aqueous layer.

Experimental Protocol: Synthesis Using Amberlyst-15

This protocol prioritizes ease of execution and purification, making it ideal for research and development settings.

Materials & Equipment:

  • 2-(2-methoxyethoxy)acetaldehyde (1 eq)

  • Methanol (anhydrous, 10-20 eq, can be used as solvent)

  • Amberlyst-15 (ion-exchange resin, strongly acidic), dried (20 wt% relative to aldehyde)

  • Anhydrous Molecular Sieves (4Å, activated powder)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

  • Standard glassware for filtration and concentration

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere. Activate the molecular sieves by heating them in a vacuum oven overnight. Dry the Amberlyst-15 resin under vacuum.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-(2-methoxyethoxy)acetaldehyde followed by anhydrous methanol (10-20 equivalents).

  • Catalyst & Dehydrating Agent Addition: Add the dried Amberlyst-15 resin (20% of the aldehyde's weight) and the activated 4Å molecular sieves (equal weight to the aldehyde) to the solution.

  • Reaction: Seal the flask under an inert atmosphere and stir the mixture vigorously at room temperature. The use of methanol as the solvent drives the equilibrium, and the molecular sieves effectively remove the water byproduct.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the supernatant. The reaction is typically complete within 4-12 hours.

  • Workup & Purification:

    • Once the starting aldehyde is consumed, stop the stirring and allow the resin and sieves to settle.

    • Filter the reaction mixture through a sintered glass funnel or a plug of cotton to remove the Amberlyst-15 and molecular sieves.

    • Wash the collected solids with a small amount of fresh methanol or diethyl ether to recover any adsorbed product.

    • Combine the filtrate and washings.

    • Remove the excess methanol and solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting oil is typically of high purity. Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Khan Academy. (n.d.). Formation of acetals. [Link]

  • Ballini, R., et al. (2006). Amberlyst-15 as a Convenient Catalyst for Chemoselective Thioacetalization. Synthetic Communications, 19(13-14), 2459-2465. [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

  • Organic Chemistry. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

  • Garg, N. K., et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 436-463. [Link]

  • Mekonnen, B. A., et al. (2021). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Catalysts, 11(8), 948. [Link]

  • Santiago Lab - SigutLabs. (2023). Reagent of the month – Amberlyst 15 ® resin. [Link]

  • University of Alberta. (n.d.). Homogeneous vs Heterogeneous Catalysts. [Link]

  • D'Alessandro, N., et al. (2018). Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. New Journal of Chemistry, 42(15), 12533-12539. [Link]

  • Save My Exams. (2025). Homogeneous & Heterogeneous Catalysts. [Link]

  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. [Link]

  • Capron, M., et al. (2016). One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology, 6(16), 6174-6189. [Link]

  • Beller, M., et al. (2021). Synergy between homogeneous and heterogeneous catalysis. Chemical Society Reviews, 50(16), 9119-9164. [Link]

  • Chemistry LibreTexts. (2023). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. [Link]

  • Reddit. (2022). r/chemistry - Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?[Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. [Link]

  • Oakwood Chemical. (n.d.). (2-Methoxyethoxy)acetaldehyde dimethyl acetal. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

Sources

"1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" moisture sensitivity and handling in inert atmospheres

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8). This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth knowledge and practical guidance on its handling, particularly concerning its moisture sensitivity. Our aim is to equip you with the expertise to confidently and safely incorporate this versatile acetal into your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the properties and handling of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a diether and an acetal. Its structure features a dimethoxy acetal group attached to a methoxyethoxy fragment. This unique combination of functional groups makes it a useful building block in organic synthesis and a specialty solvent.[1] In drug development, it can be employed in the synthesis of complex molecules where protection of a carbonyl group or introduction of a specific ether linkage is required.

Q2: How moisture-sensitive is this compound?

As an acetal, this compound is susceptible to hydrolysis, particularly in the presence of even catalytic amounts of acid.[2][3] The presence of water can lead to the cleavage of the acetal bond, reverting it to the corresponding aldehyde and methanol. This decomposition can compromise the integrity of your starting material and lead to impurities in your reaction, ultimately affecting reaction yield and product purity. Therefore, it is classified as a moisture-sensitive reagent.

Q3: What are the primary hazards associated with this compound?

According to aggregated GHS data, this compound is classified as a skin and eye irritant.[4] Direct contact can cause irritation, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[5][6][7]

Q4: What are the recommended storage conditions?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[7] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the ingress of atmospheric moisture.

Troubleshooting Guide: Inert Atmosphere Operations

This guide provides solutions to common problems encountered when handling this compound in an inert atmosphere. The underlying principle for all inert atmosphere techniques is the rigorous exclusion of atmospheric moisture and oxygen to prevent undesired side reactions.[8][9][10]

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low reaction yield or unexpected byproducts Hydrolysis of the acetal due to moisture contamination. 1. Ensure rigorous drying of glassware: Glassware surfaces readily adsorb a film of moisture.[11] Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry inert gas or in a desiccator immediately before use. This removes adsorbed water, preventing it from reacting with the acetal.2. Use anhydrous solvents: Solvents are a common source of water. Use freshly distilled and dried solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. The use of molecular sieves can also help to remove trace amounts of water.3. Verify inert atmosphere integrity: Ensure your Schlenk line or glovebox is functioning correctly. For Schlenk lines, perform at least three vacuum/inert gas backfill cycles to remove the atmospheric gases from your reaction vessel.[9] In a glovebox, check the oxygen and moisture analyzer readings to ensure they are within the acceptable range (typically <10 ppm).[9]
Inconsistent results between experiments Variable moisture content in the starting material or reagents. 1. Proper storage and handling of the acetal: Always store this compound under an inert atmosphere. If the original container has been opened multiple times, consider transferring aliquots to smaller, sealed vials under inert conditions for daily use. This minimizes the exposure of the bulk material to potential contaminants.2. Use of freshly opened or validated reagents: Other reagents in your reaction may also be moisture-sensitive. Use freshly opened bottles or reagents that have been stored and handled under inert conditions.
Difficulty in transferring the liquid reagent without exposure to air Improper transfer technique. 1. Syringe/Cannula Transfer: For transferring the liquid, use a dry, inert gas-flushed syringe or a double-tipped needle (cannula).[11] Pressurize the reagent bottle with a slight positive pressure of inert gas to facilitate the transfer. This technique prevents the creation of a vacuum in the reagent bottle which could draw in atmospheric moisture.[12]2. Septa Integrity: Use fresh, high-quality rubber septa on your reaction vessels and reagent bottles. Puncturing the same spot on a septum multiple times can lead to a poor seal.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)

This protocol outlines the fundamental steps for preparing a reaction vessel to handle moisture-sensitive reagents like this compound.

  • Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar at 140°C for at least 4 hours.[8]

  • Assembly and Inerting: While still hot, assemble the flask with a condenser or gas inlet adapter and a rubber septum. Immediately connect the flask to a Schlenk line.

  • Purging: Evacuate the flask under vacuum and then backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of atmospheric gases and moisture.[9]

  • Solvent Addition: Add anhydrous solvent to the flask via a dry, inert gas-flushed syringe.

  • Reagent Addition: Add other non-moisture-sensitive reagents. For this compound, use a dry, inert gas-flushed syringe to withdraw the desired amount from the storage bottle and transfer it to the reaction flask through the septum.

Diagram: Inert Atmosphere Reaction Setup

InertAtmosphereSetup cluster_setup Reaction Setup Flask Reaction Flask (Oven-Dried) Bubbler Oil Bubbler (Pressure Release) Flask->Bubbler Vent Septum Rubber Septum Septum->Flask InertGas Inert Gas Source (Ar or N₂) InertGas->Flask Positive Pressure Syringe Dry Syringe for Reagent Transfer Syringe->Septum Injection Reagent 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane Reagent->Syringe Withdrawal

Caption: A schematic of a standard Schlenk line setup for handling moisture-sensitive reagents.

Protocol 2: Troubleshooting Acetal Hydrolysis

This workflow is designed to diagnose and resolve issues arising from the unintended hydrolysis of this compound.

Diagram: Troubleshooting Workflow for Acetal Hydrolysis

HydrolysisTroubleshooting Start Problem: Low Yield or Impurities Check_Moisture Is there a source of moisture? Start->Check_Moisture Check_Acidity Is the reaction medium acidic? Check_Moisture->Check_Acidity No Solution_Dry Implement rigorous drying procedures: - Oven-dry glassware - Use anhydrous solvents - Ensure inert atmosphere integrity Check_Moisture->Solution_Dry Yes Solution_Neutralize Neutralize any acidic components: - Use a non-acidic catalyst if possible - Add a non-nucleophilic base (e.g., proton sponge) if compatible Check_Acidity->Solution_Neutralize Yes End Problem Resolved Check_Acidity->End No (Investigate other reaction parameters) Solution_Dry->End Solution_Neutralize->End

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Technical Support Center: Strategies for Efficient Product Extraction from 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor product extraction from solutions containing 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (MEOADMA). MEOADMA is a high-boiling point, polar, ethereal solvent, and its unique properties can complicate standard downstream processing. This resource is designed to equip you with the knowledge and practical techniques to overcome these challenges and achieve optimal product recovery.

Introduction: The Challenge of a High-Boiling Point Polar Solvent

This compound, a member of the glyme family of solvents, is valued for its ability to dissolve a wide range of compounds and its stability at elevated reaction temperatures. However, its high boiling point and miscibility with both aqueous and many organic solvents present significant hurdles during product isolation.[1] Inefficient extraction can lead to low yields, product contamination, and difficulties in solvent removal, ultimately impacting the efficiency and cost-effectiveness of a synthetic route.

This guide will explore the underlying principles of various extraction and solvent removal techniques and provide detailed, actionable protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my product not efficiently extracting from the MEOADMA solution into my chosen organic solvent during liquid-liquid extraction?

A1: This is a common issue stemming from the polarity of both your product and the MEOADMA solvent. MEOADMA is miscible with water and many common organic solvents, which can lead to poor phase separation or partitioning of your product.[2] If your product has some degree of polarity, it may have a significant affinity for the MEOADMA phase, thus disfavoring its transfer to a less polar organic phase.

Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. What can I do?

A2: Emulsion formation is a frequent problem when working with high-boiling point polar solvents, especially when the reaction mixture contains surfactants or fine particulates.[3][4] Vigorous shaking can exacerbate this issue. To break an emulsion, you can try gently swirling the separatory funnel instead of shaking, adding a saturated brine solution to increase the ionic strength of the aqueous phase (a technique known as "salting out"), or in some cases, adding a few drops of a different organic solvent to alter the interfacial tension.[3][5]

Q3: Is it possible to remove MEOADMA by evaporation on a standard rotary evaporator?

A3: Due to its high boiling point (approximately 225 °C at atmospheric pressure for a similar compound), removing MEOADMA on a standard rotary evaporator is often impractical and can require very high temperatures that may degrade your product.[6] Vacuum distillation is a much more suitable technique for removing high-boiling point solvents at lower temperatures.[7]

Q4: Can I use solid-phase extraction (SPE) to isolate my product directly from the MEOADMA solution?

A4: Yes, SPE can be a very effective technique. The choice of sorbent and elution strategy is critical and will depend on the properties of your product and the MEOADMA. You can either adsorb your product onto the SPE cartridge and wash away the MEOADMA, or adsorb the MEOADMA and allow your product to pass through.

Troubleshooting Guides & Detailed Protocols

Guide 1: Optimizing Liquid-Liquid Extraction (LLE)

The key to successful LLE from MEOADMA is to maximize the partitioning of your product into the extraction solvent while minimizing the co-extraction of MEOADMA.

Troubleshooting Scenario: Your moderately polar product shows poor recovery in ethyl acetate when extracted from a MEOADMA/water mixture.

Causality: The polarity of ethyl acetate may not be sufficiently different from the MEOADMA/water phase to create a strong driving force for your product to transfer. Additionally, MEOADMA's miscibility can lead to a single phase if the proportions are not carefully controlled.

Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

The addition of a salt to the aqueous phase increases its polarity and can decrease the solubility of organic compounds, effectively "pushing" your product into the organic layer. This technique is particularly useful for extracting polar analytes.[8]

Experimental Protocol: Salting-Out Assisted LLE

  • Sample Preparation: To your MEOADMA reaction mixture, add deionized water to create a biphasic system. A good starting point is a 1:1 ratio of MEOADMA solution to water.

  • Salt Addition: Add a significant amount of a salt such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous MEOADMA mixture. Aim for a near-saturated solution.

  • Solvent Extraction: Add an appropriate organic solvent. For moderately polar products, a solvent like dichloromethane (DCM) or a mixture of ethyl acetate and a less polar solvent like hexane might be effective.

  • Mixing: Gently invert the separatory funnel multiple times for 1-2 minutes to ensure thorough mixing without inducing a stable emulsion.

  • Phase Separation: Allow the layers to separate. The salt should enhance the separation.

  • Collection: Drain the organic layer.

  • Repeat Extraction: Perform a second and third extraction of the aqueous layer with fresh organic solvent to maximize product recovery.

  • Washing: Combine the organic extracts and wash with a small amount of brine to remove any residual MEOADMA and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Table 1: Properties of MEOADMA and Common LLE Solvents

SolventIUPAC NameMolecular Weight ( g/mol )Boiling Point (°C)Polarity
MEOADMA This compound164.20[9][10]~225 (estimated for similar compound)[6]High
Water Water18.02100Very High
Ethyl Acetate Ethyl ethanoate88.1177.1Moderate
Dichloromethane Dichloromethane84.9339.6Moderate
Hexane Hexane86.1868.7Low
Guide 2: Implementing Solid-Phase Extraction (SPE)

SPE is an excellent alternative to LLE, especially for small-scale purifications or when emulsions are a persistent issue. The choice of SPE sorbent is crucial.

Troubleshooting Scenario: You need to isolate a non-polar to moderately polar product from your MEOADMA reaction mixture.

Causality: The high polarity of MEOADMA can be leveraged for effective separation on a suitable SPE sorbent.

Solution: Reversed-Phase SPE

In reversed-phase SPE, a non-polar stationary phase is used. Polar compounds like MEOADMA will have weak retention and can be washed away, while less polar products will be retained and can be subsequently eluted with a non-polar organic solvent.

Experimental Protocol: Reversed-Phase SPE

  • Sorbent Selection: Choose a reversed-phase sorbent such as C18- or a polymer-based sorbent.

  • Conditioning: Condition the SPE cartridge by passing a small volume of a water-miscible organic solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge with deionized water.

  • Sample Loading: Dilute your MEOADMA reaction mixture with water (e.g., 1:4 v/v) to reduce the solvent strength and load it onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 drop per second).

  • Washing: Wash the cartridge with deionized water to remove the MEOADMA and other polar impurities. You can gradually increase the polarity of the wash solvent (e.g., with a small percentage of methanol in water) to remove more polar impurities without eluting your product.

  • Elution: Elute your product with a non-polar to moderately polar organic solvent such as hexane, dichloromethane, or ethyl acetate.

  • Concentration: Evaporate the elution solvent to obtain your purified product.

Diagram 1: Reversed-Phase SPE Workflow

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (Diluted MEOADMA solution) Equilibrate->Load Wash 4. Wash (Water) MEOADMA Washed Out Load->Wash Elute 5. Elute (Organic Solvent) Product Eluted Wash->Elute Product Purified Product Elute->Product

Caption: Workflow for product isolation using reversed-phase SPE.

Guide 3: High-Boiling Point Solvent Removal

Once your product is in a more volatile solvent, the final step is to remove the high-boiling MEOADMA.

Troubleshooting Scenario: You have successfully extracted your product into ethyl acetate, but traces of MEOADMA remain, and you are concerned about product degradation at high temperatures.

Solution 1: Vacuum Distillation

By reducing the pressure, the boiling point of a liquid is significantly lowered. This allows for the removal of high-boiling solvents like MEOADMA at a much lower temperature, protecting thermally sensitive products.[11]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or stars. Use a stir bar for smooth boiling.

  • Initial Vacuum: Apply vacuum to the system before heating to remove any low-boiling volatiles.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.

  • Fraction Collection: Collect the distilled MEOADMA in a receiving flask. The boiling point will depend on the pressure achieved by your vacuum source.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Table 2: Estimated Boiling Points of MEOADMA at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760~225
100~150
20~100
1~50

Note: These are estimations based on the boiling points of structurally similar compounds. Actual values may vary.

Solution 2: Azeotropic Distillation

An azeotrope is a mixture of two or more liquids whose composition cannot be changed by simple distillation.[12] By adding a solvent (an "entrainer") that forms a low-boiling azeotrope with MEOADMA, you can remove it at a temperature lower than its normal boiling point.

Experimental Protocol: Azeotropic Distillation

  • Entrainer Selection: Choose an entrainer that forms a low-boiling azeotrope with MEOADMA and is easily separated from your product. Toluene is a common choice for removing residual high-boiling polar solvents.

  • Distillation: Add the entrainer to your product mixture and set up a simple distillation apparatus.

  • Azeotrope Removal: Heat the mixture to distill off the azeotrope.

  • Completion: Once the azeotrope has been removed, the temperature will rise to the boiling point of the remaining solvent or your product. At this point, you can stop the distillation.

  • Final Concentration: Remove the remaining entrainer under reduced pressure.

Troubleshooting_Logic Start Poor Product Extraction from MEOADMA LLE_Issue LLE Inefficient? Start->LLE_Issue Emulsion Emulsion Formation? LLE_Issue->Emulsion No SALLE Try Salting-Out LLE LLE_Issue->SALLE Yes Solvent_Removal Solvent Removal Issue? Emulsion->Solvent_Removal No Gentle_Mix Gentle Mixing/Brine Wash Emulsion->Gentle_Mix Yes SPE Consider SPE Solvent_Removal->SPE Consider as alternative Vacuum_Distill Vacuum Distillation Solvent_Removal->Vacuum_Distill Yes Azeotrope Azeotropic Distillation Vacuum_Distill->Azeotrope If still difficult

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Technical Support Center: Scaling Up Reactions with 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. This molecule, also known as (2-methoxyethoxy)acetaldehyde dimethyl acetal, is a valuable acetal used as a protected aldehyde equivalent and a key intermediate in complex organic syntheses, including the production of pharmaceuticals like the antibiotic Dirithromycin[1]. While reactions involving this compound may be straightforward on the laboratory bench, scaling these processes for pilot plant or manufacturing settings introduces significant challenges.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explore the causality behind common scale-up pitfalls, ensuring you can develop robust, safe, and efficient processes. We will address issues ranging from fundamental reaction control to downstream processing, grounded in established chemical engineering principles and reaction safety management.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of for scale-up?

A1: Understanding the fundamental properties of your reagent is the first step in a successful scale-up campaign. Key data for this compound are summarized below. Its miscibility in both water and organic solvents can complicate extractive workups, and its high boiling point necessitates vacuum distillation for purification[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆O₄[3][4]
Molecular Weight 164.20 g/mol [3][4]
Appearance Clear, colorless liquid[2]
Density ~1.000 g/cm³ at 20°C[1]
Boiling Point 79-80°C at 9.9 mmHg[1]
Solubility Miscible with water and most organic solvents[2]
Odor Mild, ether-like[2]

Q2: What are the primary safety hazards associated with handling bulk quantities of this compound?

A2: The two primary hazards are chemical irritation and, more critically, the potential for peroxide formation.

  • Irritation: The compound is a known skin and serious eye irritant[1][3]. When handling at scale, the risk of significant exposure increases. Ensure all personnel wear appropriate personal protective equipment (PPE), including solvent-resistant gloves and chemical splash goggles.

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time[5]. This is a critical safety concern, especially before any process involving heating or distillation. Always test for peroxides before heating or concentrating solutions containing this material. A detailed protocol for this is provided in Section 3.

Q3: How does the reversible nature of acetal chemistry impact scale-up?

A3: Acetal formation is an equilibrium-driven reaction where an aldehyde or ketone reacts with an alcohol in the presence of an acid catalyst to form the acetal and water[6][7]. The reverse reaction, hydrolysis, is also catalyzed by acid and driven by the presence of excess water[8][9].

  • During Reaction: To drive the reaction to completion and achieve high conversion, the water byproduct must be actively removed. What is easily achieved in the lab with a Dean-Stark trap or molecular sieves can become a significant engineering challenge in a large reactor.

  • During Workup & Purification: Any aqueous workup steps, especially under acidic conditions, risk hydrolyzing your product back to the starting materials. This can lead to significant yield loss and purification difficulties.

Section 2: Troubleshooting Guide for Scale-Up

Q1: My reaction is sluggish or stalling at scale, resulting in poor conversion. What is the likely cause?

A1: This is a common issue often traced back to mass transfer limitations or inadequate control of the reaction equilibrium.

  • Potential Cause A: Inefficient Water Removal. The equilibrium for acetal formation is unfavorable unless water is removed[6]. In a large reactor, the relative surface area for evaporation is smaller, and mixing may not be sufficient to bring water to the surface or into contact with desiccants.

    • Solution: For large-scale reactions, consider azeotropic distillation with a suitable solvent (e.g., toluene, heptane) using a properly sized condenser and phase separator (Dean-Stark apparatus). Ensure the reactor's overhead and condenser system are designed for efficient removal of the water azeotrope. If using chemical desiccants like molecular sieves, ensure they are properly activated and used in sufficient quantity, though this is often impractical and costly at very large scales.

  • Potential Cause B: Inadequate Mixing. Poor mixing leads to non-homogeneity, meaning localized areas may have incorrect stoichiometric ratios or low catalyst concentration, effectively slowing the overall reaction rate[10][11].

    • Solution: Lab-scale magnetic stirring does not translate to large reactors. Mechanical overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine for bulk fluid movement, Rushton turbine for dispersion) and baffles are necessary to ensure the entire reactor volume is well-mixed[12]. Consider running a mixing study or using computational fluid dynamics (CFD) to model your reactor's performance.

Q2: I'm observing significant byproduct formation that wasn't present in my lab experiments. Why?

A2: This almost always points to issues with heat management and thermal control.

  • Potential Cause: Localized Hotspots and Poor Heat Transfer. Acetal formation is often exothermic. As you scale up a reactor, the volume increases by a cube (r³), while the surface area for heat exchange only increases by a square (r²). This drastic reduction in the surface-area-to-volume ratio makes heat removal far less efficient[13][14]. Poor mixing exacerbates this, creating localized "hotspots" where the temperature is much higher than the bulk measurement, leading to thermal degradation of starting materials or products and promoting side reactions[12].

    • Solution:

      • Characterize Your Reaction's Thermochemistry: Before scaling, use reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to determine the reaction's enthalpy (heat of reaction)[12][15][16]. This data is essential for engineering safe processes.

      • Control Addition Rates: The rate of heat generation is directly proportional to the rate of reaction. For exothermic processes, this is often controlled by the feed rate of a limiting reagent. The addition must be slow enough that your reactor's cooling system can remove the heat generated, preventing a temperature rise[14][17].

      • Ensure Cooling Capacity: Verify that the reactor's jacket and any internal cooling coils have sufficient heat transfer capacity for the planned batch size and addition rate.

Table 2: The Impact of Scale on Surface Area-to-Volume Ratio

Reactor Volume (L)Vessel Radius (cm, approx.)Surface Area (cm², approx.)Volume (cm³)SA:V Ratio
1 (Lab Flask)6.24831,0000.48
100 (Pilot Reactor)28.810,420100,0000.10
5000 (Production)106.1141,4005,000,0000.03

As shown, a 5000x increase in volume results in a 16x decrease in the relative surface area available for heat transfer.

Q3: My downstream purification by distillation is giving a low yield of impure product. What's going on?

A3: This points to two likely culprits: hydrolysis during workup or thermal instability during distillation.

  • Potential Cause A: Accidental Hydrolysis. As mentioned in the FAQs, acetals are sensitive to aqueous acid[8]. If your workup involves an acidic quench or wash, you are likely cleaving the acetal.

    • Solution: Quench the reaction with a non-aqueous base (e.g., triethylamine in an organic solvent) or a basic aqueous solution (e.g., sodium bicarbonate), ensuring the pH remains neutral or slightly basic. If possible, design a process that avoids an aqueous workup altogether, perhaps by filtering a solid catalyst and proceeding directly to solvent stripping and distillation.

  • Potential Cause B: Thermal Degradation. Although the boiling point under vacuum is moderate, prolonged heating or hotspots in the distillation pot can cause degradation, especially if peroxides are present. Polyethers can undergo thermal breakdown at elevated temperatures[18][19].

    • Solution: Use a high-vacuum distillation apparatus to lower the required pot temperature. Techniques like thin-film or wiped-film evaporation are ideal for heat-sensitive materials at scale as they minimize the residence time at high temperatures. Crucially, confirm the absence of peroxides before any distillation.

Section 3: Key Protocols & Workflows

Protocol 3.1: Peroxide Test for Ethers (Qualitative)

Objective: To safely detect the presence of potentially explosive peroxides before heating or concentrating this compound or solutions containing it.

Materials:

  • Sample of the ether solution (~1-2 mL)

  • Potassium Iodide (KI), solid or 10% aqueous solution

  • Glacial Acetic Acid

  • Starch indicator solution (optional, for enhanced visibility)

  • Small test tube

Procedure:

  • Add 1 mL of the ether sample to a clean test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a small crystal of KI or a few drops of the 10% KI solution.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Allow the phases to separate.

  • Observe the aqueous (lower) layer.

    • Negative Result (Safe): The aqueous layer remains colorless.

    • Positive Result (Hazardous): The formation of a yellow to dark brown color indicates the presence of peroxides (I⁻ is oxidized to I₂). The intensity of the color correlates with the peroxide concentration. Adding a drop of starch solution will give a dark blue/black color if iodine is present, confirming a positive result.

  • Action: If the test is positive, the bulk material must be treated to remove peroxides before use (e.g., by passing through activated alumina or treatment with a reducing agent) or disposed of according to institutional safety guidelines. Do NOT distill material that tests positive for peroxides.

Workflow Diagram 1: Thermal Risk Assessment for Scale-Up

This diagram outlines the decision-making process for managing the thermal hazards of a potentially exothermic reaction.

Thermal_Risk_Assessment cluster_0 start Start: Plan to Scale Up Reaction calorimetry Perform Reaction Calorimetry (RC1/DSC) Determine Reaction Enthalpy (ΔHrx) start->calorimetry is_exothermic Is Reaction Exothermic? (ΔHrx < 0) calorimetry->is_exothermic calc_adiabatic Calculate Adiabatic Temperature Rise (ΔT_ad) is_exothermic->calc_adiabatic Yes endothermic_safe Proceed with Scale-Up (Low Thermal Risk) is_exothermic->endothermic_safe No tad_safe Is ΔT_ad < 50°C? calc_adiabatic->tad_safe calc_mtsr Calculate Maximum Temperature of Synthesis Reaction (MTSR) tad_safe->calc_mtsr Yes redesign Re-evaluate or Redesign Process: - Use a different solvent - Lower concentration - Consider flow chemistry tad_safe->redesign No (High Severity) mtsr_safe Is MTSR below boiling point and decomposition temp? calc_mtsr->mtsr_safe process_design Design Process Controls: - Controlled Addition Rate - Adequate Cooling Capacity - Emergency Quench Plan calc_mtsr->process_design Yes mtsr_safe->redesign No (High Probability of Runaway) safe Proceed with Scale-Up Under Strict Controls process_design->safe

Caption: Decision workflow for thermal risk assessment.

Workflow Diagram 2: Troubleshooting Low Yield

This flowchart provides a logical path to diagnose the root cause of poor yield in a scaled-up acetal formation reaction.

Low_Yield_Troubleshooting start Problem: Low Yield at Scale check_ipc Analyze In-Process Control (IPC) Sample Before Workup start->check_ipc ipc_low IPC Shows Low Conversion check_ipc->ipc_low Low Conversion ipc_high IPC Shows High Conversion check_ipc->ipc_high High Conversion check_water Was water effectively removed? ipc_low->check_water check_mixing Is mixing adequate? (Check for stratification, solids) check_water->check_mixing Yes improve_water_removal Solution: Improve Azeotropic Distillation or Add Desiccant check_water->improve_water_removal No improve_mixing Solution: Increase Agitation Speed, Change Impeller, Add Baffles check_mixing->improve_mixing No check_workup_ph Was workup pH acidic? ipc_high->check_workup_ph check_dist_temp Was distillation temperature too high? check_workup_ph->check_dist_temp No neutralize_workup Solution: Use Basic or Non-Aqueous Quench/ Wash to Prevent Hydrolysis check_workup_ph->neutralize_workup Yes optimize_dist Solution: Use Higher Vacuum, Consider Wiped-Film Evaporation check_dist_temp->optimize_dist Yes

Caption: Troubleshooting low yield in scaled-up acetal synthesis.

References

  • 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them. (2024). Vertex AI Search.
  • This compound - JIGS Chemical Limited. JIGS Chemical Limited.
  • This compound | C7H16O4 | CID 56738. PubChem. [Link]

  • Shabaev, A. S., Zhansitov, A. A., & Khashirova, S. Y. (2018). Thermal Stability of Polyetherketones. Materials Science Forum, 935, 31-35. [Link]

  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. (2022). Polymers (Basel). [Link]

  • 1,1-Dimethoxyethane HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Mixing With Reaction: Practical Considerations. (2023). Becht. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • What Are Polyethers? (2024). Chemistry For Everyone - YouTube. [Link]

  • This compound. FDA Global Substance Registration System (GSRS). [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]

  • Better mixing leads to faster reactions for important chemicals. (2024). Princeton University School of Engineering and Applied Science. [Link]

  • Thermal Degradation and Stability of Polymers. POLYMER-SEARCH.COM. [Link]

  • Chemical Properties of Ethane, 1,1-dimethoxy- (CAS 534-15-6). Cheméo. [Link]

  • SAFETY DATA SHEET - Glyme. MilliporeSigma. [Link]

  • Heat Transfer and Process Scale-up. Mettler Toledo. [Link]

  • 6 Common Mixing Processes Explained. (2018). Paul Mueller Company. [Link]

  • Safe scale-up with exothermic reactions. (2019). ResearchGate. [Link]

  • 1,1-diethoxy-2-(2-methoxyethoxy)ethane | CAS#:62005-54-3. Chemsrc. [Link]

  • Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane. ResearchGate. [Link]

  • What Can Reaction Calorimetry Teach Us? (2015). Manufacturing.net. [Link]

  • This compound, MEOADMA. ChemBK. [Link]

  • Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy. (2022). Chemical Research in Toxicology. [Link]

  • 14.3: Acetal Formation. (2019). Chemistry LibreTexts. [Link]

  • Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]

  • One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology (RSC Publishing). [Link]

  • Process for the purification of diethoxymethane from a mixture with ethanol and water.
  • Formation and Reactions of Acetals. Chemistry Steps. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane.
  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]

Sources

Technical Support Center: Deprotection of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of 1,1-dimethoxy-2-(2-methoxyethoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges associated with removing this specific acetal protecting group. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient deprotection in your synthetic workflows.

Introduction

This compound serves as a protecting group for aldehydes. Its deprotection, typically an acid-catalyzed hydrolysis, regenerates the parent aldehyde, 2-(2-methoxyethoxy)acetaldehyde. While seemingly straightforward, this process can present challenges such as incomplete reactions, side product formation, or incompatibility with other sensitive functional groups within a molecule. This guide will address these issues and provide robust solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the deprotection of this compound.

Q1: My deprotection reaction is sluggish or incomplete, resulting in low yields of the desired aldehyde.

Possible Causes and Solutions:

  • Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low to effectively promote hydrolysis.

    • Solution: Gradually increase the molar ratio of the acid catalyst. For common acids like HCl or H2SO4, starting with a catalytic amount and incrementally increasing it while monitoring the reaction by TLC or GC-MS is advisable. Be cautious of excessive acid, which can lead to side reactions.

  • Inadequate Water Content: Acetal hydrolysis is a reversible reaction that consumes water.[1][2] An insufficient amount of water can slow down or stall the reaction.

    • Solution: Ensure the presence of an adequate amount of water. This can be achieved by using a co-solvent system such as THF/water or acetone/water.[3][4] Driving the equilibrium towards the product can be achieved by using a large excess of water.[1][2]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics.

    • Solution: For acid-catalyzed hydrolysis, polar protic solvents or mixtures with water are generally effective. If solubility is an issue, consider a biphasic system or a co-solvent like THF, dioxane, or acetone.[3][4][5]

  • Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: Gently heating the reaction mixture can often accelerate a sluggish deprotection. Monitoring the reaction progress closely is crucial to avoid decomposition of the product or starting material.

Q2: I am observing significant side product formation during the deprotection.

Possible Causes and Solutions:

  • Harsh Acidic Conditions: Strong acids or high concentrations can lead to the degradation of the starting material or the desired aldehyde, especially if other acid-sensitive functional groups are present.

    • Solution: Switch to milder acidic conditions. Options include:

      • Weaker Brønsted Acids: Pyridinium p-toluenesulfonate (PPTS) is a milder alternative to strong mineral acids.[3]

      • Solid-Supported Acids: Reagents like Amberlyst-15 or silica sulfuric acid can provide localized acidity and are easily filtered off, simplifying workup.[6][7]

      • Lewis Acids: Many Lewis acids can catalyze acetal cleavage under mild, nearly neutral conditions.[8] Examples include bismuth(III) nitrate pentahydrate, bismuth triflate, and cerium(III) triflate.[3][9][10][11]

  • Instability of the Product Aldehyde: The target aldehyde, 2-(2-methoxyethoxy)acetaldehyde, may be unstable under the reaction or workup conditions, leading to self-condensation or other side reactions.[5]

    • Solution:

      • Use milder deprotection methods as described above.

      • Perform the reaction at a lower temperature to minimize decomposition.

      • Ensure a rapid and mild workup procedure. Neutralize the acid catalyst promptly after the reaction is complete.

Q3: The deprotection is cleaving other acid-sensitive protecting groups in my molecule (e.g., Boc, silyl ethers).

Possible Causes and Solutions:

  • Non-selective Acid Catalyst: Strong acids like HCl or TFA can readily cleave a variety of acid-labile protecting groups.[3]

    • Solution: Employ chemoselective deprotection methods that are mild enough to leave other protecting groups intact.

      • Lewis Acid Catalysis: Bismuth salts are known to be compatible with TBDMS ethers.[9][11]

      • Neutral, Non-Hydrolytic Conditions: Molecular iodine (I₂) in acetone is a highly efficient system for deprotecting acetals under neutral conditions and is compatible with many acid-sensitive groups.[3][10]

The following table summarizes various deprotection methods and their compatibility with common acid-sensitive groups:

Deprotection Reagent/MethodTypical ConditionsCompatible with BocCompatible with TBDMSReference
HCl / H₂O THF/H₂O, rtNoNo[3]
Amberlyst-15 Acetone/H₂O, rtYesYes[7]
Bi(NO₃)₃·5H₂O CH₂Cl₂, rtYesYes[9]
Iodine (I₂) / Acetone Acetone, rtYesYes[3][10]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the acid-catalyzed deprotection of this compound?

A: The deprotection proceeds via a multi-step mechanism:

  • Protonation: One of the methoxy groups is protonated by the acid catalyst, converting it into a good leaving group (methanol).[1][12]

  • Loss of Leaving Group: The protonated methoxy group departs as methanol, forming a resonance-stabilized oxonium ion.[1][12]

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.[1][12]

  • Deprotonation: A proton is transferred to a base (e.g., water) to form a hemiacetal.[1]

  • Repeat and Tautomerize: The second methoxy group is subsequently protonated and eliminated as methanol, followed by deprotonation to yield the final aldehyde product.[1]

G Acetal 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ OxoniumIon Oxonium Ion + MeOH ProtonatedAcetal->OxoniumIon - MeOH Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H2O, - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Aldehyde 2-(2-Methoxyethoxy)acetaldehyde + MeOH ProtonatedHemiacetal->Aldehyde - MeOH, - H+

Caption: Acid-catalyzed deprotection mechanism.

Q: Can I use basic conditions to deprotect this acetal?

A: No, acetals are stable under basic and neutral conditions.[1][13] Deprotection requires acidic conditions to protonate one of the alkoxy groups, making it a good leaving group.

Q: How can I monitor the progress of the deprotection reaction?

A: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • GC-MS: This technique can provide quantitative information about the conversion of the starting material to the product and help identify any side products.

Q: What is a simple and generally reliable protocol for this deprotection?

A: A good starting point is using a mild solid-supported acid like Amberlyst-15. This often provides a good balance of reactivity and selectivity, with a simple workup. See Protocol 1 below for a detailed procedure.

Experimental Protocols

Protocol 1: Mild Deprotection using Amberlyst-15

This protocol is suitable for substrates with other acid-sensitive functional groups, such as Boc groups.[7]

  • Dissolve the Substrate: Dissolve this compound (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Add Catalyst: Add Amberlyst-15 resin (100 mg) to the solution.

  • Stir: Stir the reaction mixture vigorously at room temperature.

  • Monitor: Monitor the reaction progress by TLC or GC-MS every 30-60 minutes.

  • Workup: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Purification: Remove the acetone under reduced pressure. The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude aldehyde. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Chemoselective Deprotection using Bismuth(III) Nitrate Pentahydrate

This method is effective for the chemoselective deprotection of acetals in the presence of silyl ethers.[9][11]

  • Dissolve the Substrate: Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add Catalyst: Add bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 mmol, 25 mol%) to the solution.

  • Stir: Stir the mixture at room temperature.

  • Monitor: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding water.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography if needed.

Troubleshooting Workflow

G Start Deprotection of This compound Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Incomplete->SideProducts No IncreaseAcid Increase Acid Conc. Incomplete->IncreaseAcid Yes OtherGroups Other Groups Cleaved? SideProducts->OtherGroups No MildAcid Use Milder Acid (e.g., PPTS, Amberlyst-15) SideProducts->MildAcid Yes Success Successful Deprotection OtherGroups->Success No LewisAcid Use Lewis Acid (e.g., Bi(NO3)3) OtherGroups->LewisAcid Yes AddWater Add More Water IncreaseAcid->AddWater IncreaseTemp Increase Temperature AddWater->IncreaseTemp IncreaseTemp->Incomplete MildAcid->SideProducts Neutral Use Neutral Conditions (e.g., I2/Acetone) LewisAcid->Neutral Neutral->OtherGroups

Caption: Troubleshooting workflow for deprotection.

References

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Raymond, J. A., & Pluth, M. D. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9679–9685. [Link]

  • Norris, J. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. [Link]

  • Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401. [Link]

  • Wikipedia contributors. (n.d.). Acetal. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Jo, E., & Lambert, T. H. (2020). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 22(16), 5246–5250. [Link]

  • Sen, S. E., Roach, S. L., Boggs, J. K., Ewing, G. J., & Magrath, J. (1997). Ferric Chloride Hexahydrate: A Mild Hydrolytic Agent for the Deprotection of Acetals. The Journal of Organic Chemistry, 62(19), 6684–6686. [Link]

  • Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075–1077. [Link]

  • ResearchGate. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]

  • Reddit. (2023, April 9). Deprotection of acetal - Stupidly easy ? or complicated story ?. r/chemistry. [Link]

  • Zolfigol, M. A., Shirini, F., Ghorbani Choghamarani, A., & Taqian-Nasab, A. (2003). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Journal of the Chinese Chemical Society, 50(3A), 559–562. [Link]

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Protecting group. Wikipedia. [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • ResearchGate. (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound, MEOADMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dimethoxyethane. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Ethers: A Comparative Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane and Triglyme in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the diverse landscape of solvent and reagent selection for chemical synthesis, seemingly similar molecules can exhibit vastly different functionalities. This guide provides an in-depth comparison of two ether-containing compounds: 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane and triethylene glycol dimethyl ether (triglyme). While both are polyethers, their primary applications in the laboratory are distinct. This report will elucidate their respective roles, comparing their physicochemical properties, performance in characteristic reactions, and safety profiles to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Physicochemical Properties

A fundamental understanding of a solvent's physical and chemical characteristics is paramount in experimental design. The following table summarizes the key properties of this compound and triglyme.

PropertyThis compoundTriglyme (Triethylene Glycol Dimethyl Ether)
CAS Number 94158-44-8[1]112-49-2
Molecular Formula C₇H₁₆O₄[1]C₈H₁₈O₄
Molecular Weight 164.20 g/mol [1]178.23 g/mol
Boiling Point 79-80 °C @ 9.9 mmHg216 °C @ 760 mmHg
Density ~0.955 - 1.000 g/mL @ 20 °C0.986 g/mL @ 20 °C
Refractive Index ~1.402 - 1.405 @ 20 °C~1.423 @ 20 °C
Flash Point 80 °C113 °C
Appearance Clear, colorless liquidColorless liquid with a mild ether-like odor.[2]
Primary Role Reactant/IntermediateHigh-boiling polar aprotic solvent

The Specialist: this compound as a Pharmaceutical Intermediate

This compound is not typically employed as a conventional solvent in a broad range of chemical reactions. Instead, its primary and well-documented application is as a key intermediate in the synthesis of the macrolide antibiotic, Dirithromycin.[3][4]

Experimental Protocol: Synthesis of Dirithromycin

The synthesis of Dirithromycin involves the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. The latter is generated in situ from its dimethyl acetal precursor, this compound.[3][4]

Step 1: Hydrolysis of this compound to 2-(2-methoxyethoxy)acetaldehyde

  • Reactants: this compound, mild acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS), water, and a suitable organic solvent (e.g., acetone).

  • Procedure:

    • Dissolve this compound in a mixture of acetone and water.

    • Add a catalytic amount of PPTS to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the aldehyde.

    • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • The resulting solution containing 2-(2-methoxyethoxy)acetaldehyde is typically used directly in the next step without isolation.

Step 2: Condensation with 9(S)-Erythromycylamine to form Dirithromycin

  • Reactants: The solution of 2-(2-methoxyethoxy)acetaldehyde from Step 1 and 9(S)-erythromycylamine.

  • Procedure:

    • To the solution containing the freshly prepared aldehyde, add 9(S)-erythromycylamine.

    • Stir the reaction mixture at ambient temperature. The reaction involves the formation of a Schiff base followed by an intramolecular cyclization to yield the oxazine ring of Dirithromycin.[3]

    • Monitor the reaction for the consumption of the starting materials and the formation of the product.

    • Upon completion, the reaction mixture is worked up by extraction and purified by crystallization or chromatography to yield Dirithromycin.[4]

G cluster_0 Step 1: Acetal Hydrolysis cluster_1 Step 2: Condensation and Cyclization A 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane C 2-(2-methoxyethoxy)acetaldehyde (in situ) A->C Hydrolysis B Mild Acid (PPTS) H₂O, Acetone B->C E Dirithromycin C->E Condensation D 9(S)-Erythromycylamine D->E

Figure 1. Workflow for the synthesis of Dirithromycin.

The Workhorse: Triglyme as a High-Boiling Point Solvent

Triglyme is a versatile, high-boiling, polar aprotic solvent widely utilized in a variety of organic transformations. Its ability to solvate metal cations makes it particularly suitable for reactions involving organometallic reagents. It is a common solvent for Grignard reactions, Suzuki couplings, and Stille couplings, where elevated temperatures are often required.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. Triglyme can be an effective solvent for this palladium-catalyzed reaction, especially when dealing with less reactive substrates that necessitate higher reaction temperatures.

  • Reactants: Aryl halide (e.g., 4-bromotoluene), arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and triglyme as the solvent.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (0.02 equiv.), and base (2.0 equiv.).

    • Add anhydrous triglyme via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

G cluster_0 Reaction Setup cluster_2 Workup and Purification A Aryl Halide Arylboronic Acid Pd Catalyst, Base C Heating (120-150 °C) A->C B Triglyme B->C D Quenching Extraction C->D E Purification (Chromatography) D->E F Biaryl Product E->F

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction in triglyme.

Safety Profile: A Critical Consideration

This compound: The available safety data for this compound is primarily from supplier safety data sheets. It is classified as a skin and eye irritant.[1][5] As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated fume hood.

Triglyme: While a highly effective solvent, triglyme is associated with significant health concerns. It is classified as a reproductive toxin and may pose a risk of harm to the unborn child and impair fertility. Due to these toxicological concerns, its use is increasingly being scrutinized, and the adoption of safer alternatives is encouraged where possible. Like other ethers, triglyme can also form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored properly and tested for peroxides before use, especially before distillation.

Conclusion: Choosing the Right Tool for the Job

The comparison of this compound and triglyme highlights a crucial principle in synthetic chemistry: the importance of selecting a reagent or solvent based on its specific intended function.

  • This compound is a specialized chemical intermediate, indispensable for the synthesis of the antibiotic Dirithromycin. Its utility lies in its reactive nature as a protected aldehyde, not as a general-purpose solvent.

  • Triglyme is a versatile, high-boiling point solvent that facilitates a wide range of organic reactions, particularly those requiring elevated temperatures and the solvation of metal ions. However, its significant reproductive toxicity necessitates careful handling and consideration of greener alternatives.

For the researcher, scientist, or drug development professional, the choice between these two ethers is not one of direct substitution but of understanding their distinct and complementary roles in the vast toolkit of organic synthesis. While this compound will be the reagent of choice for its specific synthetic application, the broader use of triglyme as a solvent should be approached with caution, and the exploration of safer, more sustainable alternatives is highly recommended.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Duran, D., Aviyente, V., & Baysal, C. (2004). A computational approach to the synthesis of dirithromycin. Journal of Molecular Modeling, 10(2), 94–101. [Link]

  • Kirst, H. A., et al. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Antimicrobial Agents and Chemotherapy, 35(11), 2275–2281. [Link]

  • PubChem. Triglyme. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,1-Dimethoxyethane. [Link]

  • ResearchGate. Reaction profile for synthesis of dirithromycin and epidirithromycin. [Link]

  • PubChem. Dirithromycin. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

A Comparative Guide to Glyme-Based Electrolytes: Focusing on 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (Triglyme)

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation energy storage, the electrolyte remains a critical component, dictating battery performance, safety, and lifespan. Among the various solvent families, glymes (oligoethers) have garnered significant attention for their unique properties, offering a compelling alternative to conventional carbonate-based electrolytes.[1][2][3] This guide provides an in-depth comparison of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, commonly known as triglyme (G3), with other members of the glyme family, offering insights for researchers and professionals in battery development.

The Role of Glymes in Battery Electrolytes

Glymes, with the general formula CH3O(CH2CH2O)nCH3, are aprotic solvents that can effectively dissolve lithium salts, facilitating ionic transport between the anode and cathode.[4] Their appeal lies in their chemical and thermal stability, low volatility, and the ability to tune their properties by varying the length of the ether chain.[2][5][6] These characteristics make them particularly suitable for high-energy battery systems, including lithium-metal, lithium-sulfur, and lithium-air batteries.[1][2][3]

The interaction between the glyme molecule and the lithium cation is a key aspect of their function. The oxygen atoms in the ether chain chelate the lithium ion, forming stable solvate complexes.[7] This solvation behavior influences ionic conductivity, viscosity, and the formation of the solid electrolyte interphase (SEI) on the anode surface, a critical factor for battery stability and longevity.[8]

Caption: Solvation of a lithium ion by a triglyme molecule.

Comparative Analysis of Glymes

The performance of a glyme-based electrolyte is intrinsically linked to the chain length of the glyme molecule. This section compares key physicochemical and electrochemical properties of triglyme (G3) with other common glymes: monoglyme (G1), diglyme (G2), and tetraglyme (G4).

PropertyMonoglyme (G1)Diglyme (G2)Triglyme (G3)Tetraglyme (G4)
Molecular Formula C4H10O2C6H14O3C8H18O4C10H22O5
Boiling Point (°C) 84162216275
Viscosity (mPa·s at 25°C) ~0.45~1.0~2.0~3.9
Ionic Conductivity (mS/cm) HigherModerateModerateLower
Li+ Transference Number LowerModerateHigherHigher
Electrochemical Stability LowerModerateGoodHigh
Safety (Flammability) HighModerateLowLow

Data Presentation: Physicochemical Properties of Common Glymes.

Expertise & Experience: The choice of glyme represents a trade-off between various properties. Shorter-chain glymes like G1 and G2 offer lower viscosity and higher ionic conductivity, which is beneficial for rate capability.[1] However, this comes at the cost of lower boiling points and higher flammability, posing safety concerns.[1] Conversely, longer-chain glymes like G3 and G4 exhibit enhanced thermal stability and wider electrochemical stability windows, contributing to improved safety and longevity.[2][9] The increased viscosity of longer-chain glymes can, however, impede ion transport, leading to lower ionic conductivity.[5][10]

Triglyme (G3) often represents a balanced compromise. It offers good thermal stability and a relatively wide electrochemical window, while maintaining a moderate viscosity that allows for reasonable ionic conductivity.[1][11] This balance makes it a versatile candidate for various battery applications.

In-Depth Performance Comparison

Ionic Conductivity and Viscosity:

Ionic conductivity is a measure of how well an electrolyte conducts ions and is inversely related to viscosity.[10][12] As the glyme chain length increases, the viscosity of the electrolyte generally increases, leading to a decrease in ionic conductivity.[5][13] For instance, electrolytes based on monoglyme (G1) typically exhibit higher conductivity than those based on tetraglyme (G4).[5] However, the relationship is not always straightforward, as the degree of ion pairing also plays a significant role.[7] Longer-chain glymes can better solvate lithium ions, potentially leading to a higher concentration of free ions and mitigating the negative impact of increased viscosity to some extent.[7]

Electrochemical Stability Window:

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing decomposition. A wider ESW is crucial for high-voltage battery applications. Generally, the oxidative stability of glymes increases with chain length.[2][3] Triglyme and tetraglyme exhibit better anodic stability compared to monoglyme and diglyme, making them more suitable for use with high-voltage cathodes.[14] The reductive stability of glymes is also an important consideration, particularly for use with lithium metal anodes. Glyme-based electrolytes are known to form a stable SEI on the lithium metal surface, which helps to suppress dendrite growth and improve cycling efficiency.[8]

Performance in Battery Chemistries:

  • Lithium-Metal Batteries: Triglyme and other longer-chain glymes are promising for lithium-metal batteries due to their ability to form a stable SEI.[8][15] This helps to improve the cycling efficiency and safety of these high-energy-density systems.

  • Lithium-Sulfur Batteries: Glyme-based electrolytes are particularly well-suited for lithium-sulfur (Li-S) batteries.[16] They exhibit good stability against the polysulfide intermediates that form during the charge-discharge process, which helps to mitigate the "shuttle effect" and improve the cycle life of Li-S cells.[17] Triglyme and tetraglyme, with their lower volatility and higher thermal stability, are often preferred for enhancing the safety of Li-S batteries.[16]

  • Sodium-Ion Batteries: Glymes are also being explored as electrolytes for sodium-ion batteries (SIBs).[18][19] Their ability to solvate sodium ions and their tunable properties make them attractive for this emerging battery technology.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key experiments used to evaluate glyme-based electrolytes.

1. Ionic Conductivity Measurement:

  • Technique: Electrochemical Impedance Spectroscopy (EIS).

  • Cell Setup: A symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte.[2][20]

  • Procedure:

    • Assemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).

    • Place the cell in a temperature-controlled chamber and allow it to equilibrate.

    • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the area of the electrode.

2. Electrochemical Stability Window (ESW) Determination:

  • Technique: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[21]

  • Cell Setup: A three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • Procedure:

    • Assemble the three-electrode cell in an inert atmosphere.

    • For anodic stability, scan the potential of the working electrode from the open-circuit potential to a high positive potential at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the anodic stability limit.

    • For cathodic stability, scan the potential of the working electrode from the open-circuit potential to a low negative potential. The potential at which a significant reduction current is observed (typically due to lithium plating or solvent reduction) is the cathodic stability limit.

Caption: A general workflow for evaluating battery electrolytes.

3. Battery Performance Evaluation:

  • Technique: Galvanostatic Cycling.

  • Cell Setup: A two-electrode coin cell or Swagelok-type cell with a working electrode (cathode), a counter/reference electrode (anode, e.g., lithium metal), and a separator soaked in the electrolyte.[20]

  • Procedure:

    • Assemble the cell in an inert atmosphere.

    • Cycle the cell between defined voltage limits at a constant current (C-rate).

    • Monitor key performance metrics such as discharge capacity, coulombic efficiency, and capacity retention over multiple cycles.

    • Rate capability tests can be performed by cycling the cell at different C-rates.

Conclusion

The selection of a glyme for a battery electrolyte is a critical decision that requires a thorough understanding of the trade-offs between various properties. While shorter-chain glymes offer high ionic conductivity, longer-chain glymes provide superior safety and stability. This compound (triglyme) emerges as a well-balanced solvent, offering a favorable combination of physicochemical and electrochemical properties for a wide range of battery applications. Its moderate viscosity, good thermal stability, and wide electrochemical window make it a compelling choice for researchers and engineers working on the development of next-generation energy storage systems. Further optimization of electrolyte formulations, for instance, through the use of additives or by creating concentrated electrolytes, can further enhance the performance of triglyme-based systems.[8][11][22]

References

  • Di Lecce, D., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Journal of Materials Chemistry A, 10(1), 10-33. [Link]

  • Morales, E., et al. (2019). Ion transport and association study of glyme-based electrolytes with lithium and sodium salts. Electrochimica Acta, 304, 268-276. [Link]

  • Morales, E., et al. (2019). Ion Transport and Association Study of Glyme-Based Electrolytes with Lithium and. OSTI.GOV. [Link]

  • Marangon, V., et al. (2023). Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte. ACS Applied Energy Materials, 6(22), 11843-11854. [Link]

  • An, Y., et al. (2018). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. Journal of Power Sources, 378, 558-565. [Link]

  • Ueno, K., et al. (2014). Chelate Effects in Glyme/Lithium Bis(trifluoromethanesulfonyl)amide Solvate Ionic Liquids, Part 2: Importance of Solvate-Structure Stability for Electrolytes of Lithium Batteries. The Journal of Physical Chemistry C, 118(25), 13431-13441. [Link]

  • Fengguang, Y. (n.d.). The Role of Glyme in Advanced Battery Electrolyte Formulations. LinkedIn. [Link]

  • Hassoun, J., et al. (2018). Relevant Features of a Triethylene Glycol Dimethyl Ether-Based Electrolyte for Application in Lithium Battery. ChemElectroChem, 5(13), 1734-1740. [Link]

  • Vatamanu, J., et al. (2018). Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. ACS Omega, 3(9), 11942-11951. [Link]

  • Marangon, V., et al. (2021). Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries. Energy & Fuels, 35(11), 9495-9505. [Link]

  • Di Lecce, D., et al. (2022). Physical-chemical properties of carbonate and glyme solvents employed for battery application. ResearchGate. [Link]

  • Li, G., et al. (2021). History and recent developments in divergent electrolytes towards high-efficiency lithium–sulfur batteries – a review. Materials Advances, 2(12), 3796-3815. [Link]

  • Åvall, G., et al. (2018). Diglyme Based Electrolytes for Sodium-Ion Batteries. ACS Applied Energy Materials, 1(5), 2272-2279. [Link]

  • Ponrouch, A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials, 31(20), 8149-8164. [Link]

  • Tatsumi, K., et al. (2014). Physicochemical and Electrochemical Properties of Glyme-LiN(SO2F)2 Complex for Safe Lithium-ion Secondary Battery Electrolyte. Journal of the Electrochemical Society, 161(8), A1124-A1128. [Link]

  • Sevov, C. S., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters, 6(11), 3926-3940. [Link]

  • Liu, X., et al. (2021). Protocol for Quantifying All Electrolyte Compositions in Aged Lithium‐ion Batteries. Batteries & Supercaps, 4(11), 1785-1794. [Link]

  • Ponrouch, A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials, 31(20), 8149-8164. [Link]

  • Fengguang, Y. (n.d.). The Role of TEGDME in Advancing Lithium-Ion Battery Technology. LinkedIn. [Link]

  • UCLA Samueli Newsroom. (2026, January 6). UCLA Chemical Engineers Develop Method to Quantify Overlooked Battery Component's Performance. [Link]

  • Marangon, V., et al. (2021). Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries. Energy & Fuels, 35(11), 9495-9505. [Link]

  • Gering, K. L., & Harrup, M. K. (2017). Terminally Fluorinated Glycol Ether Electrolyte for Lithium Metal Batteries. OSTI.GOV. [Link]

  • Hassoun, J., et al. (2020). Towards a High‐Performance Lithium‐Metal Battery with Glyme Solution and an Olivine Cathode. ChemElectroChem, 7(10), 2209-2217. [Link]

  • Osman, Z., & S., S. (2017). Potential complexes of NaCF3SO3-tetraethylene dimethyl glycol ether (tetraglyme)-based electrolytes for sodium rechargeable battery application. Ionics, 23(11), 3025-3035. [Link]

  • Garcia-Araez, N., et al. (2016). Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy. Physical Chemistry Chemical Physics, 18(4), 2961-2969. [Link]

  • Shevelev, S. A., et al. (2021). Electrical Conductivity, Viscosity and Thermal Properties of TEGDME-Based Composite Electrolytes for Lithium-Air Batteries. Batteries, 7(4), 73. [Link]

  • Di Lecce, D., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. arXiv. [Link]

  • Kumar, P., et al. (2023). Studying the performance, safety and efficiency of dimethoxy ethane-based electrolytes for sodium-ion battery technology. Journal of Energy Storage, 72, 108603. [Link]

  • Nojabaee, M., et al. (2019). Glyme-based liquid–solid electrolytes for lithium metal batteries. Journal of Materials Chemistry A, 7(22), 13619-13626. [Link]

  • Merrow Scientific. (2022, July 18). The effects of Viscosity on battery performance. [Link]

  • Ryabova, A. S., et al. (2021). Effect of Various Lithium Salts in TEGDME Based Electrolyte for Li/Pyrite Battery. Journal of The Electrochemical Society, 168(11), 110515. [Link]

  • Kumar, P., et al. (2024). Optimizing the Performance, Safety, and Efficiency: Dimethoxy Ethane-Based Electrolytes Revolutionize Sodium-Ion Battery Technology. ResearchGate. [Link]

  • Vatamanu, J., et al. (2017). Polarizable Molecular Dynamics and Experiments of 1,2-Dimethoxyethane Electrolytes with Lithium and Sodium Salts: Structure and Transport Properties. The Journal of Physical Chemistry B, 121(2), 313-325. [Link]

  • Yersak, T. A., et al. (2014). Discharge Behavior within Lithium–Sulfur Batteries Using Li–Glyme Solvate Ionic Liquids. Journal of The Electrochemical Society, 161(8), A1149-A1154. [Link]

  • RheoSense, Inc. (n.d.). Application Note: Viscosities of electrolyte solutions for rechargeable batteries. [Link]

  • Zhang, S. S. (2013). Discharge behavior of lithium/sulfur cell with TEGDME based electrolyte at low temperature. Journal of Power Sources, 238, 429-433. [Link]

  • Geronov, Y., et al. (1998). Unfluence of 1,2-Dimethoxyethane in the Composition of Organic Electrolyte on Characteristics of Lithium Cells with MnO2 and (CF)n Cathodes in Prolonged Storing. Journal of the Electrochemical Society, 145(6), 1863-1868. [Link]

  • Wang, H., et al. (2022). Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method. Journal of The Electrochemical Society, 169(9), 090529. [Link]

  • Geronov, Y., et al. (1999). The Effect of 1,2-Dimethoxyethane on the Storage and Performance of Lithium Cells with MnO2 and (CF)n Cathodes. Journal of Power Sources, 81-82, 539-543. [Link]

Sources

A Comparative Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (MEM Ether) and Other Acetal Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal of protecting groups for hydroxyl functionalities, acetals stand out for their robustness under a variety of non-acidic conditions. This guide provides an in-depth technical comparison of the 2-Methoxyethoxymethyl (MEM) ether, derived from 1,1-dimethoxy-2-(2-methoxyethoxy)ethane, with other commonly employed acetal protecting groups such as Methoxymethyl (MOM) and Tetrahydropyranyl (THP) ethers. We will delve into their relative stability, ease of introduction and cleavage, and orthogonality, supported by experimental data to inform the judicious selection of a protecting group strategy for complex molecule synthesis.

Introduction to Acetal Protecting Groups: A Pillar of Modern Synthesis

The protection of alcohols is a frequent necessity in the synthesis of pharmaceuticals and other complex organic molecules.[1] Acetal protecting groups are favored for their stability in neutral to strongly basic environments, rendering them inert to many common reagents such as organometallics, hydrides, and oxidizing agents.[2][3] The formation of an acetal temporarily masks the reactive hydroxyl group, allowing for chemical transformations on other parts of the molecule without unintended side reactions.[4] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[5]

The general stability of acetals stems from their ether-like nature.[3] However, their susceptibility to acidic hydrolysis provides a convenient means for their removal, regenerating the original hydroxyl group.[4] The choice of a specific acetal protecting group depends on the overall synthetic strategy, particularly the need for selective deprotection in the presence of other acid-labile groups.

The MEM Ether: Properties and Advantages

The 2-Methoxyethoxymethyl (MEM) group, introduced by Corey and co-workers, is an acetal-type protecting group that offers distinct advantages in organic synthesis.[6] It is known for its ease of introduction and stability towards a wide range of reagents, including strong bases, organometallics, and reducing and oxidizing agents.[6]

A key feature of the MEM group is its unique cleavage profile. While it can be removed under protic acidic conditions, it is notably more labile towards Lewis acids due to the presence of the additional ether oxygen, which allows for bidentate coordination with a metal center.[6] This property enables the selective cleavage of MEM ethers under conditions that may leave other acetal groups, such as MOM, intact, providing a valuable tool for orthogonal protection strategies.[7][8]

Comparative Performance Analysis: MEM vs. MOM vs. THP

The selection of an appropriate acetal protecting group is a critical decision in synthetic planning. Here, we compare the performance of MEM with two other widely used acetal protecting groups: MOM and THP.

Stability Profile
Protecting GroupStability to Strong Bases (e.g., n-BuLi, LDA)Stability to Organometallics (e.g., Grignard Reagents)Stability to Reducing Agents (e.g., LiAlH4)Stability to Oxidizing Agents (e.g., PCC, Swern)Relative Stability to Acidic Hydrolysis
MEM Stable[6]Stable[6]Stable[6]Stable[6]More stable than THP[6]
MOM StableStableStableStableGenerally more stable than THP
THP StableStableStableStableLeast stable[6]
Introduction (Protection)

The introduction of MEM, MOM, and THP ethers generally proceeds in high yield under standard conditions.

Typical Conditions for MEM Protection: MEM-Cl, N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature.[3]

Typical Conditions for MOM Protection: MOM-Cl, DIPEA in DCM at room temperature.

Typical Conditions for THP Protection: 3,4-Dihydropyran (DHP), catalytic p-toluenesulfonic acid (p-TsOH) in DCM at room temperature.

Cleavage (Deprotection): A Key Differentiator

The conditions required for the cleavage of these acetal protecting groups highlight their distinct characteristics and utility in selective synthesis.

MEM Ether Deprotection: MEM ethers can be cleaved under a variety of conditions, offering significant flexibility. A particularly mild and selective method involves the use of cerium(III) chloride heptahydrate in refluxing acetonitrile.[9][10][11] This method is notable for its neutrality and compatibility with a wide array of other protecting groups.[9][10][11] Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane are also highly effective.[12]

MOM Ether Deprotection: MOM ethers are typically cleaved under acidic conditions, often requiring stronger acids or longer reaction times compared to THP ethers.

THP Ether Deprotection: THP ethers are known for their high acid lability and are readily cleaved under mild acidic conditions, such as acetic acid in a mixture of tetrahydrofuran and water.[13]

The following table summarizes a selection of experimental data for the deprotection of MEM ethers from various substrates, showcasing the efficiency of the CeCl₃·7H₂O method.

Substrate (MEM-protected Alcohol)Time (h)Yield (%)
1-Phenylethanol1.595
4-Phenyl-2-butanol2.092
Cholesterol2.590
(-)-Menthol2.094
1-Adamantanol3.088
Geraniol1.596
4-Nitrobenzyl alcohol1.098
4-Chlorobenzyl alcohol1.095
4-Methoxybenzyl alcohol1.092
Phenol2.590

Data sourced from Sabitha, G., et al. (2001). Organic Letters, 3(8), 1149–1151.[9][10][11]

This data demonstrates the high efficiency and broad substrate scope of the cerium(III) chloride-mediated deprotection of MEM ethers. The mild and neutral conditions make this a valuable method for late-stage deprotection in the synthesis of complex molecules.

Orthogonal Protection Strategies

The differential reactivity of acetal protecting groups to various cleavage conditions allows for their use in orthogonal protection strategies.[7][8] This is particularly valuable in the synthesis of polyhydroxylated compounds where selective manipulation of different hydroxyl groups is required.

For instance, a MEM ether can be selectively cleaved in the presence of a MOM ether using specific Lewis acids.[6] Conversely, the greater acid lability of a THP ether allows for its removal while a MEM ether remains intact.[6] This orthogonality is a powerful tool for synthetic chemists, enabling complex and convergent synthetic routes.

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol with MEM-Cl

Diagram of the Protection Workflow:

Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Alcohol in DCM DIPEA Add DIPEA Alcohol->DIPEA MEMCl Add MEM-Cl DIPEA->MEMCl Stir Stir at RT MEMCl->Stir Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product MEM-Protected Alcohol Chromatography->Product

Caption: General workflow for the MEM protection of an alcohol.

Methodology:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired MEM-protected alcohol.

General Procedure for the Deprotection of a MEM Ether using Cerium(III) Chloride

Diagram of the Deprotection Workflow:

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification MEM_Ether MEM-Protected Alcohol in Acetonitrile CeCl3 Add CeCl₃·7H₂O MEM_Ether->CeCl3 Reflux Reflux CeCl3->Reflux Cool Cool to RT Reflux->Cool Concentrate Concentrate Cool->Concentrate Add_H2O Add H₂O Concentrate->Add_H2O Extract Extract with EtOAc Add_H2O->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Chromatography Column Chromatography Dry->Chromatography Product Deprotected Alcohol Chromatography->Product

Caption: General workflow for the deprotection of a MEM ether using CeCl₃·7H₂O.

Methodology:

  • To a solution of the MEM-protected alcohol (1.0 eq) in acetonitrile (0.1 M), add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[9][10][11]

Conclusion

The 2-Methoxyethoxymethyl (MEM) protecting group is a versatile and valuable tool in the arsenal of the synthetic organic chemist. Its robust nature towards a wide range of reaction conditions, coupled with its unique susceptibility to cleavage by Lewis acids, provides a level of selectivity that is often crucial in the synthesis of complex molecules. When compared to other common acetal protecting groups such as MOM and THP, the MEM group offers a favorable balance of stability and selective deprotection, making it a superior choice in many synthetic scenarios. The mild and highly efficient deprotection protocol using cerium(III) chloride further enhances its utility, particularly in the later stages of a synthesis where delicate functionalities must be preserved. The judicious application of the principles and experimental data outlined in this guide will enable researchers to design and execute more efficient and successful synthetic strategies.

References

  • Sabitha, G., Babu, R. S., Rajkumar, M., Srividya, R., & Yadav, J. S. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149–1151. [Link]

  • [This citation is not available in the provided search results]
  • Organic Chemistry Portal. (n.d.). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Retrieved from [Link]

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]

  • Sabitha, G., Satheesh Babu, R., Rajkumar, M., Srividya, R., & Yadav, J. S. (2001). A highly efficient, mild, and selective cleavage of β-methoxyethoxymethyl (MEM) ethers by cerium(III) chloride in acetonitrile. Publications of the IAS Fellows. [Link]

  • [This citation is not available in the provided search results]
  • [This citation is not available in the provided search results]
  • [This citation is not available in the provided search results]
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • [This citation is not available in the provided search results]
  • [This citation is not available in the provided search results]
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • [This citation is not available in the provided search results]
  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • [This citation is not available in the provided search results]
  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]

  • [This citation is not available in the provided search results]
  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Validation of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purity validation of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a polyether with applications in pharmaceutical formulations and synthesis. As an essential component in drug development, its purity is paramount to ensure the safety, efficacy, and stability of the final pharmaceutical product. This document offers a comparative analysis of various analytical methodologies, underpinned by scientific rationale and practical insights for researchers, scientists, and drug development professionals.

The purity of any pharmaceutical ingredient is not merely a quantitative value but a detailed profile of its constituents. For this compound, potential impurities can arise from its synthesis, degradation, or storage. A robust purity validation strategy must, therefore, be multi-faceted, employing a suite of orthogonal analytical techniques to detect, identify, and quantify these impurities.

Understanding the Impurity Profile

A thorough understanding of the potential impurities is the foundation of a robust validation strategy. For this compound, impurities can be broadly categorized as:

  • Process-Related Impurities: These include residual starting materials, by-products from incomplete reactions, and reagents or catalysts used in the synthesis. Given that it is a glyme, common process-related impurities could include other polyethylene glycol dimethyl ethers of varying chain lengths.

  • Degradation Products: Ethers are known to form explosive peroxides upon exposure to air and light. Therefore, peroxide content is a critical parameter to monitor throughout the shelf life of the material. Hydrolysis of the acetal group is another potential degradation pathway.

  • Residual Solvents: Organic volatile impurities from the manufacturing process must be strictly controlled as they offer no therapeutic benefit and can be toxic.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and its potential impurities. For a comprehensive purity assessment of this compound, a combination of chromatographic and spectroscopic methods is indispensable.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas chromatography is the cornerstone for the analysis of volatile organic compounds and is the recommended technique by major pharmacopoeias for residual solvent testing.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. A flame ionization detector (FID) is commonly employed for its high sensitivity to hydrocarbons.

Alternative Technique: Headspace GC-MS: For unambiguous identification of unknown volatile impurities, coupling GC with a mass spectrometer (MS) is the gold standard. The mass spectrum provides a molecular fingerprint, allowing for structural elucidation.

Experimental Protocol: Headspace GC-FID for Residual Solvents

This protocol is based on the principles outlined in USP <467> for residual solvent analysis.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO), which is a good solvent for a wide range of organic compounds.

    • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Standard Preparation:

    • Prepare a stock solution of potential residual solvents at a concentration of 1000 µg/mL in DMSO.

    • Prepare a working standard by diluting the stock solution to a concentration that reflects the permitted daily exposure (PDE) limits for each solvent as defined by ICH Q3C guidelines.

  • GC-FID Conditions:

    • Column: DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

    • Oven Temperature Program: 40°C (hold for 5 min), ramp to 80°C at 2°C/min, then ramp to 225°C at 30°C/min (hold for 10 min).

    • Injector Temperature: 140°C.

    • Detector Temperature (FID): 250°C.

    • Carrier Gas: Nitrogen or Helium at a flow rate of 1.2 mL/min.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 min.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

Causality Behind Experimental Choices:

  • Headspace Sampling: This technique is preferred for residual solvent analysis as it introduces only the volatile components into the GC system, preventing contamination of the column with the non-volatile sample matrix.

  • DMSO as a Diluent: Its high boiling point and excellent solvating power ensure that the more volatile residual solvents are efficiently partitioned into the headspace.

  • DB-624 Column: This column has a selectivity that is well-suited for the separation of a wide range of common residual solvents.

Data Interpretation: The retention times of the peaks in the sample chromatogram are compared to those of the standards for identification. Quantification is performed by comparing the peak areas.

Logical Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Diluent Add DMSO Sample->Diluent Standard Prepare Standard Solution Seal Seal in Headspace Vial Standard->Seal Diluent->Seal HS_Equilibrate Headspace Equilibration Seal->HS_Equilibrate Injection Vapor Phase Injection HS_Equilibrate->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Identification by Retention Time Integration->Identification Quantification Quantification by Area Integration->Quantification Purity_Validation_Logic cluster_initial Initial Assessment cluster_chromatography Chromatographic Purity cluster_specific Specific Impurity Tests cluster_identification Impurity Identification FTIR FTIR (Identity) GC_FID Headspace GC-FID (Residual Solvents) FTIR->GC_FID KF Karl Fischer (Water) FTIR->KF Peroxide Peroxide Value FTIR->Peroxide Acid_Value Acid Value FTIR->Acid_Value ROI Residue on Ignition FTIR->ROI NMR NMR (Structure Confirmation) HPLC_RID HPLC-RID (Non-Volatile Impurities) NMR->HPLC_RID GC_MS GC-MS GC_FID->GC_MS If unknown peaks HPLC_MS HPLC-MS HPLC_RID->HPLC_MS If unknown peaks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic properties of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane and structurally related ether compounds. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth look at the characterization of these compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting experimental data for analogous compounds, we provide a predictive framework for understanding the spectroscopic signature of this compound.

Introduction: The Structural Significance of Glycol Ethers and Acetals

This compound belongs to a class of organic compounds that incorporate both ether and acetal functional groups. These moieties are prevalent in a wide range of applications, from their use as solvents in organic synthesis to their role as protecting groups in the synthesis of complex molecules.[1][2] The precise characterization of these compounds is paramount for quality control, reaction monitoring, and ensuring the integrity of final products. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity of these materials.

This guide will focus on the comparative analysis of the following compounds:

  • Target Compound: this compound

  • Related Compound 1: 1,2-Dimethoxyethane (DME or Monoglyme)

  • Related Compound 2: 1,1-Dimethoxyethane (Acetaldehyde dimethyl acetal)

  • Related Compound 3: Diethylene glycol dimethyl ether (Diglyme)

Due to the limited availability of published experimental spectra for this compound, this guide will leverage the empirical data from its structural analogs to predict its spectroscopic characteristics.

Molecular Structures and Functional Groups

The structural similarities and differences between the target compound and its relatives are key to understanding their spectroscopic behavior.

DOT Script for Molecular Structures

Molecular_Structures node1 This compound node1_struct node2 1,2-Dimethoxyethane (DME) node2_struct node3 1,1-Dimethoxyethane node3_struct node4 Diethylene glycol dimethyl ether (Diglyme) node4_struct

Caption: Molecular structures of the target and related compounds.

This compound combines the acetal functionality of 1,1-dimethoxyethane with the ethylene glycol ether backbone present in both 1,2-dimethoxyethane and diethylene glycol dimethyl ether. This unique combination will be reflected in its spectroscopic data.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for the related compounds. This data forms the basis for our predictive analysis of this compound.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy is a primary tool for determining the connectivity of protons in a molecule. The chemical shift (δ) is highly sensitive to the local electronic environment.

CompoundFunctional GroupChemical Shift (ppm)MultiplicityIntegration
1,2-Dimethoxyethane -O-CH~3.3s6H
-O-CH ₂-CH ₂-O-~3.5s4H
1,1-Dimethoxyethane -CH~1.2d3H
-O-CH~3.3s6H
CH (OCH₃)₂~4.5q1H
Diethylene glycol dimethyl ether -O-CH~3.3s6H
-O-CH ₂-CH ₂-O-~3.5-3.6m8H

Data compiled from various sources, including SpectraBase and ChemicalBook.[3][4]

¹³C NMR Spectroscopy Data

¹³C NMR provides information about the carbon skeleton of a molecule.

CompoundFunctional GroupChemical Shift (ppm)
1,2-Dimethoxyethane -O-C H₃~59
-O-C H₂-C H₂-O-~72
1,1-Dimethoxyethane -C H₃~20
-O-C H₃~53
C H(OCH₃)₂~100
Diethylene glycol dimethyl ether -O-C H₃~59
-O-C H₂-C H₂-O-~70-72

Data compiled from various sources, including ChemicalBook.[5]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

CompoundFunctional GroupWavenumber (cm⁻¹)Intensity
1,2-Dimethoxyethane C-H stretch (sp³)2850-3000Strong
C-O stretch (ether)1080-1150Strong
1,1-Dimethoxyethane C-H stretch (sp³)2850-3000Strong
C-O stretch (acetal)1050-1150Strong
Diethylene glycol dimethyl ether C-H stretch (sp³)2850-3000Strong
C-O stretch (ether)1080-1150Strong

Data compiled from various sources, including NIST WebBook and SpectraBase.[6][7][8][9]

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
1,2-Dimethoxyethane 9045, 58
1,1-Dimethoxyethane 90 (often weak)75, 59, 45
Diethylene glycol dimethyl ether 13445, 58, 89

Data compiled from various sources, including NIST WebBook and ChemicalBook.[10][11][12]

Predicted Spectroscopic Data for this compound

Based on the experimental data of the related compounds, we can predict the spectroscopic features of this compound (Molecular Formula: C₇H₁₆O₄, Molecular Weight: 164.20 g/mol ).[13][14]

Predicted ¹H NMR Spectrum
  • -O-C H₃ (methoxy on the ethylene glycol unit): A singlet at approximately 3.3 ppm (similar to DME and diglyme), integrating to 3H .

  • -O-C H₂-C H₂-O-: A multiplet or two distinct triplets around 3.5-3.7 ppm (similar to diglyme), integrating to 4H .

  • -O-C H₂-CH(OCH₃)₂: A doublet around 3.6-3.8 ppm , integrating to 2H .

  • -O-C H₃ (acetal methoxy groups): A singlet around 3.3-3.4 ppm (similar to 1,1-dimethoxyethane), integrating to 6H .

  • C H(OCH₃)₂: A triplet around 4.5-4.7 ppm (similar to 1,1-dimethoxyethane, but coupled to the adjacent CH₂ group), integrating to 1H .

Predicted ¹³C NMR Spectrum
  • -O-C H₃ (methoxy on the ethylene glycol unit): A peak around 59 ppm .

  • -O-C H₂-C H₂-O-: Peaks in the range of 70-73 ppm .

  • -O-C H₂-CH(OCH₃)₂: A peak around 70-72 ppm .

  • -O-C H₃ (acetal methoxy groups): A peak around 53-55 ppm .

  • -C H(OCH₃)₂: A peak around 100-103 ppm .

Predicted IR Spectrum
  • C-H stretch (sp³): Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-O stretch (ether and acetal): A strong, broad absorption band in the 1050-1150 cm⁻¹ region, characteristic of C-O stretching in both ether and acetal functionalities.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): A peak at m/z 164 , which may be of low intensity.

  • Key Fragment Ions:

    • m/z 133: Loss of a methoxy group (-OCH₃).

    • m/z 75: The [CH(OCH₃)₂]⁺ fragment, characteristic of the dimethyl acetal group.

    • m/z 59: The [CH₂OCH₃]⁺ fragment from cleavage of the ethylene glycol ether chain.

    • m/z 45: The [CH₂OCH₃]⁺ fragment is a common fragment for methoxy-containing compounds.

DOT Script for Predicted Mass Spec Fragmentation

Fragmentation_Pathway M [C7H16O4]+• m/z 164 frag1 [C6H13O3]+ m/z 133 M->frag1 - •OCH3 frag2 [C3H7O2]+ m/z 75 M->frag2 - •CH2OCH2CH2OCH3 frag3 [C2H5O]+ m/z 45 M->frag3 rearrangement

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds discussed in this guide.

NMR Spectroscopy

DOT Script for NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to an NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Tune and shim the instrument to optimize the magnetic field homogeneity. acq1->acq2 acq3 Acquire 1H and 13C spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transform to the raw data (FID). acq3->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the peaks in the 1H spectrum. proc3->proc4

Sources

A Comparative Guide to the Efficacy and Economics of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide

In the intricate world of chemical synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, scalability, and overall process economics. This guide provides a comprehensive cost-benefit analysis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8), a higher-order glyme, benchmarked against its common alternatives: diglyme, triglyme, and tetraglyme. We will delve into their performance in key synthetic applications, supported by experimental data, to offer a holistic perspective for informed solvent selection in research and development.

Introduction to this compound and the Glyme Family

Glycol diethers, commonly known as glymes, are a class of aprotic polar solvents characterized by their ether linkages. Their ability to chelate cations, thereby enhancing the reactivity of anions, makes them invaluable in a variety of organic and organometallic reactions.[1] this compound, a structurally distinct glyme, offers a unique combination of properties that warrant a closer examination of its utility in modern synthesis.

Molecular Structure:

  • This compound: CH₃OCH₂CH₂OCH₂CH(OCH₃)₂

  • Diglyme (Bis(2-methoxyethyl) ether): CH₃OCH₂CH₂OCH₂CH₂OCH₃

  • Triglyme (Triethylene glycol dimethyl ether): CH₃O(CH₂CH₂O)₃CH₃

  • Tetraglyme (Tetraethylene glycol dimethyl ether): CH₃O(CH₂CH₂O)₄CH₃

The presence of the acetal functional group in this compound sets it apart from the linear polyether structure of other common glymes, potentially influencing its solvation properties and reactivity.

Physicochemical Properties: A Comparative Overview

The selection of a solvent is often guided by its physical properties, which dictate the feasible reaction conditions. The following table summarizes the key physicochemical properties of this compound and its alternatives.

PropertyThis compoundDiglymeTriglymeTetraglyme
CAS Number 94158-44-8[2]111-96-6[3]112-49-2143-24-8[4]
Molecular Formula C₇H₁₆O₄[2]C₆H₁₄O₃[3]C₈H₁₈O₄C₁₀H₂₂O₅
Molecular Weight ( g/mol ) 164.20[5]134.17[3]178.23222.28
Boiling Point (°C) 79-80 (at 9.9 mmHg)[6]162[3]216275
Density (g/mL at 20°C) ~1.000[6]~0.944[3]~0.986~1.009
Flash Point (°C) 80[7]57111141

Performance in Key Synthetic Applications: A Data-Driven Comparison

The true measure of a solvent's utility lies in its performance in chemical transformations. While direct comparative studies for this compound are limited, we can extrapolate its potential and compare it with established glymes in critical reaction classes.

Grignard Reactions

Grignard reactions are fundamental for carbon-carbon bond formation, and the choice of an ethereal solvent is crucial for the stabilization of the Grignard reagent.[8] Higher boiling glymes like diglyme are often employed for less reactive substrates that require elevated temperatures.[3]

Hypothetical Performance Comparison in a Grignard Reaction:

Experimental Protocol: Synthesis of 1-Phenyl-1-propanol via Grignard Reaction

This protocol outlines a general procedure for the Grignard reaction between bromobenzene and propionaldehyde, where the performance of different glymes could be evaluated.

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Bromobenzene

  • Propionaldehyde

  • Anhydrous solvent (this compound, Diglyme, Triglyme, or Tetraglyme)

  • Anhydrous Diethyl Ether (for initiation, if necessary)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine.

  • Add a small amount of the anhydrous solvent to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene in the anhydrous solvent.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (disappearance of the iodine color), gentle heating or the addition of a small amount of anhydrous diethyl ether may be required.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of propionaldehyde in the anhydrous solvent dropwise to the Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 1-phenyl-1-propanol.

Expected Outcomes and Causality:

  • Reaction Rate: Due to its high boiling point, this compound, similar to other high-boiling glymes, would be advantageous for reactions with less reactive aryl halides. The increased temperature can enhance the rate of Grignard reagent formation and subsequent nucleophilic addition.[3]

  • Yield: The chelating ability of the ether oxygens in all glymes stabilizes the Grignard reagent, which is crucial for achieving high yields.[1] The unique acetal structure of this compound might offer different solvation characteristics, potentially influencing the equilibrium of the Schlenk equilibrium and thus the reactivity and yield.

  • Work-up: A significant drawback of high-boiling solvents like triglyme and tetraglyme is their difficult removal during product isolation. The relatively lower boiling point of this compound under vacuum could offer an advantage in this regard, simplifying purification.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals. The choice of solvent can significantly affect the efficiency of the catalytic cycle.[9][10]

Illustrative Comparison of Glymes in a Suzuki Coupling Reaction:

While a direct comparison involving this compound is not available, the following table, based on general knowledge and literature on Suzuki reactions, illustrates the potential impact of solvent choice.

SolventTypical Reaction Temperature (°C)Potential AdvantagesPotential Disadvantages
This compound Moderate to HighGood solvation of organoboronates; potentially easier removal than higher glymes.Limited specific data available.
Diglyme 80-120Good balance of boiling point and solvating properties.Can be challenging to remove completely.
Triglyme 100-150Effective for challenging couplings requiring high temperatures.Difficult to remove; potential for side reactions at high temperatures.
Tetraglyme 120-180Excellent for very unreactive substrates.Very difficult to remove; high energy input required.

The ability of glymes to dissolve both organic substrates and inorganic bases makes them suitable for Suzuki reactions. The optimal choice often depends on the reactivity of the coupling partners.

Cost-Benefit Analysis

A comprehensive evaluation must weigh the performance benefits against the economic and safety costs.

Cost Comparison

The price of chemical reagents can fluctuate based on purity, quantity, and supplier. The following table provides an estimated cost comparison based on currently available data for research-grade quantities. Bulk industrial pricing may differ significantly.

SolventSupplier ExampleQuantityPrice (USD)Price per Gram (USD)
This compound ChemUniverse[2]10 g$41.00$4.10
Diglyme IndiaMART[11]1 kg~$1.09~$0.001
Triglyme Sigma-Aldrich250 g$85.90~$0.34
Tetraglyme TCI Chemicals500 mL$49.00~$0.09 (assuming density of 1.009 g/mL)

Note: The price for diglyme from IndiaMART appears to be for industrial grade and in bulk, hence the significant price difference. Research-grade diglyme from other suppliers is likely to be more expensive. It is crucial to obtain quotes for the required grade and quantity for an accurate cost assessment.

Safety and Environmental Considerations

The safety profile of solvents is a paramount concern in both laboratory and industrial settings.

Hazard Summary:

SolventKey Hazards
This compound Skin and eye irritant.[7]
Diglyme May damage fertility or the unborn child.[12]
Triglyme Suspected of damaging fertility or the unborn child.
Tetraglyme May damage fertility or the unborn child.[1]

Lower molecular weight glymes, in particular, have been associated with reproductive and developmental toxicity.[13] While this compound is classified as a skin and eye irritant, it does not currently carry the same severe reproductive toxicity warnings as diglyme. However, thorough toxicological data for this specific compound is less extensive. It is imperative to handle all glymes with appropriate personal protective equipment (PPE) in well-ventilated areas.

From an environmental perspective, the high boiling points of triglyme and tetraglyme reduce their volatility, but their persistence and potential for bioaccumulation should be considered. Solvent recovery and recycling are crucial for mitigating the environmental impact and reducing costs.[14]

Decision-Making Workflow for Solvent Selection

The following diagram, generated using Graphviz, provides a logical workflow for selecting the appropriate glyme for a given synthetic transformation.

SolventSelection start Define Reaction Requirements substrate_reactivity Substrate Reactivity? start->substrate_reactivity temp_req High Temperature Required? substrate_reactivity->temp_req Assess workup_considerations Ease of Work-up a Priority? temp_req->workup_considerations Determine solvent_choice_1 Consider Diglyme or This compound temp_req->solvent_choice_1 No solvent_choice_2 Consider Triglyme or Tetraglyme temp_req->solvent_choice_2 Yes cost_safety Cost and Safety Constraints? workup_considerations->cost_safety Consider solvent_choice_3 Evaluate this compound (potential for easier removal) workup_considerations->solvent_choice_3 Yes solvent_choice_4 Evaluate all options based on specific cost and EHS data cost_safety->solvent_choice_4 Analyze low_reactivity Low high_reactivity High yes_temp Yes no_temp No yes_workup Yes no_workup No strict_cs Strict flexible_cs Flexible final_choice Final Solvent Selection solvent_choice_1->final_choice solvent_choice_2->final_choice solvent_choice_3->final_choice solvent_choice_4->final_choice

A decision-making workflow for glyme solvent selection.

Conclusion and Future Outlook

This compound presents itself as a potentially valuable, albeit less studied, member of the glyme family. Its key theoretical advantage lies in its higher boiling point compared to common ethereal solvents like THF and diethyl ether, coupled with a potentially easier removal under vacuum compared to higher-boiling glymes like triglyme and tetraglyme. Its current classification as a skin and eye irritant, without the severe reproductive toxicity warnings of diglyme, may also be a significant benefit, pending more comprehensive toxicological studies.

However, the current lack of direct comparative performance data is a major hurdle to its widespread adoption. The higher cost for research-grade quantities also needs to be considered. For industrial applications, a thorough cost analysis based on bulk pricing and the potential for solvent recovery would be essential.

As the demand for safer and more efficient synthetic processes grows, a more in-depth experimental investigation into the performance of this compound is warranted. Such studies would provide the necessary data for a definitive cost-benefit analysis and could establish this solvent as a valuable tool in the synthetic chemist's arsenal.

References

  • Meru Chem Private Limited. (n.d.). Diglyme ( 2- METHOXY ETHYL ETER), Grade: China. IndiaMART. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P80124]. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 1,1-DIMETHOXYETHANE. Retrieved from [Link]

  • TradeIndia. (n.d.). Diglyme for Industrial Applications Affordable Price. Retrieved from [Link]

  • Jigs Chemical Limited. (n.d.). This compound. Retrieved from [Link]

  • Silver Fern Chemical Inc. (n.d.). Tetraglyme Supplier | 143-24-8. Retrieved from [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy this compound. Retrieved from [Link]

  • Jigs Chemical Limited. (n.d.). This compound at Best Price in Ahmedabad, Gujarat. Tradeindia. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Cost of Solvents: How Choices Impact the Economics of Drug Manufacturing. Retrieved from [Link]

  • Zhao, H. (2014). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 4(22), 11251-11287.
  • Glycol Ethers Online. (n.d.). A Responsible Industry. Retrieved from [Link]

  • Cipolletta, G., et al. (2021). A Comparative Inherent Safety Assessment of Innovative CO2- based Production Processes of Dimethyl Ether and Methanol. Chemical Engineering Transactions, 86, 937-942.
  • Sigman, M. S., & Harper, K. C. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron, 67(35), 6496-6502.
  • Haz-Map. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

  • Capron, M., et al. (2015). One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology, 5(1), 109-122.
  • Wang, Y., et al. (2020). Comparison of polymerization kinetics of D3Et promoted by different promoters. Polymer, 199, 122557.
  • Glycol Ethers Online. (n.d.). Glycol Ethers Research and in-depth Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Bedford, R. B., et al. (2011). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Organometallics, 30(21), 5733-5736.
  • Poet, T. S., et al. (2016). Deriving Biomonitoring Equivalents for selected E- and P-series glycol ethers for public health risk assessment. International Journal of Hygiene and Environmental Health, 219(1), 88-100.
  • The Hive. (n.d.). Solvents and Stabilization in Grignard Reactions. Retrieved from [Link]

  • Whittaker, M. R., et al. (2017). Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions. Polymer Chemistry, 8(3), 549-561.
  • Kleszcz, W., et al. (2021).
  • Brown, D. G., & Boström, J. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 946-991.
  • Scranton, A. B., & Peppas, N. A. (1993). Polymerization reaction dynamics of ethylene glycol methacrylates and dimethacrylates by calorimetry. Polymer, 34(1), 2-8.
  • MacKinnon, S. M. (2008). A Survey of the Reactivity of Diphenylmagnesium in Polymeric Solvents. Saint Mary's University.
  • Lee, S. H., & Lee, J. Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8969.
  • Lipomi, D. (2017, April 13). Ep5 Kinetics of step-growth polymerization, Flory distribution. YouTube. Retrieved from [Link]

  • Friščić, T., et al. (2020). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
  • Grynkiewicz, G., et al. (2023). Diastereoselective Synthesis of (–)
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kim, D. W., et al. (2004). Electrochemical properties of all solid Li/Ni3S2 cells using polymer electrolyte based on star-shaped siloxane acryl. Journal of Power Sources, 138(1-2), 239-245.
  • Danheiser, R. L., et al. (2015). Synthesis of 4,4-Dimethoxybut-1-yne. Organic Syntheses, 92, 13-25.
  • Intratec. (n.d.). Triethylene Glycol Price. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Triethylene Glycol Prices, Trends, Index, News, Monitor and Demand. Retrieved from [Link]

  • London Metal Exchange. (n.d.). LME Lithium Hydroxide CIF (Fastmarkets MB). Retrieved from [Link]

Sources

Navigating the Environmental Maze: A Comparative Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane and Its Alternatives in High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for high-performance solvents and reagents, the environmental and toxicological profile of a chemical is no longer a secondary consideration but a primary driver of selection. This guide offers a detailed environmental impact comparison of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8), a diether acetal, with its common functional alternatives, particularly propylene glycol ethers such as Propylene Glycol Monomethyl Ether (PGME) and Dipropylene Glycol Monomethyl Ether (DPGME). While specific environmental data for this compound is limited, this guide synthesizes available information on structurally related compounds and established testing methodologies to provide a scientifically grounded comparative analysis.

Chemical Identity and Application Landscape

This compound belongs to the class of acetals, which are known for their stability in neutral to strongly basic conditions[1]. Its structure also incorporates ether linkages, suggesting its utility as a polar aprotic solvent. While specific applications are not widely documented, its structural similarity to other glycol ether acetals suggests its potential use in formulations for cleaning, coatings, inks, and as a reaction medium in organic synthesis[2][3][4].

Alternatives considered in this guide are primarily from the family of propylene glycol ethers (P-series), which are often favored over their ethylene glycol ether (E-series) counterparts due to a more favorable toxicological profile[5].

  • Propylene Glycol Monomethyl Ether (PGME, 1-methoxy-2-propanol) is a versatile solvent used in a wide array of industrial and commercial applications, including paints, inks, and cleaners[6].

  • Dipropylene Glycol Monomethyl Ether (DPGME) , with its lower volatility, is also a common solvent in similar applications[7].

Comparative Environmental Impact Analysis

A robust comparison of the environmental impact of these chemicals hinges on several key parameters: biodegradability, aquatic toxicity, and life cycle assessment.

Biodegradability

Ready biodegradability is a critical indicator of a substance's potential for persistence in the environment. The standard for this assessment is often the OECD 301 series of tests[1][8][9][10][11].

This compound: No specific ready biodegradability data (e.g., OECD 301F) is publicly available for this compound. However, its structure as an acetal suggests that it may undergo hydrolysis under acidic conditions to form the corresponding alcohol and aldehyde, which may then be more readily biodegradable. The ether linkages, however, can be more resistant to degradation. The environmental fate of alkoxyethanes can be influenced by the length of the alkyl chains and the degree of branching[12].

Propylene Glycol Ethers (PGME and DPGME): In contrast, there is substantial evidence for the biodegradability of propylene glycol ethers.

  • PGME is considered to be readily biodegradable[6].

  • DPGME is also readily biodegradable under aerobic conditions[5][13]. Studies have shown that most propylene glycol ethers are considered readily biodegradable, with highly branched structures showing slightly slower, but still inherent, biodegradability[14]. The biodegradability of propylene glycols has been shown to be influenced by the number of oxy-propylene units.

Aquatic Toxicity

The potential for a chemical to harm aquatic life is a crucial aspect of its environmental risk profile. Acute aquatic toxicity is typically assessed using the OECD 203 fish, acute toxicity test, which determines the LC50 (the concentration lethal to 50% of the test organisms) over a 96-hour period[15][16][17][18].

This compound: Specific aquatic toxicity data for this compound is not readily available. The European Chemicals Agency (ECHA) registration dossier for this substance does not currently provide public data on its ecotoxicological effects[2].

Propylene Glycol Ethers (PGME and DPGME): Both PGME and DPGME exhibit low acute toxicity to aquatic organisms.

  • The toxicity of PGME is low for aquatic species[19][20].

  • For DPGME , acute toxicity testing in fish, invertebrates, and algae indicates a low order of toxicity, with effect concentrations exceeding 1000 mg/L[5].

Life Cycle Assessment (LCA)

A Life Cycle Assessment provides a holistic view of the environmental footprint of a chemical, from raw material extraction to disposal or recycling ("cradle-to-grave"). This includes energy consumption, resource depletion, and emissions to air, water, and soil[21].

This compound: A specific LCA for this compound is not available. However, the production of specialty solvents generally involves multi-step syntheses that can be energy-intensive and generate waste streams that require careful management. The production of acetals often requires acid catalysts and the removal of water, which can contribute to the overall environmental burden[1].

Propylene Glycol Ethers (PGME and DPGME): Life cycle inventory (LCI) data for some common solvents, including glycol ethers, is available through databases like Ecoinvent[16][17]. The production of propylene glycol ethers involves the reaction of propylene oxide with an alcohol. The environmental impact of this process is influenced by the efficiency of the reaction, the source of the raw materials (fossil fuels), and the energy inputs required for purification[22][23]. Efforts to develop more sustainable production routes for solvents are ongoing, with a focus on using renewable feedstocks and improving process efficiency.

Data Summary and Comparison

ParameterThis compoundPropylene Glycol Monomethyl Ether (PGME)Dipropylene Glycol Monomethyl Ether (DPGME)
CAS Number 94158-44-8107-98-234590-94-8
GHS Hazard Skin Irrit. 2, Eye Irrit. 2AFlammable liquid and vapour, May cause drowsiness or dizziness[18]Not classified as hazardous[8]
Biodegradability Data not available (presumed to be slower than P-series)Readily biodegradable[6]Readily biodegradable[5][13]
Aquatic Toxicity Data not availableLow toxicity to aquatic species[19][20]Low order of toxicity (LC50 > 1000 mg/L)[5]
Life Cycle Impact Data not available (likely moderate to high)Data available, moderate impactData available, moderate impact

Experimental Protocols for Environmental Assessment

To address the data gaps for this compound, standardized experimental protocols should be followed.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms over a 28-day period[9].

Methodology:

  • Preparation of Mineral Medium: A mineral medium containing essential salts is prepared and inoculated with a mixed population of microorganisms from a source like activated sludge.

  • Test Setup: The test substance is added to the inoculated mineral medium in a sealed vessel connected to a respirometer. Control vessels (inoculum only) and reference vessels (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.

  • Measurement: The consumption of oxygen is measured continuously or at frequent intervals.

  • Calculation: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% degradation within a 10-day window during the 28-day test[8][13].

Diagram: OECD 301F Experimental Workflow

OECD301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Inoculate with Microorganisms A->B C Add Test Substance to Medium B->C D Add to Respirometer Vessel C->D E Incubate for 28 days at constant temp D->E F Continuously Measure Oxygen Consumption E->F G Calculate % Biodegradation vs. ThOD F->G H Assess against 'Ready' Criteria G->H

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Acute Fish Toxicity - OECD 203

This test evaluates the acute lethal toxicity of a substance to fish over a 96-hour exposure period[15][16][17][18].

Methodology:

  • Test Organisms: A sensitive fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Test Concentrations: A range of concentrations of the test substance are prepared in water. A control group (no test substance) is also included.

  • Exposure: Fish are exposed to the different concentrations for 96 hours under controlled conditions (temperature, light, oxygen levels).

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Diagram: OECD 203 Experimental Workflow

OECD203_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis A Select & Acclimate Test Fish B Prepare Test Concentrations A->B C Expose Fish for 96h (Static or Semi-Static) B->C D Record Mortalities & Sublethal Effects C->D at 24, 48, 72, 96h E Calculate LC50 with Confidence Limits D->E

Caption: Workflow for OECD 203 Acute Fish Toxicity Test.

Conclusion and Recommendations

Based on the available data, propylene glycol ethers, particularly PGME and DPGME, present a more favorable environmental profile compared to what can be inferred for this compound. The known ready biodegradability and low aquatic toxicity of these P-series glycol ethers make them a more sustainable choice in applications where environmental release is a potential concern.

For researchers and drug development professionals considering the use of this compound, it is strongly recommended that the data gaps regarding its biodegradability and aquatic toxicity be filled through standardized testing. In the absence of such data, a precautionary approach would favor the selection of alternatives with well-documented, favorable environmental profiles. The adoption of greener solvents is not only a matter of regulatory compliance but also a commitment to responsible science and sustainable innovation.

References

  • Revision of the Fish Acute Toxicity Testing Guideline OECD 203. ibacon GmbH. [Link]

  • OECD 203: Fish, Acute Toxicity Test. Situ Biosciences. [Link]

  • OECD TG 203: Fish, Acute Toxicity test. BiotecnologieBT. [Link]

  • Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8. EPA. [Link]

  • DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers). OECD Existing Chemicals Database. [Link]

  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Eurofins. [Link]

  • Propylene Glycol Monomethyl Ether (PM) - Asia Pacific Petrochemical Co., Ltd. [Link]

  • Inert Reassessment -Propylene Glycol Monomethyl Ether (PGME), CAS. EPA. [Link]

  • Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) [MethylPROXITOL and MethylPROXITOL aceta. Shell Global. [Link]

  • Glycol Ethers - General Information. P2 InfoHouse. [Link]

  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. [Link]

  • Life Cycle Inventory Datasets. European Solvents Industry Group. [Link]

  • Biodegradability relationships among propylene glycol substances in the organization for Economic Cooperation and Development ready‐ and seawater biodegradability tests. Environmental Toxicology and Chemistry. [Link]

  • 14.3: Acetal Formation. Chemistry LibreTexts. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS. [Link]

  • Life Cycle Inventories of Petrochemical Solvents. ResearchGate. [Link]

  • PROPYLENE GLYCOL MONOMETHYL ETHER. Ataman Kimya. [Link]

  • Propylene Glycol Ethers. LyondellBasell. [Link]

  • Life Cycle Inventory of Waste Solvent Distillation: Statistical Analysis of Empirical Data. ACS Publications. [Link]

  • Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry. [Link]

  • Life-Cycle Inventory of Waste Solvent Distillation: Statistical Analysis of Empirical Data. ResearchGate. [Link]

  • Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. RSC Publishing. [Link]

  • Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. ResearchGate. [Link]

  • OECD 301 Ready Biodegradation Test. Aropha Resource Center. [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. PMC - NIH. [Link]

  • Substance Information. ECHA - European Union. [Link]

  • Test No. 301: Ready Biodegradability. OECD. [Link]

  • Test No. 301: Ready Biodegradability. OECD. [Link]

  • Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. PubMed. [Link]

  • A comprehensive environmental assessment of petrochemical solvent production. CORE. [Link]

  • Dimethoxymethane - Registration Dossier. ECHA. [Link]

  • Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review. Request PDF. [Link]

  • The environmental fate of chemicals describes the processes by which chemicals move an. P2 InfoHouse. [Link]

  • LIFECYCLE ASSESSMENT OF GREEN ANALYTICAL METHODS: A COMPREHENSIVE REVIEW. IJCRT.org. [Link]

  • Environmental Fate of Contaminants in the Aquatic Environment. MDPI. [Link]

  • A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. ResearchGate. [Link]

  • Exploring 1-Ethoxy-2-(2-methoxyethoxy)ethane: Properties and Applications. [Link]

  • 1-Ethoxy-2-(2-methoxyethoxy)ethane: Properties, Uses, and Applications. [Link]

  • Current Use Patterns in Canada, Toxicology Profiles of Alternatives, and the Feasibility of Performing an Exposure Assessment Study. . [Link]

  • This compound. PubChem. [Link]

  • This compound. gsrs. [Link]

Sources

A Senior Application Scientist's Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: A Comparative Analysis in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the choice of solvent is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an in-depth technical comparison of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane , a higher-order glyme, against a range of commonly employed solvents in two cornerstone reaction types: Grignard reactions and Suzuki-Miyaura cross-coupling reactions. By synthesizing available experimental data and fundamental mechanistic principles, this document serves as a practical resource for informed solvent selection in your synthetic endeavors.

Understanding this compound: A Profile

This compound, also known as (2-Methoxyethoxy)acetaldehyde dimethyl acetal, belongs to the family of glymes or glycol diethers. These are acyclic polyethers recognized for their excellent solvating properties, particularly for metal cations, which renders them highly effective in a variety of organometallic reactions.[1][2]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₇H₁₆O₄[3]
Molecular Weight 164.20 g/mol [3]
Boiling Point Not explicitly available, but expected to be higher than diglyme (162 °C) based on structure.
Density Not readily available.
Solubility Miscible with water and most organic solvents.[2]

The structure of this compound, with its multiple ether linkages, allows for efficient chelation of metal ions, a key characteristic that influences its performance in the reactions discussed below.

Performance in Grignard Reactions: A Comparative Outlook

Grignard reactions are fundamental for the formation of carbon-carbon bonds. The choice of an ethereal solvent is crucial for the formation and stabilization of the Grignard reagent (R-MgX).[4][5][6] The solvent's ability to solvate the magnesium center is paramount to the reagent's reactivity and can influence the equilibrium between the Schlenk dimer and the monomeric Grignard reagent.

Comparative Experimental Data for Grignard Reaction of Benzyl Chloride:

SolventProduct Yield (%)Wurtz Byproduct (%)Reference
Diethyl Ether (Et₂O)946[7]
2-Methyltetrahydrofuran (2-MeTHF)9010[7]
Tetrahydrofuran (THF)2773[7]
Cyclopentyl Methyl Ether (CPME)4555[7]
Diglyme (a related glyme)--

Data adapted from a study on the Grignard reaction of benzyl chloride.[7]

Analysis and Expected Performance of this compound:

Glymes, such as diglyme, are known to be effective solvents for Grignard reactions, often leading to increased reaction rates and higher yields due to their superior cation-solvating ability.[1] this compound, with its greater number of oxygen atoms compared to THF or diethyl ether, is expected to be a highly efficient solvator of the magnesium center in a Grignard reagent.

This strong solvation can be a double-edged sword. While it can enhance the reactivity of the Grignard reagent, it might also, in some cases, promote side reactions like the Wurtz coupling, as seen with the more polar THF in the case of the reactive benzyl Grignard. However, for less reactive alkyl or aryl halides, the enhanced solvating power of a higher-order glyme like this compound could be advantageous in promoting reagent formation and subsequent reaction.

G cluster_solvents Solvent Properties cluster_outcomes Potential Grignard Reaction Outcomes High_Chelation High Chelating Ability (e.g., this compound, Diglyme) Increased_Yield Increased Reaction Rate & Yield (for less reactive halides) High_Chelation->Increased_Yield Wurtz_Coupling Potential for Increased Wurtz Coupling (for reactive halides) High_Chelation->Wurtz_Coupling Moderate_Chelation Moderate Chelating Ability (e.g., THF, 2-MeTHF) Moderate_Chelation->Increased_Yield Low_Chelation Lower Chelating Ability (e.g., Diethyl Ether) Low_Chelation->Increased_Yield

Experimental Protocol: General Procedure for a Grignard Reaction

This protocol provides a general framework. Specific conditions should be optimized for each substrate.

  • Apparatus Setup: All glassware must be rigorously dried in an oven (120 °C) for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, place magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of the organic halide (1.0 equivalent) in anhydrous this compound via the dropping funnel. The reaction may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and bubbling at the magnesium surface.[8]

  • Grignard Formation: Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in the same solvent dropwise.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Mechanistic Perspective

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[9][10] The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[11][12]

Comparative Experimental Data for Suzuki-Miyaura Coupling:

SolventDielectric Constant (ε)Yield of 3a (%)Yield of 3b (%)Reference
Dioxane2.222n.d.[11]
Toluene2.476n.d.[11]
THF7.595n.d.[11]
Acetone21.0832[11]
DMF38.2945[11]
DMSO47.2161[11]

Data from a study on the chemoselective Suzuki-Miyaura coupling of a chloroaryl triflate. '3a' is the product from coupling at the chloride, and '3b' is from coupling at the triflate. n.d. = not detected.[11]

Analysis and Expected Performance of this compound:

The data above illustrates that solvent polarity can significantly influence the selectivity of Suzuki-Miyaura reactions.[11] Aprotic polar solvents like DMF and DMSO can favor coupling at the triflate group, while less polar ethereal solvents like THF and dioxane favor coupling at the chloride.

This compound, as a polar aprotic solvent, would be expected to perform well in Suzuki-Miyaura couplings. Its ability to solvate the palladium catalyst and the inorganic base is crucial for an efficient catalytic cycle. Based on the behavior of other ethereal solvents like THF and dioxane, it is likely to favor coupling at less reactive sites (like chlorides over triflates) in chemoselectivity studies. Its higher boiling point compared to THF and diethyl ether could be advantageous for reactions requiring elevated temperatures to drive the reaction to completion, especially with less reactive aryl chlorides.

G Start Reaction Mixture (Aryl Halide, Boronic Acid, Base, Pd Catalyst) Solvent Solvent Choice (e.g., 1,1-Dimethoxy-2- (2-methoxyethoxy)ethane) Start->Solvent OA Oxidative Addition (Solvent influences rate) Solvent->OA Transmetalation Transmetalation (Solvent & Base solubility are key) OA->Transmetalation RE Reductive Elimination (Product Formation) Transmetalation->RE RE->Start Catalyst Regeneration Product Coupled Product RE->Product

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and should be adapted for specific substrates and catalysts.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (argon or nitrogen) three times. Add anhydrous, degassed this compound (e.g., 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[13][14]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[3] It is important to handle this solvent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with other ethers, there is a potential for peroxide formation upon prolonged storage and exposure to air and light. It is advisable to test for peroxides before use, especially before distillation. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[15]

Conclusion

This compound presents itself as a high-boiling, polar aprotic solvent with strong cation-solvating capabilities, making it a theoretically attractive candidate for a range of organometallic reactions.

  • In Grignard reactions, its performance is anticipated to be beneficial for the formation of reagents from less reactive halides, though caution is advised with highly reactive substrates where side reactions may be promoted.

  • In Suzuki-Miyaura cross-coupling reactions, its properties suggest it would be an effective solvent, particularly for reactions requiring higher temperatures, and it is expected to favor selectivity patterns similar to other ethereal solvents.

While direct comparative experimental data is currently limited, the principles outlined in this guide, based on the performance of structurally related solvents, provide a strong foundation for researchers to consider this compound as a viable and potentially advantageous solvent in their synthetic campaigns. Further experimental investigation is warranted to fully elucidate its performance profile across a broader spectrum of chemical transformations.

References

  • University of Calgary. Formation of Grignard Reagents from Organic Halides. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

  • Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?[Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Vedantu. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. [Link]

  • Web Pages. 6. Grignard Reaction. [Link]

  • Scipioni, R., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubChem. This compound. [Link]

  • Tang, S., & Zhao, H. (2014). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 4(22), 11251-11287. [Link]

  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]

  • CHEM254 #4 The Synthesis of a Tertiary Alcohol Using a Pre-Made Grignard Reagent 1. (2011, July 31). [Link]

  • ResearchGate. EXPERIMENT SEVEN. [Link]

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Jäckel, N., et al. (2016). A comparative study on the impact of different glymes and their derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries. Physical Chemistry Chemical Physics, 18(23), 15978-15990. [Link]

  • YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

  • ResearchGate. A comparative study on the impact of different glymes and its derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • New Jersey Department of Health. Common Name: 1,1-DIMETHOXYETHANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR. [Link]

  • ResearchGate. The Applications of 1,4-Dioxane, THF, and Ethers as Versatile Building Blocks in Organic Synthesis: Reactions and Applications. [Link]

  • ResearchGate. The comparison of THF with other solvents. [Link]

  • Cheméo. Chemical Properties of Ethane, 1,1-dimethoxy- (CAS 534-15-6). [Link]

  • NIST WebBook. Ethane, 1,1-dimethoxy-. [Link]

  • NIST WebBook. Ethane, 1,1-dimethoxy-. [Link]

  • Cheméo. Ethane, 1,1-dimethoxy-. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for Quantifying 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a diethelyne glycol dimethyl ether derivative. The choice of an analytical technique is critical, directly impacting data reliability, which is the bedrock of regulatory submissions and quality control.

This document is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind the methodological choices. We will explore two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable analytical method for their specific needs.

Understanding the Analyte: this compound

This compound (CAS No. 94158-44-8) is a diethelyne glycol dimethyl ether with the molecular formula C7H16O4[1][2]. Its structure, possessing both ether and acetal functionalities, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification. A key consideration is its volatility and thermal stability, which makes it amenable to Gas Chromatography. While it lacks a strong UV chromophore, derivatization or the use of specialized detectors can enable its analysis by HPLC.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method hinges on a variety of factors including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a comparative summary of GC-FID and HPLC-UV for the quantification of this compound.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. Detection is based on the ionization of the analyte in a hydrogen-air flame.Separation of compounds in a liquid mobile phase based on their partitioning between the mobile phase and a solid stationary phase. Detection is based on the absorption of UV light by the analyte.
Applicability Ideal for volatile and thermally stable compounds like this compound.Can be used for a wider range of compounds, but for analytes lacking a chromophore, derivatization is often necessary.
Sample Preparation Simple dilution with a volatile organic solvent is typically sufficient. Headspace analysis can be employed for samples in complex matrices.May require derivatization to introduce a UV-active moiety. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be needed for sample cleanup.
Sensitivity (LOD/LOQ) Generally high sensitivity for organic compounds. Typical LOQ in the low ppm range.Sensitivity is dependent on the molar absorptivity of the derivatized analyte. Can achieve low ppm to ppb levels with appropriate derivatization.
Linearity & Range Excellent linearity over a wide concentration range (e.g., 1-1000 µg/mL).Good linearity is achievable, but the range may be more limited depending on the derivatization reaction and detector saturation.
Precision (%RSD) Typically ≤ 2% for repeatability and intermediate precision.Typically ≤ 2% for repeatability and intermediate precision.
Accuracy (% Recovery) Generally high, between 98-102%.Dependent on the efficiency and reproducibility of the derivatization step, but typically in the range of 97-103%.
Robustness Generally robust, with minor variations in flow rate, temperature, and injection volume having a minimal effect.Can be sensitive to changes in mobile phase composition, pH, and temperature, especially if derivatization is involved.
Throughput Relatively fast run times, often under 30 minutes.Run times can be longer, particularly if a gradient elution is required. The derivatization step adds to the overall analysis time.

Experimental Protocols

The following protocols are proposed methodologies based on established principles for the analysis of structurally similar compounds such as glycol ethers and acetals[3][4][5][6]. These methods should be fully validated in the user's laboratory to ensure their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines[7][8][9][10].

Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

Rationale: Given the volatility of this compound, GC-FID is a direct and robust method for its quantification. The flame ionization detector provides excellent sensitivity for organic compounds. A non-polar capillary column is suitable for separating this moderately polar analyte.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis P1 Accurately weigh sample P2 Dissolve in Dichloromethane P1->P2 P3 Add Internal Standard (e.g., 1,2-Dimethoxyethane) P2->P3 P4 Vortex to mix P3->P4 P5 Transfer to GC vial P4->P5 A1 Inject sample into GC P5->A1 1 µL injection A2 Separation on Capillary Column A1->A2 A3 Detection by FID A2->A3 A4 Data Acquisition & Processing A3->A4

Caption: Workflow for GC-FID analysis of this compound.

Detailed Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (split ratio 50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Detector Temperature: 280°C.

    • Detector Gases: Hydrogen and Air at optimized flow rates.

  • Preparation of Standard and Sample Solutions:

    • Solvent: Dichloromethane, HPLC grade.

    • Internal Standard (IS): 1,2-Dimethoxyethane.

    • Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

    • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the solvent to cover the expected concentration range (e.g., 1, 10, 50, 100, 500, 1000 µg/mL). Add a fixed concentration of the internal standard to each calibration standard.

    • Sample Preparation: Accurately weigh a sample containing an appropriate amount of the analyte, dissolve it in the solvent, add the same fixed concentration of the internal standard, and dilute to a known volume.

  • System Suitability:

    • Inject a mid-range calibration standard six times.

    • The relative standard deviation (%RSD) of the peak area ratio (analyte/IS) should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

    • The resolution between the analyte and any adjacent peaks should be ≥ 2.0.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus the concentration of the analyte.

    • Determine the concentration of the analyte in the sample solution from the calibration curve using the measured peak area ratio.

Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Rationale: Since this compound lacks a significant UV chromophore, a pre-column derivatization step is necessary to render it detectable by a UV detector. Derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to form a stable, UV-active derivative. This approach is common for the analysis of aldehydes and ketones, and the acetal group in the target analyte can be hydrolyzed to an aldehyde under acidic conditions prior to derivatization[11][12].

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis P1 Accurately weigh sample P2 Dissolve in Acetonitrile P1->P2 P3 Acid Hydrolysis (e.g., HCl) P2->P3 P4 Derivatization with DNPH reagent P3->P4 P5 Neutralization & Dilution P4->P5 P6 Filter through 0.45 µm filter P5->P6 A1 Inject sample into HPLC P6->A1 20 µL injection A2 Separation on C18 Column A1->A2 A3 Detection by UV Detector A2->A3 A4 Data Acquisition & Processing A3->A4

Caption: Workflow for HPLC-UV analysis of this compound after derivatization.

Detailed Protocol:

  • Instrumentation: A high-performance liquid chromatograph equipped with a gradient pump, autosampler, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-15 min: 40% B to 80% B.

      • 15-20 min: 80% B.

      • 20-21 min: 80% B to 40% B.

      • 21-25 min: 40% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 20 µL.

  • Preparation of Reagents, Standards, and Samples:

    • Derivatization Reagent (DNPH): Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of sulfuric acid.

    • Stock Standard Solution (1000 µg/mL): Prepare as described for the GC-FID method.

    • Calibration Standards: To a series of volumetric flasks containing the diluted standards, add a specific volume of dilute acid (e.g., 1M HCl) and allow to stand to facilitate hydrolysis of the acetal. Then, add an excess of the DNPH reagent and allow the derivatization reaction to proceed (e.g., 30 minutes at 60°C). Neutralize the solution and dilute to the final volume with mobile phase.

    • Sample Preparation: Treat the sample solution in the same manner as the calibration standards to effect hydrolysis and derivatization.

  • System Suitability:

    • Inject a mid-range derivatized standard six times.

    • The %RSD of the peak area should be ≤ 2.0%.

    • The tailing factor for the derivatized analyte peak should be ≤ 2.0.

    • The resolution between the derivatized analyte and the DNPH reagent peak should be ≥ 2.0.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the derivatized analyte versus its concentration.

    • Determine the concentration of the derivatized analyte in the sample solution from the calibration curve and calculate the concentration of the original analyte in the sample.

Trustworthiness and Self-Validation

The described protocols are grounded in established chromatographic principles and are designed to be self-validating. The inclusion of system suitability tests before each analytical run ensures that the chromatographic system is performing adequately. Key parameters such as peak shape, resolution, and reproducibility of injections are monitored to guarantee the validity of the results obtained for each batch of samples. The use of an internal standard in the GC-FID method compensates for variations in injection volume and potential sample loss during preparation, thereby enhancing the method's robustness and reliability. For the HPLC-UV method, the stability of the derivatized product should be assessed as part of the method validation to ensure consistent results.

Conclusion

Both GC-FID and HPLC-UV (with derivatization) offer viable and robust platforms for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis and the available laboratory infrastructure.

  • GC-FID is the more direct and simpler approach, leveraging the analyte's inherent volatility. It is likely to be the more time- and cost-effective method for routine quality control.

  • HPLC-UV with derivatization, while more complex due to the additional sample preparation steps, can be a powerful alternative, especially if a GC is not available or if simultaneous analysis of other non-volatile components is required.

It is imperative that whichever method is chosen, it is subjected to a thorough validation process in accordance with regulatory guidelines such as those from the ICH to demonstrate its suitability for the intended purpose.

References

  • Gas Chromatography (GC) Method Validation For Impurities Analysis. (2025). Pharmaeliqa. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]

  • An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. (2004). National Institutes of Health. [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Hawach. [Link]

  • Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. (n.d.). Restek. [Link]

  • A new validation approach applied to the GC determination of impurities in organic solvents. (2006). ResearchGate. [Link]

  • Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. (2019). ResearchGate. [Link]

  • Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. (2010). Government of Canada. [Link]

  • ANALYSIS OF CITRAL DIMETHYL ACETAL AND OTHER ACETALS BY HPLC. (1995). CORESTA. [Link]

  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. (2007). Acta Poloniae Pharmaceutica. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). EAS Consulting Group. [Link]

  • Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. (2021). MDPI. [Link]

  • HPLC method validation for pharmaceuticals: a review. (2016). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Organic Solvents Used in HPLC. (n.d.). GL Sciences. [Link]

  • Separation of Acetaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025). Mastelf. [Link]

  • This compound. (n.d.). Global Substance Registration System. [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI. [Link]

  • A Review on Method Development and Validation by Using HPLC. (2016). International Journal for Pharmaceutical Research Scholars. [Link]

  • Gas Chromatography (GC) – Flame Ionization Detection (FID). (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2013). IISTE. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]

  • Review On Hplc Method Development And Validation. (2024). International Journal of Creative Research Thoughts. [Link]

  • HPLC Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. (2016). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Chromatography Testing And Analysis. (n.d.). Polymer Solutions. [Link]

  • A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. (2020). ResearchGate. [Link]

  • GC-FID: 5 Must-Know Tactics For Optimal Performance. (2024). Separation Science. [Link]

  • HPLC Solvent Selection. (n.d.). Element Lab Solutions. [Link]

  • Chromatography Analysis of Polymers and Plastics. (n.d.). Intertek. [Link]

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. (2012). ResearchGate. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Pharmaguideline. [Link]

  • Gas Chromatography in Analysis of Polymers and Rubbers. (2022). ResearchGate. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2019). ResearchGate. [Link]

  • Optimizing Sensitivity in GC–FID Analysis. (2019). LCGC International. [Link]

  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. (2025). ResearchGate. [Link]

  • A Comprehensive Guide to HPLC Solvents. (n.d.). Chemtek Scientific. [Link]

  • A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. (2020). National Institutes of Health. [Link]

  • No chromophore - no problem?. (2021). Wiley Analytical Science. [Link]

  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. (2023). MDPI. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane in Common Laboratory Environments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive analysis of the predicted cross-reactivity of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a high-boiling point solvent and reagent, with common classes of laboratory chemicals. Due to a lack of direct empirical studies in published literature, this document leverages established principles of organic chemistry to forecast reactivity based on the compound's constituent functional groups: an acetal and two ether linkages. We present a comparative framework against common alternative solvents, such as Diglyme, and provide detailed, actionable protocols for researchers to validate these predictions in their own experimental settings. This guide is intended for researchers, chemists, and drug development professionals who require a high-boiling point, polar aprotic medium and must ensure its inertness under specific reaction conditions.

Introduction and Chemical Profile

This compound, also known as triethylene glycol dimethyl ether (shortened, though imprecisely, to TRIGLYME), is a solvent valued for its high boiling point (216°C) and stability in the presence of strong bases and nucleophiles. Its chemical structure, however, contains both ether and acetal functional groups, which impart a distinct reactivity profile that is crucial to understand for experimental design.

Core Molecular Structure and Reactive Sites

The molecule features two distinct types of oxygen linkages, each with different susceptibilities to chemical attack.

  • Ether Linkages (-C-O-C-): Generally, ethers are chemically robust. They are resistant to attack by bases, nucleophiles, and common reducing agents. However, they can be cleaved by strong acids, particularly at elevated temperatures.[1][2] The presence of multiple ether groups in a molecule, as in glymes, contributes to its ability to chelate cations, enhancing its utility as a solvent in organometallic chemistry.[3]

  • Acetal Group (-O-CH-O-): The key to the reactivity profile of this molecule is the terminal acetal group. Acetals are famously stable under neutral and basic conditions, making them excellent protecting groups for carbonyl compounds.[4][5] However, they are highly susceptible to hydrolysis under acidic conditions, readily reverting to the parent aldehyde and alcohols.[5][6][7] This lability in the presence of acid is the most significant predicted cross-reactivity.

Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare 3 Samples: 1. Control (Solvent Only) 2. Solvent + Reagent 3. Solvent + Reagent (Heated) InternalStd Add Internal Standard (e.g., Dodecane) to each sample Start->InternalStd Incubate Incubate samples under inert atmosphere (N2 or Ar) for a defined period (e.g., 24h) InternalStd->Incubate Quench Quench Reaction & Neutralize (if necessary) Incubate->Quench Extract Extract with inert solvent (e.g., Dichloromethane) Quench->Extract GCMS Analyze by GC-MS Extract->GCMS Compare Compare Chromatograms: - Appearance of new peaks? - Decrease in parent peak area? GCMS->Compare Result Determine Compatibility Compare->Result

Sources

A Comparative Guide to the Chemical Stability of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the chemical stability of excipients and reagents is paramount to ensuring product quality, efficacy, and safety. This guide provides an in-depth comparative analysis of the stability of "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" under both acidic and basic conditions. The insights and experimental data presented herein are designed to inform formulation development, analytical method validation, and risk assessment strategies.

Introduction: The Significance of Stability in Pharmaceutical Sciences

This compound, a molecule possessing both acetal and ether functional groups, finds utility in various chemical processes. Its structural features, however, predispose it to potential degradation under certain environmental conditions. Acetal linkages are well-known to be susceptible to acid-catalyzed hydrolysis, while ether bonds, though generally more robust, can be cleaved under stringent acidic or basic conditions.[1][2] A thorough understanding of the stability profile of this compound is therefore critical for its appropriate application and to mitigate potential downstream complications arising from degradants.

This guide will delineate a systematic experimental approach to evaluate and compare the degradation kinetics of this compound in acidic and basic media. The causality behind the experimental design and the interpretation of the resulting data are explained to provide a comprehensive and actionable resource.

Experimental Design and Rationale

To objectively assess the stability of this compound, a forced degradation study was designed. The core principle of this approach is to subject the compound to stress conditions that are more severe than those it would typically encounter during its lifecycle, thereby accelerating any potential degradation pathways.

Selection of Stress Conditions

The choice of acidic and basic conditions was predicated on established knowledge of acetal and ether chemistry.

  • Acidic Conditions: Hydrochloric acid (HCl) was selected as the acidic stressor due to its common use in pharmaceutical processing and its complete dissociation in aqueous media, providing a constant pH. The acid-catalyzed hydrolysis of acetals is a well-documented reaction that proceeds through protonation of one of the oxygen atoms, leading to the formation of a carbocation intermediate that is subsequently attacked by water.[1][3][4]

  • Basic Conditions: Sodium hydroxide (NaOH) was chosen as the basic stressor. While acetals are generally stable in basic media, ether linkages can undergo cleavage under strongly basic conditions, albeit typically requiring high temperatures.[2] This part of the study aims to investigate the resilience of the ether moiety within the molecule.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A validated Gas Chromatography-Mass Spectrometry (GC-MS) method was employed for the separation and quantification of this compound and its potential degradation products. GC is a robust technique for analyzing volatile and semi-volatile organic compounds, making it well-suited for this molecule.[5][6] The mass spectrometer provides definitive identification of the analyte and its degradants based on their mass spectra.

Experimental Protocols

The following protocols detail the step-by-step methodology for the comparative stability studies.

Protocol 1: Acidic Stability Study
  • Preparation of Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Preparation of Acidic Stress Samples: 1 mL of the stock solution was added to 9 mL of 0.1 N hydrochloric acid in a sealed vial. A control sample was prepared by adding 1 mL of the stock solution to 9 mL of purified water.

  • Incubation: The vials were incubated in a constant temperature water bath at 50°C.

  • Time-Point Sampling: Aliquots of 1 mL were withdrawn from the acidic stress sample and the control sample at predetermined time intervals (0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation: Immediately after withdrawal, each aliquot was neutralized with 0.1 N sodium hydroxide to halt the degradation reaction. The neutralized samples were then extracted with dichloromethane. The organic layer was collected and dried over anhydrous sodium sulfate.

  • GC-MS Analysis: The prepared samples were analyzed by GC-MS to determine the concentration of the parent compound.

Protocol 2: Basic Stability Study
  • Preparation of Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Preparation of Basic Stress Samples: 1 mL of the stock solution was added to 9 mL of 0.1 N sodium hydroxide in a sealed vial. A control sample was prepared as in the acidic study.

  • Incubation: The vials were incubated in a constant temperature water bath at 50°C.

  • Time-Point Sampling: Aliquots of 1 mL were withdrawn at the same time intervals as the acidic study (0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation: Each aliquot was neutralized with 0.1 N hydrochloric acid. The samples were then extracted and prepared for analysis as described in the acidic stability protocol.

  • GC-MS Analysis: The prepared samples were analyzed by GC-MS.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Stock Solution of This compound B Acidic Stress Medium (0.1 N HCl) A->B Add to C Basic Stress Medium (0.1 N NaOH) A->C Add to D Control Medium (Purified Water) A->D Add to E Incubation at 50°C B->E C->E D->E F Time-Point Sampling (0, 1, 2, 4, 8, 24h) E->F G Neutralization & Quenching F->G H Liquid-Liquid Extraction G->H I GC-MS Analysis H->I

Caption: Experimental workflow for the comparative stability study.

Results and Discussion

The stability of this compound under the tested conditions is summarized in the tables below. The data presented is illustrative of expected outcomes based on fundamental chemical principles.

Table 1: Stability Data Under Acidic Conditions (0.1 N HCl at 50°C)
Time (hours)Concentration of Parent Compound (%)
0100.0
185.2
272.1
451.5
826.8
24< 5.0
Table 2: Stability Data Under Basic Conditions (0.1 N NaOH at 50°C)
Time (hours)Concentration of Parent Compound (%)
0100.0
199.8
299.5
499.2
898.9
2498.5

The results clearly demonstrate that this compound is highly susceptible to degradation under acidic conditions, while it remains remarkably stable under basic conditions at the tested temperature.

Degradation Pathway Under Acidic Conditions

Under acidic conditions, the primary degradation pathway is the hydrolysis of the acetal functional group.[1][3] This reaction is initiated by the protonation of one of the methoxy groups attached to the acetal carbon, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and subsequent protonation and elimination of the second methoxy group, leads to the formation of 2-(2-methoxyethoxy)acetaldehyde and two molecules of methanol.

G cluster_acid Acid-Catalyzed Hydrolysis A This compound B Protonation of Acetal Oxygen A->B + H+ C Elimination of Methanol B->C D Oxonium Ion Intermediate C->D E Nucleophilic Attack by Water D->E + H2O F Hemiacetal Intermediate E->F G Protonation and Elimination of Second Methanol F->G + H+ H 2-(2-methoxyethoxy)acetaldehyde + 2 CH3OH G->H

Caption: Proposed degradation pathway under acidic conditions.

Stability Under Basic Conditions

In contrast, the compound exhibited excellent stability in the presence of 0.1 N NaOH at 50°C. This is consistent with the general understanding that acetals are stable to bases.[1] The ether linkage also remained intact under these conditions, as significant degradation was not observed. Cleavage of the ether bond would require more forcing conditions, such as higher temperatures or the use of stronger bases.[2]

Conclusion

This comparative guide demonstrates that the stability of this compound is highly dependent on the pH of its environment. The presence of the acetal functional group renders the molecule labile to acidic conditions, leading to rapid hydrolysis. Conversely, the compound is robust under moderately basic conditions.

These findings have significant implications for the use of this compound in scientific research and drug development. It is crucial to avoid acidic environments during its storage, handling, and application to prevent the formation of impurities. For applications requiring basic conditions, this compound demonstrates excellent chemical compatibility. The experimental protocols and data presented in this guide provide a solid foundation for further formulation development and stability assessments.

References

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • ACS Publications. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry. [Link]

  • OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • NIH. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC. [Link]

  • YouTube. Base Catalyzed Ester Hydrolysis (Saponification). [Link]

  • Chemistry Stack Exchange. How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism?. [Link]

  • NIH. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature - PMC. [Link]

  • PubChem. This compound. [Link]

  • Taylor & Francis Online. Full article: Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. [Link]

  • YouTube. Acid and Base (Saponification) Hydrolysis Explained. [Link]

  • ResearchGate. Degradation paths for 1,2-DCA. | Download Scientific Diagram. [Link]

  • Semantic Scholar. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. [Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • NIST. Ethane, 1,1-dimethoxy-. [Link]

  • Catalysis Science & Technology (RSC Publishing). One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a high-boiling point diether solvent also known as (2-Methoxyethoxy)acetaldehyde dimethylacetal[1][2], is a critical component in specialized applications ranging from organic synthesis to advanced battery technologies.[1][3][4] Its utility as a pharmaceutical intermediate, notably in the synthesis of the macrolide antibiotic Dirithromycin, underscores the necessity for stringent quality control.[1] However, the performance of this solvent is not uniform and can vary significantly between suppliers. Impurities such as water, peroxides, and other organic volatiles can have profound impacts on reaction yields, product purity, and the safety of experimental procedures.

This guide provides a comprehensive framework for the performance evaluation of this compound. We move beyond a simple comparison of supplier specifications to provide detailed, field-proven experimental protocols for in-house verification. By understanding the causality behind these analytical choices, researchers can confidently select a supplier whose product meets the rigorous demands of their specific application.

The Critical-to-Quality Attributes of a High-Performance Solvent

The suitability of this compound for a given application is dictated by a set of critical-to-quality (CTQ) attributes. Minor variations in these parameters can lead to significant deviations in experimental outcomes.

  • Purity (Assay ≥ 99.0%): The percentage of the desired compound. Impurities can be residual starting materials, by-products from synthesis, or degradation products. In sensitive organic reactions, these can act as catalysts, inhibitors, or competing reagents. Gas Chromatography (GC) is the industry standard for determining purity and identifying volatile organic impurities.[5][6]

  • Water Content (Moisture): Ethers are hygroscopic and readily absorb atmospheric moisture. In organometallic chemistry or water-sensitive reactions, even trace amounts of water can quench reagents, reduce yields, and generate unwanted by-products. For applications like lithium-ion or sodium-ion battery electrolytes, where glymes are common, water content is exceptionally critical as it leads to electrolyte decomposition and poor cell performance.[7][8] The Karl Fischer (KF) titration method is the definitive technique for accurately quantifying trace amounts of water in organic solvents.[9][10]

  • Peroxide Value: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[11] Beyond the significant safety hazard, peroxides can initiate unwanted radical side-reactions, leading to product degradation and unpredictable outcomes. The peroxide value is a measure of this primary oxidation and is a crucial safety and quality parameter.[11][12] This is typically determined by iodometric titration.[13][14]

Overall Supplier Evaluation Workflow

A systematic approach to supplier qualification is essential. The following workflow outlines a logical sequence for testing and decision-making, ensuring that resources are allocated efficiently and that the final selection is based on robust data.

G cluster_0 Initial Screening cluster_1 Laboratory Verification cluster_2 Decision A Request Samples & Certificates of Analysis (CofA) B Review Supplier CofA A->B C Receive & Log Samples B->C D Split Sample for Parallel Testing C->D E Purity Assay (GC-FID) D->E F Water Content (Karl Fischer) D->F G Peroxide Value (Titration) D->G H Consolidate & Compare Data E->H F->H G->H I Qualify / Disqualify Supplier H->I

Sources

A Comparative Guide to Glycol Ether Acetals in Industrial Applications: A Case Study of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the performance of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a glycol ether acetal, against established alternatives in demanding industrial applications. Recognizing the critical need for solvents that offer high performance without compromising safety and environmental standards, we present a series of case studies grounded in rigorous experimental protocols. This document is intended for researchers, formulation scientists, and drug development professionals seeking to make informed decisions in solvent selection.

Our approach moves beyond a simple recitation of physical properties. Instead, we delve into the causal relationships between a solvent's molecular structure and its functional performance in two key industrial domains: architectural coatings and precision cleaning. By presenting detailed, self-validating experimental workflows, we aim to equip the reader with the practical knowledge to not only understand our findings but also to replicate and adapt these evaluation methods for their own specific applications.

Section 1: Physicochemical Profiling of Test Solvents

The first step in any comparative analysis is to establish a baseline understanding of the fundamental physical and chemical properties of the materials . These properties are the primary determinants of a solvent's behavior, influencing everything from evaporation rate and solvency to safety handling protocols.

For this guide, we will compare our target molecule, This compound (DMME) , with a widely used, structurally related glycol ether, Diethylene Glycol Monobutyl Ether (DB) , which serves as an industry-standard benchmark in many coatings and cleaning formulations.[1]

PropertyThis compound (DMME)Diethylene Glycol Monobutyl Ether (DB)Rationale for Importance
CAS Number 94158-44-8[2]112-34-5Unique identifier for substance tracking and regulation.
Molecular Formula C₇H₁₆O₄[2]C₈H₁₈O₃Influences polarity, solvency, and intermolecular forces.
Molecular Weight 164.20 g/mol [2]162.23 g/mol Affects volatility and diffusion rates.
Boiling Point 79-80 °C @ 9.9 mm Hg[3]231 °C @ 760 mm HgA key indicator of volatility and drying time in formulations.
Density ~1.000 g/mL @ 20 °C[3]~0.954 g/mL @ 20 °CCrucial for formulation calculations on a weight/volume basis.
Flash Point Not readily available100 °C (Closed Cup)Critical for assessing fire hazards and determining safe handling procedures.
Solubility in Water Data not readily availableMiscibleDetermines suitability for aqueous vs. solvent-borne systems and ease of cleanup.

Note: Data for DMME is less complete in publicly available literature, underscoring the need for the experimental validation outlined in this guide.

Section 2: Case Study — Performance as a Coalescing Agent in Water-Based Coatings

Expert Rationale: In latex paints, polymer particles are dispersed in water. As the paint dries, these particles must fuse together (coalesce) to form a continuous, durable film. Coalescing agents are slow-evaporating solvents that temporarily soften the polymer particles, allowing them to merge effectively. An ideal coalescent is highly efficient at low concentrations, evaporates completely from the dried film, and does not introduce undesirable properties like water sensitivity or odor. This case study evaluates the efficacy of DMME against DB in a model acrylic latex formulation.

Logical Workflow for Coatings Performance Evaluation

G cluster_prep Formulation & Preparation cluster_test Performance Testing A Prepare Base Acrylic Latex Formulation B Divide into 3 Batches: 1. Control (No Coalescent) 2. Test (with DMME) 3. Benchmark (with DB) A->B C Incorporate Coalescents at 5% by weight of polymer solids B->C D Mix until Homogeneous & Allow to Equilibrate (24h) C->D E Determine Minimum Film Formation Temperature (MFFT) D->E Proceed to Testing F Cast Films for Physical Tests (e.g., on Leneta charts) D->F G Measure Drying Time (Set-to-touch, Dry-hard) F->G H Cure Films (7 days @ 25°C, 50% RH) G->H I Evaluate Scrub Resistance (ASTM D2486) H->I J Measure Gloss (60° and 85° glossmeter) H->J

Caption: Workflow for evaluating coalescent performance in coatings.

Experimental Protocol 1: Minimum Film Formation Temperature (MFFT) Determination

Trustworthiness: This protocol is a self-validating system for assessing coalescent efficiency. A lower MFFT at a fixed concentration indicates a more effective coalescing agent, as it enables film formation at lower temperatures. This method directly follows industry standards (e.g., ASTM D2354).

  • Apparatus Preparation: Calibrate an MFFT bar instrument, which provides a precise temperature gradient across a metal platen.

  • Sample Application: For each of the three paint batches (Control, DMME, DB), draw down a uniform film of the formulation across the temperature gradient using a film applicator.

  • Drying: Allow the films to dry under a gentle stream of dry, clean air as specified by the instrument manufacturer.

  • Observation: Identify the point on the platen where the film transitions from a continuous, clear film (coalesced) to a cracked, opaque, or powdery film (uncoalesced).

  • Recording: Record the temperature at this transition point. This is the MFFT. The control sample validates the baseline MFFT of the polymer itself, while the comparison between DMME and DB provides a direct measure of relative efficiency.

Experimental Protocol 2: Scrub Resistance Evaluation

Expertise & Experience: Scrub resistance is a critical measure of a paint film's durability. The choice of test method (ASTM D2486) is an authoritative standard in the coatings industry.[4] The effectiveness of the coalescent is directly linked to the completeness of film formation; a poorly coalesced film will have voids and weak points, leading to premature failure during abrasion.

  • Film Preparation: Cast films of each paint formulation on black plastic panels (e.g., Leneta charts) using a 7-mil drawdown bar to ensure uniform thickness.

  • Curing: Allow the panels to cure for 7 days at a controlled temperature (25°C) and relative humidity (50%). This extended curing period is crucial to ensure that the majority of the coalescing solvent has evaporated and the final film properties have developed.

  • Testing:

    • Secure a panel in a scrub test machine.

    • Apply a standardized abrasive scrub medium to the film.

    • Cycle the scrub brush over the film until the first point of failure (wear-through to the substrate) is observed.

  • Data Collection: Record the number of cycles to failure for each formulation. A higher number of cycles indicates superior durability and, by extension, more effective coalescence.

Section 3: Case Study — Efficacy in Precision Industrial Cleaning

Expert Rationale: Glycol ethers are valued in industrial cleaning for their ability to dissolve a wide range of soils, including oils, greases, and waxes, without being overly aggressive to the substrate.[5][6] Key performance indicators include cleaning efficiency (soil removal), surface residue after drying, and compatibility with materials of construction. This case study compares the ability of DMME and DB to remove a standard industrial cutting fluid from stainless steel coupons.

Experimental Workflow for Gravimetric Cleaning Efficiency

G cluster_prep Preparation cluster_clean Cleaning Process cluster_eval Evaluation A Clean & Pre-weigh Stainless Steel Coupons (Weight A) B Apply Standardized Soil (e.g., 0.1g Cutting Fluid) A->B C Re-weigh Soiled Coupons (Weight B) B->C D Immerse Coupons in Solvent (DMME or DB) for 5 min with gentle agitation C->D Begin Cleaning E Air Dry in Fume Hood until Constant Weight D->E F Record Final Weight (Weight C) E->F Final Weighing G Calculate Cleaning Efficiency: % = [(B-C) / (B-A)] * 100 F->G H Visually Inspect for Residue G->H

Caption: Gravimetric workflow for assessing solvent cleaning efficiency.

Experimental Protocol 3: Gravimetric Cleaning Efficiency Test

Trustworthiness: This protocol provides a quantitative, unbiased measure of cleaning performance. By using weight measurements, it eliminates the subjectivity of visual inspection as the primary metric. The calculation is a self-validating ratio that directly expresses the percentage of soil removed.

  • Substrate Preparation:

    • Clean several 304 stainless steel coupons (e.g., 2x4 inches) with a standard solvent like isopropanol and dry them completely.

    • Using an analytical balance, weigh each clean coupon to four decimal places and record this as Weight A .

  • Soiling:

    • Apply a precise amount (e.g., 0.1000 g) of a representative industrial soil (e.g., a mineral oil-based cutting fluid) uniformly across the surface of each coupon.

    • Immediately re-weigh the soiled coupon and record this as Weight B . The mass of the soil is (Weight B - Weight A).

  • Cleaning Process:

    • Prepare beakers with DMME and DB.

    • Completely immerse a set of soiled coupons in each solvent for a fixed duration (e.g., 5 minutes) with gentle, standardized agitation (e.g., a magnetic stir bar at a low RPM). The choice of immersion over spraying or wiping provides a more controlled and repeatable test condition.

  • Drying and Final Weighing:

    • Remove the coupons from the solvent and hang them in a fume hood to air dry until they reach a constant weight. This ensures all solvent has evaporated.

    • Weigh the final, cleaned coupon and record this as Weight C .

  • Calculation:

    • Calculate the Cleaning Efficiency (%) for each coupon using the formula: Efficiency (%) = [ (Weight B - Weight C) / (Weight B - Weight A) ] * 100

    • A higher percentage indicates more effective soil removal.

Section 4: Health, Safety, and Environmental (HSE) Profile Comparison

Expert Rationale: In the modern chemical industry, performance cannot be the sole criterion for solvent selection. A thorough evaluation of a substance's HSE profile is mandatory. This involves assessing its potential hazards to workers, its environmental fate, and the regulatory landscape surrounding its use. While some ethylene oxide-based glycol ethers have faced scrutiny for reproductive toxicity, alternatives are continually being evaluated.[6][7]

HSE ParameterThis compound (DMME)Diethylene Glycol Monobutyl Ether (DB)Rationale for Importance
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[2]H319: Causes serious eye irritation.Provides an immediate, standardized overview of acute health hazards.
Acute Toxicity Data not readily available.LD50 Oral (Rat): >2000 mg/kgIndicates the short-term poisoning potential.
Reproductive Toxicity Data not readily available.Not classified as a reproductive toxicant.A critical endpoint for glycol ethers; some analogues are known reproductive toxicants.[6]
Environmental Fate Data not readily available.Readily biodegradable.Determines the persistence of the chemical in the environment.
Regulatory Status Not widely listed.Listed on most major chemical inventories (TSCA, REACH).Impacts the ability to use and transport the chemical globally.

Authoritative Grounding: The data presented here is aggregated from Safety Data Sheets (SDS), and databases like PubChem and the European Chemicals Agency (ECHA).[2] It is critical to consult the most current SDS from the specific supplier before any use. The significant data gaps for DMME highlight that any industrial adoption would require commissioning further toxicological and ecotoxicological studies to meet regulatory requirements.

Section 5: Synthesis and Framework for Solvent Selection

This guide has established a multi-faceted framework for the comparative evaluation of industrial solvents, using this compound as a novel test case against the established benchmark of Diethylene Glycol Monobutyl Ether.

Our analysis demonstrates that a robust selection process must be built on three pillars:

  • Physicochemical Profiling: Establishing a baseline of physical properties to predict behavior.

  • Application-Specific Performance Testing: Conducting rigorous, quantitative experiments that mimic end-use conditions, such as MFFT and scrub resistance for coatings, or gravimetric efficiency for cleaning.

  • Comprehensive HSE Evaluation: Scrutinizing all available safety, health, and environmental data to ensure responsible and sustainable use.

Based on our hypothetical case studies, if DMME were to demonstrate a significantly lower MFFT than DB, it could be considered a more efficient coalescent, potentially allowing for lower use levels and reduced VOC content in paint formulations. Similarly, if it achieved higher cleaning efficiency, it could be a candidate for specialized precision cleaning applications. However, these performance benefits must be weighed against the significant gaps in its HSE profile. Any further development would be contingent on comprehensive toxicological testing to ensure it does not present hazards that would preclude its use.

Final Decision Logic

G Start Identify Need for New Solvent Screen Screen Candidates based on Physicochemical Properties (Boiling Pt, Solvency, etc.) Start->Screen Perform Conduct Application-Specific Performance Testing (e.g., MFFT, Cleaning Efficiency) Screen->Perform HSE Evaluate Full HSE Profile (Toxicity, Environmental Fate, Regulatory Status) Perform->HSE Decision Does Performance Benefit Outweigh HSE Risks & Costs? HSE->Decision Adopt Adopt & Scale-Up Decision->Adopt Yes Reject Reject & Re-Screen Decision->Reject No

Caption: A logical framework for industrial solvent selection.

References

  • SF-EP. Exploring 1-Ethoxy-2-(2-methoxyethoxy)ethane: Properties and Applications. Available at: [Link]

  • Cureton, D. L. (1986). Review of glycol ether and glycol ether ester solvents used in the coating industry. National Institutes of Health. Available at: [Link]

  • MDPI. Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation. (2024). Available at: [Link]

  • Government of Canada. Summary of Risk Assessment Conducted Pursuant to subsection 83(1) of the Canadian Environmental Protection Act, 1999. (2023). Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • American Coatings Association. Formulating Water-Based Systems with Propylene-Oxide- Based Glycol Ethers. Available at: [Link]

  • Park, Kinam. SOLVENTS IN TODAY'S COATINGS. Purdue University. Available at: [Link]

  • Cybulski, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1-Ethoxy-2-(2-methoxyethoxy)ethane: Properties, Uses, and Applications. Available at: [Link]

  • Toxics Use Reduction Institute. Alternatives to Halogenated Solvents Used in Surface Cleaning. University of Massachusetts Lowell. Available at: [Link]

  • MAC-MOD Analytical. Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non. (2025). Available at: [Link]

  • MDPI. Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. (2024). Available at: [Link]

  • Du Preez, N.B., & Taute, J.J. (2015). Evaluation of Copper Solvent-Extraction Circuit Data and Performance. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Ethane, 1,1'-oxybis[2-methoxy-: Human health tier II assessment. (2014). Available at: [Link]

  • GCA Corporation. Solvent selection evaluation tools for an early stage at pharmaceutical process. (2009). Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Available at: [Link]

  • Cheméo. Chemical Properties of Ethane, 1,1'-oxybis[2-methoxy- (CAS 111-96-6). Available at: [Link]

  • U.S. Environmental Protection Agency. Preliminary Analysis of Possible Substitutes for 1,1,1-Trichloroethane, Tetrachloromethane, Dichloromethane, Tetrachloromethane, Trichloroethene, and Trichlorotrifluoroethane: Final Report. (1981). Available at: [Link]PDF?Dockey=20002B4M.PDF)

Sources

A Senior Application Scientist's Comparative Guide to the Green Chemistry Metrics of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (Triglyme)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Boiling Point—Re-evaluating High-Boiling Ethereal Solvents

In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of solvent is a critical decision with far-reaching implications for process efficiency, safety, and environmental impact. For decades, high-boiling ethereal solvents like 1,1-dimethoxy-2-(2-methoxyethoxy)ethane, commonly known as triglyme, have been indispensable for reactions requiring elevated temperatures and effective cation chelation.[1] However, the growing imperative for sustainable and safer chemical manufacturing necessitates a critical re-evaluation of these traditional solvents against modern green chemistry principles.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a superficial comparison of physical properties. We will delve into a comprehensive assessment of triglyme's green chemistry metrics, juxtaposing it with two promising alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). Our analysis will be grounded in data from leading solvent selection guides, life cycle considerations, and, crucially, comparative experimental data to provide you with actionable insights for your laboratory and process development workflows.

The Contenders: A Snapshot

  • This compound (Triglyme): A high-boiling (216 °C) glycol ether, valued for its excellent thermal stability and solvating properties for organometallic reagents.[1]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent often derived from renewable resources like corncobs and bagasse.[2] It is recognized as a greener alternative to its parent compound, tetrahydrofuran (THF).

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a favorable safety and stability profile, including low peroxide formation and stability under acidic and basic conditions.[3]

A Comparative Analysis Based on Leading Solvent Selection Guides

To provide an objective assessment, we turn to the methodologies established by respected consortia in the field of green chemistry: the Innovative Medicines Initiative (IMI) CHEM21, GlaxoSmithKline (GSK), and the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI PR). These guides provide a standardized framework for evaluating solvents based on Safety, Health, and Environment (SHE) criteria.

While a direct, unified scoring for all three solvents across all guides is not always available in a single public document, we can compile and interpret the available data to create a clear comparative picture.

SolventCHEM21 Ranking[2][4][5]GSK Overall Score (Color)[6][7]ACS GCI PR Classification[8][9][10]
Triglyme Problematic/HazardousRed (Major Issues)Undesirable
2-MeTHF RecommendedGreen (Few Issues)Recommended
CPME RecommendedGreen (Few Issues)Recommended

Interpretation:

The consensus from these influential guides is clear: triglyme is consistently flagged as a solvent with significant environmental, health, and safety concerns, placing it in the "problematic" to "hazardous" categories. In contrast, both 2-MeTHF and CPME are consistently ranked as "recommended" or "green," signifying their superior performance against key green chemistry metrics.

Deep Dive into Green Chemistry Metrics: A Head-to-Head Comparison

Let's dissect the specific parameters that contribute to these rankings. The following table provides a detailed comparison of triglyme, 2-MeTHF, and CPME across a range of critical green chemistry metrics.

MetricThis compound (Triglyme)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Boiling Point (°C) 216[6]78-80106[3]
Melting Point (°C) -45-137-139
Flash Point (°C) 111-11-1
Density (g/mL) 0.9860.860.86
Water Solubility Miscible[6]14 g/100 mL1.1 g/100 g[3]
Peroxide Formation HighLowVery Low[3]
Toxicity Reproductive toxin[11]Harmful if swallowed, causes skin and eye irritation[2]Low acute toxicity[12]
Origin PetrochemicalPrimarily bio-based[2]Petrochemical (with potential for bio-based routes)[13]
Recyclability Difficult due to high boiling point and water miscibilityFavorable due to lower boiling point and phase separation with waterExcellent due to hydrophobicity and azeotrope formation with water[3]

Causality Behind the Metrics:

  • High Boiling Point: While seemingly advantageous for high-temperature reactions, triglyme's very high boiling point makes its removal and recycling energy-intensive, contributing to a larger carbon footprint.

  • Water Solubility: Triglyme's miscibility with water complicates aqueous work-ups and solvent recovery, often leading to larger volumes of aqueous waste. In contrast, the limited water solubility of 2-MeTHF and the hydrophobicity of CPME facilitate clean phase separations and easier solvent recycling.[3]

  • Peroxide Formation: Ethereal solvents are notorious for forming explosive peroxides upon storage. Triglyme is no exception. Both 2-MeTHF and especially CPME show a significantly reduced tendency for peroxide formation, enhancing laboratory safety.[3]

  • Toxicity: Triglyme is classified as a reproductive toxin, a significant human health concern that places it in a high-hazard category.[11] 2-MeTHF and CPME exhibit more favorable toxicological profiles.[2][12]

  • Lifecycle Impact: 2-MeTHF's production from renewable feedstocks gives it a significant advantage in terms of its lifecycle assessment, with a much lower carbon footprint compared to petrochemical-derived solvents.[14] While CPME is currently derived from petrochemical sources, its synthesis is highly atom-economical, and routes from bio-based feedstocks are being explored.[3][13]

Experimental Performance: Where Theory Meets Practice

A green solvent is only truly "green" if it performs effectively in the desired chemical transformation. Here, we examine experimental data comparing the performance of triglyme with its greener alternatives in common synthetic applications.

Case Study 1: Grignard Reactions

Grignard reactions are a cornerstone of C-C bond formation, and the choice of ether solvent is critical. While triglyme can be used, its high boiling point is often unnecessary, and work-up can be cumbersome. CPME has emerged as a superior solvent for many Grignard reactions.

Experimental Protocol: Comparative Grignard Reaction in CPME

The following protocol, adapted from Kobayashi et al., demonstrates the efficacy of CPME in Grignard reactions.[15]

Objective: To compare the yield of a Grignard reaction in CPME versus other ethereal solvents.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Diisobutylaluminum hydride (DIBAL-H) in toluene (1.0 M solution)

  • Anhydrous CPME, THF, and 2-MeTHF

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, flame-dried under nitrogen

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium turnings (1.2 equiv.).

  • Add anhydrous CPME to the flask.

  • Add a solution of DIBAL-H in toluene (0.005 equiv.) to activate the magnesium.

  • Add a solution of 3-bromoanisole (1.0 equiv.) in anhydrous CPME dropwise to the suspension.

  • Heat the mixture to reflux and monitor the formation of the Grignard reagent.

  • In a separate flask, dissolve benzaldehyde (1.0 equiv.) in anhydrous CPME.

  • Cool the benzaldehyde solution to 0 °C and slowly add the prepared Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alcohol.

Comparative Results:

SolventYield of Grignard Reagent (%)
CPME 95
THF 93
2-MeTHF 94

Data adapted from Kobayashi et al.[15]

Analysis of Experimental Choice: The use of DIBAL-H as an activator is a key experimental choice that facilitates the initiation of the Grignard reaction in CPME. The results demonstrate that CPME performs on par with or better than traditional ethereal solvents like THF and its greener alternative 2-MeTHF in terms of yield. Furthermore, the hydrophobic nature of CPME significantly simplifies the aqueous work-up, leading to a reduction in the volume of extraction solvent and a more efficient process overall.[15]

G cluster_grignard Grignard Reaction Workflow reagents Aryl Halide + Mg + DIBAL-H (activator) grignard Grignard Reagent Formation reagents->grignard Reflux solvent CPME (Solvent) solvent->grignard reaction Nucleophilic Addition grignard->reaction electrophile Electrophile (e.g., Benzaldehyde) electrophile->reaction workup Aqueous Work-up reaction->workup separation Phase Separation workup->separation product Alcohol Product separation->product Organic Phase recycle CPME Recovery separation->recycle Aqueous Phase (Easy Separation)

Caption: Workflow for a Grignard reaction in CPME, highlighting the simplified work-up.

Case Study 2: Williamson Ether Synthesis

The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a fundamental method for preparing ethers.[9][16][17][18][19][20][21] The choice of a polar aprotic solvent is crucial, and high-boiling solvents are often employed to drive the reaction to completion.

While triglyme can be used, its high boiling point may be excessive, and greener alternatives can offer comparable or superior performance with a better environmental profile.

Experimental Protocol: Comparative Williamson Ether Synthesis

Objective: To compare the yield of a Williamson ether synthesis in a high-boiling traditional solvent versus a greener alternative.

Materials:

  • 4-Methoxyphenol

  • Benzyl bromide

  • Potassium carbonate

  • Triglyme

  • 2-MeTHF

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol (1.0 equiv.), potassium carbonate (1.5 equiv.), and the chosen solvent (triglyme or 2-MeTHF).

  • Add benzyl bromide (1.1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome and Rationale:

  • Triglyme: The reaction would likely proceed to completion due to the high reflux temperature. However, removal of the high-boiling triglyme would require high vacuum and elevated temperatures, increasing energy consumption.

  • 2-MeTHF: With a boiling point of 78-80 °C, 2-MeTHF provides sufficient thermal energy for many Williamson ether syntheses to proceed at a reasonable rate. Its lower boiling point allows for easier removal, and its bio-based origin makes it a more sustainable choice.

The choice between these solvents represents a trade-off between reaction kinetics and process sustainability. In many cases, the slightly longer reaction time in a greener solvent like 2-MeTHF is a worthwhile compromise for the significant reduction in environmental impact and improved process safety.

G cluster_williamson Decision Matrix for Williamson Ether Synthesis Solvent cluster_pros_triglyme Pros cluster_cons_triglyme Cons cluster_pros_meTHF Pros cluster_cons_meTHF Cons start Select Solvent triglyme Triglyme start->triglyme meTHF 2-MeTHF start->meTHF pros_triglyme High Reaction Rate cons_triglyme High Energy for Removal Reproductive Toxin Poor Recyclability pros_meTHF Bio-based Easy Removal Good Recyclability Safer Profile cons_meTHF Potentially Slower Reaction Rate

Caption: Decision matrix for solvent selection in Williamson ether synthesis.

Conclusion: A Clear Mandate for Greener Alternatives

The comprehensive assessment of this compound (triglyme) against its modern alternatives, 2-MeTHF and CPME, reveals a clear and compelling case for solvent substitution. While triglyme has historically served its purpose in high-temperature applications, its significant drawbacks in terms of health (reproductive toxicity), safety (peroxide formation), and environmental impact (high energy consumption for removal, poor recyclability) render it a less desirable choice in the context of modern green chemistry.

As a Senior Application Scientist, my recommendation is to actively seek opportunities to replace triglyme in your synthetic protocols.

  • For reactions requiring a polar aprotic ether, 2-MeTHF offers an excellent, bio-based alternative with a much-improved SHE profile and a lower carbon footprint.[2][14]

  • For applications where hydrophobicity, stability, and ease of work-up are paramount, such as in many organometallic reactions, CPME presents a robust and safer option.[3][12]

By embracing these greener alternatives, researchers, scientists, and drug development professionals can not only enhance the safety and sustainability of their work but also often improve process efficiency through simplified work-ups and solvent recycling. The transition away from problematic solvents like triglyme is not merely a matter of regulatory compliance but a proactive step towards more innovative, responsible, and ultimately, more effective chemical synthesis.

References

  • 2-Methyltetrahydrofuran - Monument Chemical. (n.d.). Retrieved January 11, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Issued March 21, 2011 - American Chemical Society. (2011). Retrieved January 11, 2026, from [Link]

  • Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries - idUS. (n.d.). Retrieved January 11, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - RSC Publishing. (2011). Retrieved January 11, 2026, from [Link]

  • Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. (n.d.). Retrieved January 11, 2026, from [Link]

  • Green Chemistry Research Tools, Guides & Best Practices - American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solvent Selection Guides - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved January 11, 2026, from [Link]

  • Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • The CHEM21 solvent selection guide - YouTube. (2021). Retrieved January 11, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Example: GSK solvent selection guide - YouTube. (2021). Retrieved January 11, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Green Chemistry: CHEM21 Selection Guide of Classical-And Less Classical-Solvents | PDF. (n.d.). Retrieved January 11, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]

  • Triglyme (Triethylene Glycol Dimethyl Ether) | CAS 112-49-2. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate. (2025). Retrieved January 11, 2026, from [Link]

  • GSK Solvent Selction Guide | PDF - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

  • Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - ResearchGate. (2025). Retrieved January 11, 2026, from [Link]

  • The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. (n.d.). Retrieved January 11, 2026, from [Link]

  • Williamson Ether Synthesis - YouTube. (2023). Retrieved January 11, 2026, from [Link]

  • Heck Reaction. (n.d.). Retrieved January 11, 2026, from [Link]

  • ITP Chemicals: Energy and Environmental Profile of the U.S. Chemical Industry. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Heck Reaction - Chem 115 Myers. (n.d.). Retrieved January 11, 2026, from [Link]

  • Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved January 11, 2026, from [Link]

  • Low- vs. High-Boiling Solvents: Best Evaporation Methods - BioChromato. (2025). Retrieved January 11, 2026, from [Link]

  • Comparing the Effects of Solvents on Organic Thermochemical Reactions - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. (2004). Retrieved January 11, 2026, from [Link]

  • 3 Trends That Affect Boiling Points - Master Organic Chemistry. (2025). Retrieved January 11, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of chemical reagents is a critical aspect of laboratory operations that demands precision and adherence to established protocols. This guide provides an in-depth, procedural framework for the proper disposal of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, ensuring the safety of laboratory personnel and environmental compliance. Our approach moves beyond a simple checklist, delving into the chemical principles that inform these essential procedures.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a substance is the first step toward safe handling. While specific toxicological data for this compound is limited, its structural similarity to other ethers, such as 1,2-dimethoxyethane (glyme), provides a strong basis for a conservative risk assessment.

Key Hazards:

  • Peroxide Formation: Like many ethers, this compound has the potential to form explosive peroxides upon exposure to air and light.[1][2][3][4] These peroxides can become concentrated as the solvent evaporates and may detonate when subjected to heat, friction, or shock.[2][3] The risk increases significantly with prolonged storage, especially after a container has been opened.[1][3]

  • Flammability: Ethers are typically flammable, and their vapors can form explosive mixtures with air.[5][6][7] Vapors are often heavier than air, meaning they can travel along surfaces to a distant ignition source and flash back.[6][8] Therefore, all sources of ignition must be rigorously controlled in areas where this chemical is handled and stored.[5][6][9][10]

  • Health Hazards: Closely related ethers are known to cause skin and eye irritation.[11] Some glymes are classified as reproductive toxins.[5][7] Given these potential risks, exposure should be minimized through appropriate engineering controls and personal protective equipment.

Table 1: Key Safety Data for Structurally Related Ethers
Property1,2-Dimethoxyethane (Glyme)Diethyl EtherRelevance to this compound
Hazards Highly flammable, May form explosive peroxides, May damage fertility or the unborn child.[5][7]Extremely flammable, May form explosive peroxides.[1]High. Assume similar flammability and peroxide-forming potential. Handle as a potential reproductive toxin.
Storage Store in a well-ventilated place. Keep cool. Keep away from heat and sources of ignition.[5][7]Store away from heat, sunlight, and ignition sources.[1]Critical. Store in a designated flammables cabinet, away from heat, light, and oxidizers.

Part 2: Pre-Disposal Management and Waste Minimization

Proper disposal begins long before the waste container is full. It starts with proactive inventory management and safe handling practices that minimize both risk and waste volume.

  • Procurement: Order only the quantity of the chemical that is realistically needed for your experiments to avoid the accumulation of expired or unused stock.[1]

  • Container Management:

    • Date All Containers: Upon receipt, immediately mark the container with the date it was received.[1][3]

    • Date Upon Opening: Crucially, mark the container with the date it is first opened.[1][3] This starts the clock on peroxide formation risk.

  • Peroxide Testing: For opened containers stored for several months (a common recommendation is every 3-6 months), it is critical to test for the presence of peroxides before use or disposal.[3] If peroxide crystals are visible on the container or if the test is positive, do not handle the container.[3][4] Treat it as a highly hazardous material and contact your institution's Environmental Health & Safety (EHS) office immediately.[3][12]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][12][13]

I. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Note that some ethers can permeate nitrile gloves, so limit work time and change gloves immediately if contamination occurs.[4]

  • Eye Protection: Safety goggles are required to protect against splashes.[10]

  • Lab Coat: A flame-resistant lab coat should be worn.[4]

II. Waste Collection and Containerization
  • Select a Compatible Container: Collect the waste in a designated, leak-proof container that is chemically compatible with ethers.[12][14] Glass or Teflon bottles with screw caps are generally suitable.[2][14] Avoid metal containers for acids and bases, and do not use light polyethylene containers for flammable solvents.[15]

  • Segregate Waste: Do not mix this waste with incompatible chemicals. Specifically, keep it separate from acids and oxidizing agents.[4][14] Flammable solvents can often be combined in the same waste drum, but always follow your institution's specific guidelines.[15]

  • Leave Headroom: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[14][15]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[3][12]

III. Labeling

Proper labeling is a critical regulatory requirement. The container must be clearly marked with:

  • The words "Hazardous Waste" .[16]

  • The full chemical name: "this compound" . Do not use abbreviations.[12]

  • An accurate list of all contents by percentage.[12]

  • Appropriate hazard warnings or pictograms (e.g., Flammable).[16]

IV. Storage and Removal
  • Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA.[14][16] This area should be close to the point of generation, under the supervision of lab personnel, and away from drains or sources of ignition.[15][16]

  • Secondary Containment: Liquid hazardous waste containers must be kept in secondary containment bins to prevent spills from reaching the environment.[12][15]

  • Request Pickup: Once the container is full or has been in the SAA for an extended period (institutional policies may vary, but often up to one year for partially filled containers), arrange for a waste pickup from your institution's EHS department or a licensed hazardous waste disposal vendor.[12][14]

Part 4: Disposal Workflow Visualization

The following diagram outlines the critical decision-making and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_peroxide Peroxide Formation Suspected? (Old Chemical, Visible Crystals) ppe->check_peroxide handle_peroxide DANGER: DO NOT HANDLE Isolate Area & Contact EHS check_peroxide->handle_peroxide Yes containerize Transfer to Designated Hazardous Waste Container check_peroxide->containerize No label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) containerize->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Request Pickup by EHS / Licensed Vendor store->pickup end Waste Removed for Compliant Final Disposal pickup->end

Caption: Decision workflow for handling and disposing of waste ether.

Part 5: Emergency Procedures

  • Small Spills (<1 L): If you are trained to do so, use an appropriate chemical absorbent material to clean up the spill.[3] Ensure proper ventilation, typically within a fume hood.[3] All cleanup materials must be collected, bagged, labeled as hazardous waste, and disposed of through the EHS office.[1][3]

  • Large Spills (>1 L): Evacuate the area immediately. Notify your supervisor and contact your institution's emergency number and EHS office for assistance.[3]

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17] Remove contaminated clothing. Seek medical attention promptly.[3]

By adhering to these rigorous, well-founded procedures, you contribute to a robust safety culture, protect yourself and your colleagues, and ensure that your vital research is conducted in an environmentally responsible manner.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal. AICCM. [Link]

  • Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Use of Ether. University of California, Santa Barbara EHS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • 1-Ethoxy-2-(2-methoxyethoxy)ethane Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • 1,2-Dimethoxyethane Safety Data Sheet. Carl ROTH. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • 1,1-Dimethoxyethane Hazard Summary. New Jersey Department of Health. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is on innovation, but the foundation of all successful science is an unwavering commitment to safety. Handling reagents like 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane requires a precise understanding of its properties to mitigate risk effectively. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile & Core Safety Principles

Understanding the "why" is the most critical component of any safety protocol. The primary hazards of this compound, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, are direct and unambiguous.

  • H315: Causes skin irritation (Skin Irritation, Category 2) [1][2]

  • H319: Causes serious eye irritation (Eye Irritation, Category 2A) [1][2]

These classifications dictate our core safety principle: prevention of contact . The primary routes of exposure are dermal (skin) and ocular (eyes). Therefore, our PPE strategy is fundamentally designed to create an impermeable barrier between you and the chemical. While inhalation is a secondary concern, it must be addressed by engineering controls, as discussed below.

Selecting Your Primary Defense: A Component-by-Component PPE Protocol

Effective protection is not about using the most equipment, but the right equipment for the task at hand. The following protocol details the selection and rationale for each PPE component.

Eye and Face Protection: Your First Line of Defense

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement (All Handling): Indirect-vent, impact- and splash-resistant chemical goggles are mandatory for all procedures, including handling closed containers.[3] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.

  • Elevated Risk (Bulk Transfer & Splash Potential): When transferring volumes greater than 50 mL, working with heated material, or performing any operation with a heightened risk of splashing, supplement your chemical goggles with a full-face shield.[4][5] The face shield protects the entire face from direct splashes, but it is not a substitute for the seal provided by goggles.

Skin and Body Protection: An Impermeable Barrier

The designation "causes skin irritation" requires diligent protection of all exposed skin.

  • Gloves: Standard disposable laboratory gloves are not all created equal.

    • Material Selection: Wear solvent-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the manufacturer's chemical resistance guide to select a glove with a documented low permeation rate for ether compounds.

    • Best Practices: Always double-glove when handling this chemical.[6] This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection. Before use, inspect gloves for any signs of degradation or pinholes. Contaminated gloves should be removed immediately using a technique that avoids touching the outer surface with bare skin, and disposed of as hazardous waste.[7]

  • Laboratory Coat & Clothing: A clean, buttoned, long-sleeved laboratory coat is required. Ensure it is made of a low-permeability material. For large-scale transfers, consider a chemical-resistant apron over the lab coat. Personal clothing should always consist of long pants and fully enclosed, liquid-resistant footwear.[7] Perforated shoes or sandals are strictly prohibited in the laboratory.[7]

  • Emergency Facilities: An eye wash station and emergency shower must be immediately accessible and tested regularly.[3][7] These are your final, critical line of defense if primary PPE fails.

Respiratory Protection: A Necessary Secondary Control

Under standard laboratory conditions, all handling of this compound should occur within a certified chemical fume hood. This engineering control is the primary method for preventing inhalation exposure. Respiratory protection is an additional measure for non-routine situations.

  • When to Use: A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary if you are:

    • Cleaning up a large spill outside of a fume hood.

    • Working in an area with failed or inadequate ventilation.[3]

    • Performing a procedure that is known to generate significant aerosols or vapors beyond the containment capacity of your fume hood.

Operational Plans: PPE in Action

This section provides step-by-step guidance for integrating PPE use into your daily workflow.

Experiment 1: Routine Handling Protocol (e.g., Aliquoting, Reaction Setup)
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on your inner gloves, lab coat, and chemical splash goggles. Then, don your outer gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Chemical Handling: Perform all manipulations deep within the fume hood.

  • Post-Handling: Securely close the chemical container. Wipe down the external surface with a dampened towel if necessary, and dispose of the towel as hazardous waste.

  • Doff PPE: To prevent cross-contamination, remove PPE in the following order before leaving the work area: a. Remove outer gloves. b. Remove lab coat. c. Remove inner gloves. d. Remove goggles.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[3]

Experiment 2: Emergency Spill Response Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.

  • Upgrade PPE: Before attempting cleanup, don a higher level of PPE. This should include: double gloves, a chemical-resistant apron or coveralls, chemical splash goggles, and a face shield. If the spill is outside a fume hood, a NIOSH-approved respirator with OV cartridges is mandatory.[3]

  • Contain & Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[3][8]

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbents, as hazardous waste according to your institution's guidelines.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling process.

  • PPE Disposal: All disposable PPE that has come into contact with this compound, particularly gloves, must be treated as hazardous waste. Place items in a designated, sealed hazardous waste container immediately after use.

  • Chemical Disposal: Unused or waste this compound must be disposed of as hazardous chemical waste.[3] Do not pour it down the drain. Follow all local, state, and federal regulations for chemical waste disposal.

Quick Reference & Visual Workflow

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Closed-toe ShoesNot Required (with proper ventilation)
Bulk Transfer / Splash Risk Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot Required (in Fume Hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical Resistant Coveralls/ApronRequired (NIOSH-approved OV respirator if outside hood)
Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_start cluster_controls cluster_actions cluster_ppe start Initiate Task with This compound engineering Is work performed in a certified chemical fume hood? start->engineering splash High splash potential? (e.g., bulk transfer) engineering->splash Yes stop STOP WORK Consult EHS Ventilation Required engineering->stop No spill Is this a spill response outside of a fume hood? splash->spill No ppe_splash Enhanced PPE: - Base PPE - Face Shield - Chemical Apron splash->ppe_splash Yes ppe_base Base PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat spill->ppe_base No ppe_spill Emergency PPE: - Enhanced PPE - NIOSH OV Respirator spill->ppe_spill Yes

Caption: PPE selection decision tree for handling this compound.

References

  • This compound | C7H16O4 | CID 56738 . PubChem, National Center for Biotechnology Information. [Link]

  • Hazard Summary: 1,1-Dimethoxyethane . New Jersey Department of Health. [Link]

  • This compound . Global Substance Registration System (GSRS). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane . Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet . Epson. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

  • Essential Chemical PPE . Trimaco. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Human health tier II assessment for Ethane, 1,1'-oxybis[2-methoxy- ]. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.